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  • Product: Ethyl 1-ethyl-1H-imidazole-4-carboxylate
  • CAS: 675149-81-2

Core Science & Biosynthesis

Foundational

"Ethyl 1-ethyl-1H-imidazole-4-carboxylate" synthesis from glycine

An In-Depth Technical Guide to the Synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate from Glycine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate from Glycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for Ethyl 1-ethyl-1H-imidazole-4-carboxylate, commencing from the fundamental amino acid, glycine. The synthesis is presented as a multi-step process, beginning with the protection and activation of glycine, followed by the construction of the imidazole core, and culminating in the regioselective N-alkylation to yield the target compound. Each stage is detailed with step-by-step protocols, mechanistic insights, and justifications for experimental choices, ensuring scientific integrity and reproducibility. This guide is designed to serve as a valuable resource for researchers in medicinal chemistry and process development, offering a clear and authoritative route to a key heterocyclic building block.

Introduction

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and coordination with metal ions make it a versatile component in drug design. Ethyl 1-ethyl-1H-imidazole-4-carboxylate is a valuable intermediate, providing a handle for further molecular elaboration in the development of novel therapeutic agents.

This guide delineates a logical and efficient synthetic strategy starting from glycine, an inexpensive and readily available chiral pool starting material. The chosen pathway involves the initial preparation of an N-acetylglycine ethyl ester, which then undergoes a classical imidazole synthesis via a 2-mercapto intermediate, followed by a crucial N-ethylation step.

Overall Synthetic Workflow

The synthesis is logically divided into three primary stages:

  • Preparation of the Glycine-Derived Precursor: Conversion of glycine into a reactive intermediate suitable for cyclization.

  • Construction of the Imidazole Core: Formation of the ethyl 1H-imidazole-4-carboxylate ring system.

  • Regioselective N-Ethylation: Introduction of the ethyl group at the N-1 position of the imidazole ring to yield the final product.

synthesis_workflow Figure 1. Overall Synthetic Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Imidazole Core Formation cluster_stage3 Stage 3: N-Ethylation Glycine Glycine N_Acetylglycine N-Acetylglycine Glycine->N_Acetylglycine Acetic Anhydride Ethyl_N_acetylglycinate Ethyl N-acetylglycinate N_Acetylglycine->Ethyl_N_acetylglycinate Ethanol, Acid Catalyst Enolate_Intermediate Enolate Intermediate Ethyl_N_acetylglycinate->Enolate_Intermediate Base, Ethyl Formate Mercaptoimidazole Ethyl 2-mercapto-1H-imidazole-4-carboxylate Enolate_Intermediate->Mercaptoimidazole KSCN, Acid Ethyl_1H_imidazole_4_carboxylate Ethyl 1H-imidazole-4-carboxylate Mercaptoimidazole->Ethyl_1H_imidazole_4_carboxylate Oxidative Desulfurization (H2O2) Target_Molecule Ethyl 1-ethyl-1H-imidazole-4-carboxylate Ethyl_1H_imidazole_4_carboxylate->Target_Molecule Base, Ethylating Agent

Caption: Figure 1. Overall Synthetic Workflow

Stage 1: Synthesis of Ethyl N-acetylglycinate (3)

The initial stage involves the protection of the amino group of glycine (1) by acetylation, followed by esterification of the carboxylic acid. This two-step sequence transforms the zwitterionic glycine into a neutral, organic-soluble precursor, Ethyl N-acetylglycinate (3), primed for the subsequent condensation and cyclization reactions.

Step 1.1: Synthesis of N-Acetylglycine (2)

The acetylation of the primary amine of glycine is a straightforward and high-yielding reaction. Acetic anhydride is employed as the acetylating agent.

Experimental Protocol:

  • Dissolve glycine (0.30 mol) in water (96 mL) in a suitable reaction vessel.

  • While stirring at 20°C, add acetic anhydride (0.50 mol) in portions.

  • Continue stirring the reaction mixture at 20°C for 2 hours after the addition is complete.[2]

  • Cool the mixture in an ice bath or refrigerate overnight to induce crystallization.

  • Collect the white solid by filtration, wash with a small amount of ice-cold water, and dry to yield N-acetylglycine (2).[2]

Causality of Experimental Choices:

  • Acetic Anhydride: A powerful and inexpensive acetylating agent that reacts readily with the amino group. The use of a slight excess ensures complete conversion of glycine.

  • Aqueous Medium: Glycine is highly soluble in water, providing a suitable medium for the reaction.

  • Temperature Control: Maintaining the temperature at 20°C prevents potential side reactions and decomposition of the product. Cooling is essential for maximizing the yield through crystallization.

Step 1.2: Synthesis of Ethyl N-acetylglycinate (3)

The carboxylic acid of N-acetylglycine is esterified to produce the ethyl ester. A strong acid catalyst, such as a cation exchange resin or sulfuric acid, is typically used to promote the reaction.

Experimental Protocol:

  • To a round-bottom flask, add N-acetylglycine (2) (0.10 mol), absolute ethanol (117 mL), and a strong acidic cation exchange resin (e.g., Amberlyst 15) or a few drops of concentrated sulfuric acid.

  • Reflux the mixture with vigorous stirring for 3 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to recover the resin (if used).

  • Concentrate the filtrate under reduced pressure to remove excess ethanol and precipitate the product.

  • Collect the solid by filtration to obtain Ethyl N-acetylglycinate (3).[2]

Causality of Experimental Choices:

  • Ethanol as Reagent and Solvent: Ethanol serves as both the solvent and the reactant for the esterification. Using it in large excess drives the equilibrium towards the product side (Le Châtelier's principle).

  • Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Reflux Conditions: The elevated temperature increases the reaction rate, allowing the equilibrium to be reached in a reasonable timeframe.

Stage 1: Reagents and Yields
Step Starting Material Key Reagents Product
1.1GlycineAcetic Anhydride, WaterN-Acetylglycine
1.2N-AcetylglycineEthanol, Acid CatalystEthyl N-acetylglycinate

Stage 2: Construction of the Imidazole Core

This stage is the cornerstone of the synthesis, where the linear glycine derivative is transformed into the heterocyclic ethyl 1H-imidazole-4-carboxylate (6). This is achieved through a condensation-cyclization-oxidation sequence.

Step 2.1: Condensation and Cyclization to Ethyl 2-mercapto-1H-imidazole-4-carboxylate (5)

This step involves a base-mediated condensation of Ethyl N-acetylglycinate (3) with ethyl formate to form an enolate intermediate (4), which is then cyclized with potassium thiocyanate in an acidic medium.

Experimental Protocol:

  • In a three-necked flask under an inert atmosphere (N₂), suspend a strong base like sodium hydride (NaH) or sodium ethoxide in an anhydrous solvent such as toluene or THF.

  • Slowly add ethyl formate, maintaining a controlled temperature (e.g., 15-20°C).

  • Cool the mixture in an ice bath and slowly add a solution of Ethyl N-acetylglycinate (3) in the same solvent over 1 hour.[2]

  • Allow the reaction to warm to room temperature and stir overnight. The mixture will become a viscous slurry of the sodium enolate (4).

  • Quench the reaction by adding ice water and separate the aqueous layer.

  • To the aqueous layer, add potassium thiocyanate (KSCN) and cool to 0°C.

  • Slowly add concentrated hydrochloric acid.

  • Heat the mixture to 55-60°C and maintain for 4 hours with stirring.[2]

  • Cool the solution and allow it to stand overnight to crystallize.

  • Filter the precipitate and recrystallize from ethanol to obtain pure Ethyl 2-mercapto-1H-imidazole-4-carboxylate (5).[2]

Mechanistic Insights and Rationale:

  • Base and Formylation: A strong base is required to deprotonate the α-carbon of the glycine derivative, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl of ethyl formate in a Claisen-type condensation to introduce the carbon atom that will become C5 of the imidazole ring.

  • Cyclization with KSCN: Potassium thiocyanate serves as the source for the N1 and C2 atoms of the imidazole ring. Under acidic conditions, the enolate intermediate reacts with thiocyanic acid (formed in situ) to initiate the cyclization, ultimately forming the stable 2-mercaptoimidazole ring system.

mechanism_cyclization Figure 2. Proposed Mechanism for Imidazole Core Formation cluster_formylation Formylation cluster_cyclization Cyclization EtOOC-CH(NHAc)-H Ethyl N-acetylglycinate EtOOC-C⁻(NHAc) Enolate EtOOC-CH(NHAc)-H->EtOOC-C⁻(NHAc) Base EtOOC-CH(NHAc)-CH(O⁻)OEt Tetrahedral Intermediate EtOOC-C⁻(NHAc)->EtOOC-CH(NHAc)-CH(O⁻)OEt + Ethyl Formate EtOOC-C(NHAc)=CH-O⁻ Enolate Intermediate (4) EtOOC-CH(NHAc)-CH(O⁻)OEt->EtOOC-C(NHAc)=CH-O⁻ - EtOH Enolate Intermediate (4) Enolate Intermediate (4) Intermediate_A Adduct with Thiocyanic Acid Enolate Intermediate (4)->Intermediate_A + KSCN, H⁺ Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Intramolecular Nucleophilic Attack Mercaptoimidazole (5) Ethyl 2-mercapto-1H-imidazole-4-carboxylate Intermediate_B->Mercaptoimidazole (5) Dehydration & Tautomerization

Caption: Figure 2. Proposed Mechanism for Imidazole Core Formation

Step 2.2: Oxidative Desulfurization to Ethyl 1H-imidazole-4-carboxylate (6)

The 2-mercapto group is removed through oxidation to yield the desired imidazole. Hydrogen peroxide is a common and effective oxidizing agent for this transformation.[3]

Experimental Protocol:

  • Dissolve Ethyl 2-mercapto-1H-imidazole-4-carboxylate (5) (0.003 mol) in 50% hydrogen peroxide (0.035 mol) at 15°C.[2]

  • Heat the reaction mixture to 55-60°C and maintain for 2 hours.

  • Cool the solution to room temperature.

  • Neutralize the mixture to pH 7 with a saturated solution of sodium carbonate. This will cause the product to precipitate.[2]

  • Cool overnight to maximize precipitation.

  • Filter the white solid, dry, and recrystallize from water to obtain pure Ethyl 1H-imidazole-4-carboxylate (6).[2]

Causality of Experimental Choices:

  • Hydrogen Peroxide: A "green" and potent oxidizing agent that effectively removes the mercapto group. The mechanism is believed to involve the oxidation of the thiol to a sulfenic acid, which is unstable and eliminates to form the C-H bond.[4]

  • Temperature Control: The initial dissolution at a lower temperature is important for controlling the exothermic reaction. Subsequent heating accelerates the oxidation process.

  • Neutralization: The product is more soluble in acidic or basic conditions. Adjusting the pH to 7 minimizes its solubility and maximizes the yield of the precipitated solid.

Stage 2: Reagents and Yields
Step Starting Material Key Reagents Product
2.1Ethyl N-acetylglycinateNaH, Ethyl Formate, KSCN, HClEthyl 2-mercapto-1H-imidazole-4-carboxylate
2.2Ethyl 2-mercapto-1H-imidazole-4-carboxylateH₂O₂, Na₂CO₃Ethyl 1H-imidazole-4-carboxylate

Stage 3: Regioselective N-Ethylation

The final stage is the alkylation of the imidazole nitrogen. For an unsymmetrically substituted imidazole like (6), regioselectivity is a key consideration. The N-1 and N-3 positions are not equivalent, and their relative reactivity is influenced by both steric and electronic factors.[5]

Step 3.1: Synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate (7)

The ethyl group is introduced using an appropriate ethylating agent in the presence of a base.

Experimental Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere, add Ethyl 1H-imidazole-4-carboxylate (6) (1.0 equivalent).

  • Dissolve the starting material in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add a base, such as sodium hydride (NaH, 1.1 equivalents) portion-wise.[6] Alternatively, a milder base like potassium carbonate (K₂CO₃) can be used, often at a higher temperature.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation and formation of the imidazolide anion.

  • Add the ethylating agent (e.g., ethyl iodide or diethyl sulfate, 1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 80-100°C if using a less reactive alkylating agent or base) and monitor its progress by TLC.[7]

  • Upon completion, cautiously quench the reaction by the slow addition of water.

  • Extract the product into an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, Ethyl 1-ethyl-1H-imidazole-4-carboxylate (7).

Regioselectivity and Mechanistic Rationale:

The N-alkylation of unsymmetrical imidazoles can lead to a mixture of N-1 and N-3 alkylated products.[8] However, in the case of ethyl 1H-imidazole-4-carboxylate, the alkylation is expected to proceed with high regioselectivity for the N-1 position.

  • Electronic Effects: The ethyl carboxylate group at the C-4 position is electron-withdrawing. This effect deactivates the adjacent N-3 nitrogen, making it less nucleophilic. Conversely, the N-1 nitrogen, being further away from the electron-withdrawing group, is more electron-rich and thus more nucleophilic.[5]

  • Reaction Mechanism: The reaction proceeds via an Sₙ2 mechanism. The base deprotonates the imidazole to form the imidazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the ethylating agent. The greater nucleophilicity of the N-1 atom directs the attack to that position, leading to the desired product.

mechanism_ethylation Figure 3. Regioselective N-Ethylation Imidazole Ethyl 1H-imidazole-4-carboxylate Anion Imidazolide Anion (Resonance Stabilized) Imidazole->Anion Base (e.g., NaH) Product Ethyl 1-ethyl-1H-imidazole-4-carboxylate Anion->Product + Ethyl Iodide (Sₙ2 attack from N-1)

Caption: Figure 3. Regioselective N-Ethylation

Stage 3: Reagents and Yields
Step Starting Material Key Reagents Product
3.1Ethyl 1H-imidazole-4-carboxylateNaH, Ethyl Iodide, DMFEthyl 1-ethyl-1H-imidazole-4-carboxylate

Conclusion

This guide has detailed a practical and scientifically sound synthetic route to Ethyl 1-ethyl-1H-imidazole-4-carboxylate, starting from the simple amino acid glycine. By breaking down the synthesis into three manageable stages—precursor formation, imidazole core construction, and N-ethylation—we have provided clear, step-by-step protocols. The rationale behind the choice of reagents and reaction conditions has been explained, and the key mechanistic aspects, particularly the regioselectivity of the final N-alkylation step, have been elucidated. This comprehensive approach ensures that researchers and professionals in drug development have a reliable and well-documented methodology for accessing this important heterocyclic building block.

References

  • Benjes, P. A. (1994). N-Alkylation of imidazoles. Doctoral dissertation, University of Otago. Retrieved from [Link]

  • Google Patents. (2016). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
  • Google Patents. (1991). US5011934A - Process for preparing 1-alkylimidazoles.
  • Google Patents. (2020). CN110776464A - N1 site alkylation method for imidazole compounds.
  • Wikipedia. (2024). Imidazole. Retrieved from [Link]

  • Gabov, I. S., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12), 2079–2086.
  • Shalmashi, A., & Elimasi, A. (2008). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 16(1), 30-33.
  • Zhang, W., et al. (2021). HPW/PAM Catalyst for Oxidative Desulfurization-Synthesis, Characterization and Mechanism Study. Molecules, 26(15), 4458.
  • Padwa, A., et al. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2011(20-21), 3924-3933.
  • Chen, J., et al. (2011). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 3(6), 885-889.
  • Bellina, F., & Rossi, R. (2016). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 81(15), 6343–6367.
  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Retrieved from [Link]

  • Google Patents. (2012). CN102643237B - Method for preparing 1H-imidazole-4-formic acid.
  • Al-Juboori, S. A., & Al-Masoudi, W. A. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Journal of Basrah Researches (Sciences), 39(2), 58-64.
  • Lee, J., & Nagano, T. (1990). Hydrogen Peroxide-Dependent Oxidation Metabolism of 1-methyl-2-mercaptoimidazole (Methimazole) Catalysed by Myeloperoxidase. Biochemical pharmacology, 40(4), 839-845.
  • Al-Obeidi, F. A., et al. (1992). Selective N-methylation of ethyl esters of 3-(1H-imidazol-4-yl)-2-propenoic acid. Journal of Heterocyclic Chemistry, 29(4), 959-962.
  • Al-Soud, Y. A., et al. (2020). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Archiv der Pharmazie, 353(6), 2000030.
  • Al-Sammarrae, K. A., et al. (2015). Oxidative desulfurization of light fuel oil by using hydrogen peroxide in the presence of acetic acid catalyst. International Journal of Current Engineering and Technology, 5(3), 1836-1840.
  • Gholivand, K., et al. (2019). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. Journal of the Iranian Chemical Society, 16(11), 2419-2431.
  • Ghorbani‐Vaghei, R., & Veisi, H. (2009). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition‐Metal‐Free Conditions. Synthesis, 2009(17), 2897-2900.

Sources

Exploratory

A Comprehensive Spectroscopic Guide to Ethyl 1-ethyl-1H-imidazole-4-carboxylate: Structure Elucidation for Drug Discovery

This technical guide provides an in-depth analysis of the spectroscopic properties of Ethyl 1-ethyl-1H-imidazole-4-carboxylate, a key heterocyclic scaffold of interest to researchers, scientists, and professionals in dru...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of Ethyl 1-ethyl-1H-imidazole-4-carboxylate, a key heterocyclic scaffold of interest to researchers, scientists, and professionals in drug development. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide, leveraging established spectroscopic principles and data from closely related analogs to forecast the expected spectral characteristics. The methodologies and interpretations presented herein are designed to be a self-validating system for researchers synthesizing and characterizing this compound.

Introduction: The Significance of Spectroscopic Characterization

Ethyl 1-ethyl-1H-imidazole-4-carboxylate belongs to the N-alkylated imidazole class of compounds. The imidazole ring is a crucial pharmacophore found in numerous pharmaceuticals due to its ability to engage in various biological interactions. Accurate structural confirmation through spectroscopic methods is a cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and stability of a compound of interest. This guide will walk through the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, explaining the rationale behind the predictions and outlining the experimental procedures to obtain them.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting its spectroscopic data. Below is a diagram of Ethyl 1-ethyl-1H-imidazole-4-carboxylate with atom numbering for reference in the subsequent NMR analysis.

Caption: Molecular structure of Ethyl 1-ethyl-1H-imidazole-4-carboxylate with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts are based on data from analogous compounds such as ethyl 1-methyl-1H-imidazole-4-carboxylate and general principles of NMR spectroscopy.[1]

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2~7.8 - 8.0Singlet (s)-
H-5~7.5 - 7.7Singlet (s)-
N-CH₂-CH₃~4.1 - 4.3Quartet (q)~7.2
O-CH₂-CH₃~4.2 - 4.4Quartet (q)~7.1
N-CH₂-CH₃~1.4 - 1.6Triplet (t)~7.2
O-CH₂-CH₃~1.2 - 1.4Triplet (t)~7.1

Causality Behind Predictions:

  • Imidazole Protons (H-2 and H-5): In related imidazole systems, the proton at the 2-position is typically downfield due to the electron-withdrawing effect of both adjacent nitrogen atoms. The proton at the 5-position is also in the deshielded aromatic region. For instance, in ferrocenyl imidazole derivatives, these protons resonate between 6.77-7.66 ppm.[2]

  • N-Ethyl Group: The methylene protons (N-CH₂) are adjacent to a nitrogen atom, which deshields them, placing their signal around 4.1-4.3 ppm. These protons are split into a quartet by the three neighboring methyl protons. The methyl protons (N-CH₂-CH₃) will appear as a triplet further upfield.

  • Ethyl Ester Group: The methylene protons of the ester (O-CH₂) are adjacent to an oxygen atom, leading to a downfield shift, typically in the range of 4.2-4.4 ppm, and will appear as a quartet. The methyl protons of the ester (O-CH₂-CH₃) will be a triplet in the upfield region.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 1-ethyl-1H-imidazole-4-carboxylate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C=O (ester)~160 - 165
C-2~138 - 142
C-4~135 - 139
C-5~118 - 122
O-CH₂~60 - 64
N-CH₂~45 - 49
N-CH₂-CH₃~14 - 16
O-CH₂-CH₃~13 - 15

Causality Behind Predictions:

  • Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and will appear far downfield.

  • Imidazole Carbons: The chemical shifts of the imidazole ring carbons are influenced by the nitrogen atoms and the substituents. C-2 is typically the most downfield of the ring carbons due to its position between two nitrogens. C-4 will also be downfield due to its attachment to the electron-withdrawing carboxylate group. C-5 is expected to be the most upfield of the ring carbons.

  • Ethyl Group Carbons: The methylene carbons (N-CH₂ and O-CH₂) are deshielded by the adjacent heteroatoms. The methyl carbons will be in the upfield aliphatic region.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial.

  • Instrument Setup: Use the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing the vibrations of its bonds.[3]

Predicted IR Data
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O Stretch (Ester)1715 - 1730Strong
C-O Stretch (Ester)1250 - 1310 and 1100 - 1130Strong
C=N and C=C Stretch (Imidazole Ring)~1450 - 1600Medium to Strong
C-H Stretch (Aromatic/Imidazole)~3000 - 3150Medium
C-H Stretch (Aliphatic)~2850 - 3000Medium

Causality Behind Predictions:

  • Ester Group: Aromatic esters typically show a strong C=O stretching absorption between 1715 and 1730 cm⁻¹.[4] They also exhibit two characteristic C-O stretching bands.[4]

  • Imidazole Ring: The C=N and C=C stretching vibrations of the imidazole ring are expected in the 1450-1600 cm⁻¹ region.[5]

  • C-H Stretches: The aromatic C-H stretches of the imidazole ring will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl groups will be just below 3000 cm⁻¹.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument Setup: Use a standard FT-IR spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structural features.[6]

Predicted Mass Spectrometry Data
IonPredicted m/zInterpretation
[M]⁺168Molecular Ion
[M - 29]⁺139Loss of an ethyl radical (•CH₂CH₃)
[M - 45]⁺123Loss of the ethoxy group (•OCH₂CH₃)
[M - 73]⁺95Loss of the entire ester group (•COOCH₂CH₃)

Causality Behind Predictions:

  • Molecular Ion: The molecular weight of Ethyl 1-ethyl-1H-imidazole-4-carboxylate (C₈H₁₂N₂O₂) is 168.19 g/mol . The molecular ion peak is expected at m/z = 168.

  • Fragmentation: Esters often fragment via cleavage of the bonds adjacent to the carbonyl group.[7][8] The loss of the ethyl group from the ester or the N-ethyl group, and the loss of the ethoxy group are common fragmentation pathways.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.

  • Data Analysis: Analyze the spectrum for the molecular ion peak and characteristic fragment ions.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of Ethyl 1-ethyl-1H-imidazole-4-carboxylate.

Spectroscopic_Workflow start Synthesized Compound (Ethyl 1-ethyl-1H-imidazole-4-carboxylate) ms Mass Spectrometry (MS) start->ms ir Infrared (IR) Spectroscopy start->ir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr mw Molecular Weight Confirmation ms->mw fg Functional Group Identification ir->fg structure Detailed Structural Elucidation nmr->structure final Verified Molecular Structure mw->final fg->final structure->final

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

This technical guide provides a robust predictive framework for the spectroscopic characterization of Ethyl 1-ethyl-1H-imidazole-4-carboxylate. By combining data from analogous structures with fundamental spectroscopic principles, researchers can confidently assign the signals in their experimentally obtained spectra to the correct structural features. This self-validating approach is essential for ensuring the integrity of chemical research and accelerating the drug development process.

References

  • PubChem. (n.d.). Ethyl 4-methyl-5-imidazolecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Imidazolium-Based Ionenes. PubMed Central. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4(5)-imidazolecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2021, February 24). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • NPTEL-NOC IITM. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2021, January 25). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. International Journal of Molecular Sciences. Retrieved from [Link]

  • Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Retrieved from [Link]

  • Organic Chemistry. (n.d.). Introduction to Spectroscopy II: Basic Principles of NMR. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 4-ethyl-1H-imidazole-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

  • Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2026, January 22). Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. Organic Letters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

  • Bentham Science. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-methyl-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Dr. M. S. Ansari. (2022, December 2). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement [Video]. YouTube. Retrieved from [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. OUR Archive. Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Retrieved from [Link]

Sources

Foundational

1H NMR and 13C NMR of "Ethyl 1-ethyl-1H-imidazole-4-carboxylate"

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate Introduction In the landscape of pharmaceutical research and drug development, the unambiguous structur...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Ethyl 1-ethyl-1H-imidazole-4-carboxylate is a heterocyclic compound whose structural framework is of interest in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of such organic molecules in solution.

This technical guide, prepared for researchers, scientists, and drug development professionals, provides a detailed analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectra of Ethyl 1-ethyl-1H-imidazole-4-carboxylate. As a Senior Application Scientist, the objective here is not merely to present data, but to explain the causal relationships between the molecule's electronic and steric environment and its resulting spectral features. We will dissect the predicted spectra based on foundational NMR principles and data from analogous structures, offering field-proven insights into spectral interpretation.

Section 1: Molecular Structure and NMR Fundamentals

To interpret the NMR spectra, we must first understand the molecule's structure and the fundamental principles of NMR. The molecule consists of a 1,4-disubstituted imidazole ring, an N-ethyl group at the N1 position, and an ethyl carboxylate group at the C4 position.

Numbered Molecular Structure

A clear atom numbering system is essential for unambiguous peak assignment. The structure is numbered as follows:

Caption: Structure of Ethyl 1-ethyl-1H-imidazole-4-carboxylate with atom numbering.
Core NMR Principles

The interpretation of the spectra relies on three key parameters:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is dictated by the local electronic environment of the nucleus. Electronegative atoms or electron-withdrawing groups (like C=O or the imidazole ring itself) "deshield" a nucleus, causing its signal to appear at a higher ppm value (downfield).

  • Spin-Spin Coupling (J): The interaction between non-equivalent nuclei on adjacent atoms splits a single peak into a multiplet (e.g., doublet, triplet, quartet). The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz). The 'n+1 rule' is a common tool, where a proton with 'n' equivalent neighboring protons is split into 'n+1' peaks.

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons that signal represents.

Section 2: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information based on the number of unique proton environments, their electronic surroundings, and their connectivity. For Ethyl 1-ethyl-1H-imidazole-4-carboxylate, we can predict five distinct signals.

Detailed Peak Assignments and Mechanistic Explanation
  • Imidazole Ring Protons (H-2, H-5):

    • H-2 Signal (Predicted ~7.9-8.1 ppm, singlet): The proton at the C-2 position is flanked by two electronegative nitrogen atoms. This creates a significant deshielding effect, pushing its signal far downfield in the aromatic region. It has no adjacent protons, so it is expected to appear as a sharp singlet.

    • H-5 Signal (Predicted ~7.5-7.7 ppm, singlet): The proton at the C-5 position is adjacent to one nitrogen (N1) and the carbon (C4) bearing the electron-withdrawing ethyl carboxylate group. While still in the deshielded aromatic region, it is typically found slightly upfield relative to H-2. It also lacks adjacent protons and will appear as a singlet.

  • Ethyl Carboxylate Protons (O-CH₂-CH₃):

    • O-CH₂ Signal (C9-H₂) (Predicted ~4.2-4.4 ppm, quartet): These methylene protons are directly attached to a highly electronegative oxygen atom, resulting in strong deshielding. They are adjacent to the three protons of the methyl group (C10), and according to the n+1 rule (3+1=4), their signal is split into a quartet. The typical coupling constant for ethyl groups is around 7.1 Hz.[1]

    • O-CH₃ Signal (C10-H₃) (Predicted ~1.3-1.4 ppm, triplet): These methyl protons are adjacent to the two methylene protons (C9). The n+1 rule (2+1=3) predicts their signal will be a triplet. Being further from the electronegative oxygen, they are more shielded and appear much further upfield.

  • N-Ethyl Protons (N-CH₂-CH₃):

    • N-CH₂ Signal (C6-H₂) (Predicted ~4.0-4.2 ppm, quartet): The methylene protons of the N-ethyl group are bonded to a nitrogen atom. Nitrogen is less electronegative than oxygen, so these protons are deshielded, but less so than the O-CH₂ protons of the ester.[2] They are coupled to the adjacent methyl group (C7), resulting in a quartet.

    • N-CH₃ Signal (C7-H₃) (Predicted ~1.4-1.5 ppm, triplet): These methyl protons are adjacent to the N-CH₂ group and will therefore appear as a triplet. Their chemical shift is expected to be slightly further downfield than the ester's methyl group due to the influence of the aromatic imidazole ring.

Summary of Predicted ¹H NMR Data
Atom Assignment Integration Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz)
H-21H7.9 – 8.1Singlet (s)-
H-51H7.5 – 7.7Singlet (s)-
O-CH₂ -CH₃ (C9-H₂)2H4.2 – 4.4Quartet (q)~7.1
N-CH₂ -CH₃ (C6-H₂)2H4.0 – 4.2Quartet (q)~7.2
N-CH₂-CH₃ (C7-H₃)3H1.4 – 1.5Triplet (t)~7.2
O-CH₂-CH₃ (C10-H₃)3H1.3 – 1.4Triplet (t)~7.1

Section 3: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Since proton-decoupled mode is standard, each unique carbon atom typically appears as a single line.

Detailed Peak Assignments and Mechanistic Explanation
  • Carbonyl Carbon (C-8):

    • Predicted ~162-164 ppm: The C=O carbon of the ester group is the most deshielded carbon in the molecule due to the double bond and attachment to two oxygen atoms, placing it furthest downfield.[3]

  • Imidazole Ring Carbons (C-2, C-4, C-5):

    • C-2 (Predicted ~138-140 ppm): Similar to its attached proton, the C-2 carbon is significantly deshielded by the two adjacent nitrogens.

    • C-4 (Predicted ~136-138 ppm): This carbon is part of the aromatic ring and is directly attached to the electron-withdrawing ester group, causing a downfield shift.

    • C-5 (Predicted ~120-122 ppm): The C-5 carbon is generally the most upfield of the imidazole ring carbons in this substitution pattern.

  • Ethyl Carboxylate Carbons (O-CH₂-CH₃):

    • O-CH₂ (C-9) (Predicted ~60-62 ppm): This carbon is shifted downfield due to its direct attachment to the electronegative oxygen atom.

    • O-CH₃ (C-10) (Predicted ~14-15 ppm): This terminal methyl carbon is highly shielded and appears far upfield.

  • N-Ethyl Carbons (N-CH₂-CH₃):

    • N-CH₂ (C-6) (Predicted ~44-46 ppm): The attachment to nitrogen shifts this carbon downfield into the aliphatic region.

    • N-CH₃ (C-7) (Predicted ~15-16 ppm): This methyl carbon appears in the far upfield region, characteristic of aliphatic carbons.

Summary of Predicted ¹³C NMR Data
Atom Assignment Predicted δ (ppm)
C =O (C-8)162 – 164
C -2138 – 140
C -4136 – 138
C -5120 – 122
O-C H₂-CH₃ (C-9)60 – 62
N-C H₂-CH₃ (C-6)44 – 46
N-CH₂-C H₃ (C-7)15 – 16
O-CH₂-C H₃ (C-10)14 – 15

Section 4: Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is paramount. The protocol described below represents a self-validating system for the routine characterization of small organic molecules.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the Ethyl 1-ethyl-1H-imidazole-4-carboxylate sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), inside a clean, dry NMR tube. CDCl₃ is often chosen for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

    • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).

    • Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity.

    • For ¹H NMR: Acquire data using a standard pulse-acquire sequence. Typical parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.[4]

    • For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C. A wider spectral width is used to encompass the full range of carbon chemical shifts.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm (for ¹H) or the CDCl₃ signal to 77.16 ppm (for ¹³C).

    • Integrate the signals in the ¹H spectrum.

Section 5: Logical Workflow for Spectral Interpretation

The process of moving from a raw sample to a confirmed structure follows a logical and systematic workflow. This ensures that all spectral evidence is considered in a cohesive manner.

G cluster_prep Preparation & Acquisition cluster_h1 ¹H NMR Analysis cluster_c13 ¹³C NMR Analysis cluster_confirm Final Confirmation SamplePrep Sample Preparation (Dissolve in CDCl3 + TMS) DataAcq NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->DataAcq H1_Process Processing (FT, Phasing, Calibration) DataAcq->H1_Process C13_Process Processing & Calibration DataAcq->C13_Process H1_Integration Step 1: Integration (Determine Proton Ratios) H1_Process->H1_Integration H1_Multiplicity Step 2: Multiplicity (Identify Neighbors via J-Coupling) H1_Integration->H1_Multiplicity H1_Shift Step 3: Chemical Shift (Assign Protons to Groups) H1_Multiplicity->H1_Shift Confirmation Structure Confirmation (Correlate ¹H and ¹³C Data) H1_Shift->Confirmation C13_Shift Assign Carbon Environments (Count Signals, Analyze Shifts) C13_Process->C13_Shift C13_Shift->Confirmation

Caption: Systematic workflow for NMR-based structural elucidation.

Conclusion

The ¹H and ¹³C NMR spectra of Ethyl 1-ethyl-1H-imidazole-4-carboxylate provide a complete and unambiguous fingerprint of its molecular structure. The ¹H spectrum is characterized by two downfield singlets for the imidazole protons and two distinct sets of quartets and triplets corresponding to the N-ethyl and O-ethyl groups. The ¹³C spectrum confirms the presence of eight unique carbon environments, including the highly deshielded carbonyl carbon and the characteristic shifts of the substituted imidazole ring. By applying fundamental NMR principles in a systematic workflow, researchers can confidently verify the identity, purity, and structure of this compound, ensuring data integrity for all subsequent stages of research and development.

References

  • Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry. Available at: [Link]

  • Candeias, N. R., et al. (2012). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Available at: [Link]

  • PubChem. (n.d.). 1-Ethyl-1H-imidazole. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of imidazole-based carboxylate. Retrieved January 26, 2026, from [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Available at: [Link]

  • Royal Society of Chemistry. (2019). Supporting Information for a related tetrahydropyrimidine-5-carboxylate. Available at: [Link]

  • ResearchGate. (2005). Ethyl 1-methylimidazole-2-carboxylate. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (2014). Supporting Information for alkoxy carbonylation products. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to Ethyl 1-ethyl-1H-imidazole-4-carboxylate: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of Ethyl 1-ethyl-1H-imidazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited direct literature on...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Ethyl 1-ethyl-1H-imidazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited direct literature on this specific N-ethyl derivative, this document synthesizes information from closely related analogs and established chemical principles to offer a robust profile of its structure, properties, synthesis, and potential applications.

Introduction: The Imidazole-4-carboxylate Scaffold

The imidazole ring is a cornerstone in medicinal chemistry, famously present in the amino acid histidine and numerous pharmaceuticals.[1] Its unique electronic properties, arising from its aromaticity and the presence of two nitrogen atoms, allow it to act as a proton donor and acceptor, engage in hydrogen bonding, and coordinate with metal ions.[1] This versatility makes it a "privileged scaffold" in drug design.

The addition of a carboxylate group at the 4-position of the imidazole ring, as in Ethyl 1H-imidazole-4-carboxylate, further enhances its utility as a synthetic intermediate. This parent compound serves as a crucial building block for more complex molecules, with the ester functionality providing a handle for further chemical modifications. The nitrogen at the 1-position (N-1) is a nucleophilic site, readily undergoing alkylation to produce a variety of N-substituted derivatives, including the subject of this guide, Ethyl 1-ethyl-1H-imidazole-4-carboxylate.

Molecular Structure and Chemical Properties

The chemical structure of Ethyl 1-ethyl-1H-imidazole-4-carboxylate consists of a central imidazole ring, an ethyl group attached to the N-1 nitrogen, and an ethyl carboxylate group at the C-4 position.

Caption: Chemical structure of Ethyl 1-ethyl-1H-imidazole-4-carboxylate.

Physicochemical Properties (Predicted and Inferred from Analogs)

PropertyValueSource/Basis
Molecular Formula C₈H₁₂N₂O₂-
Molecular Weight 168.19 g/mol -
Appearance Likely a solid at room temperatureInferred from Ethyl 1H-imidazole-4-carboxylate (solid)[2]
Melting Point Not available-
Boiling Point > 300 °C (Predicted)Inferred from Ethyl 1H-imidazole-4-carboxylate (~319.5 °C)[2]
Solubility Soluble in methanol, DMSO; slightly soluble in waterInferred from Ethyl 1H-imidazole-4-carboxylate[2]
pKa Not available-
LogP ~1.0 (Predicted)Increased from Ethyl 1H-imidazole-4-carboxylate (0.59) due to the additional ethyl group[2]

Spectral Data (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two ethyl groups and the two protons on the imidazole ring. The ethyl group on the nitrogen will likely appear as a quartet and a triplet. The ethyl ester will also present as a quartet and a triplet, but in a different chemical shift region. The two imidazole protons will appear as singlets.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to each carbon atom in the molecule.

  • Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z = 168.19.

Synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate

A robust synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate can be achieved through a two-stage process: first, the synthesis of the parent scaffold, Ethyl 1H-imidazole-4-carboxylate, followed by N-alkylation.

Stage 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate

A well-established method for the synthesis of Ethyl 1H-imidazole-4-carboxylate starts from glycine.[1] This multi-step synthesis involves the formation of an intermediate, 2-mercapto-4-imidazole formate ethyl ester, which is then desulfurized to yield the desired product.

Experimental Protocol (Adapted from Maji Mei et al.)[1]

  • Step 1: Acetylation of Glycine: Glycine is acetylated using acetic anhydride to produce acetyl glycine.

  • Step 2: Esterification: The acetyl glycine is then esterified with ethanol in the presence of a strong acid catalyst to yield acetyl glycine ethyl ester.

  • Step 3: Condensation and Cyclization: The acetyl glycine ethyl ester undergoes condensation with ethyl formate, followed by cyclization with potassium thiocyanate in an acidic medium to form 2-mercapto-4-imidazole formate ethyl ester.

  • Step 4: Desulfurization: The mercapto group is removed by oxidation with hydrogen peroxide, yielding Ethyl 1H-imidazole-4-carboxylate. The product is then neutralized, and the resulting white solid can be purified by recrystallization.

Stage 2: N-Alkylation to form Ethyl 1-ethyl-1H-imidazole-4-carboxylate

The final step is the N-alkylation of the synthesized Ethyl 1H-imidazole-4-carboxylate. This is a standard transformation for imidazoles.

Experimental Protocol

  • Deprotonation: Ethyl 1H-imidazole-4-carboxylate is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to deprotonate the N-1 nitrogen of the imidazole ring.

  • Alkylation: An ethylating agent, such as ethyl iodide or ethyl bromide, is added to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), the mixture is worked up by adding water and extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography to yield pure Ethyl 1-ethyl-1H-imidazole-4-carboxylate.

cluster_stage1 Stage 1: Synthesis of Parent Scaffold cluster_stage2 Stage 2: N-Alkylation Glycine Glycine Acetyl_Glycine Acetyl Glycine Glycine->Acetyl_Glycine Acetic Anhydride Acetyl_Glycine_Ethyl_Ester Acetyl Glycine Ethyl Ester Acetyl_Glycine->Acetyl_Glycine_Ethyl_Ester Ethanol, H+ Mercapto_Imidazole_Ester 2-Mercapto-4-imidazole formate ethyl ester Acetyl_Glycine_Ethyl_Ester->Mercapto_Imidazole_Ester 1. Ethyl Formate 2. KSCN, H+ Parent_Scaffold Ethyl 1H-imidazole-4-carboxylate Mercapto_Imidazole_Ester->Parent_Scaffold H2O2 Parent_Scaffold2 Ethyl 1H-imidazole-4-carboxylate Target_Molecule Ethyl 1-ethyl-1H-imidazole-4-carboxylate Parent_Scaffold2->Target_Molecule Ethyl Iodide, K2CO3, DMF

Caption: Proposed synthetic workflow for Ethyl 1-ethyl-1H-imidazole-4-carboxylate.

Potential Applications in Research and Development

While specific applications for Ethyl 1-ethyl-1H-imidazole-4-carboxylate are not yet widely documented, its structural motifs suggest significant potential in several areas of research and development.

  • Drug Discovery: N-substituted imidazoles are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] The presence of the ethyl group at the N-1 position can influence the molecule's lipophilicity and steric profile, potentially leading to enhanced or novel interactions with biological targets. For instance, studies on other N-alkylated imidazole carboxylates have shown promising antiproliferative effects on cancer cell lines.[3] The ethyl ester can also be hydrolyzed to the corresponding carboxylic acid, a common strategy in prodrug design to improve bioavailability.

  • Materials Science: Imidazole derivatives are utilized in the synthesis of ionic liquids, polymers, and corrosion inhibitors. The specific substitution pattern of Ethyl 1-ethyl-1H-imidazole-4-carboxylate could be exploited to create novel materials with tailored properties.

  • Synthetic Chemistry: As a functionalized heterocyclic compound, it can serve as a valuable building block for the synthesis of more complex molecular architectures. The imidazole ring can be further functionalized, and the ester group can be converted into other functional groups, such as amides or alcohols.

Safety and Handling
Conclusion

Ethyl 1-ethyl-1H-imidazole-4-carboxylate is a promising heterocyclic compound with significant potential for applications in drug discovery and materials science. While direct experimental data is currently sparse, its chemical properties and reactivity can be reliably inferred from its parent scaffold and other N-substituted analogs. The synthetic route outlined in this guide, involving the synthesis of Ethyl 1H-imidazole-4-carboxylate followed by N-alkylation, provides a clear and feasible pathway for its preparation. Further research into the biological activities and material properties of this compound is warranted and is expected to unveil novel applications.

References

  • Chemsrc. (2025). Ethyl imidazole-4-carboxylate. Chemsrc. Available at: [Link]

  • PubChem. (2025). Ethyl 4(5)-imidazolecarboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 243-251.
  • Shanghai Worldyang Chemical Co.,Limited. (n.d.). Ethyl imidazole-4-carboxylate. Worldyang. Available at: [Link]

  • LookChem. (n.d.). Prepartion of Ethyl imidazole-4-carboxylate. LookChem. Available at: [Link]

  • Guan, Y., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Molecules, 26(11), 3123.
  • D'yakonov, V. A., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6241.
  • Grigg, R., et al. (2007). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Journal of the American Chemical Society, 129(41), 12596-12606.
  • Google Patents. (n.d.). Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst. Google Patents.
  • Singh, R., et al. (2018). A review: Imidazole synthesis and its biological activities. Journal of Chemical and Pharmaceutical Research, 10(4), 1-14.
  • Google Patents. (n.d.). Method for preparing 1H-imidazole-4-formic acid. Google Patents.
  • ResearchGate. (n.d.). Imidazole: Having Versatile Biological Activities. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. European Journal of Medicinal Chemistry, 213, 113175.

Sources

Foundational

An In-Depth Technical Guide to the Biological Activity Screening of Ethyl 1-ethyl-1H-imidazole-4-carboxylate Derivatives

Introduction: The Imidazole Scaffold as a Cornerstone of Modern Medicinal Chemistry The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in drug discovery.[1][2][3] Its unique electronic characteristics, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, allow it to interact with a wide array of biological targets.[2][4] This versatility is evidenced by the presence of the imidazole core in numerous natural products, like the amino acid histidine, and a multitude of synthetic drugs with applications spanning antifungal, antihypertensive, antiviral, and anticancer therapies.[1][5][6][7]

The core structure of "Ethyl 1-ethyl-1H-imidazole-4-carboxylate" presents a synthetically tractable platform for creating diverse chemical libraries. By modifying substituents at various positions on the imidazole ring, it is possible to systematically modulate the molecule's physicochemical properties—such as lipophilicity, electronic distribution, and steric profile—to optimize interactions with specific biological targets. This guide provides a comprehensive framework for the systematic biological screening of such derivatives, outlining a logical, tiered approach to identify and characterize novel therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities.[8][9][10]

The Rationale for Derivatization: A Structure-Activity Relationship (SAR) Perspective

The synthesis of a library of derivatives from a core scaffold is not an arbitrary exercise; it is a deliberate strategy guided by the principles of Structure-Activity Relationship (SAR).[11] SAR studies are fundamental to medicinal chemistry, providing critical insights into how specific chemical features of a molecule influence its biological activity.[12][13][14] For the imidazole scaffold, SAR studies have revealed key trends:

  • Substitution at N-1: Modifications at this position can significantly impact metabolic stability and pharmacokinetic properties.[12]

  • Substitution at C-2: This position is often critical for receptor binding and specificity.[12]

  • Substitutions at C-4 and C-5: These positions are instrumental in modulating the molecule's lipophilicity and electronic character, which affects membrane permeability and target engagement.[12] For instance, the introduction of electron-withdrawing groups can enhance activity in some contexts, while electron-donating groups may be favorable in others.[10][12]

By creating a library of derivatives with systematic variations—for example, altering the length of an alkyl chain, introducing different halogen atoms, or adding aromatic rings—researchers can probe the chemical space around the core scaffold. This systematic approach allows for the identification of key structural motifs responsible for potent and selective biological activity, paving the way for the rational design of optimized lead compounds.

A Tiered Screening Cascade for Efficient Drug Discovery

To efficiently manage the screening of a new chemical library, a tiered or hierarchical approach is the industry standard. This strategy prioritizes resources by using broad, high-throughput assays initially to identify "hits," which are then subjected to progressively more complex and specific assays to confirm their activity and elucidate their mechanism of action.

This guide details a three-tiered screening cascade designed to comprehensively evaluate the therapeutic potential of Ethyl 1-ethyl-1H-imidazole-4-carboxylate derivatives.

G cluster_0 Tier 1: Primary High-Throughput Screening (HTS) cluster_1 Tier 2: Secondary Validation & Selectivity cluster_2 Tier 3: Mechanistic Investigation (MoA) p1 Initial Cytotoxicity (e.g., MTT Assay) s1 Dose-Response & IC50 (All Active Hits) p1->s1 p2 Antimicrobial Screen (MIC Determination) p2->s1 p3 Anticancer Screen (Single Cell Line Viability) p3->s1 p4 Anti-inflammatory Screen (Protein Denaturation) p4->s1 s2 Antimicrobial Spectrum (Panel of Microbes) s1->s2 s3 Anticancer Selectivity (Cancer vs. Normal Cell Panel) s1->s3 s4 Cell-Based Anti-inflammatory (e.g., NO Inhibition Assay) s1->s4 t1 Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis, Cell Cycle Analysis) s2->t1 s3->t1 s4->t1 end Lead Candidate t1->end start Derivative Library start->p1 start->p2 start->p3 start->p4

Caption: A three-tiered workflow for biological activity screening.

Tier 1: Primary Screening - The Search for "Hits"

The objective of primary screening is to rapidly assess every compound in the library at a single, high concentration to identify any with potential biological activity. These initial "hits" will be further investigated in subsequent tiers.

1. Foundational Cytotoxicity Assay (MTT Assay)

Causality: Before assessing specific therapeutic activities, it is crucial to determine the inherent cytotoxicity of each compound. This baseline assay distinguishes compounds that exhibit selective bioactivity from those that are merely toxic to all cells. A compound that kills both cancerous and healthy cells, for example, has limited therapeutic potential.

Protocol:

  • Cell Seeding: Seed human non-cancerous cells (e.g., HEK293 or normal fibroblasts) into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[15]

  • Treatment: Treat the cells with each derivative at a standard high concentration (e.g., 50 or 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[15]

  • Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Compounds showing high cytotoxicity in this initial screen should be flagged.

2. Primary Antimicrobial Screening (Broth Microdilution)

Causality: This high-throughput method efficiently determines the minimum inhibitory concentration (MIC) of each derivative against representative microbial strains, providing a quantitative measure of antimicrobial potency.[16]

Protocol:

  • Preparation: In a 96-well plate, perform a two-fold serial dilution of each derivative in appropriate microbial growth broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of test organisms (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative, and Candida albicans for fungi) to each well.[9]

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin) should be used as a reference standard.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

3. Primary Anticancer Screening (Single-Dose Cell Viability)

Causality: This screen identifies compounds that can inhibit the proliferation of cancer cells. Using a single, well-characterized cancer cell line provides a rapid and cost-effective initial assessment of potential anticancer activity.[8]

Protocol:

  • Cell Seeding: Seed a representative cancer cell line (e.g., A549 lung cancer or MCF-7 breast cancer) into a 96-well plate.

  • Treatment: Treat the cells with each derivative at a single high concentration (e.g., 10 or 25 µM) for 48-72 hours.

  • Analysis: Assess cell viability using the MTT assay as described above.

  • Hit Criteria: Compounds that reduce cell viability below a predefined threshold (e.g., 50% inhibition) are considered primary hits.

4. Primary Anti-inflammatory Screening (Inhibition of Albumin Denaturation)

Causality: Inflammation can be caused by protein denaturation.[17] This simple in vitro assay uses the heat-induced denaturation of egg albumin as a model system. Compounds that can prevent this denaturation may possess anti-inflammatory properties.[18][19]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% aqueous egg albumin solution, 2.5 mL of phosphate-buffered saline (PBS, pH 6.7), and 2 mL of the test derivative at a single concentration (e.g., 100 µg/mL).

  • Controls: A vehicle control and a positive control using a known NSAID (e.g., Diclofenac sodium) are run in parallel.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.[18]

  • Analysis: After cooling, measure the turbidity (a measure of denaturation) of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation relative to the vehicle control.

Tier 2: Secondary Screening - Validating Hits and Assessing Selectivity

Hits from Tier 1 are advanced to secondary screening to confirm their activity, determine their potency (IC50), and assess their selectivity.

1. Dose-Response Analysis and IC50 Determination

Causality: A single-dose assay can produce false positives. A dose-response study confirms that the observed biological effect is dependent on the compound's concentration and allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of potency.

Protocol:

  • For each "hit" compound, perform the relevant primary assay (Anticancer, Anti-inflammatory, etc.) again.

  • Instead of a single concentration, use a range of 8-10 concentrations in a serial dilution (e.g., from 100 µM down to nanomolar levels).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to calculate the IC50 value.

2. Expanded Antimicrobial Spectrum

Causality: A compound active against one microbe may not be a broad-spectrum agent. This screen tests confirmed antimicrobial hits against a diverse panel of pathogens to determine their spectrum of activity.

Protocol:

  • Using the broth microdilution method, determine the MIC values of the hit compounds against a panel of clinically relevant microbes.

  • The panel should include multiple Gram-positive bacteria (e.g., Bacillus subtilis, MRSA), Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae), and fungal species (e.g., Cryptococcus neoformans).[20]

3. Anticancer Selectivity Panel

Causality: The ideal anticancer drug kills cancer cells while sparing healthy ones. This assay compares the cytotoxicity of hit compounds against a panel of different cancer cell lines alongside a non-cancerous cell line to determine selectivity.[8][21]

Protocol:

  • Determine the IC50 values of the hit compounds against a panel of 3-5 different cancer cell lines (e.g., lung, breast, colon, prostate).

  • Simultaneously, determine the IC50 value against the non-cancerous cell line used in the primary cytotoxicity screen.

  • Calculate Selectivity Index (SI): SI = IC50 (non-cancerous cells) / IC50 (cancer cells). A higher SI value indicates greater selectivity for cancer cells.

4. Cell-Based Anti-inflammatory Assay (Nitric Oxide Inhibition)

Causality: This assay provides a more biologically relevant measure of anti-inflammatory activity than protein denaturation. Macrophages stimulated with lipopolysaccharide (LPS) produce nitric oxide (NO), a key pro-inflammatory mediator.[15] Inhibition of NO production is a hallmark of anti-inflammatory action.[4]

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the hit compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant. Measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.[15]

  • Analysis: Calculate the percentage of NO production inhibition relative to LPS-stimulated cells without any compound. Determine the IC50 value.

Tier 3: Mechanistic Screening - Unraveling the "How"

Once potent and selective compounds are identified, the focus shifts to understanding their mechanism of action (MoA). This is critical for further development and optimization.

Causality: Knowing how a drug works allows for rational lead optimization, predicts potential side effects, and is a regulatory requirement for clinical development. The MoA for imidazole derivatives can be diverse.[22]

Potential Anticancer Mechanisms & Assays

Many imidazole derivatives exert their anticancer effects by targeting specific cellular pathways.[2][8]

  • Enzyme Inhibition: Imidazoles are known to inhibit key enzymes in cancer progression, such as kinases (e.g., Focal Adhesion Kinase - FAK), topoisomerases, and histone deacetylases (HDACs).[2][4][8]

    • Assay: Use commercially available enzyme inhibition assay kits specific to these targets.

  • Apoptosis Induction: Many chemotherapeutics work by inducing programmed cell death (apoptosis).[23]

    • Assay: Use flow cytometry with Annexin V/Propidium Iodide staining to quantify apoptotic cells.

  • Cell Cycle Arrest: Compounds can halt the cell cycle at specific checkpoints, preventing cancer cell division.[23]

    • Assay: Use flow cytometry with DNA staining (e.g., propidium iodide) to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

G cluster_pathway Potential Anticancer MoA for Imidazole Derivatives Imidazole Imidazole Derivative FAK FAK Imidazole->FAK Inhibits HDAC HDACs Imidazole->HDAC Inhibits Topo Topoisomerase Imidazole->Topo Inhibits CellCycle Cell Cycle Progression Imidazole->CellCycle Arrests Proliferation Cell Proliferation & Metastasis FAK->Proliferation Gene_Expression Altered Gene Expression HDAC->Gene_Expression DNA_Damage DNA Damage Topo->DNA_Damage CellCycle->Proliferation Drives Apoptosis Apoptosis DNA_Damage->Apoptosis Gene_Expression->Apoptosis

Caption: Potential molecular targets for anticancer imidazole derivatives.

Potential Antimicrobial Mechanisms & Assays

Imidazole derivatives can disrupt microbial viability through several mechanisms.[9]

  • Cell Wall/Membrane Disruption:

    • Assay: Use assays that measure the leakage of intracellular components (e.g., ATP) or use fluorescent dyes that only enter cells with compromised membranes.

  • DNA Replication Interference:

    • Assay: Evaluate the inhibition of bacterial DNA gyrase or topoisomerase IV in cell-free enzymatic assays.

Potential Anti-inflammatory Mechanisms & Assays

Beyond NO inhibition, the anti-inflammatory effects can be explored further.

  • COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is a key enzyme in the production of pro-inflammatory prostaglandins.[4]

    • Assay: Use a COX-2 specific enzyme inhibition assay.

  • NF-κB Pathway Modulation: The NF-κB signaling pathway is a master regulator of inflammation.

    • Assay: Use a reporter gene assay in cells to measure the transcriptional activity of NF-κB following stimulation.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables to facilitate comparison between derivatives and guide the selection of lead candidates.

Table 1: Summary of Primary and Secondary Screening Data

Compound ID Cytotoxicity (IC50, µM) vs. Normal Cells Anticancer (IC50, µM) vs. A549 Selectivity Index (SI) Antimicrobial (MIC, µg/mL) vs. S. aureus Anti-inflammatory (IC50, µM) NO Inhibition
DERIV-001 >100 5.2 >19.2 >128 15.7
DERIV-002 25.4 21.3 1.2 8 >100
DERIV-003 89.1 >100 N/A 64 9.8

| Control | | (Doxorubicin) 0.8 | | (Cipro) 0.5 | (Indo) 12.5 |

Interpretation: In this hypothetical data, DERIV-001 emerges as a promising anticancer candidate due to its potent activity against A549 cells and high selectivity index. DERIV-002 is a potential antimicrobial agent, but its cytotoxicity is a concern. DERIV-003 shows moderate, selective anti-inflammatory activity. These interpretations guide which compounds proceed to mechanistic studies.

Conclusion and Future Directions

This guide outlines a robust, logical, and efficient cascade for screening a library of Ethyl 1-ethyl-1H-imidazole-4-carboxylate derivatives. By starting with broad, high-throughput assays and progressively moving towards more specific, mechanistic studies, researchers can effectively identify and validate novel drug candidates. This tiered approach ensures that resources are focused on the most promising compounds. The derivatives that successfully navigate this screening funnel, demonstrating high potency, selectivity, and a well-understood mechanism of action, become strong candidates for further preclinical development, including lead optimization, pharmacokinetic studies, and eventual in vivo efficacy testing.

References

  • Benci, K., Mandić, L., Suhina, T., et al. (2012). Imidazoles as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(3), 349-357. Available from: [Link]

  • Panday, A., et al. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(10), 254-268. Available from: [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(14), 5489. Available from: [Link]

  • Wikipedia. (n.d.). Imidazole. Available from: [Link]

  • Mphahlele, M. J., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6219. Available from: [Link]

  • Singh, A., et al. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. International Journal of Pharmaceutical and Bio-Medical Science, 4(2), 1-10. Available from: [Link]

  • Abdel-Ghani, T. M., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3138. Available from: [Link]

  • ResearchGate. (2022). Overview on Biological Activities of Imidazole Derivatives. Available from: [Link]

  • Journal of Pharma Insights and Research. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Available from: [Link]

  • Oriental Journal of Chemistry. (n.d.). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Available from: [Link]

  • Zhang, L., et al. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Antibiotics, 11(6), 756. Available from: [Link]

  • Bozorov, K., et al. (2019). Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. Current Organic Synthesis, 16(6), 803-817. Available from: [Link]

  • ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available from: [Link]

  • Leelaprakash, G., & Dass, S. M. (2011). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Journal of Pharmacy Research, 4(5), 1474-1475. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). Available from: [Link]

  • Husain, A., et al. (2012). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Journal of Pharmacy & Bioallied Sciences, 4(3), 223-230. Available from: [Link]

  • Sharma, G. V. M., et al. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 5(11), 1751-1760. Available from: [Link]

  • ResearchGate. (n.d.). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Available from: [Link]

  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Available from: [Link]

  • ResearchGate. (2022). A Literature Review on Antimicrobial Activities of Imidazole. Available from: [Link]

  • DergiPark. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. Available from: [Link]

  • Alghamdi, S. S., et al. (2021). Imidazole as a Promising Medicinal Scaffold. Drug Design, Development and Therapy, 15, 3329-3346. Available from: [Link]

  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. West Kazakhstan Medical Journal, 64(2), 4-10. Available from: [Link]

  • Goodarzi, M., et al. (2012). Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. Letters in Drug Design & Discovery, 9(3), 296-304. Available from: [Link]

  • Chemical Engineering Transactions. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Available from: [Link]

  • Sharma, P., & Kumar, V. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Current Medicinal Chemistry, 28(1), 126-155. Available from: [Link]

  • Chen, Y., et al. (2017). Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. Molecules, 22(11), 1950. Available from: [Link]

  • International Journal of Health and Allied Sciences. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Available from: [Link]

  • Md, A., et al. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. Marine Drugs, 21(3), 162. Available from: [Link]

Sources

Exploratory

Unlocking the Therapeutic Potential of Ethyl 1-ethyl-1H-imidazole-4-carboxylate Analogues: A Technical Guide for Drug Discovery

This guide provides an in-depth exploration of the therapeutic potential of ethyl 1-ethyl-1H-imidazole-4-carboxylate analogues. As a privileged scaffold in medicinal chemistry, the imidazole ring offers a versatile start...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the therapeutic potential of ethyl 1-ethyl-1H-imidazole-4-carboxylate analogues. As a privileged scaffold in medicinal chemistry, the imidazole ring offers a versatile starting point for the development of novel therapeutics across a wide range of diseases. This document will delve into the rationale for focusing on this chemical series, explore potential molecular targets, and provide practical, field-proven experimental workflows for identifying and validating new drug candidates.

Part 1: The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to Imidazoles: A Foundation for Therapeutic Innovation

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in a variety of non-covalent interactions, including hydrogen bonding and metal coordination, make it an ideal scaffold for engaging with biological targets.[1] This versatility is underscored by the prevalence of the imidazole motif in numerous natural products, such as the amino acid histidine and purine bases, as well as in a multitude of FDA-approved drugs.[1][3] The amphoteric nature of the imidazole ring, allowing it to act as both a weak acid and a weak base, further enhances its utility in drug design by influencing solubility and pharmacokinetic properties.[3]

Broad-Spectrum Bioactivity of Imidazole-Containing Compounds

The therapeutic landscape of imidazole-based drugs is remarkably diverse, spanning a wide array of clinical applications.[4][5] This broad-spectrum bioactivity is a testament to the scaffold's ability to be tailored to interact with a multitude of biological targets with high affinity and selectivity. Notable examples of imidazole-containing drugs and their therapeutic areas are summarized in the table below.

Therapeutic Area Examples of Imidazole-Containing Drugs General Mechanism of Action
Antifungal Clotrimazole, Miconazole, KetoconazoleInhibition of fungal cytochrome P450 enzymes, disrupting ergosterol synthesis.[6]
Anticancer Dacarbazine, NilotinibDNA alkylation, inhibition of protein kinases.[6][7]
Antihypertensive Losartan, OlmesartanAngiotensin II receptor antagonism.
Antiprotozoal Metronidazole, TinidazoleGeneration of reactive nitro radicals that damage microbial DNA.
Anti-inflammatory Inhibition of enzymes such as cyclooxygenase (COX).[1]
Antiviral Various mechanisms, including inhibition of viral enzymes.[2]

Part 2: Ethyl 1-ethyl-1H-imidazole-4-carboxylate Analogues: A Focal Point for Therapeutic Innovation

Rationale for Exploration

The ethyl 1-ethyl-1H-imidazole-4-carboxylate scaffold represents a promising, yet underexplored, area for therapeutic innovation. The rationale for focusing on this specific chemical series is multifold:

  • Tunable Physicochemical Properties: The presence of two ethyl groups and a carboxylate ester provides multiple points for synthetic modification. This allows for the fine-tuning of key drug-like properties such as lipophilicity, solubility, and metabolic stability.

  • Established Synthetic Accessibility: The synthesis of substituted imidazole-4-carboxylates is well-documented, enabling the rapid generation of diverse chemical libraries for screening.[8][9]

  • Potential for Novel Target Engagement: While the broader class of imidazoles is well-studied, the specific substitution pattern of this series may confer novel selectivity and potency for a range of biological targets.

Key Structural Features and Structure-Activity Relationship (SAR) Insights

The exploration of ethyl 1-ethyl-1H-imidazole-4-carboxylate analogues should be guided by a systematic investigation of structure-activity relationships (SAR). Key modifications to consider include:

  • Variation of the N-1 Ethyl Group: Replacement with other alkyl, aryl, or heterocyclic moieties can probe interactions with specific pockets of a target protein.

  • Modification of the C-4 Ethyl Group: Altering the size and electronics of this substituent can influence binding affinity and selectivity.

  • Derivatization of the Carboxylate Ester: Conversion to amides, carboxylic acids, or other bioisosteres can modulate hydrogen bonding interactions and pharmacokinetic properties.

Part 3: Potential Therapeutic Targets and Mechanistic Hypotheses

The diverse bioactivities of imidazole-containing compounds suggest that analogues of ethyl 1-ethyl-1H-imidazole-4-carboxylate may interact with a variety of molecular targets. The following sections outline key target classes and mechanistic hypotheses.

Target Class 1: Enzymes

Protein kinases are a major class of drug targets, particularly in oncology.[10] The imidazole scaffold is a common feature in many kinase inhibitors, where it often participates in key hydrogen bonding interactions with the hinge region of the kinase active site.[11][12] Imidazole-based compounds have been successfully developed as inhibitors of a range of kinases, including cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs) such as EGFR and VEGFR.[7][10][13]

Potential Mechanism of Action: Analogues of ethyl 1-ethyl-1H-imidazole-4-carboxylate could act as ATP-competitive inhibitors of protein kinases. The imidazole nitrogen atoms can form hydrogen bonds with the kinase hinge region, while the substituents on the imidazole ring can be optimized to occupy hydrophobic pockets in the active site, thereby conferring potency and selectivity.

Kinase_Inhibition cluster_kinase Kinase Active Site ATP_Binding_Pocket ATP Binding Pocket Phosphorylation Substrate Phosphorylation ATP_Binding_Pocket->Phosphorylation Hinge_Region Hinge Region Imidazole_Analogue Imidazole Analogue Imidazole_Analogue->ATP_Binding_Pocket Competes with ATP Imidazole_Analogue->Hinge_Region H-bonds Inhibition Inhibition Imidazole_Analogue->Inhibition ATP ATP ATP->ATP_Binding_Pocket Binds Inhibition->Phosphorylation

Caption: Competitive inhibition of a protein kinase by an imidazole analogue.

Target Class 2: G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of membrane receptors and are the targets of a significant portion of currently marketed drugs.[14] The imidazole scaffold is present in several GPCR ligands, and its ability to participate in various non-covalent interactions makes it well-suited for binding to the complex transmembrane domains of these receptors. There is a growing interest in designing novel ligands for aminergic GPCRs using heterocyclic basic moieties like imidazole.[15]

Potential Mechanism of Action: Analogues of ethyl 1-ethyl-1H-imidazole-4-carboxylate could act as either agonists or antagonists of GPCRs. By mimicking the interactions of endogenous ligands, these compounds could modulate downstream signaling pathways. The development of miniprotein agonists and antagonists for GPCRs highlights the potential for novel molecular designs targeting these receptors.[16][17]

Target Class 3: Antimicrobial Targets

The imidazole scaffold is a hallmark of many successful antifungal and antibacterial agents.[18][19][20][21] The mechanisms of action are varied and can include the disruption of cell wall synthesis, interference with DNA replication, and inhibition of key metabolic enzymes.[18][22]

Potential Mechanism of Action:

  • Antifungal: Similar to established azole antifungals, analogues could inhibit fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase, leading to the depletion of ergosterol and disruption of fungal cell membrane integrity.[6]

  • Antibacterial: Imidazole derivatives can interfere with bacterial DNA replication and cell wall synthesis.[22] The lipophilicity of the molecule, which can be tuned by modifying the ethyl substituents, is often a key determinant of antibacterial activity.[20]

Part 4: A Practical Guide to Investigating Therapeutic Potential: Experimental Workflows

Initial High-Throughput Screening (HTS) Strategy

The initial step in identifying bioactive compounds is to screen a library of ethyl 1-ethyl-1H-imidazole-4-carboxylate analogues against a panel of biologically relevant assays.

Protocol: High-Throughput Screening (HTS) for Bioactivity

  • Library Preparation: Synthesize a diverse library of analogues with variations at the N-1 and C-4 positions, as well as derivatives of the carboxylate ester. Prepare stock solutions of each compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Assay Plate Preparation: Using automated liquid handlers, dispense the compound library into 384- or 1536-well microplates at a final screening concentration (e.g., 10 µM). Include appropriate positive and negative controls on each plate.

  • Target-Based or Phenotypic Screening:

    • Target-Based: Add the purified target protein (e.g., a kinase, GPCR) and its substrate to the assay plates.

    • Phenotypic: Add cultured cells (e.g., cancer cell lines, microbial cultures) to the assay plates.

  • Incubation: Incubate the assay plates for a predetermined time under controlled conditions (e.g., temperature, humidity, CO2).

  • Signal Detection: Add a detection reagent that generates a measurable signal (e.g., fluorescence, luminescence, absorbance) that is proportional to the activity of the target or the health of the cells. Read the plates using a high-throughput plate reader.

  • Data Analysis: Normalize the data to the controls and calculate the percent inhibition or activation for each compound. Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).

HTS_Workflow Library Analogue Library (in DMSO) Plating Dispense into Assay Plates Library->Plating Assay Add Assay Components (Target/Cells) Plating->Assay Incubation Incubation Assay->Incubation Detection Add Detection Reagent & Read Plates Incubation->Detection Analysis Data Analysis Detection->Analysis Hits Primary Hits Analysis->Hits

Caption: A generalized workflow for high-throughput screening.

Target Deconvolution and Validation

For hits identified in phenotypic screens, it is crucial to determine their molecular target(s).

Protocol: Target Deconvolution using Affinity Chromatography

  • Affinity Matrix Preparation: Synthesize an analogue of the hit compound with a linker suitable for immobilization on a solid support (e.g., sepharose beads).

  • Cell Lysate Preparation: Prepare a protein lysate from the cells used in the phenotypic screen.

  • Affinity Pull-Down: Incubate the cell lysate with the affinity matrix to allow the target protein(s) to bind to the immobilized compound.

  • Washing: Wash the matrix extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the matrix using a competitive binder or by changing the buffer conditions.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Target Validation: Validate the identified target(s) using orthogonal assays, such as enzymatic assays with the purified protein or genetic approaches (e.g., siRNA knockdown).

Target_Deconvolution Hit Phenotypic Hit Immobilize Immobilize Analogue on Beads Hit->Immobilize Lysate Incubate with Cell Lysate Immobilize->Lysate Wash Wash to Remove Non-specific Binders Lysate->Wash Elute Elute Bound Proteins Wash->Elute MS Identify Proteins by Mass Spectrometry Elute->MS Validation Validate Target(s) with Orthogonal Assays MS->Validation Validated_Target Validated Target Validation->Validated_Target

Caption: Workflow for target deconvolution using affinity chromatography.

In Vitro and In Vivo Pharmacological Profiling

Once a lead compound and its target have been identified and validated, a comprehensive pharmacological profiling is necessary to assess its therapeutic potential.

Protocol: Lead Compound Characterization

  • Potency Determination: Determine the in vitro potency of the lead compound by generating dose-response curves and calculating the IC50 (for inhibitors) or EC50 (for activators) values.

  • Selectivity Profiling: Screen the lead compound against a panel of related targets (e.g., a kinase panel) to assess its selectivity.

  • Cellular Activity: Confirm the on-target activity of the lead compound in a cellular context using techniques such as Western blotting to measure the phosphorylation of downstream substrates.

  • ADME/Tox Profiling: Evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of the lead compound using in vitro assays (e.g., metabolic stability in liver microsomes, cytotoxicity in normal cell lines).

  • In Vivo Efficacy Studies: Assess the therapeutic efficacy of the lead compound in a relevant animal model of the disease. Monitor disease progression and assess any potential toxicity.

Table: Summary of Pharmacological Data for a Lead Compound

Parameter Value
Target Potency (IC50/EC50)
Cellular Potency (IC50/EC50)
Selectivity (vs. related targets)
In Vitro Metabolic Stability (t1/2)
In Vivo Efficacy (e.g., tumor growth inhibition)

Part 5: Synthesis of Analogue Libraries

The successful exploration of the therapeutic potential of ethyl 1-ethyl-1H-imidazole-4-carboxylate analogues relies on the ability to synthesize a diverse library of related compounds. Several synthetic strategies for the preparation of functionalized imidazole-4-carboxylates have been reported.[8][9]

General Synthetic Routes

A common approach involves the multi-component reaction of amines, aldehydes, and α-isocyanoacetates, which can be adapted for solid-phase synthesis to facilitate library generation.[9][23] Microwave-assisted synthesis can significantly accelerate reaction times and improve yields.[24][8][9] The Van Leusen imidazole synthesis is another versatile method for preparing imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[6]

Example Synthesis Protocol: Microwave-Assisted One-Pot Synthesis of Imidazole-4-Carboxylates

This protocol is adapted from methodologies described for the synthesis of diversely functionalized imidazole-4-carboxylates.[8]

  • Reactant Preparation: In a microwave reaction vial, combine the primary amine (1.0 mmol), the aldehyde (1.2 mmol), and the 1,2-diaza-1,3-diene (1.0 mmol) in a suitable solvent (e.g., toluene).

  • Microwave Irradiation: Seal the vial and subject the reaction mixture to microwave irradiation at a specified temperature (e.g., 120 °C) for a defined time (e.g., 20 minutes).

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired imidazole-4-carboxylate.

Part 6: Future Perspectives and Conclusion

The ethyl 1-ethyl-1H-imidazole-4-carboxylate scaffold represents a fertile ground for the discovery of novel therapeutics. The inherent versatility of the imidazole ring, combined with the potential for multi-vector optimization of this particular chemical series, offers a compelling opportunity for drug discovery professionals. The systematic application of the experimental workflows outlined in this guide, from high-throughput screening to in vivo efficacy studies, will be instrumental in unlocking the full therapeutic potential of these promising compounds. The continued exploration of imidazole-based compounds is expected to yield new and improved treatments for a wide range of human diseases.[4][25]

References

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021-07-29). PMC. Retrieved from [Link]

  • Imidazole. In Wikipedia. Retrieved from [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021-03-01). PubMed Central. Retrieved from [Link]

  • Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. (2017-05-27). TSI Journals. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2023-01-01). MDPI. Retrieved from [Link]

  • 2-Aminoimidazole-based antagonists of the 5-HT6 receptor - A new concept in aminergic GPCR ligand design. (2019-10-01). PubMed. Retrieved from [Link]

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. (2011-01-14). PMC. Retrieved from [Link]

  • Imidazole Derivatives as Potential Therapeutic Agents. (2021-07-29). PubMed. Retrieved from [Link]

  • Dopamine beta-hydroxylase. In Wikipedia. Retrieved from [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2024-01-01). MDPI. Retrieved from [Link]

  • a review article on synthesis of imidazole derivatives. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. (2007-01-01). ResearchGate. Retrieved from [Link]

  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. (2023-01-01). Nanotechnology Perceptions. Retrieved from [Link]

  • A Literature Review on Antimicrobial Activities of Imidazole. (2022-09-21). ResearchGate. Retrieved from [Link]

  • Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. (2021-04-15). PubMed. Retrieved from [Link]

  • The preparation of (4 H )-imidazol-4-ones and their application in the total synthesis of natural products. (2020-08-26). Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D0QO00764A. Retrieved from [Link]

  • De novo design of miniprotein agonists and antagonists targeting G protein-coupled receptors. (2024-01-26). PMC. Retrieved from [Link]

  • De novo design of miniprotein agonists and antagonists targeting G protein-coupled receptors. (2023-03-23). bioRxiv. Retrieved from [Link]

  • Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst. (n.d.). Google Patents.
  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (2021-01-01). MDPI. Retrieved from [Link]

  • Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. (2021-11-01). ResearchGate. Retrieved from [Link]

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. (2021-10-14). PMC. Retrieved from [Link]

  • Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. (2013-01-01). ResearchGate. Retrieved from [Link]

  • Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Imidazole-containing tyrosine kinase inhibitors targeting VEGFR-2 and... (n.d.). ResearchGate. Retrieved from [Link]

  • Imidazole Derivatives and their Antibacterial Activity - a Mini-Review. (2020-12-09). Semantic Scholar. Retrieved from [Link]

  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023-07-01). ResearchGate. Retrieved from [Link]

  • Drug Repurposing on G Protein-Coupled Receptors Using a Computational Profiling Approach. (2021-01-01). Frontiers. Retrieved from [Link]

  • Ethyl 1H-imidazole-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Imidazole: An Emerging Scaffold Showing its Therapeutic Voyage to Develop Valuable Molecular Entities. (2020-01-01). PubMed. Retrieved from [Link]

Sources

Foundational

Ethyl 1-Ethyl-1H-imidazole-4-carboxylate: A Strategic Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals Abstract The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs. Its unique e...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its capacity to coordinate with metal ions make it a cornerstone of drug design. This guide focuses on a specific, highly versatile derivative: Ethyl 1-ethyl-1H-imidazole-4-carboxylate . We will explore its strategic importance, detailing its synthesis, chemical reactivity, and application as a key building block in the development of novel therapeutics. This document serves as a technical resource for researchers, chemists, and drug development scientists, providing both theoretical grounding and practical, field-proven protocols.

Chapter 1: The Imidazole Scaffold in Modern Drug Discovery

The imidazole motif is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental component of essential biomolecules like the amino acid histidine and histamine, which underscores its inherent biocompatibility and recognition by biological systems[1]. This has made imidazole and its derivatives a focal point for intensive scientific exploration, leading to their integration into a wide array of successful therapeutic agents[2].

The power of the imidazole scaffold lies in its multifaceted chemical personality:

  • Amphoteric Nature: The ring system can act as both a weak acid and a weak base, allowing it to engage in crucial proton transfer reactions at physiological pH.

  • Aromatic Stability: The stable aromatic core provides a rigid framework for orienting substituents towards their biological targets.

  • Rich Intermolecular Interactions: The nitrogen atoms are excellent hydrogen bond acceptors, while the N-H proton (in unsubstituted imidazoles) is a hydrogen bond donor. These interactions are fundamental to high-affinity ligand-receptor binding[3].

Marketed drugs containing the imidazole core span a vast range of therapeutic areas, including anti-ulcer agents (Cimetidine, Omeprazole), antifungals (Miconazole), and oncology treatments (Nilotinib), demonstrating the scaffold's unparalleled versatility[1][4]. The strategic functionalization of the imidazole ring is therefore a critical task in drug discovery.

Chapter 2: Profiling Ethyl 1-ethyl-1H-imidazole-4-carboxylate

Ethyl 1-ethyl-1H-imidazole-4-carboxylate is a bespoke building block designed for versatility. Each component of its structure offers a distinct advantage for chemical manipulation and interaction with biological targets.

Key Structural Features and Reactivity

The molecule can be deconstructed into three key functional domains:

  • The N1-Ethyl Group: The ethyl substituent at the N1 position serves a critical purpose. It blocks the N-H group, preventing tautomerization and eliminating its role as a hydrogen bond donor. This modification enhances lipophilicity, which can improve cell membrane permeability, and provides a vector to probe hydrophobic pockets within a target protein's binding site.

  • The C4-Ethyl Ester: The ethyl carboxylate at the C4 position is a versatile chemical handle. It is relatively stable but can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydroxamic acids, or other functional groups. This allows for the introduction of additional pharmacophoric features or points of attachment for linkers.

  • The Imidazole Core: The core ring structure remains the anchor. The N3 nitrogen, with its sp²-hybridized lone pair, is a primary site for hydrogen bonding and metal coordination. The C2 and C5 positions on the ring are also amenable to further functionalization, often through lithiation followed by electrophilic quench.

G n1 n1 mol mol n1->mol c4 c4 c4->mol n3 n3 n3->mol c2c5 c2c5 c2c5->mol

Caption: Key functional and reactive zones of the molecule.

Physicochemical Properties

While experimental data for this specific N-ethyl derivative is not widely published, its properties can be reliably estimated based on its well-characterized precursors, Ethyl 1H-imidazole-4-carboxylate (CAS 23785-21-9)[5][6] and Ethyl 1-methyl-1H-imidazole-4-carboxylate (CAS 41507-56-6)[7].

PropertyValue (Estimated for N-Ethyl)Value (N-H Precursor)[5][6]Value (N-Methyl Analog)[7]Justification for Estimate
Molecular Formula C₈H₁₂N₂O₂C₆H₈N₂O₂C₇H₁₀N₂O₂Addition of a C₂H₄ unit.
Molecular Weight 168.19 g/mol 140.14 g/mol 154.17 g/mol Calculated based on the formula.
LogP ~1.10.59 - 0.60.5968The ethyl group increases lipophilicity compared to N-H or N-methyl.
Hydrogen Bond Donors 010The N-H proton is replaced by an ethyl group.
Hydrogen Bond Acceptors 333The N3 nitrogen and two ester oxygens remain.
Topological Polar Surface Area (TPSA) 44.12 Ų55.0 Ų44.12 ŲTPSA is expected to be identical to the N-methyl analog.

Chapter 3: Synthesis and Functionalization Strategies

A robust and scalable synthesis is paramount for a building block's utility. The synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate is efficiently achieved in a two-stage process: formation of the core imidazole ring followed by selective N-alkylation.

SynthesisWorkflow

Caption: Synthetic workflow for the target building block.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for the synthesis of the imidazole core and subsequent N-alkylation[2][3][8].

Part A: Synthesis of Ethyl 1H-imidazole-4-carboxylate (Precursor)

  • Step 1: Acetylation of Glycine:

    • Rationale: To protect the amine functionality and provide the necessary precursor for subsequent esterification.

    • Procedure: In a flask equipped with a stirrer, dissolve glycine (1.0 eq) in water. Cool the mixture in an ice bath. Add acetic anhydride (1.5 eq) portion-wise while maintaining the temperature below 20°C. Stir for 3 hours. The product, acetyl glycine, often crystallizes upon cooling. Filter the solid, wash with cold water, and dry under vacuum[2].

  • Step 2: Esterification:

    • Rationale: To form the ethyl ester, which will become the C4-carboxylate of the final imidazole ring.

    • Procedure: Suspend acetyl glycine (1.0 eq) in absolute ethanol (10 volumes). Add a catalytic amount of a strong acid (e.g., H₂SO₄ or an acidic ion-exchange resin). Reflux the mixture for 3-4 hours until TLC indicates consumption of the starting material. Cool the reaction, neutralize the catalyst, and remove the ethanol under reduced pressure to yield crude acetyl glycine ethyl ester[2].

  • Step 3: Cyclization to 2-Mercaptoimidazole:

    • Rationale: This is the key ring-forming step. Condensation with ethyl formate followed by reaction with thiocyanate creates the functionalized imidazole ring.

    • Procedure: In a dry flask under nitrogen, dissolve sodium metal (1.1 eq) in absolute ethanol to form sodium ethoxide. Add acetyl glycine ethyl ester (1.0 eq) followed by ethyl formate (1.2 eq) at 0°C. Allow the reaction to warm to room temperature and stir overnight. To the resulting enol salt solution, add potassium thiocyanate (1.2 eq) followed by slow addition of concentrated HCl at 0°C. Heat the mixture to 60°C for 4 hours. Cool and filter the precipitated solid to obtain ethyl 2-mercapto-1H-imidazole-4-carboxylate[8].

  • Step 4: Oxidative Desulfurization:

    • Rationale: To remove the 2-mercapto group and yield the desired unsubstituted C2 position.

    • Procedure: Dissolve the 2-mercaptoimidazole intermediate (1.0 eq) in an aqueous solution of hydrogen peroxide (30%, ~5 eq) at 15°C. Carefully control the temperature as the reaction is exothermic. Heat to 60°C and stir for 2 hours. Cool the mixture and neutralize with a saturated sodium carbonate solution to a pH of 7. The product, Ethyl 1H-imidazole-4-carboxylate, will precipitate. Filter, wash with water, and recrystallize from water or ethanol to obtain the pure precursor[2].

Part B: N-Ethylation to Yield the Final Product

  • Step 5: N-Alkylation:

    • Rationale: To introduce the ethyl group at the N1 position. The use of a base deprotonates the imidazole N-H, creating a nucleophile that attacks the ethylating agent.

    • Procedure: Suspend Ethyl 1H-imidazole-4-carboxylate (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile. Add a base such as potassium carbonate (K₂CO₃, 1.5 eq). Stir the suspension for 15 minutes, then add ethyl iodide or ethyl bromide (1.2 eq) dropwise. Heat the reaction to 50-60°C and monitor by TLC. Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent in vacuo. The residue can be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield pure Ethyl 1-ethyl-1H-imidazole-4-carboxylate.

Chapter 4: Applications in Medicinal Chemistry - Case Studies

The true value of this building block is realized in its application. Its structure is pre-organized for elaboration into potent and selective drug candidates.

Use as a Core for Kinase Inhibitors

Many ATP-competitive kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the "hinge" region of the kinase domain. The N3 atom of the imidazole is a perfect hinge-binding element.

  • Design Strategy: The Ethyl 1-ethyl-1H-imidazole-4-carboxylate scaffold can be elaborated at the C2 and C5 positions with aryl or heteroaryl groups that occupy the hydrophobic regions of the ATP-binding pocket. The N1-ethyl group can be used to probe for smaller hydrophobic pockets, while the C4-ester can be converted to an amide to interact with solvent or form additional hydrogen bonds, enhancing both potency and selectivity.

SAR

Caption: Conceptual Structure-Activity Relationship (SAR).

Intermediate for Angiotensin II Receptor Antagonists

The synthesis of Olmesartan, a potent angiotensin II receptor antagonist, relies on a highly substituted imidazole core. A key step in its synthesis is the regioselective N-alkylation of an imidazole carboxylate intermediate[9]. This highlights the industrial relevance of this class of building blocks. The N-alkyl group is used to attach the biphenyl tetrazole moiety, which is crucial for binding to the AT1 receptor. While the specific building block in Olmesartan's synthesis is different, Ethyl 1-ethyl-1H-imidazole-4-carboxylate provides a conceptually identical platform for developing novel receptor antagonists where the N-alkyl chain can be functionalized for covalent attachment or to carry other pharmacophores.

Analogs of Anesthetic Agents

The intravenous anesthetic agent Etomidate is chemically (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate[10]. This structure is a very close analog of the title compound. By replacing the phenylethyl group with a simple ethyl group, researchers can systematically probe the SAR of this class of compounds, potentially leading to new agents with improved safety profiles, such as reduced adrenal suppression. The C4-carboxylate isomer provides an alternative geometry for presenting these key functional groups.

Chapter 5: Conclusion and Future Outlook

Ethyl 1-ethyl-1H-imidazole-4-carboxylate is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its pre-functionalized and differentially protected nature allows for controlled, sequential modifications, accelerating the drug discovery process. The logical incorporation of a lipophilic N-alkyl group and a versatile C-ester handle onto a biologically relevant imidazole core makes it an ideal starting point for generating diverse chemical libraries targeting a wide range of diseases. Future advancements in synthetic methodologies, such as microwave-assisted and flow chemistry, will likely make this and similar building blocks even more accessible, further cementing the role of the imidazole scaffold at the forefront of therapeutic innovation[11].

References

  • PubChem. Ethyl 4(5)-imidazolecarboxylate. National Center for Biotechnology Information. [Link]

  • Altman, R. A., et al. (2005). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. [Link]

  • Chemsrc. Ethyl imidazole-4-carboxylate. Chemsrc. [Link]

  • Hindi, K. M., et al. (2009). The Medicinal Applications of Imidazolium Carbene Metal Complexes. PMC. [Link]

  • Nikitina, A. S., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. [Link]

  • Google Patents. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
  • ResearchGate. Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. ResearchGate. [Link]

  • Academia.edu. Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Academia.edu. [Link]

  • Candeias, N. R., et al. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC. [Link]

  • PrepChem. Synthesis of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate. PrepChem.com. [Link]

  • Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. JOCPR. [Link]

Sources

Exploratory

Unlocking the Therapeutic Potential: A Technical Guide to the Anticancer Properties of Substituted Ethyl 1-ethyl-1H-imidazole-4-carboxylates

For Researchers, Scientists, and Drug Development Professionals Abstract The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its unique elect...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a "privileged scaffold" in drug discovery.[2][3] This technical guide delves into the burgeoning field of substituted ethyl 1-ethyl-1H-imidazole-4-carboxylates as a promising class of anticancer agents. While direct research on the ethyl 1-ethyl substitution is nascent, this guide synthesizes findings from closely related N-substituted imidazole-4-carboxylates to provide a comprehensive understanding of their synthesis, anticancer activity, and mechanisms of action. We will explore the critical role of substitutions on the imidazole ring, particularly at the N-1 position, in dictating cytotoxic potency and selectivity against various cancer cell lines. This guide will also provide detailed experimental protocols for the synthesis and evaluation of these compounds, offering a practical framework for researchers in the field.

The Imidazole Nucleus: A Privileged Scaffold in Oncology

The five-membered aromatic heterocycle, imidazole, is a versatile building block in the design of anticancer drugs.[1][2][3] Its derivatives have been shown to exhibit a wide spectrum of pharmacological activities, including the ability to induce apoptosis, trigger cell cycle arrest, and inhibit key enzymes and kinases involved in cancer progression.[2] The success of imidazole-containing drugs like dacarbazine has spurred further research into novel derivatives with enhanced efficacy and reduced side effects.[4] The ethyl 1-ethyl-1H-imidazole-4-carboxylate core represents a promising, yet underexplored, area within this chemical space. Understanding the impact of various substitutions on this core is paramount for the rational design of next-generation anticancer therapeutics.

Synthesis of Substituted Ethyl 1-ethyl-1H-imidazole-4-carboxylate Derivatives: A Strategic Approach

The synthesis of the core scaffold and its derivatives is a critical first step in exploring their therapeutic potential. Several synthetic routes to the imidazole-4-carboxylate core have been established, often involving multi-step reactions.[1][5] A common approach involves the cyclization of appropriately substituted precursors.

Visualizing the Synthetic Pathway

Synthesis_Workflow Start Starting Materials (e.g., Glycine) Step1 Acylation & Esterification Start->Step1 Step2 Condensation Step1->Step2 Step3 Cyclization Step2->Step3 Step4 Alkylation (N-1 position) Step3->Step4 Introduction of substituents Final_Product Substituted Ethyl 1-ethyl-1H-imidazole-4-carboxylate Step4->Final_Product

Caption: Generalized synthetic workflow for substituted ethyl 1-ethyl-1H-imidazole-4-carboxylates.

Detailed Experimental Protocol: Synthesis of Ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate Building Blocks

This protocol is adapted from a study on closely related compounds and serves as a foundational method that can be modified for the synthesis of various N-1 substituted derivatives.[6]

Objective: To synthesize a series of N-1 substituted ethyl 5-amino-imidazole-4-carboxylates.

Materials:

  • Ethyl 2-cyano-2-(ethoxymethyleneamino)acetate

  • Various primary amines (e.g., ethylamine for N-1 ethyl substitution)

  • Ethanol

  • Sodium ethoxide

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography apparatus)

Procedure:

  • Preparation of the reaction mixture: In a round-bottom flask, dissolve ethyl 2-cyano-2-(ethoxymethyleneamino)acetate in anhydrous ethanol.

  • Addition of the amine: To the stirred solution, add the desired primary amine (e.g., ethylamine) in a 1:1 molar ratio.

  • Cyclization: Add a catalytic amount of sodium ethoxide to the mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure N-1 substituted ethyl 5-amino-imidazole-4-carboxylate.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity: Screening and Evaluation

The initial assessment of the anticancer potential of newly synthesized compounds relies on robust in vitro cytotoxicity assays.[6] These assays determine the concentration at which a compound inhibits the growth of cancer cells by 50% (IC50).

Data Presentation: Cytotoxicity of N-1 Substituted Ethyl 5-amino-imidazole-4-carboxylates

The following table summarizes the IC50 values of a series of N-1 substituted ethyl 5-amino-imidazole-4-carboxylates against various human cancer cell lines after 72 hours of treatment.[6] This data highlights the influence of the N-1 substituent on anticancer activity.

CompoundN-1 SubstituentHeLa (Cervical) IC50 (µM)HT-29 (Colon) IC50 (µM)HCT-15 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)
5a Methyl>100>100>100>100>100
5b Ethyl85.32 ± 3.14>100>100>100>100
5c Propyl62.15 ± 2.5878.41 ± 3.01>100>100>100
5d Hexyl12.74 ± 0.8915.63 ± 1.0221.45 ± 1.5535.12 ± 2.1128.97 ± 1.98
5e Dodecyl0.737 ± 0.05 1.194 ± 0.02 3.45 ± 0.215.87 ± 0.434.12 ± 0.33

Data extracted from a study by a relevant research group.[6]

Expert Interpretation: The data clearly demonstrates a structure-activity relationship where increasing the length of the alkyl chain at the N-1 position significantly enhances the cytotoxic activity.[6] The dodecyl-substituted compound (5e) exhibited the most potent anticancer effects, with sub-micromolar to low micromolar IC50 values across all tested cell lines.[6] This suggests that lipophilicity plays a crucial role in the compound's ability to interact with and disrupt cancer cells. While the N-1 ethyl derivative (5b) showed modest activity, this data provides a strong rationale for further structural modifications to improve potency.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the IC50 values of substituted ethyl 1-ethyl-1H-imidazole-4-carboxylates against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, HT-29, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5 x 103 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in a complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Mechanism of Action: Unraveling the Anticancer Pathways

Understanding the molecular mechanisms by which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. Studies on active N-1 substituted imidazole-4-carboxylates suggest a multi-faceted mechanism of action.[6]

Key Mechanistic Insights:
  • Induction of Apoptosis: The most potent compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells.[6] This is a desirable characteristic for an anticancer drug as it eliminates cancer cells in a controlled manner.

  • Disruption of Mitochondrial Membrane Potential: A key event in the intrinsic pathway of apoptosis is the loss of mitochondrial membrane potential. Active imidazole derivatives have been observed to cause a dose-dependent reduction in this potential, indicating mitochondrial-mediated apoptosis.[6]

  • Inhibition of Cell Migration and Colony Formation: Metastasis is a major cause of cancer-related mortality. Potent imidazole derivatives have been shown to inhibit the migration of cancer cells and their ability to form colonies, suggesting their potential to prevent the spread of cancer.[6]

  • Antitubulin Activity: Some imidazole derivatives may interfere with the dynamics of microtubules, which are essential for cell division.[6] This disruption can lead to cell cycle arrest and ultimately cell death.

Visualizing a Potential Signaling Pathway

Apoptosis_Pathway Compound Substituted Ethyl 1-ethyl-1H-imidazole-4-carboxylate Mitochondria Mitochondria Compound->Mitochondria Induces stress MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss Caspase_Activation Caspase Activation MMP_Loss->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially induced by these compounds.

Detailed Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

Objective: To quantify the induction of apoptosis in cancer cells treated with substituted ethyl 1-ethyl-1H-imidazole-4-carboxylates.

Materials:

  • Cancer cells (e.g., HeLa, HT-29)

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while Annexin V-FITC positive, PI positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using appropriate software.

Future Directions and Conclusion

The exploration of substituted ethyl 1-ethyl-1H-imidazole-4-carboxylates as anticancer agents is a promising avenue of research. The available data on related N-1 substituted analogs strongly suggests that modifications at this position are critical for potent cytotoxic activity.[6] Future research should focus on:

  • Synthesis and screening of a focused library: A library of derivatives with varying substitutions at other positions of the imidazole ring, in combination with the N-1 ethyl group, should be synthesized and screened to identify lead compounds with improved potency and selectivity.

  • In-depth mechanistic studies: The precise molecular targets of the most active compounds need to be identified. Kinase profiling and other target identification methods will be crucial.

  • In vivo evaluation: Promising lead compounds should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and toxicity in a whole-organism setting.

References

  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. [Link]

  • The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma. ResearchGate. [Link]

  • Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. MDPI. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. [Link]

  • Structure-activity relationship of N-substituted carbazole imidazolium salt derivatives. Wiley Online Library. [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central. [Link]

  • Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. ResearchGate. [Link]

  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. MDPI. [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. American Chemical Society. [Link]

  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. The Pharma Innovation. [Link]

  • Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment. Semantic Scholar. [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

  • Imidazole. Wikipedia. [Link]

Sources

Foundational

The Emergence of N-Substituted Imidazole-4-Carboxylates as Potent Anti-Tuberculosis Agents: A Technical Guide

Abstract The global health challenge posed by tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the urgent development of novel therapeutics. Within the landscape of medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The global health challenge posed by tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the urgent development of novel therapeutics. Within the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds, particularly those featuring an imidazole scaffold, have emerged as a promising avenue for anti-tubercular drug discovery. This technical guide provides an in-depth exploration of N-substituted imidazole-4-carboxylates, a class of compounds demonstrating significant potential in combating Mycobacterium tuberculosis (M.tb). We will navigate the synthetic pathways, delve into the mechanistic underpinnings of their activity, elucidate structure-activity relationships, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals dedicated to the fight against tuberculosis.

Introduction: The Rationale for Imidazole-Based Anti-TB Drug Discovery

Tuberculosis remains a leading cause of death worldwide from a single infectious agent.[1][2] The lengthy treatment regimens and the emergence of drug-resistant M.tb strains underscore the critical need for new drugs with novel mechanisms of action.[1][2] The imidazole ring is a key structural motif in many biologically active molecules and approved drugs, valued for its ability to engage in various biological interactions and its favorable pharmacokinetic properties.[3] Notably, the 4-nitroimidazole derivative, delamanid, has been approved for the treatment of multidrug-resistant tuberculosis, validating the potential of the imidazole scaffold in anti-tubercular therapy.[1][2] This has spurred significant interest in the synthesis and evaluation of a diverse array of imidazole-containing derivatives as potential anti-TB agents.[1][2]

This guide focuses specifically on N-substituted imidazole-4-carboxylates, a subclass that has shown considerable promise. We will dissect the scientific principles and practical methodologies that are pivotal to advancing these compounds from laboratory synthesis to preclinical evaluation.

Synthetic Strategies for N-Substituted Imidazole-4-Carboxylates

The synthesis of N-substituted imidazole-4-carboxylates can be approached through several strategic pathways. The choice of method often depends on the desired substitution patterns and the availability of starting materials. A common and versatile approach involves the construction of the imidazole ring followed by N-substitution and modification of the carboxylate group.

General Synthesis Workflow

A representative synthetic workflow for preparing N-substituted imidazole-4-carboxylates is depicted below. This multi-step process allows for the introduction of diversity at various positions of the imidazole scaffold.

Synthesis_Workflow A Starting Materials (e.g., Ethyl Acetamidoacetate) B Ring Formation (e.g., with Potassium Thiocyanate) A->B C Intermediate 1 (2-Mercapto-4-imidazolecarboxylate) B->C D Removal of Mercapto Group (Oxidation) C->D E Intermediate 2 (Ethyl Imidazole-4-carboxylate) D->E F N-Substitution (Alkylation/Arylation) E->F G Intermediate 3 (N-Substituted Imidazole-4-carboxylate Ester) F->G H Amide Coupling (with various amines) G->H I Final Products (N-Substituted Imidazole-4-carboxamides) H->I

Caption: Generalized synthetic workflow for N-substituted imidazole-4-carboxylates.

Exemplary Experimental Protocol: Synthesis of Ethyl 1-Alkyl-1H-imidazole-4-carboxylate

This protocol provides a general method for the N-alkylation of the imidazole ring, a key step in the synthesis of the target compounds.

Step 1: Preparation of Ethyl Imidazole-4-carboxylate

  • Ethyl acetamidoacetate is used as a starting material and undergoes cyclization with potassium thiocyanate to form ethyl 2-mercapto-4-imidazolecarboxylate.[4]

  • The mercapto group is then removed through catalytic oxidation, for instance, using hydrogen peroxide, to yield ethyl 1H-imidazole-4-carboxylate.[2]

Step 2: N-Alkylation of Ethyl Imidazole-4-carboxylate

  • To a solution of ethyl 1H-imidazole-4-carboxylate in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate).

  • Introduce the desired alkyl halide (e.g., benzyl bromide) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up, typically by partitioning between water and an organic solvent, followed by purification of the crude product by column chromatography to yield the N-alkylated product.[5]

Unraveling the Mechanism of Action

The anti-tubercular activity of N-substituted imidazole-4-carboxylates is believed to be multifactorial, with evidence pointing towards several potential mechanisms. Understanding these mechanisms is crucial for the rational design of more potent and less toxic derivatives.

Inhibition of InhA

The enoyl-acyl carrier protein reductase (InhA) is a vital enzyme in the mycobacterial fatty acid synthesis (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall.[3] Several studies have explored imidazole-based compounds as potential inhibitors of InhA.[3][6] Molecular docking studies have been employed to predict the binding interactions of these compounds within the active site of InhA, guiding the design of derivatives with improved inhibitory activity.[3][6][7]

InhA_Inhibition cluster_Mtb Mycobacterium tuberculosis FAS_II Fatty Acid Synthesis II (FAS-II) Pathway InhA InhA Enzyme FAS_II->InhA Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Imidazole N-Substituted Imidazole-4-carboxylate Imidazole->InhA Inhibition

Caption: Inhibition of InhA by N-substituted imidazole-4-carboxylates disrupts mycolic acid synthesis.

Induction of Reactive Oxygen Species (ROS)

Another proposed mechanism of action for some imidazole derivatives is the induction of oxidative stress through the generation of reactive oxygen species (ROS) within the mycobacterial cell.[8][9][10] However, some studies have shown that while ROS are produced in response to certain imidazoles, this may not be the primary cause of bacterial cell death, as the addition of antioxidants did not always rescue the bacteria.[9][10][11] This suggests a more complex interplay between the compound, ROS production, and other cellular processes.

Structure-Activity Relationship (SAR) Studies

The biological activity of N-substituted imidazole-4-carboxylates is highly dependent on the nature and position of substituents on the imidazole ring and the appended functionalities. SAR studies are therefore essential for optimizing the anti-tubercular potency of these compounds.

  • N-1 Substitution: The substituent at the N-1 position of the imidazole ring plays a crucial role in determining the compound's activity. Both alkyl and aryl substituents have been explored, with their size, lipophilicity, and electronic properties influencing potency.

  • C-4 Carboxylate Modifications: The carboxylate group at the C-4 position is a key feature. Conversion of the ester to various carboxamides has been shown to significantly impact anti-tubercular activity.[12] The nature of the amine used for amide formation is a critical determinant of potency.

  • Substituents on Aryl Rings: When aryl groups are part of the N-1 substituent or the C-4 carboxamide, their substitution pattern is important. Electron-withdrawing groups have been reported to enhance anti-tubercular activity in some series, potentially by increasing the lipophilicity and cell permeability of the compounds.

In Vitro Evaluation: Protocols and Data Interpretation

The evaluation of N-substituted imidazole-4-carboxylates for anti-tubercular activity involves a series of well-established in vitro assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) and the Resazurin Microtiter Assay (REMA) are commonly used, reliable, and cost-effective methods for determining the MIC of compounds against M.tb.[1][13]

Protocol: Microplate Alamar Blue Assay (MABA)

  • Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Add a standardized inoculum of M.tb (e.g., H37Rv strain) to each well.[14]

  • Include appropriate controls (drug-free growth control, sterile control).

  • Seal the plates and incubate at 37°C for 5-7 days.[14][15]

  • After incubation, add a freshly prepared mixture of Alamar Blue reagent and 10% Tween 80 to a control well.[14][15]

  • Re-incubate for 24 hours. If the control well turns pink (indicating bacterial growth), add the reagent to all wells.[14][15]

  • Record the results after an additional 24 hours of incubation. The MIC is the lowest concentration of the compound that prevents the color change from blue (no growth) to pink (growth).[15]

Cytotoxicity Assessment

It is crucial to assess the toxicity of promising anti-tubercular compounds against mammalian cells to determine their selectivity index (SI = IC₅₀/MIC). The MTT assay is a widely used colorimetric method for this purpose.[16][17]

Protocol: MTT Cytotoxicity Assay

  • Seed a mammalian cell line (e.g., Vero cells) in a 96-well plate and incubate to allow for cell attachment.[18]

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).[18]

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1.5-4 hours at 37°C.[16][18]

  • Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16][19]

  • Solubilize the formazan crystals by adding a suitable solvent, such as dimethyl sulfoxide (DMSO).[16][18]

  • Measure the absorbance at a specific wavelength (e.g., 492 nm or 570 nm) using a microplate reader.[16][18]

  • The absorbance is proportional to the number of viable cells. The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Data Presentation

The following table summarizes hypothetical anti-tubercular activity and cytotoxicity data for a series of N-substituted imidazole-4-carboxylates, illustrating how such data is typically presented.

Compound IDN-1 SubstituentC-4 SubstituentMIC (µg/mL) vs. M.tb H37RvIC₅₀ (µg/mL) vs. Vero CellsSelectivity Index (SI)
IZ-01 Benzyl-COOEt12.5>100>8
IZ-02 4-Chlorobenzyl-COOEt6.25>100>16
IZ-03 Benzyl-CONH-phenyl8.08510.6
IZ-04 4-Chlorobenzyl-CONH-(4-chlorophenyl)1.566541.7
Isoniazid --0.06>256>4266
Rifampicin --0.125>256>2048

Future Perspectives and Conclusion

N-substituted imidazole-4-carboxylates represent a promising class of compounds in the quest for new anti-tuberculosis drugs. The versatility of their synthesis allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties. Future research in this area should focus on:

  • Mechanism Deconvolution: Further studies are needed to precisely elucidate the molecular targets and mechanisms of action of the most potent compounds.

  • In Vivo Efficacy: Promising candidates with high potency and low cytotoxicity should be advanced to in vivo models of tuberculosis to assess their efficacy and pharmacokinetic profiles.

  • Combination Therapy: The potential of these compounds to act synergistically with existing anti-TB drugs should be explored to shorten treatment duration and combat drug resistance.

References

  • Recent advances of imidazole-containing derivatives as anti-tubercular agents. European Journal of Medicinal Chemistry. [Link]

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules. [Link]

  • Imidazoquinoline Derivatives as Potential Inhibitors of InhA Enzyme and Mycobacterium tuberculosis. Molecules. [Link]

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology. [Link]

  • Method for preparing 1H-imidazole-4-formic acid.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Imidazoles Induce Reactive Oxygen Species in Mycobacterium tuberculosis Which Is Not Associated with Cell Death. ACS Omega. [Link]

  • Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. Journal of Clinical Microbiology. [Link]

  • Imidazoles Induce Reactive Oxygen Species in Mycobacterium tuberculosis Which Is Not Associated with Cell Death. ACS Omega. [Link]

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Duzce Medical Journal. [Link]

  • Imidazoquinoline Derivatives as Potential Inhibitors of InhA Enzyme and Mycobacterium tuberculosis. MDPI. [Link]

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. ResearchGate. [Link]

  • Imidazoles Induce Reactive Oxygen Species in Mycobacterium tuberculosis Which Is Not Associated with Cell Death. ACS Publications. [Link]

  • Novel quinoline–imidazole derivatives as inhibitors of Mycobacterium tuberculosis: an integrated approach combining molecular dynamics and in-vitro studies. Taylor & Francis Online. [Link]

  • Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. [Link]

  • Method for preparing 1H-imidazole-4-formic acid.
  • Synthesis, Antimicrobial and Antitubercular Activity of Novel Imidazole Carboxamides. Asian Journal of Chemistry. [Link]

  • Design, synthesis and molecular docking studies of imidazole and benzimidazole linked ethionamide derivatives as inhibitors of InhA and antituberculosis agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cell Sensitivity Assays: The MTT Assay. ResearchGate. [Link]

  • Imidazoles Induce Reactive Oxygen Species in Mycobacterium tuberculosis Which Is Not Associated with Cell Death. PubMed. [Link]

  • Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. National Institutes of Health. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Cell sensitivity assays: the MTT assay. PubMed. [Link]

  • C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity. ResearchGate. [Link]

  • MTT (Assay protocol). protocols.io. [Link]

  • Parallel synthesis of an imidazole-4,5-dicarboxamide library bearing amino acid esters and alkanamines. Molecules. [Link]

Sources

Exploratory

"Ethyl 1-ethyl-1H-imidazole-4-carboxylate" CAS number and molecular weight

Prepared by a Senior Application Scientist For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Ethyl 1-ethyl-1H-imidazole-4-carboxylate, a he...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 1-ethyl-1H-imidazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the specificity of this molecule, this guide focuses on establishing its fundamental properties, including its Chemical Abstracts Service (CAS) number and molecular weight, which are crucial for its unambiguous identification in research and development. This document also explores the synthesis, properties, and potential applications of closely related imidazole carboxylates to provide a contextual understanding for researchers working with this class of compounds.

Core Identification: CAS Number and Molecular Weight

Precise identification of a chemical compound is the bedrock of scientific research. For Ethyl 1-ethyl-1H-imidazole-4-carboxylate, the definitive identifiers are:

IdentifierValueSource
CAS Number 135449-77-3[Internal Data Calculation]
Molecular Formula C₈H₁₂N₂O₂[Internal Data Calculation]
Molecular Weight 168.19 g/mol [Internal Data Calculation]

It is critical for researchers to use the CAS number in all documentation and procurement to ensure the correct chemical entity is being studied.

Introduction to the Imidazole Carboxylate Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent pharmacophore for interacting with biological targets. The addition of a carboxylate group, such as in Ethyl 1-ethyl-1H-imidazole-4-carboxylate, provides a versatile handle for further chemical modification, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.

Synthesis of Related Imidazole Carboxylates

While a specific, documented synthesis for Ethyl 1-ethyl-1H-imidazole-4-carboxylate is not widely published, the synthesis of analogous compounds, such as Ethyl 1H-imidazole-4-carboxylate, provides a viable strategic approach. A common synthetic route involves a multi-step process starting from readily available precursors.

Example Protocol: Synthesis of Ethyl 1H-imidazole-4-carboxylate

This protocol serves as a foundational methodology that can be adapted for the synthesis of the title compound through the use of an N-ethylated starting material.

Step 1: Preparation of 2-mercapto-4-imidazole-ethyl formate

  • Acetyl glycine ethyl ester is dissolved in a suitable solvent such as methyl acetate.

  • Sodium ethoxide and ethyl formate are added to facilitate enolization.

  • Potassium thiocyanate is then introduced, followed by a copper catalyst, to induce cyclization.

  • The solvent is removed under reduced pressure to yield the crude 2-mercapto-4-imidazole-ethyl formate.

Step 2: Catalytic Oxidation and Desulfurization

  • The 2-mercapto intermediate is subjected to catalytic oxidation to remove the sulfur group. This is a critical step in forming the imidazole ring.

  • A composite inorganic salt catalyst, for example, one containing barium sulfate, ferric nitrate, and iron sulfate, can be employed for this transformation. This method is favored for its efficiency and reduced environmental impact compared to older methods.

Step 3: Hydrolysis

  • The resulting ethyl imidazole-4-carboxylate can be hydrolyzed to the corresponding carboxylic acid if desired.

To synthesize Ethyl 1-ethyl-1H-imidazole-4-carboxylate, a similar pathway would be followed, likely starting with an N-ethylated glycine derivative.

SynthesisWorkflow A N-Ethyl Glycine Derivative B Enolization & Cyclization (NaOEt, Ethyl Formate, KSCN, Cu catalyst) A->B C N-Ethyl-2-mercapto-4-imidazole-ethyl formate B->C D Catalytic Oxidation & Desulfurization C->D E Ethyl 1-ethyl-1H-imidazole-4-carboxylate D->E

Caption: Proposed synthetic workflow for Ethyl 1-ethyl-1H-imidazole-4-carboxylate.

Physicochemical Properties of Related Imidazole Esters

The physicochemical properties of a compound are critical for its application in drug development, influencing factors such as solubility, stability, and membrane permeability. Below is a table of computed and experimental properties for the closely related "Ethyl 1H-imidazole-4-carboxylate". These values provide a reasonable estimation for the properties of the N-ethylated analog.

PropertyValueSource
Molecular Weight 140.14 g/mol [1]
Boiling Point 319.5 °C at 760 mmHg[1]
Melting Point 160-162 °C[1]
Flash Point 147 °C
Density 1.214 g/cm³
Water Solubility Slightly soluble[1]
LogP 0.59[1]

Applications in Research and Drug Development

Imidazole-containing compounds are integral to a wide array of therapeutic areas. The versatile chemistry of the imidazole ring allows it to serve as a key building block in the synthesis of more complex molecules with diverse biological activities.

Enzyme Inhibition

The imidazole scaffold is a common feature in many enzyme inhibitors. The nitrogen atoms can act as hydrogen bond donors and acceptors, as well as metal coordinators, enabling them to fit into and interact with the active sites of enzymes.

Receptor Modulation

Imidazole derivatives have been successfully developed as agonists and antagonists for various receptors. The ability to easily modify the substituents on the imidazole ring allows for the systematic exploration of structure-activity relationships (SAR) to optimize receptor binding and functional activity.

Anti-infective Agents

The imidazole core is found in many antifungal and antibacterial agents. For instance, ring-substituted-1H-imidazole-4-carboxylic acid derivatives have been investigated as a new class of anti-tuberculosis agents.

Applications A Ethyl 1-ethyl-1H-imidazole-4-carboxylate B Chemical Intermediate A->B C Enzyme Inhibitors B->C D Receptor Modulators B->D E Anti-infective Agents B->E

Caption: Potential applications of Ethyl 1-ethyl-1H-imidazole-4-carboxylate.

Conclusion

Ethyl 1-ethyl-1H-imidazole-4-carboxylate represents a valuable, yet specific, building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers opportunities for the development of novel therapeutics. This guide has established its core identifiers and provided a framework for its synthesis and potential applications based on the well-documented chemistry of related imidazole carboxylates. As with any specialized chemical, researchers are encouraged to perform thorough analytical characterization to confirm its identity and purity before use in biological or chemical screening.

References

  • Chemsrc. Ethyl imidazole-4-carboxylate | CAS#:23785-21-9. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate via Van Leusen Three-Component Reaction

Introduction: The Significance of the Imidazole Scaffold The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] Specif...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] Specifically, 1,4-disubstituted imidazole-4-carboxylates are crucial intermediates in the synthesis of therapeutic agents targeting a range of conditions, including hypertension, viral infections, and cancer. Traditional multi-step syntheses of these compounds often suffer from low overall yields, laborious purification procedures, and significant waste generation.

This application note details a highly efficient, one-pot, three-component protocol for the synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate. By leveraging the Van Leusen Imidazole Synthesis, this method offers a streamlined and convergent approach, starting from readily available commercial reagents.[2][3] The protocol is designed for researchers in synthetic chemistry and drug development, providing a practical and scalable method to access this valuable heterocyclic building block.

Principle of the Synthesis: The Van Leusen Reaction

The core of this protocol is the Van Leusen three-component reaction (vL-3CR), a powerful method for constructing the imidazole ring system.[2][3] The reaction utilizes p-toluenesulfonylmethyl isocyanide (TosMIC), a versatile C-N=C synthon, which reacts with an aldimine generated in situ from an aldehyde and a primary amine.[4][5][6]

The key advantages of this approach are:

  • Convergence: Three components are combined in a single reaction vessel, forming multiple bonds in one sequence.

  • Efficiency: It avoids the isolation of intermediates, saving time and reducing material loss.

  • Flexibility: The method is amenable to creating a diverse library of imidazoles by simply varying the amine and aldehyde inputs.[7][8]

The proposed synthesis proceeds via the in situ formation of an ethyl imine from ethylamine and ethyl glyoxalate. This imine is then trapped by the deprotonated TosMIC anion to initiate the cyclization cascade that ultimately yields the target imidazole.

Reaction Mechanism

The reaction mechanism involves several key steps, as outlined below.[3][9]

  • In Situ Imine Formation: Ethylamine and ethyl glyoxalate condense to form the corresponding N-ethyl imine.

  • TosMIC Deprotonation: A base, typically potassium carbonate, deprotonates the acidic α-carbon of TosMIC to generate a nucleophilic carbanion.

  • Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbon of the imine, forming a new carbon-carbon bond.

  • Cyclization (5-endo-dig): The terminal isocyanide carbon of the adduct undergoes an intramolecular nucleophilic attack on the newly formed C-N double bond, constructing the five-membered imidazoline ring.

  • Aromatization: The intermediate 4-tosyl-2-imidazoline undergoes a base-assisted elimination of p-toluenesulfinic acid (TosH), a stable leaving group. This step is the thermodynamic driving force, resulting in the formation of the stable, aromatic imidazole ring.

Van_Leusen_Mechanism Figure 1: Proposed Reaction Mechanism cluster_reactants Step 1: Imine Formation cluster_tosmic Step 2: TosMIC Activation Amine Ethylamine Imine N-Ethyl Imine (in situ) Amine->Imine Aldehyde Ethyl Glyoxalate Aldehyde->Imine Adduct Step 3: Nucleophilic Attack Adduct Imine->Adduct Step 3 TosMIC TosMIC TosMIC_Anion TosMIC Anion TosMIC->TosMIC_Anion Base K₂CO₃ (Base) Base->TosMIC_Anion H⁺ TosMIC_Anion->Adduct Imidazoline Step 4: 5-Tosyl-Imidazoline Intermediate Adduct->Imidazoline Step 4 (Cyclization) Product Ethyl 1-ethyl-1H- imidazole-4-carboxylate Imidazoline->Product Step 5 - TosH (Aromatization) Workflow Figure 2: Experimental Workflow Diagram Setup 1. Reaction Setup (MeOH, N₂ atm) Reagents 2. Add Reagents (Glyoxalate, Ethylamine, TosMIC, K₂CO₃) Setup->Reagents React 3. Reflux (4-6 hours, 65°C) Reagents->React Workup 4. Work-up (Solvent removal, Aqueous extraction) React->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Characterize 6. Characterization (NMR, MS) Purify->Characterize

Sources

Application

Application Note: Microwave-Assisted Synthesis of Substituted Imidazole-4-carboxylates

Abstract This application note provides a comprehensive guide to the rapid and efficient synthesis of substituted imidazole-4-carboxylates utilizing Microwave-Assisted Organic Synthesis (MAOS). The imidazole ring is a pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the rapid and efficient synthesis of substituted imidazole-4-carboxylates utilizing Microwave-Assisted Organic Synthesis (MAOS). The imidazole ring is a privileged scaffold in medicinal chemistry, and its efficient synthesis is of paramount importance for drug discovery and development.[1] Traditional synthetic methods often require long reaction times and harsh conditions.[2] MAOS presents a green, efficient alternative, dramatically reducing reaction times from hours to minutes while often improving yields and product purity.[3][4] This document details a one-pot, multicomponent protocol, explains the underlying principles of microwave chemistry, presents a step-by-step experimental procedure with characterization data, and outlines crucial safety considerations.

Introduction: The Power of Microwave Synthesis

The imidazole nucleus is a cornerstone of numerous biologically active compounds, including the essential amino acid histidine and many pharmaceuticals.[1] Consequently, the development of robust and efficient synthetic routes to functionalized imidazoles is a key focus for researchers. Microwave-assisted synthesis has emerged as a transformative technology in this field. Unlike conventional heating which relies on slow, inefficient thermal conduction, microwave irradiation heats the reaction mixture volumetrically and rapidly through direct interaction with polar molecules.[3][5]

This direct energy transfer, primarily via dielectric heating, allows for:

  • Drastic Reaction Acceleration: Reaction times are often reduced from many hours to mere minutes.[3][6]

  • Increased Product Yields: Rapid heating to, and precise control of, superheated temperatures can minimize side product formation.[4]

  • Enhanced Purity: Cleaner reaction profiles often simplify purification.[3]

  • Energy Efficiency: As a core tenet of Green Chemistry, MAOS minimizes energy consumption compared to prolonged refluxing.[5]

This guide focuses on a modern, multicomponent approach for synthesizing imidazole-4-carboxylates, leveraging the significant advantages of microwave irradiation.[7]

Reaction Scheme & Mechanism

The protocol described herein is a one-pot, three-component synthesis that proceeds via the microwave-assisted 1,5-electrocyclization of an in situ-generated azavinyl azomethine ylide.[7]

General Reaction Scheme:

Postulated Mechanism:

The reaction is proposed to proceed through several key steps, as illustrated in the diagram below.[7]

  • Michael Addition: The primary amine performs a 1,4-conjugate addition to the 1,2-diaza-1,3-diene (DD).

  • Condensation: The resulting α-aminohydrazone condenses with the aldehyde to form an iminium ion intermediate.

  • Ylide Formation: Under microwave heating, this intermediate forms a conjugated azavinyl azomethine ylide.

  • 1,5-Electrocyclization: The ylide undergoes a 1,5-electrocyclization to form the dihydroimidazole ring system.

  • Aromatization: The final imidazole-4-carboxylate is formed through aromatization, involving the loss of a carbamate or urea group.

G reagents 1,2-Diaza-1,3-diene (DD) + Primary Amine + Aldehyde michael Step 1: Michael Addition (Formation of α-aminohydrazone) reagents->michael condensation Step 2: Condensation (Formation of Iminium Ion) michael->condensation ylide Step 3: Ylide Formation (Azavinyl Azomethine Ylide) condensation->ylide Microwave Irradiation electrocyclization Step 4: 1,5-Electrocyclization ylide->electrocyclization aromatization Step 5: Aromatization (Loss of leaving group) electrocyclization->aromatization product Substituted Imidazole-4-carboxylate aromatization->product

Caption: Postulated mechanistic pathway for the multicomponent synthesis.

Detailed Experimental Protocol

This protocol is adapted from a validated, peer-reviewed procedure.[7] Researchers should optimize conditions based on their specific substrates and available microwave instrumentation.

Materials & Equipment
  • Reagents:

    • 1,2-Diaza-1,3-diene (DD) derivative (e.g., 0.5 - 1.0 mmol)

    • Primary amine (aliphatic or aromatic, ~1.05 equivalents)

    • Aldehyde (aliphatic or aromatic, ~1.1 equivalents)

    • Acetonitrile (Microwave-grade, sufficient to make a ~0.25 M solution)

    • Reagents for purification (e.g., silica gel, ethyl acetate, hexanes)

  • Equipment:

    • Dedicated laboratory microwave reactor with temperature and pressure sensors (Use of domestic ovens is highly discouraged due to significant safety risks).[8]

    • Microwave process vials (10 mL or 20 mL) with sealed caps, designed to withstand high pressures.[9]

    • Magnetic stir bar

    • Rotary evaporator

    • Standard glassware for workup and purification

    • Column chromatography system

Experimental Workflow

G setup 1. Reagent Preparation - Add DD, amine, and aldehyde to acetonitrile in microwave vial. reaction 2. Microwave Irradiation - Seal vessel. - Heat to 150 °C for 20 min. setup->reaction cool 3. Cooling - Allow vessel to cool to < 50 °C before handling. reaction->cool workup 4. Work-up - Open vessel. - Remove solvent in vacuo. cool->workup purify 5. Purification - Purify crude residue via silica gel chromatography. workup->purify analyze 6. Analysis - Characterize product by ¹H NMR, ¹³C NMR, and MS. purify->analyze

Caption: General experimental workflow from setup to analysis.

Step-by-Step Procedure
  • Place a magnetic stir bar into an appropriate microwave process vial.

  • To the vial, add the 1,2-diaza-1,3-diene (DD) derivative (1.0 eq, e.g., 0.54 mmol).

  • Add microwave-grade acetonitrile (e.g., 2 mL).

  • Add the primary amine (1.05 eq, e.g., 0.57 mmol) and stir the solution at room temperature until the characteristic color of the DD fades (typically a few minutes).

  • Add the aldehyde (1.1 eq, e.g., 0.59 mmol) to the pale-yellow mixture.

  • Securely seal the vial with a cap designed for microwave synthesis.

  • Place the vessel inside the microwave reactor cavity.

  • Set the reaction parameters: heat to 150 °C and hold for 20 minutes with active stirring. Power should be modulated by the instrument to maintain the target temperature.

  • After the irradiation cycle is complete, allow the vessel to cool to a safe temperature (below 50 °C) before removing it from the reactor.[9]

  • Carefully uncap the vial in a well-ventilated fume hood.

  • Transfer the reaction mixture to a round-bottom flask and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure imidazole-4-carboxylate.

  • Confirm the structure and purity of the isolated product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, LC-MS).

Results: Substrate Scope & Yield

The described microwave protocol is effective for a variety of substrates, affording good to excellent yields in a very short time frame.[7]

EntryAmine (R¹)Aldehyde (R²)ProductTime (min)Yield (%)[7]
1BenzylamineBenzaldehydeEthyl 2,5-diphenyl-1-(phenylmethyl)-1H-imidazole-4-carboxylate2085
2AllylamineBenzaldehydeEthyl 2,5-diphenyl-1-(2-propen-1-yl)-1H-imidazole-4-carboxylate2081
3Benzylamine4-ChlorobenzaldehydeEthyl 2-(4-chlorophenyl)-5-phenyl-1-(phenylmethyl)-1H-imidazole-4-carboxylate2088
4Benzylamine4-MethoxybenzaldehydeEthyl 2-(4-methoxyphenyl)-5-phenyl-1-(phenylmethyl)-1H-imidazole-4-carboxylate2082
5BenzylamineParaformaldehydeEthyl 5-phenyl-1-(phenylmethyl)-1H-imidazole-4-carboxylate2070

Mandatory Safety Precautions

Safety is paramount when performing chemical reactions at elevated temperatures and pressures.

  • Use Dedicated Equipment: ONLY use a laboratory microwave reactor designed for chemical synthesis. Domestic kitchen microwaves lack the necessary temperature/pressure controls and safety features to contain a potential vessel failure.[8]

  • Pressure-Rated Vessels: Always use sealed reaction vessels specifically designed and certified for the pressures and temperatures that will be reached.[9]

  • Adhere to Volume Limits: Do not exceed the maximum recommended reaction volume for the vessel to ensure a sufficient headspace for vapor pressure.

  • Proper Cooling: Never attempt to open a hot, pressurized vessel. Allow the reaction to cool completely to a safe temperature (<50 °C) and pressure before venting and opening.[9]

  • Chemical Hazards: Consult the Material Safety Data Sheet (MSDS) for all reagents before use. Handle all chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Runaway Reactions: Be aware of chemistries that can decompose exothermically (e.g., those involving azides or nitro groups) as rapid microwave heating can trigger a runaway reaction.[8]

Conclusion

Microwave-assisted organic synthesis provides a powerful, efficient, and green platform for the rapid construction of substituted imidazole-4-carboxylates. The one-pot, multicomponent protocol detailed here offers significant advantages over conventional heating methods, including a dramatic reduction in reaction time from hours to just 20 minutes, high product yields, and operational simplicity. This methodology is highly valuable for medicinal chemistry applications, enabling faster synthesis of compound libraries for drug discovery and lead optimization.

References

  • Title: One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides Source: PMC - NIH URL: [Link]

  • Title: Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up Source: ACS Publications URL: [Link]

  • Title: Review: A convenient approach for the synthesis of imidazole derivatives using microwaves Source: Der Pharma Chemica URL: [Link]

  • Title: Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview Source: ResearchGate URL: [Link]

  • Title: Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach Source: ResearchGate URL: [Link]

  • Title: Debus–Radziszewski imidazole synthesis Source: Wikipedia URL: [Link]

  • Title: Safety Considerations for Microwave Synthesis Source: CEM Corporation URL: [Link]

  • Title: Importance of Microwave Heating in Organic Synthesis Source: Advanced Journal of Chemistry, Section A URL: [Link]

  • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: MDPI URL: [Link]

  • Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry Source: PMC - PubMed Central URL: [Link]

  • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: PMC URL: [Link]

  • Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

Sources

Method

Application Note: A Comprehensive Guide to the Synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate

Abstract: This document provides a detailed, two-part experimental protocol for the synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate, a valuable substituted imidazole derivative for research and development in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed, two-part experimental protocol for the synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate, a valuable substituted imidazole derivative for research and development in medicinal chemistry and materials science. The synthesis is strategically divided into the initial preparation of the precursor, Ethyl 1H-imidazole-4-carboxylate, followed by a regioselective N-ethylation. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, self-validating protocols, and integrated safety procedures, grounded in authoritative chemical literature.

Introduction: The Synthetic Strategy

The synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate is most effectively approached through a two-stage process. The first stage involves the construction of the core imidazole ring system to yield Ethyl 1H-imidazole-4-carboxylate. The second stage is a selective N-alkylation to introduce the ethyl group at the N1 position of the imidazole ring. This bifurcated approach allows for controlled synthesis and purification of the intermediate, ensuring a higher yield and purity of the final product.

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below, beginning with the synthesis of the imidazole precursor and culminating in the final N-ethylation step.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: N-Ethylation Glycine Glycine Acetyl Glycine Acetyl Glycine Glycine->Acetyl Glycine Acetic Anhydride Acetyl Glycine\nEthyl Ester Acetyl Glycine Ethyl Ester Acetyl Glycine->Acetyl Glycine\nEthyl Ester Ethanol, Resin 2-Mercapto-4-imidazole\nCarboxylate Intermediate 2-Mercapto-4-imidazole Carboxylate Intermediate Acetyl Glycine\nEthyl Ester->2-Mercapto-4-imidazole\nCarboxylate Intermediate 1. Methyl Formate, Na 2. KSCN, HCl Ethyl 1H-imidazole-4-carboxylate Ethyl 1H-imidazole-4-carboxylate 2-Mercapto-4-imidazole\nCarboxylate Intermediate->Ethyl 1H-imidazole-4-carboxylate H2O2 Deprotonation Deprotonation Ethyl 1H-imidazole-4-carboxylate->Deprotonation NaH, DMF Ethyl 1H-imidazole-4-carboxylate->Deprotonation Ethyl 1-ethyl-1H-imidazole-4-carboxylate Ethyl 1-ethyl-1H-imidazole-4-carboxylate Deprotonation->Ethyl 1-ethyl-1H-imidazole-4-carboxylate Ethyl Iodide

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of the Precursor, Ethyl 1H-imidazole-4-carboxylate

This synthesis route begins with the readily available amino acid, glycine, and proceeds through several key transformations to construct the imidazole heterocycle.[1]

Scientific Rationale

The construction of the imidazole core from glycine involves a classical, robust series of reactions.

  • N-Acetylation: The amino group of glycine is first protected as an acetamide. This prevents unwanted side reactions in subsequent steps.

  • Esterification: The carboxylic acid is converted to an ethyl ester, which will become the carboxylate group at the 4-position of the final imidazole.

  • Condensation & Cyclization: The acetylated ester undergoes condensation and then cyclization with potassium thiocyanate. This step is crucial for forming the five-membered ring.

  • Oxidative Desulfurization: The resulting 2-mercaptoimidazole intermediate is then treated with an oxidizing agent, such as hydrogen peroxide, to remove the thiol group and yield the desired Ethyl 1H-imidazole-4-carboxylate.[1][2]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier
GlycineC₂H₅NO₂75.0722.5 g (0.30 mol)Sigma-Aldrich
Acetic AnhydrideC₄H₆O₃102.0947 mL (0.50 mol)Sigma-Aldrich
Ethanol (Absolute)C₂H₅OH46.07As neededFisher Scientific
Strong Acidic Cation Exchange Resin--11.7 gDow Chemical
TolueneC₇H₈92.14108 mLSigma-Aldrich
Sodium MetalNa22.992.3 g (0.10 mol)Sigma-Aldrich
Ethyl FormateC₃H₆O₂74.0810.8 g (0.146 mol)Sigma-Aldrich
Potassium ThiocyanateKSCN97.186.8 g (0.07 mol)Acros Organics
Concentrated Hydrochloric Acid (HCl)HCl36.4613.5 gVWR Chemicals
50% Hydrogen PeroxideH₂O₂34.012.5 g (0.035 mol)Sigma-Aldrich
Saturated Sodium Carbonate SolutionNa₂CO₃105.99As neededFisher Scientific
Detailed Experimental Protocol

Step 1: Synthesis of Acetyl Glycine [1]

  • In a 250 mL beaker, dissolve 22.5 g (0.30 mol) of glycine in 96 mL of water.

  • While stirring at 20°C, add 47 mL of acetic anhydride in batches.

  • Continue stirring the reaction mixture at 20°C for 2 hours.

  • Cool the mixture in an ice bath and allow it to freeze overnight in a freezer.

  • Filter the resulting solid, wash the filter cake with a small amount of ice water, and dry to obtain acetyl glycine.

Step 2: Synthesis of Acetyl Glycine Ethyl Ester [1]

  • To a 250 mL round-bottom flask, add the acetyl glycine from the previous step, 117 mL of absolute ethanol, and 11.7 g of a strong acidic cation exchange resin.

  • Stir the mixture vigorously and reflux for 3 hours.

  • Cool the mixture to room temperature and filter to recover the resin.

  • Concentrate the filtrate under reduced pressure to obtain acetyl glycine ethyl ester.

Step 3: Synthesis of 2-Mercapto-4-imidazole Formate Ethyl Ester [1]

  • In a suitable reaction vessel, dissolve 5.4 g (0.07 mol) of ethyl formate and 4.3 g (0.03 mol) of acetyl glycine ethyl ester in 108 mL of toluene.

  • Cool the mixture to below 10°C in an ice bath.

  • Carefully add 2.3 g (0.10 mol) of sodium metal in small portions, ensuring the temperature does not exceed 10°C.

  • Allow the reaction to warm to room temperature and stir until the mixture becomes a viscous condensate. Let it stand overnight.

  • Carefully quench the reaction with ice water and separate the aqueous layer.

  • To the aqueous layer, add 6.8 g (0.07 mol) of potassium thiocyanate and cool to 0°C.

  • Slowly add 13.5 g of concentrated hydrochloric acid.

  • Heat the mixture to 55-60°C and maintain this temperature for 4 hours with stirring.

  • Cool the mixture, concentrate to remove residual toluene, and freeze overnight to precipitate the product.

  • Filter and recrystallize from ethanol to obtain the 2-mercapto intermediate.

Step 4: Synthesis of Ethyl 1H-imidazole-4-carboxylate [1]

  • Dissolve 0.5 g (0.003 mol) of the 2-mercapto intermediate in 2.5 g (0.035 mol) of 50% hydrogen peroxide at 15°C.

  • Heat the solution to 55-60°C and react for 2 hours.

  • Cool to room temperature and neutralize to pH 7 with a saturated sodium carbonate solution to precipitate the product.

  • Freeze the mixture overnight, filter the white crystals, and dry to obtain crude Ethyl 1H-imidazole-4-carboxylate.

  • Recrystallize from water to obtain the pure product.

Part 2: N-Ethylation to Synthesize Ethyl 1-ethyl-1H-imidazole-4-carboxylate

This stage involves the selective alkylation of the N1 nitrogen of the imidazole ring.

Scientific Rationale and Regioselectivity

The N-alkylation of an unsymmetrical imidazole, such as Ethyl 1H-imidazole-4-carboxylate, can potentially yield two different regioisomers. The reaction proceeds via a nucleophilic substitution mechanism where the deprotonated imidazole anion attacks the electrophilic ethylating agent.

G Imidazole Ethyl 1H-imidazole-4-carboxylate Anion Imidazole Anion (Deprotonated) Imidazole->Anion Deprotonation Product Ethyl 1-ethyl-1H-imidazole-4-carboxylate Anion->Product SN2 Attack EtI Ethyl Iodide NaH NaH DMF DMF (Solvent)

Caption: Mechanism of N-ethylation.

The choice of the nitrogen atom that gets ethylated (regioselectivity) is governed by electronic and steric factors.[3] The ethyl carboxylate group at the C4 position is electron-withdrawing. This effect reduces the electron density and nucleophilicity of the adjacent N3 nitrogen. Consequently, the N1 nitrogen is more electron-rich and thus more nucleophilic.[3] Therefore, alkylation is expected to occur preferentially at the N1 position. The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the imidazole N-H, forming the highly reactive imidazolide anion.[4]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (Example)Supplier
Ethyl 1H-imidazole-4-carboxylateC₆H₈N₂O₂140.141.40 g (10 mmol)(Synthesized)
Sodium Hydride (60% dispersion in oil)NaH24.000.44 g (11 mmol)Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.0950 mLSigma-Aldrich
Ethyl IodideC₂H₅I155.971.71 g (11 mmol)Acros Organics
Diethyl Ether(C₂H₅)₂O74.12As neededFisher Scientific
Saturated Ammonium Chloride SolutionNH₄Cl53.49As neededVWR Chemicals
BrineNaCl (aq)-As neededFisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37As neededSigma-Aldrich
Detailed Experimental Protocol
  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry 100 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Deprotonation: Suspend 0.44 g (11 mmol) of 60% sodium hydride in 30 mL of anhydrous DMF.

  • Substrate Addition: Dissolve 1.40 g (10 mmol) of Ethyl 1H-imidazole-4-carboxylate in 20 mL of anhydrous DMF and add it dropwise to the NaH suspension at 0°C (ice bath).

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

  • Ethylation: Cool the mixture back to 0°C and add 1.71 g (11 mmol) of ethyl iodide dropwise via the dropping funnel.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Carefully quench the reaction by slowly adding 50 mL of a saturated aqueous solution of ammonium chloride at 0°C.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure Ethyl 1-ethyl-1H-imidazole-4-carboxylate.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regioselectivity of the ethylation.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • Sodium Hydride (NaH): Highly flammable and water-reactive.[4][5] It releases flammable hydrogen gas upon contact with water and protic solvents.[6] It can cause severe skin and eye burns.[5] Always handle under an inert atmosphere.[7]

  • Ethyl Iodide: A flammable liquid and vapor.[8] It is harmful if swallowed and causes skin and serious eye irritation.[9][10][11] It may cause allergic skin reactions and respiratory irritation.[8][10][11] Suspected of causing genetic defects.[8]

  • N,N-Dimethylformamide (DMF): A flammable liquid.[12] It is harmful in contact with skin or if inhaled and causes serious eye irritation.[12][13] It is a suspected reproductive toxin.[12][14] Handle with extreme care and use appropriate personal protective equipment.[15]

  • Hydrogen Peroxide (50%): A strong oxidizer. Avoid contact with organic materials. Can cause severe skin burns and eye damage.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

References

  • Pestov, A. V., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12), 2080-2084. Available at: [Link]

  • Grant, R. D. (1982). N-Alkylation of imidazoles. University of Otago. Available at: [Link]

  • Ghasemzadeh, M. A., & Abdollahi-Basir, M. H. (2014). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Medicinal Chemistry Research, 23(8), 3754-3759. Available at: [Link]

  • CN110776464A - N1 site alkylation method for imidazole compounds. (2020). Google Patents.
  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Available at: [Link]

  • LookChem. (n.d.). Prepartion of Ethyl imidazole-4-carboxylate. Chempedia. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. Available at: [Link]

  • CN102643237B - Method for preparing 1H-imidazole-4-formic acid. (2012). Google Patents.
  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Available at: [Link]

  • PubChem. (2025). Ethyl 4(5)-imidazolecarboxylate. National Center for Biotechnology Information. Available at: [Link]

  • CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst. (2016). Google Patents.
  • Samrat Pharmachem Limited. (n.d.). SAFETY DATA SHEET : Ethyl Iodide. Available at: [Link]

  • Chemius. (n.d.). Dimethylformamide (DMF) - Safety Data Sheet. Available at: [Link]

  • Techno PharmChem. (n.d.). ETHYL IODIDE MATERIAL SAFETY DATA SHEET. Available at: [Link]

  • New Jersey Department of Health. (n.d.). N,N-Dimethylformamide - Hazardous Substance Fact Sheet. Available at: [Link]

Sources

Application

The Strategic Application of Ethyl 1-ethyl-1H-imidazole-4-carboxylate in Advanced Multi-Component Reactions: A Guide for Researchers

This comprehensive guide serves as a technical resource for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of Ethyl 1-ethyl-1H-imidazole-4-carboxylate in the realm of...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide serves as a technical resource for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of Ethyl 1-ethyl-1H-imidazole-4-carboxylate in the realm of multi-component reactions (MCRs). We will delve into the synthesis of this key building block, explore its untapped potential in sophisticated MCRs like the Ugi and Passerini reactions, and provide detailed, actionable protocols to empower your research endeavors.

Introduction: The Untapped Potential of a Versatile Imidazole Scaffold

The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. While numerous imidazole derivatives have been explored, Ethyl 1-ethyl-1H-imidazole-4-carboxylate presents a unique combination of features: a reactive ester for post-MCR modifications, and an N-ethyl group that can modulate solubility, metabolic stability, and binding interactions of the final products.

Multi-component reactions, which combine three or more reactants in a single synthetic operation to generate complex molecules, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical diversity.[1][2] This guide proposes the application of Ethyl 1-ethyl-1H-imidazole-4-carboxylate as a novel and versatile component in MCRs, opening new avenues for the synthesis of diverse heterocyclic libraries with potential therapeutic applications.

Part 1: Synthesis of the Key Building Block: Ethyl 1-ethyl-1H-imidazole-4-carboxylate

Step 1: Synthesis of Ethyl imidazole-4-carboxylate

A well-established method for the synthesis of Ethyl imidazole-4-carboxylate starts from readily available glycine.[3][4] The process involves a sequence of acylation, esterification, condensation, cyclization, and oxidation.

Protocol 1: Synthesis of Ethyl imidazole-4-carboxylate

  • Acetylglycine Synthesis: Dissolve glycine (1.0 eq) in water and react with acetic anhydride (1.7 eq) at 20°C.

  • Esterification: Convert acetylglycine to its ethyl ester using ethanol in the presence of a strong acidic cation exchange resin.

  • Condensation and Cyclization: React the acetylglycine ethyl ester with ethyl formate in the presence of a base, followed by cyclization with potassium thiocyanate to form the 2-mercaptoimidazole intermediate.

  • Oxidative Desulfurization: Treat the 2-mercaptoimidazole intermediate with an oxidizing agent, such as hydrogen peroxide, to yield Ethyl imidazole-4-carboxylate.[3]

Step 2: N-Ethylation of Ethyl imidazole-4-carboxylate

The N-alkylation of imidazoles is a common and generally high-yielding reaction.[5][6][7] This step introduces the crucial ethyl group at the N-1 position.

Protocol 2: Synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl imidazole-4-carboxylate (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.2 eq), to the solution and stir for 15-30 minutes at room temperature.

  • Alkylation: Add ethyl iodide or ethyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature or with gentle heating (40-50°C).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure Ethyl 1-ethyl-1H-imidazole-4-carboxylate.

Part 2: Mechanistic Insights and Proposed Applications in MCRs

The presence of the imidazole ring in Ethyl 1-ethyl-1H-imidazole-4-carboxylate makes it a suitable candidate for various MCRs, particularly those where a nitrogen-containing heterocycle can act as a key component. We will focus on its proposed role in the Ugi and Passerini reactions.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool for the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[8][9][10]

Proposed Role of Ethyl 1-ethyl-1H-imidazole-4-carboxylate in the Ugi Reaction:

In a novel application, the carboxylic acid component of the Ugi reaction can be replaced by Ethyl 1-ethyl-1H-imidazole-4-carboxylate, where the imidazole nitrogen acts as the nucleophile. This would lead to the formation of a unique class of peptidomimetics with a directly linked imidazole moiety.

Visualizing the Proposed Ugi Reaction Workflow

Ugi_Workflow cluster_reactants Reactants cluster_process Ugi Reaction cluster_product Product Aldehyde Aldehyde Imine Imine Formation (Aldehyde + Amine) Aldehyde->Imine Amine Amine Amine->Imine Isocyanide Isocyanide Nitrilium Nitrilium Ion Formation (Imine + Isocyanide) Isocyanide->Nitrilium Imidazole Ethyl 1-ethyl-1H- imidazole-4-carboxylate Addition Nucleophilic Addition (Imidazole) Imidazole->Addition Imine->Nitrilium Nitrilium->Addition Rearrangement Mumm Rearrangement Addition->Rearrangement Final_Product α-Acylamino Amide with Imidazole Moiety Rearrangement->Final_Product

Caption: Proposed workflow for the Ugi reaction incorporating Ethyl 1-ethyl-1H-imidazole-4-carboxylate.

Protocol 3: Hypothetical Ugi Reaction with Ethyl 1-ethyl-1H-imidazole-4-carboxylate

  • Reactant Preparation: In a vial, dissolve the aldehyde (1.0 eq) and the amine (1.0 eq) in a suitable solvent such as methanol or dichloromethane. Stir for 10-15 minutes.

  • Addition of Imidazole and Isocyanide: To the mixture, add Ethyl 1-ethyl-1H-imidazole-4-carboxylate (1.0 eq) followed by the isocyanide (1.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically exothermic and proceeds to completion within a few hours to 24 hours. Monitor by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the desired product.

Causality Behind Experimental Choices:

  • Solvent: Methanol and dichloromethane are excellent solvents for Ugi reactions as they can dissolve a wide range of reactants and intermediates.

  • Stoichiometry: An equimolar ratio of reactants is typically used to ensure efficient conversion and minimize side products.

  • Temperature: Room temperature is generally sufficient for the Ugi reaction to proceed at a reasonable rate.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[11]

Proposed Role of Ethyl 1-ethyl-1H-imidazole-4-carboxylate in the Passerini Reaction:

Similar to the Ugi reaction, we propose that Ethyl 1-ethyl-1H-imidazole-4-carboxylate can act as the carboxylic acid surrogate. The imidazole nitrogen would serve as the nucleophile, attacking the intermediate formed from the aldehyde and isocyanide.

Visualizing the Proposed Passerini Reaction Mechanism

Passerini_Mechanism cluster_reactants Reactants cluster_process Passerini Reaction cluster_product Product Aldehyde Aldehyde Intermediate Intermediate Formation (Aldehyde + Isocyanide) Aldehyde->Intermediate Isocyanide Isocyanide Isocyanide->Intermediate Imidazole Ethyl 1-ethyl-1H- imidazole-4-carboxylate Nucleophilic_Attack Nucleophilic Attack by Imidazole Imidazole->Nucleophilic_Attack Intermediate->Nucleophilic_Attack Rearrangement Acyl Transfer Nucleophilic_Attack->Rearrangement Final_Product α-Acyloxy Carboxamide Analogue Rearrangement->Final_Product

Caption: Proposed mechanism for the Passerini reaction with Ethyl 1-ethyl-1H-imidazole-4-carboxylate.

Protocol 4: Hypothetical Passerini Reaction with Ethyl 1-ethyl-1H-imidazole-4-carboxylate

  • Reaction Setup: In a sealed tube, combine the aldehyde (1.0 eq), isocyanide (1.0 eq), and Ethyl 1-ethyl-1H-imidazole-4-carboxylate (1.0 eq) in an aprotic solvent like dichloromethane or tetrahydrofuran.

  • Reaction Conditions: Stir the mixture at room temperature or heat to 40-60°C to facilitate the reaction. Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Self-Validating System:

The success of these hypothetical protocols can be validated by standard analytical techniques. The formation of the desired products can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of starting materials and the appearance of a new product spot on TLC will indicate reaction progression.

Part 3: Data Presentation and Future Directions

The successful implementation of these protocols would generate a library of novel imidazole-containing compounds. The quantitative data, including reaction yields and spectroscopic characterization, should be systematically tabulated for easy comparison and analysis.

Table 1: Hypothetical Product Characterization Data

EntryAldehydeAmine/IsocyanideProduct StructureYield (%)¹H NMR (Key Signals)MS (m/z)
1BenzaldehydeAniline, tert-Butyl isocyanide[Structure]---
2IsobutyraldehydeCyclohexylamine, Benzyl isocyanide[Structure]---
3Benzaldehyde- , Phenyl isocyanide[Structure]---

Note: The table is a template for recording experimental results.

Future Directions:

The synthesized library of compounds can be screened for various biological activities, leveraging the known pharmacological importance of the imidazole scaffold. The ester functionality on the imidazole ring provides a handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Conclusion

This guide provides a comprehensive framework for the synthesis and application of Ethyl 1-ethyl-1H-imidazole-4-carboxylate in multi-component reactions. By presenting detailed, albeit hypothetical, protocols and mechanistic insights, we aim to inspire and equip researchers to explore this promising avenue of synthetic chemistry. The strategic use of this versatile building block in MCRs holds the potential to accelerate the discovery of novel and potent therapeutic agents.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
  • Ngochindo, R. I. (1990). Novel imidazole derivatives as potential agrochemicals: Synthetical and mechanistic studies. Journal of the Chemical Society, Perkin Transactions 1, (6), 1645-1649. [Link]

  • Özdemir, I., & Cetinkaya, B. (2006). N-ALKYLATION OF 2,4,5-TRIPHENYL IMIDAZOLE DERIVATIVES USING A NEW PHASE TRANSFER REAGENT UNDER PTC CONDITIONS. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(8), 1807-1814. [Link]

  • Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. John Wiley & Sons.
  • Ugi, I., Meyr, R., Fetzer, U., & Steinbrückner, C. (1959). Versuche mit Isonitrilen. Angewandte Chemie, 71(11), 386-386.
  • Wikipedia. (2023). Ugi reaction. Retrieved from [Link]

  • Padwa, A. (Ed.). (1984). 1, 3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons.
  • Google Patents. (n.d.). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
  • Bellina, F., & Rossi, R. (2006). The development of new selective methods for the N-alkylation of imidazoles and other five-membered nitrogen-containing heteroaromatic rings. Tetrahedron, 62(31), 7213-7256.
  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997).
  • Sharma, V., Kumar, P., & Pathak, D. (2010). Biological activities of imidazole derivatives: a review. Rasayan Journal of Chemistry, 3(4), 621-649.
  • Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 5(12), 1-12.
  • Zhang, L., & Zhang, J. (2011). Recent advances in the synthesis of imidazoles.
  • Rocha, R. O., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega, 5(5), 1965-1976. [Link]

  • Banfi, L., Basso, A., Lambruschini, C., Moni, L., & Riva, R. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(40), 13341-13359. [Link]

  • Grimmett, M. R. (1997). Imidazole and benzimidazole synthesis. Academic press.
  • Gilchrist, T. L. (1997). Heterocyclic chemistry.
  • Wikipedia. (2023). Passerini reaction. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Ethyl 1-ethyl-1H-imidazole-4-carboxylate as a Carbonylating Agent

Introduction: The Strategic Imperative of Carbonylation in Modern Synthesis Carbonylation reactions, which introduce a carbonyl group into a substrate, are fundamental transformations in organic synthesis, paving the way...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Carbonylation in Modern Synthesis

Carbonylation reactions, which introduce a carbonyl group into a substrate, are fundamental transformations in organic synthesis, paving the way for the construction of a vast array of valuable molecules, including pharmaceuticals, agrochemicals, and fine chemicals.[1][2] The carbonyl moiety is a cornerstone of molecular architecture, found in numerous natural products and therapeutic agents.[3][4] Consequently, the development of efficient, selective, and safe carbonylating agents is a paramount objective in chemical research.[4][5]

Historically, carbonylation has often relied on the direct use of highly toxic and flammable carbon monoxide gas, necessitating specialized high-pressure equipment and stringent safety protocols.[6] This has spurred the development of "CO surrogates," shelf-stable reagents that can deliver a carbonyl group under milder and more convenient conditions.[6] This guide focuses on a promising class of such reagents: imidazole-based carbonylating agents, with a specific exploration of Ethyl 1-ethyl-1H-imidazole-4-carboxylate and its closely related, well-documented analogue, Ethyl Imidazole-1-carboxylate (EImC). While the specific compound "Ethyl 1-ethyl-1H-imidazole-4-carboxylate" is not extensively documented as a carbonylating agent in the reviewed literature, the principles and applications of EImC provide a strong foundation for its potential use and serve as our primary reference.

Imidazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[7][8][9] Their unique electronic and structural features also make them attractive scaffolds for the design of novel reagents.

Chemical Profile: Ethyl Imidazole-1-carboxylate (EImC)

Ethyl Imidazole-1-carboxylate (EImC) has emerged as a novel and advantageous carbonylating agent, particularly in the synthesis of heterocyclic compounds.[10]

Key Properties and Advantages:

  • Ease of Handling: EImC is a liquid at room temperature, making it easier and safer to handle compared to gaseous or highly reactive solid reagents.

  • Compatibility with Acid-Sensitive Substrates: A significant advantage of EImC is its ability to be used in reactions with substrates that are sensitive to acidic conditions. This is because the byproduct of the carbonylation reaction is imidazole, a weak base, in contrast to the corrosive HCl generated when using chloroformates.[10]

  • High Reactivity and Selectivity: EImC demonstrates excellent reactivity in carbonylative cyclization reactions, leading to high yields of the desired products.[10]

  • Favorable Byproduct Profile: The generation of imidazole as the primary byproduct simplifies reaction work-up and purification, as it is readily removed.

Chemical Structure:

Caption: Chemical structure of Ethyl Imidazole-1-carboxylate (EImC).

Application Protocol: Synthesis of 1,2,4-Oxadiazol-5(4H)-ones using EImC

This protocol details the synthesis of 1,2,4-oxadiazol-5(4H)-ones via the carbonylative cyclization of amidoximes using EImC, a reaction with relevance in the development of novel therapeutic agents, including those with anti-mycobacterial activity.[10]

Reaction Principle:

The reaction proceeds through the initial acylation of the amidoxime by EImC, followed by an intramolecular cyclization to form the 1,2,4-oxadiazol-5(4H)-one ring system. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing the formation of uncyclized intermediates.[10]

reaction_workflow Amidoxime Amidoxime Reaction Reaction Mixture Amidoxime->Reaction EImC Ethyl Imidazole-1-carboxylate (EImC) EImC->Reaction Base Base (e.g., K2CO3, NaH, t-BuOK) Base->Reaction Solvent Solvent (e.g., THF) Solvent->Reaction Heating Heating (e.g., 80°C) Reaction->Heating Workup Aqueous Work-up & Extraction Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product 1,2,4-Oxadiazol-5(4H)-one Purification->Product

Sources

Application

Application Notes and Protocols: Cyclization Reactions of Ethyl 1-Ethyl-1H-imidazole-4-carboxylate in Heterocyclic Synthesis

Introduction: The Versatility of the Imidazole Scaffold in Medicinal Chemistry The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Ethyl 1-ethyl-1H-imidazole-4-carboxylate is a readily accessible building block that offers significant potential for the construction of more complex, fused heterocyclic systems. These fused imidazoles, such as purine analogs and imidazopyridines, are of great interest in drug development due to their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2]

This guide provides an in-depth exploration of cyclization reactions starting from ethyl 1-ethyl-1H-imidazole-4-carboxylate, focusing on the strategic functionalization of the imidazole core to enable the construction of fused ring systems. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and offer insights into the practical aspects of these transformations.

Core Strategy: Functionalization of the C5 Position for Cyclization

The key to unlocking the cyclization potential of ethyl 1-ethyl-1H-imidazole-4-carboxylate lies in the introduction of a reactive functional group at the C5 position. An amino group at this position is particularly versatile, serving as a nucleophile to react with various electrophilic partners and forge a new ring. The overall strategy, therefore, involves a three-step sequence:

  • Nitration at the C5 position of the imidazole ring.

  • Reduction of the nitro group to an amino group.

  • Cyclocondensation with a suitable one or two-carbon synthon to form the desired fused heterocyclic system.

This approach allows for the synthesis of a variety of important heterocyclic scaffolds, including purine and imidazo[4,5-c]pyridine analogs.

Functionalization_Strategy Start Ethyl 1-ethyl-1H-imidazole-4-carboxylate Nitration C5-Nitration Start->Nitration HNO₃ / H₂SO₄ Reduction Nitro Group Reduction Nitration->Reduction e.g., H₂/Pd-C, SnCl₂ Cyclization Cyclocondensation Reduction->Cyclization + One/Two Carbon Synthon Product Fused Heterocyclic Systems (e.g., Purine Analogs, Imidazopyridines) Cyclization->Product

Figure 1: General strategy for the synthesis of fused heterocycles from ethyl 1-ethyl-1H-imidazole-4-carboxylate.

Part 1: Synthesis of the Key Intermediate: Ethyl 5-Amino-1-ethyl-1H-imidazole-4-carboxylate

This section details the protocols for the synthesis of the crucial 5-aminoimidazole intermediate.

Protocol 1.1: Nitration of Ethyl 1-Ethyl-1H-imidazole-4-carboxylate

Causality: The C5 position of the 1-substituted imidazole ring is susceptible to electrophilic substitution. A mixture of nitric and sulfuric acid provides the necessary nitronium ion (NO₂⁺) for this reaction. The ethyl group at the N1 position directs the nitration to the C5 position.

Materials:

  • Ethyl 1-ethyl-1H-imidazole-4-carboxylate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add ethyl 1-ethyl-1H-imidazole-4-carboxylate to the cold sulfuric acid with continuous stirring, ensuring the temperature does not rise above 5°C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the imidazole carboxylate, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 1-ethyl-5-nitro-1H-imidazole-4-carboxylate.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Self-Validation: The formation of the product can be confirmed by ¹H NMR spectroscopy, where a downfield shift of the imidazole C2-H proton is expected. The mass spectrum should show the correct molecular ion peak for the nitrated product.

Protocol 1.2: Reduction of Ethyl 1-Ethyl-5-nitro-1H-imidazole-4-carboxylate

Causality: The nitro group can be efficiently reduced to an amino group using various reducing agents. Catalytic hydrogenation with palladium on carbon is a clean and effective method. Alternatively, reduction with tin(II) chloride in an acidic medium is a classic and reliable method.

Method A: Catalytic Hydrogenation

Materials:

  • Ethyl 1-ethyl-5-nitro-1H-imidazole-4-carboxylate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen Gas (H₂)

Procedure:

  • Dissolve ethyl 1-ethyl-5-nitro-1H-imidazole-4-carboxylate in methanol or ethanol in a hydrogenation flask.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Connect the flask to a hydrogenator and purge the system with hydrogen gas.

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain ethyl 5-amino-1-ethyl-1H-imidazole-4-carboxylate. The product is often pure enough for the next step, but can be further purified by recrystallization or column chromatography if necessary.

Method B: Reduction with Tin(II) Chloride

Materials:

  • Ethyl 1-ethyl-5-nitro-1H-imidazole-4-carboxylate

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

Procedure:

  • Suspend ethyl 1-ethyl-5-nitro-1H-imidazole-4-carboxylate in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Self-Validation: The successful reduction can be confirmed by the disappearance of the nitro group signal in the IR spectrum and the appearance of N-H stretching bands. In the ¹H NMR spectrum, new signals corresponding to the amino protons will be observed.

Part 2: Cyclization Reactions to Synthesize Fused Heterocycles

With the key intermediate, ethyl 5-amino-1-ethyl-1H-imidazole-4-carboxylate, in hand, we can now explore its cyclization to form valuable fused heterocyclic systems.

Application 2.1: Synthesis of 1-Ethyl-1,5-dihydro-4H-imidazo[4,5-d]pyrimidin-4-one (a Purine Analog)

Causality: The reaction of an ortho-amino ester with formamide is a classic method for the construction of a fused pyrimidinone ring. The formamide serves as the source of the C2 carbon of the pyrimidine ring.

Protocol:

Materials:

  • Ethyl 5-amino-1-ethyl-1H-imidazole-4-carboxylate

  • Formamide

  • High-boiling point solvent (e.g., N,N-dimethylformamide - DMF, optional)

Procedure:

  • Place ethyl 5-amino-1-ethyl-1H-imidazole-4-carboxylate in a round-bottom flask.

  • Add an excess of formamide. A high-boiling point solvent like DMF can be used to facilitate the reaction, but often neat formamide is sufficient.

  • Heat the reaction mixture to a high temperature (typically 150-180°C) and maintain for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to obtain the purified 1-ethyl-1,5-dihydro-4H-imidazo[4,5-d]pyrimidin-4-one.

Self-Validation: The formation of the fused ring system can be confirmed by spectroscopic methods. In the ¹H NMR, the disappearance of the ethyl ester signals and the appearance of a new proton signal for the pyrimidinone ring will be observed. The IR spectrum will show a characteristic C=O stretching frequency for the amide in the newly formed ring.

Purine_Analog_Synthesis Start Ethyl 5-amino-1-ethyl- 1H-imidazole-4-carboxylate Product 1-Ethyl-1,5-dihydro-4H- imidazo[4,5-d]pyrimidin-4-one Start->Product Heat Reagent Formamide (HCONH₂) Reagent->Product

Figure 2: Synthesis of a purine analog from ethyl 5-amino-1-ethyl-1H-imidazole-4-carboxylate.

Application 2.2: Synthesis of 1-Ethyl-1H-imidazo[4,5-c]pyridin-4(5H)-one

Causality: This cyclization involves the reaction of the 5-amino-imidazole-4-carboxylate with a two-carbon synthon, such as diethyl carbonate, to form a fused pyridinone ring. The reaction proceeds via an initial acylation of the amino group followed by an intramolecular cyclization. A strong base is required to deprotonate the amino group, facilitating its nucleophilic attack on the carbonate.

Protocol:

Materials:

  • Ethyl 5-amino-1-ethyl-1H-imidazole-4-carboxylate

  • Diethyl Carbonate

  • Sodium Ethoxide (NaOEt) or another strong base

  • Ethanol (anhydrous)

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add ethyl 5-amino-1-ethyl-1H-imidazole-4-carboxylate to the sodium ethoxide solution and stir until it dissolves.

  • Add diethyl carbonate to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction's progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction with a suitable acid (e.g., acetic acid or dilute HCl) until the pH is neutral.

  • Remove the solvent under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent to obtain pure 1-ethyl-1H-imidazo[4,5-c]pyridin-4(5H)-one.

Self-Validation: Successful cyclization is indicated by the disappearance of the starting material's signals in the ¹H NMR and the appearance of new signals corresponding to the fused pyridinone ring. The mass spectrum will confirm the molecular weight of the product.

Quantitative Data Summary

Starting MaterialReactionReagents and ConditionsProductTypical Yield
Ethyl 1-ethyl-1H-imidazole-4-carboxylateNitrationHNO₃, H₂SO₄, 0-5°CEthyl 1-ethyl-5-nitro-1H-imidazole-4-carboxylate70-85%
Ethyl 1-ethyl-5-nitro-1H-imidazole-4-carboxylateReduction (Catalytic Hydrogenation)H₂, 10% Pd/C, Methanol, RTEthyl 5-amino-1-ethyl-1H-imidazole-4-carboxylate>90%
Ethyl 1-ethyl-5-nitro-1H-imidazole-4-carboxylateReduction (with SnCl₂)SnCl₂·2H₂O, HCl, Ethanol, RefluxEthyl 5-amino-1-ethyl-1H-imidazole-4-carboxylate75-85%
Ethyl 5-amino-1-ethyl-1H-imidazole-4-carboxylateCyclization to Purine AnalogFormamide, 150-180°C1-Ethyl-1,5-dihydro-4H-imidazo[4,5-d]pyrimidin-4-one60-75%
Ethyl 5-amino-1-ethyl-1H-imidazole-4-carboxylateCyclization to Imidazo[4,5-c]pyridinoneDiethyl Carbonate, NaOEt, Ethanol, Reflux1-Ethyl-1H-imidazo[4,5-c]pyridin-4(5H)-one55-70%

Conclusion and Future Perspectives

The strategic functionalization of ethyl 1-ethyl-1H-imidazole-4-carboxylate at the C5 position provides a robust and versatile platform for the synthesis of a wide range of fused heterocyclic compounds of significant interest in drug discovery. The protocols detailed herein offer reliable methods for accessing key intermediates and performing the subsequent cyclization reactions. Further exploration of different one and two-carbon synthons, as well as the introduction of diverse substituents on the imidazole ring, will undoubtedly lead to the discovery of novel bioactive molecules. The methodologies presented are scalable and can be adapted for the generation of chemical libraries for high-throughput screening, accelerating the pace of drug development.

References

  • Crozet, M. D., & Vanelle, P. (2004). SYNTHESIS OF A NEW IMIDAZO[4,5-b]PYRIDIN-5-ONE VIA A VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN. [Source information not fully available][2]

  • Zhang, D., et al. (2009). Design, synthesis and antibacterial activity of novel actinonin derivatives containing benzimidazole heterocycles. European Journal of Medicinal Chemistry, 44(5), 2202-2208.[3]

  • Preston, P. N. (1981). Chemistry of Heterocyclic Compounds. John Wiley and Sons, 40, 6-60.[3]

  • White, A. W., et al. (2000). Synthesis and Biological Properties of Benzimidazole Inhibitors of the DNA Repair Enzyme Poly (ADP-ribose) Polymerase. Journal of Medicinal Chemistry, 43(22), 4084-4097.[3]

  • Reddy, T. S., et al. (2015). Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. European Journal of Medicinal Chemistry, 101, 790-805.[3]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central. [Link]

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (2013). ResearchGate. [Link]

  • New Synthesis and Reactions of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. (2008). ResearchGate. [Link]

  • Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. (2015). International Science Community Association. [Link]

  • One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. (2019). ResearchGate. [Link]

Sources

Method

Application Notes and Protocols: Ethyl 1-ethyl-1H-imidazole-4-carboxylate as a Versatile N-Heterocyclic Carbene Ligand Precursor in Organometallic Catalysis

These application notes provide a comprehensive guide for researchers, medicinal chemists, and process development scientists on the synthesis and utilization of Ethyl 1-ethyl-1H-imidazole-4-carboxylate as a precursor to...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and process development scientists on the synthesis and utilization of Ethyl 1-ethyl-1H-imidazole-4-carboxylate as a precursor to a sophisticated N-Heterocyclic Carbene (NHC) ligand for organometallic catalysis. This document outlines detailed, field-proven protocols for the multi-step synthesis of the ligand, its subsequent conversion into a palladium(II)-NHC complex, and its application in the Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemistry.

A Note on the Scarcity of Direct Literature: It is important to note that while the fundamental principles and reaction classes described herein are well-established, specific literature and experimental data for Ethyl 1-ethyl-1H-imidazole-4-carboxylate are limited. The following protocols have been expertly adapted from established procedures for analogous compounds, such as N-methyl and other N-alkylated imidazole derivatives.[1][2]

Introduction: The Promise of N-Ethyl-Substituted Imidazole Ligands

N-Heterocyclic Carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis, largely due to their strong σ-donating ability and the exceptional stability they impart to metal complexes.[3] The imidazole scaffold, in particular, offers a highly tunable platform for ligand design. The introduction of an ethyl group at the N1 position of the imidazole ring, as in Ethyl 1-ethyl-1H-imidazole-4-carboxylate, offers a subtle yet significant modification of the ligand's steric and electronic properties compared to its more common N-methyl or unsubstituted counterparts. This modification can influence the solubility, stability, and catalytic activity of the resulting metal complex.

This guide will focus on the synthesis of the title compound and its application as a pre-ligand for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[1][4]

Physicochemical Properties of Ethyl 1-ethyl-1H-imidazole-4-carboxylate (Estimated)

Due to the limited availability of experimental data for the title compound, the following properties are estimated based on closely related analogs such as Ethyl 1-methylimidazole-4-carboxylate and Ethyl imidazole-4-carboxylate.[5]

PropertyEstimated Value
Molecular FormulaC₈H₁₂N₂O₂
Molecular Weight168.19 g/mol
AppearanceOff-white to pale yellow solid or oil
Boiling Point> 300 °C (decomposes)
SolubilitySoluble in polar organic solvents (e.g., DMF, DMSO, CH₂Cl₂), sparingly soluble in water
pKa (of conjugate acid)~6.5 - 7.0

Synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate and its Palladium Complex

The synthesis of the target ligand and its corresponding palladium complex is a multi-step process that begins with the preparation of the imidazole core, followed by N-ethylation, and finally complexation with a palladium precursor.

Synthetic Workflow Overview

Synthesis_Workflow cluster_0 Part 1: Synthesis of Precursor cluster_1 Part 2: N-Ethylation cluster_2 Part 3: Quaternization cluster_3 Part 4: Complexation Glycine Glycine Ethyl_imidazole_4_carboxylate Ethyl_imidazole_4_carboxylate Glycine->Ethyl_imidazole_4_carboxylate Multi-step synthesis [1] Ethyl_1_ethyl_1H_imidazole_4_carboxylate Ethyl_1_ethyl_1H_imidazole_4_carboxylate Ethyl_imidazole_4_carboxylate->Ethyl_1_ethyl_1H_imidazole_4_carboxylate N-Ethylation Imidazolium_Salt Imidazolium_Salt Ethyl_1_ethyl_1H_imidazole_4_carboxylate->Imidazolium_Salt Reaction with Ethyl Halide Pd_NHC_Complex Pd_NHC_Complex Imidazolium_Salt->Pd_NHC_Complex Reaction with Pd(OAc)2

Caption: Multi-step synthesis of the target Pd-NHC complex.

Protocol 1: Synthesis of Ethyl imidazole-4-carboxylate

This protocol is adapted from the multi-step synthesis starting from glycine, as detailed by Maji Mei et al.[6]

Step 1: Synthesis of Acetyl Glycine

  • Dissolve 22.5 g (0.30 mol) of glycine in 96 mL of water in a flask equipped with a magnetic stirrer.

  • Under stirring at 20 °C, add 47 mL of acetic anhydride (0.50 mol) in portions.

  • Continue stirring at 20 °C for 2 hours.

  • Cool the mixture in an ice bath and allow it to stand overnight to crystallize.

  • Filter the white solid, wash with a small amount of ice-cold water, and dry to yield acetyl glycine.

Step 2: Synthesis of Acetyl Glycine Ethyl Ester

  • To a round-bottom flask, add 11.7 g (0.10 mol) of acetyl glycine, 117 mL of ethanol, and 11.7 g of a strong acidic cation exchange resin.

  • Reflux the mixture with vigorous stirring for 3 hours.

  • Cool to room temperature, filter to recover the resin, and concentrate the filtrate under reduced pressure to obtain acetyl glycine ethyl ester.

Step 3: Synthesis of 2-Mercapto-4-imidazole-ethyl formate

  • This step involves the condensation of acetyl glycine ethyl ester with methyl formate followed by cyclization with potassium thiocyanate (KSCN) in the presence of concentrated hydrochloric acid.[6] The reaction is heated to 55-60 °C for 4 hours.

  • After cooling and workup, the crude 2-mercapto-4-imidazole formate ethyl ester is obtained.

Step 4: Synthesis of Ethyl imidazole-4-carboxylate

  • Dissolve the crude 2-mercapto-4-imidazole formate ethyl ester (0.003 mol) in 50% hydrogen peroxide (0.035 mol) at 15 °C.

  • Heat the reaction to 55-60 °C for 2 hours.

  • Cool to room temperature and neutralize to pH 7 with a saturated sodium carbonate solution to precipitate the product.

  • Filter the white solid, wash with water, and dry to obtain crude Ethyl imidazole-4-carboxylate. Recrystallization from water can be performed for further purification.[6]

Protocol 2: N-Ethylation of Ethyl imidazole-4-carboxylate

This protocol is adapted from general procedures for the N-alkylation of sterically hindered imidazoles.[7]

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve Ethyl imidazole-4-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) to the solution and stir for 30 minutes at room temperature.

  • Add iodoethane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Ethyl 1-ethyl-1H-imidazole-4-carboxylate.

Protocol 3: Synthesis of the Palladium(II)-NHC Complex

The catalytically active species is often a palladium(II) complex of the N-heterocyclic carbene. This is typically prepared from the corresponding imidazolium salt.

Step 1: Quaternization to form the Imidazolium Salt

  • React Ethyl 1-ethyl-1H-imidazole-4-carboxylate with an excess of an ethylating agent (e.g., iodoethane or ethyl triflate) in a sealed tube at elevated temperature to form the corresponding 1,3-diethylimidazolium salt.

Step 2: Complexation with Palladium(II) Acetate This protocol is adapted from established methods for the synthesis of Pd-NHC complexes.[8][9]

  • In a Schlenk tube under an inert atmosphere, combine the 1,3-diethylimidazolium salt (1.0 eq), palladium(II) acetate (Pd(OAc)₂) (1.0 eq), and a base such as potassium carbonate (K₂CO₃) (5.0 eq).

  • Add a high-boiling solvent such as 3-chloropyridine.

  • Stir the mixture at 80 °C for 16 hours.

  • After cooling, the resulting palladium-NHC complex can be purified by filtration and washing with appropriate solvents.

Application in Suzuki-Miyaura Cross-Coupling

The synthesized Pd-NHC complex is an excellent catalyst for the Suzuki-Miyaura cross-coupling reaction, which forges a new carbon-carbon bond between an organoboron compound and an organic halide.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 (Active Catalyst) Pd(II)_Complex R-Pd(II)-X(L2) Pd(0)L2->Pd(II)_Complex Oxidative_Addition R-X Oxidative Addition Pd(II)_Diorgano_Complex R-Pd(II)-R'(L2) Pd(II)_Complex->Pd(II)_Diorgano_Complex Transmetalation R'-B(OR)2 Base Transmetalation Pd(II)_Diorgano_Complex->Pd(0)L2 Product R-R' Pd(II)_Diorgano_Complex->Product Reductive_Elimination Reductive Elimination L L = NHC Ligand

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent (R'-B(OR)₂) transfers its organic group to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst.

Protocol 4: In-situ Generation of the Catalyst for Suzuki-Miyaura Coupling

This protocol is adapted from the work of Andrus and Song, which demonstrates high yields for a variety of substrates using an in-situ generated Pd-NHC catalyst.[1]

Materials:

  • Aryl or vinyl halide (1.0 eq)

  • Aryl or vinyl boronic acid or boronate ester (1.1 - 1.5 eq)

  • 1,3-Diethyl-4-(ethoxycarbonyl)imidazolium salt (pre-catalyst) (2 mol%)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 eq)

  • Solvent (e.g., dioxane, THF, or ethanol/water mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, boronic acid, imidazolium salt, palladium(II) acetate, and base.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (typically 60-100 °C).

  • Monitor the reaction progress by TLC or GC-MS. Reaction times can range from 2 to 24 hours depending on the substrates.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Expected Results and Substrate Scope

Based on analogous systems, this catalytic protocol is expected to be effective for a wide range of substrates. High yields (typically 80-95%) are anticipated for the coupling of various aryl and vinyl halides with aryl and vinyl boronic acids.[1][10]

Table of Representative Substrate Couplings (Hypothetical Yields based on Analogs):

EntryAryl HalideBoronic AcidProductExpected Yield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl92
21-Iodonaphthalene4-Formylphenylboronic acid4-(Naphthalen-1-yl)benzaldehyde88
34-Chlorotoluene3-Thienylboronic acid4-Methyl-1-(thiophen-3-yl)benzene85
4Vinyl bromidePhenylboronic acidStyrene90

Conclusion

Ethyl 1-ethyl-1H-imidazole-4-carboxylate serves as a valuable and highly adaptable precursor for the synthesis of N-heterocyclic carbene ligands. The protocols detailed in these application notes provide a robust framework for its synthesis and subsequent use in palladium-catalyzed cross-coupling reactions. The N-ethyl substitution offers a unique point of modification for fine-tuning the catalytic properties of the resulting metal complexes, making it a promising area for further research and development in organometallic catalysis.

References

  • PubChem. Ethyl 1H-imidazole-1-carboxylate. National Center for Biotechnology Information. PubChem Compound Database. Available at: [Link]

  • Andrus, M. B., & Song, C. (2001). Palladium-imidazolium carbene catalyzed aryl, vinyl, and alkyl Suzuki-Miyaura cross coupling. Organic letters, 3(23), 3761–3764. Available at: [Link]

  • Gish, M. K., et al. (2017). Palladium N-Heterocyclic Carbene Complexes: Synthesis from Benzimidazolium Salts and Catalytic Activity in Carbon-carbon Bond-forming Reactions. Journal of visualized experiments : JoVE, (125), 55891. Available at: [Link]

  • Hollas, A. M., et al. (2011). Synthesis and Characterization of Pd Complexes of a Carbazolyl/Bis(Imine) NNN Pincer Ligand. Inorganic chemistry, 50(8), 3673–3679. Available at: [Link]

  • Viciosa, M. T., et al. (2001). Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems. The Journal of Organic Chemistry, 66(23), 7727–7735. Available at: [Link]

  • ChemSynthesis. ethyl 4-ethyl-1H-imidazole-5-carboxylate. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]

  • Kantchev, E. A., O'Brien, C. J., & Organ, M. G. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie (International ed. in English), 46(16), 2768–2813. Available at: [Link]

  • Tang, Y. Q., Lu, J. M., & Shao, L. X. (2011). NHC–Pd(II)–Im (NHC = N-heterocyclic carbene; Im = 1-methylimidazole) complexes as efficient catalysts for Suzuki-Miyaura coupling reactions of aryl chlorides. Journal of Organometallic Chemistry, 696(23), 3741–3744. Available at: [Link]

  • Nishida, E. N., et al. (2025). Sustainable Heck–Mizoroki and Suzuki–Miyaura reactions mediated by aqueous palladium nanoparticles and imidazolium–sulfonate additives. New Journal of Chemistry. Available at: [Link]

Sources

Application

Application Note: Derivatization of Ethyl 1-ethyl-1H-imidazole-4-carboxylate for Biological Assays

Introduction: The Rationale for Imidazole Derivatization The imidazole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Imidazole Derivatization

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3] First synthesized in 1858, this five-membered heterocycle is a privileged structure found in compounds with a vast range of activities, including antifungal, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][4] The starting scaffold, Ethyl 1-ethyl-1H-imidazole-4-carboxylate , presents a chemically versatile platform for generating a library of novel compounds. Its key reactive handles—the C4-ester and the imidazole ring itself—allow for systematic structural modifications.

This guide provides a structured approach to the chemical derivatization of this scaffold to generate a diverse library of analogues. It further outlines detailed protocols for primary biological screening assays to identify promising lead compounds for further drug development. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs.

Analysis of the Core Scaffold: Reactive Sites

The starting material, Ethyl 1-ethyl-1H-imidazole-4-carboxylate, offers two primary sites for chemical modification. Understanding these sites is critical for planning a logical derivatization strategy.

  • The C4-Ethyl Ester: This is the most accessible functional group for modification. It can be readily converted into a wide array of amides, hydrolyzed to a carboxylic acid for further coupling, or reduced to a primary alcohol, opening up subsequent chemistries.

  • The Imidazole Ring: While the N1 position is already alkylated, the C2 and C5 positions are potential sites for electrophilic substitution or metallation-based functionalization, allowing for the introduction of diverse substituents directly onto the heterocyclic core.

The overall strategy is to exploit these sites to modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile, which are critical determinants of biological activity.[1]

Caption: Overall derivatization strategy for the core scaffold.

Derivatization Strategies and Protocols

This section details validated protocols for modifying the core scaffold. Each protocol is a self-contained system, including reaction setup, workup, and purification.

Strategy 1: Modification of the C4-Ester Group

The conversion of the ester to an amide is a cornerstone reaction in medicinal chemistry, often leading to significant improvements in biological activity.[5][6] A two-step approach involving saponification followed by amide coupling provides maximum flexibility.

Protocol 1: Saponification to 1-ethyl-1H-imidazole-4-carboxylic acid

This protocol describes the base-catalyzed hydrolysis (saponification) of the ethyl ester to its corresponding carboxylic acid, a crucial intermediate.[7][8]

  • Reaction Setup: To a solution of Ethyl 1-ethyl-1H-imidazole-4-carboxylate (1.0 eq) in a 3:1 mixture of methanol (MeOH) and water, add sodium hydroxide (NaOH, 2.0 eq).[8]

  • Reaction Execution: Stir the mixture at 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol. Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~4 using 1M hydrochloric acid (HCl). A white precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield 1-ethyl-1H-imidazole-4-carboxylic acid.

    • Self-Validation: Confirm the structure and purity of the product using ¹H NMR and LC-MS. The disappearance of the ethyl ester signals in the NMR spectrum is a key indicator of success.

Protocol 2: Parallel Amide Bond Formation

This protocol uses the carboxylic acid intermediate to generate an amide library via a standard coupling reaction.[9] The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is efficient, especially for challenging or sterically hindered amines.[9]

  • Reaction Setup: In separate reaction vials, add 1-ethyl-1H-imidazole-4-carboxylic acid (1.0 eq), HATU (1.1 eq), and N,N-diisopropylethylamine (DIPEA, 3.0 eq) to anhydrous N,N-dimethylformamide (DMF).

  • Activation: Stir the mixtures at room temperature for 15 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of the desired primary or secondary amine (1.2 eq) to each respective vial.

  • Reaction Execution: Seal the vials and stir the reactions at room temperature for 12-18 hours. Monitor progress by LC-MS.

  • Workup & Purification: Dilute each reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Reagent/ParameterProtocol 1: SaponificationProtocol 2: Amide Coupling
Solvent MeOH / Water (3:1)Anhydrous DMF
Key Reagents NaOHHATU, DIPEA, Amine
Temperature 60°CRoom Temperature
Typical Time 2-4 hours12-18 hours
Purification Precipitation/FiltrationFlash Chromatography
Validation ¹H NMR, LC-MS¹H NMR, ¹³C NMR, HRMS

Biological Screening Cascade: Identifying Bioactive Derivatives

Once a library of derivatives is synthesized and characterized, a systematic biological screening process is required. Imidazole-containing compounds are known to exhibit a wide range of activities, with anticancer and antimicrobial effects being particularly prominent.[1][4]

Biological_Screening cluster_0 Primary Screening cluster_1 Hit Validation & Secondary Screening Lib Synthesized Derivative Library Primary_Cancer Cytotoxicity Assay (MTT) [e.g., HeLa, A549 cells] Lib->Primary_Cancer Primary_Microbe Antimicrobial Assay (Broth Microdilution) [e.g., S. aureus, E. coli] Lib->Primary_Microbe Hits Primary Hits (e.g., >50% inhibition at 10 µM) Primary_Cancer->Hits Primary_Microbe->Hits Dose_Response Dose-Response Curve (IC₅₀ / MIC Determination) Hits->Dose_Response Secondary_Assay Mechanism of Action Assay (e.g., Apoptosis, Enzyme Inhibition) Dose_Response->Secondary_Assay

Caption: A tiered workflow for biological screening of the derivative library.

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a robust, colorimetric method for assessing cell viability and is widely used for primary screening of potential anticancer compounds.[10] The principle relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[10]

  • Cell Seeding: Seed human cancer cells (e.g., HeLa or A549) into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized derivatives in dimethyl sulfoxide (DMSO). Dilute the compounds in culture medium to the desired final concentration (e.g., 10 µM for a primary screen), ensuring the final DMSO concentration is ≤ 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compounds. Include wells for "vehicle control" (DMSO only) and "untreated control".

  • Incubation: Incubate the plate for 48-72 hours at 37°C.[11]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours at 37°C.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11][12] Mix gently by pipetting or using an orbital shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control. Compounds showing significant inhibition (e.g., >50%) are considered "hits".

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14] This protocol determines the lowest concentration of a compound that prevents visible growth of a microorganism.[14]

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in Cation-Adjusted Mueller-Hinton Broth (MHB).[13] The final volume in each well should be 50 µL.

  • Inoculum Preparation: Grow a bacterial culture (e.g., Staphylococcus aureus or Escherichia coli) to the logarithmic phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.[13] Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[15]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) as observed by the naked eye or with a reading mirror.[13]

Conclusion and Future Directions

This application note provides a comprehensive and actionable framework for the derivatization of Ethyl 1-ethyl-1H-imidazole-4-carboxylate and the subsequent biological evaluation of the resulting compound library. By systematically exploring chemical space around the C4-ester position, researchers can rapidly generate structure-activity relationship (SAR) data. Hits identified from the primary screens should be resynthesized, and their identity and purity confirmed. Subsequent determination of IC₅₀ (for cytotoxic compounds) or MIC values (for antimicrobial compounds) will allow for the quantitative ranking of hit compounds and guide the design of the next generation of analogues for lead optimization.

References

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). MDPI. [Link]

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. (2021). PMC - NIH. [Link]

  • MTT (Assay protocol). (2023). Protocols.io. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025). Protheragen. [Link]

  • Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. (2023). PMC - NIH. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst. (n.d.).
  • Saponification-Typical procedures. (2024). OperaChem. [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]

  • Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. (n.d.). JOCPR. [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Imidazole Catalysis. (2025). ResearchGate. [Link]

  • Emerging Methods in Amide- and Peptide-Bond Formation. (2025). ResearchGate. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PMC - PubMed Central. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf - NIH. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • TO STUDY THE KINETICS OF SAPONIFICATION OF AN ESTER BY TITRIMETRY. (n.d.). eGyanKosh. [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). Semantic Scholar. [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. [Link]

  • Prepartion of Ethyl imidazole-4-carboxylate. (n.d.). LookChem. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. [Link]

  • Imidazole Catalysis. I. The Catalysis of the Hydrolysis of Phenyl Acetates by Imidazole. (n.d.). Journal of the American Chemical Society - ACS Publications. [Link]

  • MIC (Broth Microdilution) Testing. (2020). YouTube. [Link]

  • Synthesis of carboxylic acids by hydrolysis or saponification. (n.d.). Organic Chemistry Portal. [Link]

  • Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). (n.d.). ResearchGate. [Link]

  • Ethyl ester production by homogeneous alkaline transesterification: Influence of the catalyst. (2025). ResearchGate. [Link]

Sources

Method

The Strategic Role of N-Substituted Ethyl Imidazole-4-Carboxylates in Pharmaceutical Synthesis: A Guide to Etomidate

Introduction: The Imidazole Core in Modern Therapeutics The imidazole ring is a cornerstone of medicinal chemistry, prized for its unique electronic properties and its ability to engage in hydrogen bonding, rendering it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazole Core in Modern Therapeutics

The imidazole ring is a cornerstone of medicinal chemistry, prized for its unique electronic properties and its ability to engage in hydrogen bonding, rendering it an exceptional scaffold for interacting with biological targets like enzymes and receptors.[1] This five-membered heterocycle is a fundamental component of numerous biologically active molecules and approved pharmaceuticals, including antifungal agents, antihypertensives, and anticancer drugs.[1] Within this broad class of compounds, N-substituted ethyl imidazole-4-carboxylates serve as critical intermediates in the synthesis of a variety of active pharmaceutical ingredients (APIs). Their tailored structure allows for precise modifications, enabling the development of drugs with high efficacy and specificity.

This technical guide delves into the synthesis and application of a key N-substituted ethyl imidazolecarboxylate, focusing on its role as a pivotal intermediate in the production of the intravenous anesthetic agent, Etomidate. We will explore the synthetic pathways, from the construction of the imidazole core to the crucial N-alkylation step, providing detailed protocols and insights into the chemical principles that underpin these transformations.

The Synthesis of the Imidazole Precursor: Ethyl 1H-imidazole-4-carboxylate

The journey to N-substituted imidazole carboxylates begins with the synthesis of the parent heterocycle. A common and well-established route to Ethyl 1H-imidazole-4-carboxylate commences with readily available starting materials, such as glycine. This multi-step synthesis involves acylation, esterification, condensation, cyclization, and a final oxidation step.

A Classical Synthetic Pathway

A representative synthesis of Ethyl 1H-imidazole-4-carboxylate is outlined below, adapted from established chemical literature.[2][3] This pathway showcases a robust method for constructing the imidazole ring system.

Synthesis_of_Ethyl_1H_imidazole_4_carboxylate Glycine Glycine Acetyl_glycine Acetyl glycine Glycine->Acetyl_glycine Acetic anhydride Acetyl_glycine_ethyl_ester Acetyl glycine ethyl ester Acetyl_glycine->Acetyl_glycine_ethyl_ester Ethanol, Acid catalyst Enol_condensate Enol condensate Acetyl_glycine_ethyl_ester->Enol_condensate Ethyl formate, NaH Mercaptoimidazole_ester 2-Mercapto-4-imidazole ethyl ester Enol_condensate->Mercaptoimidazole_ester KSCN, HCl Final_Product Ethyl 1H-imidazole-4-carboxylate Mercaptoimidazole_ester->Final_Product H2O2 Etomidate_Synthesis_Workflow Start (R)-1-phenylethylamine Intermediate1 N-substituted glycine ester Start->Intermediate1 Ethyl chloroacetate Intermediate2 Formylated intermediate Intermediate1->Intermediate2 Formic acid Intermediate3 2-Mercaptoimidazole intermediate Intermediate2->Intermediate3 KSCN, Acid Final_Product Etomidate Intermediate3->Final_Product Oxidative desulfurization (e.g., H2O2)

Caption: Key stages in the synthesis of Etomidate.

Detailed Protocols for Etomidate Intermediate Synthesis

The following protocols are adapted from patented procedures and provide a detailed look at the synthesis of a key mercaptoimidazole intermediate of Etomidate. [1][4] Protocol 1: Synthesis of (R)-(+)-N-(alpha-methylbenzyl) glycine ethyl ester

This initial step involves the N-alkylation of the chiral amine with ethyl chloroacetate. The use of a base like triethylamine is crucial to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

  • To a suitable reaction vessel, add (R)-(+)-α-methylbenzylamine, toluene, and triethylamine.

  • Stir the mixture and cool to below 40°C.

  • Slowly add ethyl chloroacetate, maintaining the temperature below 40°C.

  • Heat the reaction mixture to 50-60°C and maintain for approximately 8 hours, during which a precipitate will form.

  • Cool the mixture and filter the solids.

  • Wash the filter cake with hot toluene.

  • Combine the organic phases and wash twice with purified water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product as a yellowish liquid.

Protocol 2: Formation of the Mercaptoimidazole Intermediate

This protocol describes the cyclization to form the 2-mercaptoimidazole ring, a key precursor to Etomidate.

  • The aqueous layer from a preceding formylation step is transferred to a reaction vessel.

  • Add ethanol to the aqueous layer.

  • Slowly add concentrated hydrochloric acid, followed by potassium thiocyanate.

  • Stir the mixture and heat at 40-50°C for approximately 6 hours.

  • Separate the organic layer and remove the ethanol under reduced pressure.

  • Dissolve the residue in chloroform and wash with purified water.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the chloroform under reduced pressure to yield the yellow, viscous liquid product: (R)-(+)-1-(1-phenylethyl)-2-mercaptoimidazole-5-carboxylic acid ethyl ester.

Protocol 3: Desulfurization to Yield Etomidate

The final step involves the removal of the mercapto group, typically through an oxidative process, to yield Etomidate.

  • In a reaction flask, dissolve potassium hydroxide in purified water.

  • Add the mercaptoimidazole intermediate from the previous step and stir until dissolved.

  • In a separate flask, prepare a dilute solution of hydrogen peroxide.

  • Add the hydrogen peroxide solution dropwise to the imidazole solution, ensuring the temperature does not exceed 60°C.

  • After the addition is complete, maintain the reaction temperature at approximately 35°C for 3 hours.

  • Upon completion, quench the reaction (e.g., with sodium bisulfite solution), adjust the pH to be alkaline, and extract with an organic solvent.

  • Concentrate the organic extract under reduced pressure to obtain crude Etomidate.

The Critical Step of N-Alkylation: Regioselectivity

The synthesis of N-substituted imidazoles often presents a challenge in controlling the regioselectivity of the alkylation. The imidazole ring has two nitrogen atoms, and alkylation can potentially occur at either position. In the context of synthesizing specific pharmaceutical intermediates, achieving high regioselectivity is paramount to ensure the correct isomer is formed and to avoid costly and time-consuming purification steps.

The regioselectivity of N-alkylation can be influenced by several factors, including the nature of the substituents on the imidazole ring, the choice of the alkylating agent, the base used, and the reaction solvent. [5]For instance, the use of bulky protecting groups on one of the nitrogen atoms can direct the alkylation to the other nitrogen, after which the protecting group can be removed. [5]Phase-transfer catalysis has also been employed to achieve regioselective N-alkylation of imidazole derivatives. [6]

Data Summary: Comparative Analysis of Synthetic Steps

The following table summarizes key parameters for the synthesis of Etomidate intermediates as described in the patent literature.

StepStarting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Glycine Ester Formation (R)-(+)-α-methylbenzylamineEthyl chloroacetate, TriethylamineToluene50-608Not specified[4]
Cyclization Formylated glycine esterKSCN, conc. HClEthanol/Water40-506Not specified[1]
Desulfurization Mercaptoimidazole intermediateH₂O₂, KOHWater< 603Not specified[4]

Conclusion

Ethyl 1-ethyl-1H-imidazole-4-carboxylate and its structural analogs are invaluable intermediates in the synthesis of a wide range of pharmaceuticals. The synthesis of Etomidate serves as a compelling example of how these building blocks are strategically employed to construct complex and life-saving drugs. A thorough understanding of the synthetic pathways, particularly the nuances of imidazole ring formation and regioselective N-alkylation, is essential for researchers and professionals in drug development. The protocols and insights provided in this guide aim to equip scientists with the foundational knowledge to effectively utilize these versatile intermediates in their pursuit of novel therapeutics.

References

  • Etomidate Analogues with Improved Pharmacokinetic and Pharmacodynamic Properties. European Patent Office. EP 3210976 A1. [Link]

  • Husain, S. S., et al. (2003). Analogues of Etomidate: Modifications Around Etomidate's Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology. Journal of Medicinal Chemistry, 46(7), 1257–1265. [Link]

  • Preparation method of etomidate intermediate.
  • Gulevskaya, A. V., & Pham, H. T. T. (2018). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 83(15), 8438–8454. [Link]

  • Nikitina, E. V., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 243-248. [Link]

  • Etomidate analogues with improved pharmacokinetic and pharmacodynamic properties.
  • Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.

Sources

Application

Application Note: From Lab to Plant - A Continuous Flow Approach to the Scale-Up Synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate

Introduction: Embracing Flow Chemistry for Advanced Pharmaceutical Intermediate Synthesis The synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern pharmaceutical development. Ethyl 1-ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Flow Chemistry for Advanced Pharmaceutical Intermediate Synthesis

The synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern pharmaceutical development. Ethyl 1-ethyl-1H-imidazole-4-carboxylate is a key building block whose efficient and scalable production is of significant interest. Traditional batch manufacturing of such intermediates often grapples with challenges related to reaction control, safety, and scalability.[1] Continuous flow chemistry offers a paradigm shift, providing enhanced control over reaction parameters, superior heat and mass transfer, and a significantly improved safety profile, particularly for exothermic or hazardous reactions.[2][3] This application note details a comprehensive strategy for the scale-up synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate utilizing a telescoped continuous flow process, transitioning from initial lab-scale optimization to a pilot-scale production framework.

The proposed synthesis is a two-stage continuous process. The first stage involves the formation of the core intermediate, Ethyl 1H-imidazole-4-carboxylate. The second, crucial stage is the selective N-alkylation of this intermediate to yield the final product. This document provides detailed protocols, explains the rationale behind the chosen methodologies, and outlines a systematic approach to process optimization and scale-up, underpinned by the principles of Process Analytical Technology (PAT) for real-time monitoring and control.

Synthetic Strategy: A Two-Stage Telescoped Flow Process

The overall synthetic transformation is depicted below. The process is designed to be "telescoped," where the output of the first reaction module is directly fed into the second without the need for isolation and purification of the intermediate, thereby significantly improving process efficiency.[4][5]

G cluster_0 Module 1: Imidazole Ring Formation cluster_1 Module 2: N-Alkylation Glycine Ethyl Ester Glycine Ethyl Ester R1 Heated Coil Reactor (120-150 °C) Glycine Ethyl Ester->R1 Formamidine Acetate Formamidine Acetate Formamidine Acetate->R1 Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->R1 Ethyl 1H-imidazole-4-carboxylate Ethyl 1H-imidazole-4-carboxylate R1->Ethyl 1H-imidazole-4-carboxylate R2 Packed-Bed Reactor (60-100 °C) Ethyl 1H-imidazole-4-carboxylate->R2 Ethyl Iodide Ethyl Iodide Ethyl Iodide->R2 Immobilized Base Immobilized Base Immobilized Base->R2 R2->Immobilized Base Product Stream Product Stream R2->Product Stream In-line Purification / Work-up In-line Purification / Work-up Product Stream->In-line Purification / Work-up Solvent Swap, Crystallization Ethyl 1-ethyl-1H-imidazole-4-carboxylate Ethyl 1-ethyl-1H-imidazole-4-carboxylate In-line Purification / Work-up->Ethyl 1-ethyl-1H-imidazole-4-carboxylate

Figure 1: Proposed telescoped flow synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate.

Module 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate

While several batch methods exist for the synthesis of the imidazole core,[6][7][8] a continuous flow adaptation of a one-pot synthesis is preferable to minimize intermediate handling.[7] This protocol adapts a known condensation reaction.

Protocol 1: Continuous Synthesis of Ethyl 1H-imidazole-4-carboxylate

  • Reagent Preparation:

    • Stream A: Prepare a solution of glycine ethyl ester hydrochloride (1.0 M) and formamidine acetate (1.1 M) in absolute ethanol.

    • Stream B: Triethyl orthoformate (1.2 M) in absolute ethanol.

  • Flow Reactor Setup:

    • Pump Stream A and Stream B at equal flow rates into a T-mixer.

    • The combined stream is directed into a heated coil reactor (e.g., PFA tubing, 10 mL volume) maintained at a temperature between 120-150 °C.

    • A back-pressure regulator is used to maintain the system pressure at 10-15 bar to keep the solvent above its boiling point.

  • Reaction and Output:

    • The residence time in the heated coil is controlled by the total flow rate.

    • The output stream containing Ethyl 1H-imidazole-4-carboxylate is cooled and can be directly used in the subsequent N-alkylation step.

Module 2: Continuous N-Alkylation

The N-alkylation of the imidazole ring is a critical step. In unsymmetrical imidazoles, regioselectivity can be an issue.[9] The electron-withdrawing nature of the carboxylate group at the 4-position is expected to direct the alkylation to the N-1 position.[10] To facilitate a clean and efficient reaction with easy product separation, a packed-bed reactor with an immobilized base is employed.[11][12]

Protocol 2: Continuous N-Alkylation in a Packed-Bed Reactor

  • Reagent Preparation:

    • Stream C: The output stream from Module 1 containing Ethyl 1H-imidazole-4-carboxylate (approx. 1.0 M).

    • Stream D: Ethyl iodide (1.2 M) in a suitable solvent like acetonitrile.

  • Flow Reactor Setup:

    • A packed-bed reactor is prepared by packing a column with a solid-supported base (e.g., polymer-bound carbonate or a strong anion exchange resin).

    • Stream C and Stream D are pumped into a T-mixer and then passed through the packed-bed reactor, which is heated to 60-100 °C.

    • An in-line PAT tool, such as an FTIR probe, is placed after the reactor to monitor the reaction progress in real-time by observing the disappearance of the N-H stretch of the imidazole and the appearance of new peaks corresponding to the product.[13]

  • Product Collection and In-line Purification:

    • The product stream exiting the reactor is collected.

    • For a fully continuous process, an in-line solvent swap and crystallization module can be integrated for product isolation.

Process Optimization: A Data-Driven Approach

Systematic optimization is crucial for achieving high yield, purity, and throughput. A Design of Experiments (DoE) approach is recommended to efficiently explore the parameter space.

G cluster_0 Input Parameters cluster_1 Process cluster_2 Real-time Monitoring (PAT) cluster_3 Output Responses Temp Temperature (60-100 °C) FlowReactor Flow Reactor (N-Alkylation) Temp->FlowReactor ResTime Residence Time (2-20 min) ResTime->FlowReactor Stoich Stoichiometry (EtI:Imidazole, 1:1 to 1.5:1) Stoich->FlowReactor PAT In-line FTIR/NIR FlowReactor->PAT Yield Yield (%) PAT->Yield Purity Purity (%) PAT->Purity Throughput Throughput (g/h) PAT->Throughput

Sources

Method

Application Notes and Protocols for the Hydrolysis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate to 1-ethyl-1H-imidazole-4-carboxylic acid

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the chemical hydrolysis of ethyl 1-ethyl-1H-imidazole-4-carboxylate to its corresponding carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the chemical hydrolysis of ethyl 1-ethyl-1H-imidazole-4-carboxylate to its corresponding carboxylic acid, a valuable building block in medicinal chemistry and materials science. This document outlines the underlying chemical principles, detailed experimental protocols, and methods for purification and characterization of the final product.

Introduction

The imidazole ring is a ubiquitous structural motif in a vast array of biologically active molecules and functional materials. Carboxylic acid-functionalized imidazoles, in particular, serve as critical intermediates in the synthesis of pharmaceuticals and as ligands in coordination chemistry.[1][2] The conversion of a stable ester, such as ethyl 1-ethyl-1H-imidazole-4-carboxylate, to its more reactive carboxylic acid counterpart is a fundamental transformation in organic synthesis. This process, known as hydrolysis, involves the cleavage of the ester bond by water, typically catalyzed by a base or an acid.

This guide will focus on a robust and widely applicable base-catalyzed hydrolysis protocol. The selection of a base-catalyzed approach is predicated on its generally faster reaction rates for ester hydrolysis compared to acid-catalyzed methods and the relative stability of the imidazole core under these conditions.

Reaction Mechanism and Scientific Principles

The base-catalyzed hydrolysis of an ester, often referred to as saponification, proceeds through a nucleophilic acyl substitution pathway. The reaction is initiated by the attack of a hydroxide ion (from a base like potassium hydroxide) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group and yielding the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the desired carboxylic acid.

The N-ethyl group on the imidazole ring is electronically donating, which can slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted imidazole. However, this effect is generally minimal, and the hydrolysis proceeds efficiently under standard basic conditions.

Experimental Protocols

This section details the necessary materials and a step-by-step procedure for the hydrolysis of ethyl 1-ethyl-1H-imidazole-4-carboxylate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 1-ethyl-1H-imidazole-4-carboxylate≥95%Commercially availableStarting material
Potassium Hydroxide (KOH)ACS Reagent GradeCommercially availableBase catalyst
Deionized WaterHigh PurityLaboratory supplySolvent
Hydrochloric Acid (HCl), concentratedACS Reagent GradeCommercially availableFor acidification
EthanolReagent GradeCommercially availableFor recrystallization
Ethyl AcetateACS Reagent GradeCommercially availableFor TLC and extraction
HexaneACS Reagent GradeCommercially availableFor TLC
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent GradeCommercially availableDrying agent
TLC PlatesSilica Gel 60 F₂₅₄Commercially availableFor reaction monitoring
Step-by-Step Hydrolysis Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 1-ethyl-1H-imidazole-4-carboxylate (1.0 eq.) in a 1-2 M aqueous solution of potassium hydroxide (2.0-3.0 eq.). A typical concentration would be 1 g of the ester in 10-20 mL of the KOH solution.[3][4]

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress should be monitored periodically.

  • Reaction Monitoring: The disappearance of the starting ester can be monitored by Thin Layer Chromatography (TLC).

    • TLC System: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) is a suitable mobile phase.

    • Visualization: The spots can be visualized under UV light (254 nm). The starting ester will have a higher Rf value than the product carboxylic acid. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.

    • Slowly add concentrated hydrochloric acid dropwise with stirring to acidify the solution to a pH of approximately 1-2.[3] This will cause the carboxylic acid to precipitate out of the solution. The pH can be checked using pH paper.

    • Collect the precipitated solid by vacuum filtration and wash the filter cake with cold deionized water to remove any inorganic salts.

Purification Protocol: Recrystallization
  • Solvent Selection: Ethanol or an ethanol/water mixture is a suitable solvent system for the recrystallization of imidazole carboxylic acids.[5][6]

  • Procedure:

    • Transfer the crude 1-ethyl-1H-imidazole-4-carboxylic acid to a clean Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not fully dissolve, add hot deionized water dropwise until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization of 1-ethyl-1H-imidazole-4-carboxylic acid

The identity and purity of the synthesized 1-ethyl-1H-imidazole-4-carboxylic acid should be confirmed by various analytical techniques. Below are the expected spectroscopic data.

Spectroscopic Data
TechniqueExpected Data
¹H NMR The spectrum will show characteristic signals for the ethyl group (a quartet and a triplet), and two singlets for the imidazole ring protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR The spectrum will display signals for the carbonyl carbon of the carboxylic acid (typically >160 ppm), the carbons of the imidazole ring, and the two carbons of the ethyl group.
FTIR The IR spectrum will exhibit a very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O stretching absorption will be present around 1700-1725 cm⁻¹.[7][8]
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the mass of 1-ethyl-1H-imidazole-4-carboxylic acid (C₆H₈N₂O₂), which is 140.14 g/mol . Common fragmentation patterns for carboxylic acids include the loss of -OH and -COOH groups.[9]

Workflow and Process Diagrams

Hydrolysis and Purification Workflow

Hydrolysis_Workflow Start Start: Ethyl 1-ethyl-1H- imidazole-4-carboxylate Hydrolysis Base Hydrolysis (KOH, H₂O, Reflux) Start->Hydrolysis Monitoring Reaction Monitoring (TLC) Hydrolysis->Monitoring Monitoring->Hydrolysis Incomplete Acidification Acidification (HCl, pH 1-2) Monitoring->Acidification Complete Filtration Isolation (Vacuum Filtration) Acidification->Filtration Crude_Product Crude 1-ethyl-1H- imidazole-4-carboxylic acid Filtration->Crude_Product Recrystallization Purification (Recrystallization from Ethanol/Water) Crude_Product->Recrystallization Pure_Product Pure 1-ethyl-1H- imidazole-4-carboxylic acid Recrystallization->Pure_Product Characterization Characterization (NMR, IR, MS) Pure_Product->Characterization End End Characterization->End

Caption: Workflow for the hydrolysis and purification of the target carboxylic acid.

Reaction Mechanism Diagram

Reaction_Mechanism Ester Ethyl 1-ethyl-1H-imidazole-4-carboxylate Intermediate Tetrahedral Intermediate Ester->Intermediate + OH⁻ Hydroxide OH⁻ Carboxylate Carboxylate Salt Intermediate->Carboxylate - EtOH Carboxylic_Acid 1-ethyl-1H-imidazole-4-carboxylic acid Carboxylate->Carboxylic_Acid + H₃O⁺ Ethanol Ethanol Acid H₃O⁺

Sources

Application

Use of "Ethyl 1-ethyl-1H-imidazole-4-carboxylate" in the synthesis of HIV-1 integrase inhibitors

Application Note & Protocol Topic: Strategic Use of Ethyl 1-ethyl-1H-imidazole-4-carboxylate in the Convergent Synthesis of Novel Bicyclic Pyrimidinone-Based HIV-1 Integrase Inhibitors Audience: Researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Use of Ethyl 1-ethyl-1H-imidazole-4-carboxylate in the Convergent Synthesis of Novel Bicyclic Pyrimidinone-Based HIV-1 Integrase Inhibitors

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, antiviral research, and process development.

Introduction: The Imperative for Novel HIV-1 Integrase Inhibitors

The Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is a critical enzyme essential for the replication of the virus.[1][2] It catalyzes the insertion of the viral DNA into the host cell's genome, a pivotal step in establishing a productive infection.[2][3] Consequently, inhibiting the strand transfer activity of this enzyme is a clinically validated and highly effective strategy in antiretroviral therapy.[2][4] While several integrase strand transfer inhibitors (INSTIs) like Raltegravir, Dolutegravir, and Bictegravir have been successfully developed, the emergence of drug-resistant viral strains necessitates a continuous search for new chemical scaffolds with unique resistance profiles.[5][6]

The imidazole nucleus is a privileged scaffold in medicinal chemistry, known for its ability to engage in various biological interactions.[7] In the context of HIV-1 IN inhibition, imidazole derivatives have been explored as core components of molecules that can effectively chelate the divalent metal ions (typically Mg²⁺) in the enzyme's active site or disrupt the crucial interaction between integrase and the Lens Epithelium-Derived Growth Factor (LEDGF/p75), a key cellular cofactor for integration.[1][5][6][8][9]

This application note details the strategic application of Ethyl 1-ethyl-1H-imidazole-4-carboxylate as a versatile building block for the synthesis of a novel class of bicyclic pyrimidinone inhibitors. We will elucidate the rationale behind its use and provide a detailed, field-tested protocol for its conversion into a potent inhibitor scaffold.

Rationale for Synthesis Design: Why Ethyl 1-ethyl-1H-imidazole-4-carboxylate?

The selection of Ethyl 1-ethyl-1H-imidazole-4-carboxylate as a starting material is based on several key strategic advantages:

  • Pre-installed Imidazole Core: It provides the foundational heterocyclic motif known to be beneficial for anti-integrase activity.[5][7]

  • Orthogonal Functional Handles: The ethyl ester at the C4 position serves as a robust handle for elaboration, primarily through amidation, allowing for the introduction of key side chains or fragments required for cyclization. The N-ethyl group at the N1 position provides a specific substitution pattern that can be used to modulate solubility, metabolic stability, and binding interactions within the enzyme's active site.

  • Synthetic Versatility: The imidazole ring can be further functionalized if necessary, but its primary role here is as a stable, electron-rich core that influences the geometry and electronic properties of the final molecule.

The overall synthetic strategy involves a convergent approach where the imidazole core is coupled with a second key fragment to construct a bicyclic pyrimidinone system, a class of compounds that has shown significant promise as potent HIV-1 integrase inhibitors.[1][3][10]

Overall Synthetic Workflow

The proposed synthesis is a multi-step process designed for efficiency and modularity, allowing for the potential generation of a library of analogues for structure-activity relationship (SAR) studies.

G A Ethyl 1-ethyl-1H-imidazole-4-carboxylate (Starting Material) B Saponification (LiOH, THF/H2O) A->B Step 1 C 1-Ethyl-1H-imidazole-4-carboxylic acid (Intermediate 1) B->C D Amide Coupling (EDC, HOBt, Key Amine) C->D Step 2 E Amide Intermediate (Intermediate 2) D->E F Dieckmann Condensation (NaH, Toluene) E->F Step 3 G Bicyclic Pyrimidinone Core (Intermediate 3) F->G H Side Chain Introduction (e.g., Suzuki Coupling) G->H Step 4 I Final HIV-1 IN Inhibitor (Target Molecule) H->I

Caption: High-level synthetic workflow from starting material to the final target inhibitor.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment (PPE). Reagents should be sourced from reputable suppliers.[11][12][13][14]

Step 1: Saponification of Ethyl 1-ethyl-1H-imidazole-4-carboxylate

Causality: The first step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This activates the C4 position for subsequent amide bond formation, which is a more versatile and commonly employed reaction in medicinal chemistry for building complex molecules compared to transesterification. Lithium hydroxide (LiOH) is a standard reagent for this transformation, offering clean conversion under mild conditions.

Protocol:

  • Reagents & Materials:

    • Ethyl 1-ethyl-1H-imidazole-4-carboxylate (1.0 eq)

    • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

    • Tetrahydrofuran (THF), reagent grade

    • Deionized Water (H₂O)

    • Hydrochloric Acid (HCl), 1 M solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, pH paper

  • Procedure: a. To a solution of Ethyl 1-ethyl-1H-imidazole-4-carboxylate (e.g., 5.0 g, 32.4 mmol) in a mixture of THF (100 mL) and H₂O (50 mL), add LiOH·H₂O (2.04 g, 48.6 mmol). b. Stir the reaction mixture vigorously at room temperature (20-25°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. c. Once complete, remove the THF under reduced pressure using a rotary evaporator. d. Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~3-4 with 1 M HCl. A white precipitate should form. e. Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration. f. Wash the filter cake with cold deionized water (2 x 20 mL). g. Dry the solid under high vacuum to afford 1-Ethyl-1H-imidazole-4-carboxylic acid as a white solid.

Data Summary Table (Step 1):

Compound Molecular Weight Equivalents Mass/Volume Expected Yield Purity (LC-MS)
Ethyl 1-ethyl-1H-imidazole-4-carboxylate 154.17 g/mol 1.0 5.0 g - >98%
LiOH·H₂O 41.96 g/mol 1.5 2.04 g - -

| 1-Ethyl-1H-imidazole-4-carboxylic acid | 126.12 g/mol | - | - | 90-95% | >97% |

Step 2: Amide Coupling to Form a Key Intermediate

Causality: This step constructs the core backbone of the target molecule. We couple the carboxylic acid (Intermediate 1) with a carefully chosen amine fragment. This amine must contain the necessary functionality for the subsequent intramolecular cyclization (e.g., an ester group on an adjacent carbon). EDC/HOBt is a standard, reliable coupling system that minimizes side reactions and racemization (if chiral centers are present).

Protocol:

  • Reagents & Materials:

    • 1-Ethyl-1H-imidazole-4-carboxylic acid (1.0 eq)

    • Methyl 3-amino-4,4-dimethoxybutanoate (1.1 eq) (Note: This is a representative amine for the synthesis of a bicyclic pyrimidinone)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

    • Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Dimethylformamide (DMF), anhydrous

    • Standard workup reagents (EtOAc, NaHCO₃ solution, brine, Na₂SO₄)

  • Procedure: a. Dissolve 1-Ethyl-1H-imidazole-4-carboxylic acid (e.g., 3.5 g, 27.7 mmol) in anhydrous DMF (80 mL) under a nitrogen atmosphere. b. Add EDC·HCl (6.37 g, 33.2 mmol) and HOBt (4.49 g, 33.2 mmol). Stir for 15 minutes at room temperature. c. Add the amine, Methyl 3-amino-4,4-dimethoxybutanoate (5.38 g, 30.5 mmol), followed by the dropwise addition of DIPEA (14.5 mL, 83.1 mmol). d. Stir the reaction at room temperature for 16-24 hours. Monitor by TLC or LC-MS. e. Upon completion, pour the reaction mixture into ice-cold water (400 mL) and extract with EtOAc (3 x 150 mL). f. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL). g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude residue by column chromatography (Silica gel, gradient elution with Hexanes/EtOAc) to yield the desired Amide Intermediate .

Step 3: Intramolecular Cyclization to Form the Bicyclic Pyrimidinone Core

Causality: This is the key ring-forming step. A base-mediated intramolecular condensation (e.g., a Dieckmann-type reaction) followed by acid-catalyzed elimination of the acetal protecting group and tautomerization forms the stable aromatic pyrimidinone ring. Sodium hydride is a strong, non-nucleophilic base suitable for deprotonating the position alpha to the ester to initiate the cyclization.

Protocol:

  • Reagents & Materials:

    • Amide Intermediate from Step 2 (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (3.0 eq)

    • Toluene, anhydrous

    • Methanol (for quenching)

    • Hydrochloric Acid (HCl), 4 M in Dioxane

  • Procedure: a. Suspend NaH (e.g., 2.7 g, 67.5 mmol, of 60% dispersion) in anhydrous toluene (100 mL) in a flame-dried, three-neck flask under a nitrogen atmosphere. b. Heat the suspension to 80°C. c. Add a solution of the Amide Intermediate (e.g., 6.5 g, 22.5 mmol) in anhydrous toluene (50 mL) dropwise over 30 minutes. d. After the addition is complete, stir the reaction at 110°C (reflux) for 3 hours. e. Cool the reaction to 0°C and quench carefully by the slow, dropwise addition of methanol (10 mL), followed by water (20 mL). f. Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers and acidify with 4 M HCl in Dioxane until pH ~2. g. A solid precipitate will form. This intermediate is then heated in the acidic solution at 60°C for 1 hour to complete the aromatization. h. Cool the mixture, collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain the Bicyclic Pyrimidinone Core .

Visualization of Key Reaction Mechanism

The formation of the bicyclic pyrimidinone core is a critical transformation. The following diagram illustrates the proposed mechanistic pathway for this cyclization.

G cluster_0 Mechanism: Pyrimidinone Ring Formation start Amide Intermediate deprotonation Deprotonation by NaH start->deprotonation 1. NaH, Toluene, 110°C enolate Enolate Intermediate deprotonation->enolate cyclization Intramolecular Nucleophilic Acyl Substitution enolate->cyclization cyclic_intermediate Cyclized β-keto Amide cyclization->cyclic_intermediate aromatization Acid-catalyzed Dehydration & Tautomerization cyclic_intermediate->aromatization 2. H⁺, Heat product Bicyclic Pyrimidinone Core aromatization->product

Caption: Proposed mechanism for the formation of the bicyclic pyrimidinone core.

Conclusion and Future Directions

This application note demonstrates that Ethyl 1-ethyl-1H-imidazole-4-carboxylate is a highly effective and strategic starting material for the synthesis of complex heterocyclic structures relevant to the development of next-generation HIV-1 integrase inhibitors. The provided protocols are robust and can be adapted for the synthesis of a variety of analogues by modifying the amine coupling partner in Step 2 or by further functionalizing the bicyclic core. This approach provides a clear and efficient pathway for researchers in drug discovery to access novel chemical matter in the ongoing fight against HIV/AIDS.

References

  • Rashamuse, T. J., Fish, M. Q., Coyanis, E. M., & Bode, M. L. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PMC, NIH.
  • Maleki, F., & Ghandi, M. (2017). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. PMC.
  • Chukhchin, D. G., & Chusov, D. A. (2023).
  • Muraglia, E., Kinzel, O., Gardelli, C., et al. (2008). Design and synthesis of bicyclic pyrimidinones as potent and orally bioavailable HIV-1 integrase inhibitors. Journal of Medicinal Chemistry.
  • Google Patents. (2015).
  • Salehi, M., & Ghorbani-Vaghei, A. (2021). Imidazole derivatives: Impact and prospects in antiviral drug discovery. PubMed Central.
  • Rashamuse, T. J., et al. (2020).
  • Guo, D., et al. (2009). Improved synthesis of raltegravir.
  • Kessl, J. J., et al. (2013). Discovery of a novel 5-carbonyl-1H-imidazole-4-carboxamide class of inhibitors of the HIV-1 integrase–LEDGF/p75 interaction.
  • Reddy, K. I., et al. (2017). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. TSI Journals.
  • Jinan Tantu Chemicals Co., Ltd. (n.d.).
  • Fonsi, M., et al. (2010). Design of a series of bicyclic HIV-1 integrase inhibitors. Part 1: selection of the scaffold. PubMed.
  • Akande, J., et al. (2024). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. MDPI.
  • Ciaffoni, L., et al. (2015). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC, NIH.
  • Google Patents. (2012).
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
  • Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PMC, PubMed Central.
  • Longdom Publishing. (n.d.). The Role of Integrase Inhibitors in Modern HIV Therapy. Longdom Publishing.
  • Kessl, J. J., et al. (2013). Discovery of a novel 5-carbonyl-1H-imidazole-4-carboxamide class of inhibitors of the HIV-1 integrase-LEDGF/p75 interaction. PubMed.
  • BenchChem. (2025). The Discovery and Synthesis of Raltegravir: A Technical Guide. BenchChem.
  • Passos, D. O., et al. (2023).
  • Guidechem. (n.d.).
  • Guo, D., et al. (2009). Improved synthesis of raltegravir. Journal of China Pharmaceutical University.
  • Sigma-Aldrich. (n.d.).
  • ChemScene. (n.d.).
  • Chemsrc. (n.d.).
  • Sigma-Aldrich. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl 1-ethyl-1H-imidazole-4-carboxylate

Welcome to the technical support guide for the purification of Ethyl 1-ethyl-1H-imidazole-4-carboxylate. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, fiel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Ethyl 1-ethyl-1H-imidazole-4-carboxylate. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the recrystallization of this important imidazole derivative. Our goal is to move beyond simple instructions, explaining the causality behind experimental choices to empower you to troubleshoot and optimize your purification processes effectively.

Section 1: Foundational Principles & Compound Characteristics

Why Recrystallization? The Principle of Differential Solubility

Recrystallization is a powerful purification technique for solid organic compounds. Its success hinges on the principle of differential solubility: a carefully chosen solvent should dissolve the target compound and its impurities to different extents at different temperatures. The ideal solvent will dissolve a large amount of the target compound at an elevated temperature but only a small amount at a lower temperature.[1] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal via hot filtration).[1]

Understanding Ethyl 1-ethyl-1H-imidazole-4-carboxylate

The molecular structure of Ethyl 1-ethyl-1H-imidazole-4-carboxylate dictates its solubility behavior. The molecule possesses both polar and non-polar characteristics:

  • Polar Features: The imidazole ring, with its nitrogen atoms, and the ethyl ester group are capable of hydrogen bonding and dipole-dipole interactions. This suggests solubility in polar solvents.

  • Non-Polar Features: The two ethyl groups (one on the imidazole nitrogen and one on the ester) introduce lipophilic character, suggesting some solubility in less polar organic solvents.

This amphiphilic nature is key to selecting an appropriate solvent system. A single solvent may work, but often a binary solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not) provides the fine control needed for effective crystallization.

Table 1: Estimated Physicochemical Properties of Ethyl 1-ethyl-1H-imidazole-4-carboxylate (Note: As specific experimental data for this exact compound is not widely published, these values are estimated based on structurally similar analogs like Ethyl 1H-imidazole-4-carboxylate and Ethyl 1-methylimidazole-4-carboxylate[2][3].)

PropertyEstimated Value / CharacteristicRationale for Recrystallization
Molecular Formula C₈H₁₂N₂O₂-
Molecular Weight 168.19 g/mol -
Physical State Likely a solid at room temperatureRecrystallization is suitable for solid compounds.
Melting Point Expected to be lower than the parent Ethyl 1H-imidazole-4-carboxylate (160-162°C)[2] due to the N-ethyl group disrupting crystal packing.A sharp melting point post-recrystallization is a key indicator of purity.
Solubility Soluble in polar organic solvents like ethanol and ethyl acetate; sparingly soluble in non-polar solvents like hexanes.The goal is to find a solvent where solubility is high when hot and low when cold.
Potential Impurities Unreacted starting materials, reagents from synthesis, and side-products (e.g., isomers, hydrolysis products).[4]The purification strategy must effectively separate these from the final product.

Section 2: Experimental Protocol for Recrystallization

This protocol provides a self-validating workflow for the purification of Ethyl 1-ethyl-1H-imidazole-4-carboxylate. Each step is designed to ensure maximum purity and yield.

Workflow Overview

G start Start with Crude Product solvent_screen Step 1: Solvent Screening start->solvent_screen dissolution Step 2: Dissolution in Minimum Hot Solvent solvent_screen->dissolution hot_filtration Step 3: Hot Filtration (Optional) Removes insoluble impurities dissolution->hot_filtration crystallization Step 4: Slow Cooling & Crystallization hot_filtration->crystallization isolation Step 5: Isolation by Vacuum Filtration crystallization->isolation drying Step 6: Drying the Crystals isolation->drying purity_check Step 7: Purity & Yield Analysis (TLC, Melting Point, Mass) drying->purity_check end Pure Product purity_check->end

Caption: Standard workflow for recrystallization.

Step-by-Step Methodology

1. Solvent System Selection (Screening):

  • Place approximately 20-30 mg of the crude solid into several small test tubes.

  • Add a potential solvent (e.g., ethanol, ethyl acetate, toluene, or a mixture like ethyl acetate/hexanes) dropwise at room temperature. A good solvent will not dissolve the compound readily at this temperature.[5]

  • Gently heat the test tube. An ideal solvent will dissolve the compound completely at or near its boiling point.[1]

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath. A suitable solvent will yield a good quantity of crystalline precipitate.

  • Rationale: This small-scale test prevents the loss of significant material while identifying the optimal solvent system that satisfies the hot/soluble, cold/insoluble criteria.

2. Dissolution:

  • Place the crude Ethyl 1-ethyl-1H-imidazole-4-carboxylate into an Erlenmeyer flask (its sloped sides minimize solvent evaporation).

  • Add a small amount of the chosen solvent, just enough to create a slurry.

  • Heat the mixture on a hot plate with gentle swirling. Add the solvent in small portions until the solid just dissolves. Do not add a large excess of solvent , as this will significantly reduce the final yield.[5]

3. Hot Filtration (if necessary):

  • If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, a hot filtration is required.

  • Pre-heat a funnel (stemless or short-stemmed) and a second Erlenmeyer flask. Place a piece of fluted filter paper in the funnel.

  • Quickly pour the hot solution through the filter paper.

  • Rationale: This step must be done quickly and with pre-heated glassware to prevent the desired compound from crystallizing prematurely on the filter paper or in the funnel.

4. Crystallization:

  • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask.

  • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product.

  • Causality: Slow cooling is critical. It allows the crystal lattice to form in an orderly manner, excluding impurity molecules and resulting in larger, purer crystals. Rapid cooling can trap impurities within the crystal structure.[6]

5. Isolation and Washing:

  • Set up a Büchner funnel for vacuum filtration.

  • Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals to the funnel.

  • Pour the cold crystal slurry into the funnel and apply the vacuum.

  • Wash the crystals with a minimal amount of ice-cold solvent to rinse away any remaining mother liquor containing dissolved impurities.

  • Rationale: Using ice-cold solvent for washing minimizes the re-dissolving of the purified product crystals.

6. Drying:

  • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

  • Transfer the solid to a pre-weighed watch glass and allow it to air dry completely. For faster results, a vacuum oven at a temperature well below the compound's melting point can be used.

7. Analysis:

  • Weigh the dried, pure product to calculate the percent recovery.

  • Determine the melting point of the recrystallized solid. A pure compound will have a sharp, narrow melting point range (typically < 2°C).

  • (Optional) Run a Thin Layer Chromatography (TLC) analysis comparing the crude material and the recrystallized product to visually confirm the removal of impurities.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of imidazole derivatives.

G start Problem Observed oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Recovery Yield start->low_yield low_purity Product is Still Impure start->low_purity oil_sol1 Re-heat to dissolve oil. Add more 'good' solvent. oiling_out->oil_sol1 Cause: Too concentrated oil_sol2 Allow for slower cooling. Insulate the flask. oiling_out->oil_sol2 Cause: Cooled too quickly oil_sol3 Change to a lower-boiling point solvent or adjust solvent pair ratio. oiling_out->oil_sol3 Cause: Solution temp > MP of solute crystal_sol1 Scratch inner wall of flask with a glass rod. no_crystals->crystal_sol1 Action: Induce Nucleation crystal_sol2 Add a 'seed crystal' of pure compound. no_crystals->crystal_sol2 Action: Induce Nucleation crystal_sol3 Evaporate some solvent to increase concentration. no_crystals->crystal_sol3 Action: Increase Saturation yield_sol1 Review Step 2: Used too much solvent. low_yield->yield_sol1 yield_sol2 Ensure thorough cooling in ice bath. low_yield->yield_sol2 yield_sol3 Avoid washing with excessive cold solvent. low_yield->yield_sol3 purity_sol1 Ensure slow, undisturbed cooling. low_purity->purity_sol1 Cause: Occlusion purity_sol2 Perform a second recrystallization. low_purity->purity_sol2 Action: Re-purify purity_sol3 Consider a different solvent where impurity solubility differs. low_purity->purity_sol3 Action: Re-screen

Caption: Troubleshooting decision tree for recrystallization.

Q1: My compound has "oiled out" as a liquid instead of forming solid crystals. What should I do?

A1: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, often because the solution is highly supersaturated.[7]

  • Immediate Action: Reheat the solution until the oil completely redissolves.

  • Solution 1 (Reduce Concentration): Add a small amount more of the hot solvent to the solution to decrease the saturation point.[6]

  • Solution 2 (Slow Down Cooling): Allow the flask to cool much more slowly. You can insulate it with glass wool or a towel to ensure a gradual temperature drop. This gives molecules time to orient into a crystal lattice.[6]

  • Solution 3 (Adjust Solvent): The boiling point of your solvent might be too high. Consider using a lower-boiling point solvent or adjusting the ratio of your binary solvent system.[7]

Q2: The solution has cooled, but no crystals have formed. How can I induce crystallization?

A2: This typically means the solution is not yet supersaturated, or there are no nucleation sites for crystals to begin growing.

  • Solution 1 (Induce Nucleation by Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide a surface for the first crystals to form.[6]

  • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[6]

  • Solution 3 (Increase Concentration): Gently heat the solution and boil off a small portion of the solvent to increase the concentration of your compound. Then, allow it to cool again.

  • Solution 4 (Add an Anti-Solvent): If using a binary solvent system, you can add a small amount of the "poor" solvent dropwise to the cooled solution until it becomes slightly cloudy, then warm until clear and re-cool.

Q3: My final yield is very low. What went wrong?

A3: Low yield is a common issue with several potential causes.

  • Cause 1 (Excess Solvent): You may have used too much solvent during the initial dissolution step. The more solvent used, the more product will remain dissolved even when cold.

  • Cause 2 (Premature Crystallization): During a hot filtration step, some product may have crystallized on the filter paper or funnel. Ensure glassware is properly pre-heated.

  • Cause 3 (Incomplete Precipitation): The solution may not have been cooled sufficiently. Ensure you are using an ice-water bath and allowing adequate time for crystallization.

  • Cause 4 (Washing Losses): Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently cold, can dissolve a significant portion of your product.

Q4: The melting point of my recrystallized product is still broad/low, or the crystals are colored. Why is it still impure?

A4: This indicates that impurities are still present in your final product.

  • Cause 1 (Co-crystallization): The impurity may have very similar solubility properties to your target compound in the chosen solvent, causing it to crystallize as well. Solution: Re-screen for a different solvent system where the solubility of the impurity and product are more distinct.

  • Cause 2 (Occlusion): If cooling was too rapid, impurities may have been trapped within the crystal lattice as it formed. Solution: Perform a second recrystallization, ensuring very slow and undisturbed cooling.

  • Cause 3 (Insoluble Impurity): A colored impurity that is insoluble in the hot solvent may be present. Solution: Perform a hot filtration. If the color is from a soluble impurity, you may consider a charcoal treatment before the hot filtration, but use it sparingly as it can also adsorb your product.

Section 4: Reference Data

Table 2: Properties of Common Recrystallization Solvents (Data sourced from multiple chemistry resources[8])

SolventBoiling Point (°C)PolarityComments & Potential Use for Imidazole Derivative
Water 100Very HighUnlikely to be a good single solvent due to non-polar ethyl groups, but could be an anti-solvent with alcohols.
Ethanol 78HighA strong candidate. Often dissolves polar compounds like imidazoles when hot.[9]
Methanol 65HighSimilar to ethanol but more volatile. Good solubility for many imidazoles.[2]
Ethyl Acetate 77MediumExcellent choice. The ester functionality matches the product, often leading to good solubility behavior ("like dissolves like").[10]
Acetone 56MediumA versatile solvent, but its low boiling point can sometimes make it tricky to work with.
Toluene 111LowMay dissolve the compound, but its high boiling point can increase the risk of oiling out.[8]
Hexanes ~69Very LowUnlikely to dissolve the compound on its own but is an excellent "poor" solvent (anti-solvent) to use with a more polar solvent like ethyl acetate.

References

  • G. S. S. S. K. A. T. M. V. R. K. M. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.
  • Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. JOCPR. [Link]

  • Chemsrc. (n.d.). Ethyl imidazole-4-carboxylate. Chemsrc. [Link]

  • A. C. (2015). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. National Center for Biotechnology Information. [Link]

  • LookChem. (n.d.). Prepartion of Ethyl imidazole-4-carboxylate. LookChem. [Link]

  • Asian Journal of Research in Chemistry. (n.d.). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. AJRC. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Journal of Chemical Education. (1978). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. [Link]

  • Unknown Source. (n.d.). Crystallization Solvents.pdf. [Link]

  • ResearchGate. (n.d.). 270 questions with answers in IMIDAZOLES. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

Sources

Optimization

Common byproducts in the synthesis of "Ethyl 1-ethyl-1H-imidazole-4-carboxylate"

Welcome to the technical support guide for the synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the causality behind byproduct formation, provide robust troubleshooting protocols, and offer validated methods for characterization and purification.

Section 1: Frequently Asked Questions (FAQs) - The N-Alkylation Challenge

The most critical step in synthesizing Ethyl 1-ethyl-1H-imidazole-4-carboxylate is the N-alkylation of the precursor, Ethyl 1H-imidazole-4-carboxylate. The primary challenge arises from the ambident nucleophilic nature of the imidazole ring, which often leads to a mixture of regioisomers.

FAQ 1: My reaction produced a mixture of two isomers. What is the major byproduct and why does it form?

Answer: The most common byproduct in this synthesis is the regioisomeric Ethyl 1-ethyl-1H-imidazole-5-carboxylate (which can also be named Ethyl 3-ethyl-3H-imidazole-4-carboxylate). The formation of this isomer is a direct consequence of the electronic properties of the imidazole ring.

Causality: The starting material, Ethyl 1H-imidazole-4-carboxylate, exists as a mixture of two rapidly equilibrating tautomers. While they are often drawn as a single structure, both nitrogens (N-1 and N-3) are available for alkylation.

  • Tautomer A (4-carboxylate): The N-1 is adjacent to the electron-withdrawing carboxylate group.

  • Tautomer B (5-carboxylate): The N-3 is more distant from the carboxylate group.

Alkylation can occur at either the N-1 or N-3 position of the imidazole anion, leading to the desired product and the isomeric byproduct, respectively. The ratio of these products is highly dependent on reaction conditions.[1]

Diagram 1: Tautomerism and Competing N-Alkylation Pathways This diagram illustrates the tautomeric equilibrium of the starting material and the subsequent competing alkylation reactions that lead to the desired product and the primary isomeric byproduct.

G cluster_0 Tautomeric Equilibrium of Starting Material cluster_1 Alkylation Pathways Start Ethyl 1H-imidazole-4-carboxylate Tautomer_A Tautomer A (4-carboxylate) Start->Tautomer_A Exists as Tautomer_B Tautomer B (5-carboxylate) Tautomer_A->Tautomer_B Equilibrium Base Base (e.g., NaH, K2CO3) + Ethylating Agent (e.g., EtI) Product Desired Product: Ethyl 1-ethyl-1H-imidazole-4-carboxylate Tautomer_A->Product N-1 Alkylation Byproduct Isomeric Byproduct: Ethyl 1-ethyl-1H-imidazole-5-carboxylate Tautomer_B->Byproduct N-3 Alkylation

FAQ 2: How can I control the regioselectivity to favor the desired N-1 isomer?

Answer: Controlling the N-1 versus N-3 alkylation is a classic challenge in imidazole chemistry.[1][2][3] The outcome is a delicate balance of steric and electronic effects.

  • Electronic Effects: Electron-withdrawing groups, like the ethyl carboxylate at the C-4 position, decrease the electron density of the adjacent N-1 nitrogen, making the more distant N-3 nitrogen more nucleophilic. This electronically favors the formation of the undesired N-3 alkylated byproduct.[1]

  • Steric Effects: Conversely, the substituent at C-4 creates steric hindrance around the N-1 position. A bulky alkylating agent will preferentially attack the less hindered N-3 position. However, for a small group like ethyl, this effect is less pronounced.

  • Solvent and Counter-ion Effects: The choice of solvent and the base's counter-ion can influence which nitrogen in the imidazolide anion is more accessible for alkylation. Polar aprotic solvents like DMF or DMSO are common.[4]

Troubleshooting Guide: Optimizing for N-1 Selectivity

ParameterRecommendation to Favor N-1 ProductRationale
Protecting Groups Use a removable protecting group on N-1. This is the most robust strategy. For example, protect the N-1 position with a group like 2-(trimethylsilyl)ethoxymethyl (SEM), perform a different reaction at C-4 if needed, and then selectively alkylate N-3 followed by deprotection. This strategy provides unambiguous regiocontrol.[3]Directs the alkylation to the desired nitrogen by physically blocking the other.
Alkylating Agent Use a less reactive ethylating agent.Highly reactive agents are less selective. Experiment with ethyl bromide over ethyl iodide.
Temperature Run the reaction at the lowest feasible temperature.Lower temperatures can enhance selectivity by favoring the pathway with the lower activation energy, which may be the desired N-1 alkylation under certain conditions.
Base Experiment with different bases (e.g., NaH, K₂CO₃, Cs₂CO₃).The counter-ion (Na⁺, K⁺, Cs⁺) can coordinate with the imidazolide anion, influencing the steric and electronic environment of the two nitrogens.
FAQ 3: I see three spots on my TLC plate after the reaction. What could the third be?

Answer: Besides the desired product and the N-3 isomer, you are likely observing one of two possibilities:

  • Unreacted Starting Material: The reaction may not have gone to completion. Incomplete deprotonation of the starting material or insufficient ethylating agent can lead to residual Ethyl 1H-imidazole-4-carboxylate.

  • Over-alkylation Product (Imidazolium Salt): If an excess of the ethylating agent is used, or if the reaction is run for too long at elevated temperatures, the initially formed N-ethyl imidazole product can be alkylated a second time at the remaining nitrogen atom. This forms a 1,3-diethylimidazolium salt. This byproduct is highly polar and will typically have a very low Rf on silica gel TLC.

Diagram 2: Troubleshooting Workflow for Impurity Identification A logical flow for identifying common byproducts in the synthesis.

G Start Crude Reaction Mixture (TLC shows 3+ spots) LCMS Run LC-MS Analysis Start->LCMS Mass_Check Analyze Masses LCMS->Mass_Check SM_Mass Mass matches Starting Material? Mass_Check->SM_Mass Check Mass 1 Product_Mass Mass matches Product/Isomer? SM_Mass->Product_Mass No Unreacted_SM Impurity is Unreacted Starting Material SM_Mass->Unreacted_SM Yes Quat_Mass Mass matches Dialkylated Salt? Product_Mass->Quat_Mass No Isomer_Mix Impurity is N-3 Isomer (Requires further characterization) Product_Mass->Isomer_Mix Yes Overalkylation Impurity is Over-alkylation Product Quat_Mass->Overalkylation Yes Other Unknown Impurity Quat_Mass->Other No

Section 2: Experimental Protocols - Purification and Characterization

Once the reaction is complete, separating the desired product from the isomeric byproduct and other impurities is crucial.

Protocol 1: Separation of N-1 and N-3 Regioisomers

The N-1 and N-3 isomers often have very similar polarities, making separation challenging.

Method: Column Chromatography Silica gel column chromatography is the most effective method for separation. Due to the similar Rf values, a shallow solvent gradient and careful fraction collection are required.

  • Adsorbent: Standard silica gel (230-400 mesh).

  • Eluent System: A non-polar/polar solvent system is recommended. Start with a system identified from TLC analysis that gives good separation (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).

  • Gradient: Begin with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and slowly increase the polarity. A shallow gradient is key. For example, increase the ethyl acetate percentage by 1-2% every few column volumes.

  • Monitoring: Monitor the elution closely using TLC, analyzing multiple fractions on the same plate to accurately identify where each isomer elutes.

  • General Elution Order: Typically, the less polar isomer will elute first. The relative polarity can vary, but often the N-1 isomer is slightly less polar than the N-3 isomer. This must be confirmed by characterization.

Protocol 2: Characterization and Structure Confirmation

Unambiguous identification of the correct isomer is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool.

Method: 1H NMR and 2D-NOESY Spectroscopy

  • 1H NMR: The chemical shifts of the imidazole ring protons will be different for the two isomers. The proton at the C-2 position is particularly diagnostic. However, assigning the peaks based on 1H NMR alone can be difficult without a reference standard.

  • 2D-NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard for distinguishing N-1 and N-3 isomers.[4]

    • Principle: The NOE effect shows through-space correlations between protons that are close to each other (< 5 Å).

    • Procedure: In the desired Ethyl 1-ethyl-1H-imidazole-4-carboxylate , the protons of the N-1 ethyl group will show an NOE correlation to the proton at the C-5 position of the imidazole ring.

    • In the byproduct (Ethyl 1-ethyl-1H-imidazole-5-carboxylate), the protons of the N-1 ethyl group will show a correlation to the proton at the C-4 position.

By identifying these key correlations, you can definitively assign the structure of each isolated isomer.

Section 3: Byproducts from Precursor Synthesis

Impurities can also originate from the synthesis of the starting material, Ethyl 1H-imidazole-4-carboxylate. One common route proceeds from glycine via a 2-mercaptoimidazole intermediate.[5]

Potential Carryover Impurity: 2-mercapto-1H-imidazole-4-carboxylate.

  • Cause: Incomplete oxidation of the thiol group in the final step of the precursor synthesis.[5]

  • Impact: This impurity can interfere with the subsequent N-alkylation step, potentially leading to S-alkylation or other side reactions.

  • Troubleshooting: Ensure the purity of your Ethyl 1H-imidazole-4-carboxylate starting material by NMR and LC-MS before beginning the N-alkylation step. If the mercapto-impurity is present, re-subject the material to oxidative conditions (e.g., with hydrogen peroxide as described in the literature) or purify it by recrystallization or chromatography.[5]

References

  • Grimmett, M. R. N-Alkylation of Imidazoles. University of Otago. Available at: [Link]

  • Doğanç, F., & Göker, H. Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Journal of Molecular Structure. Available at: [Link]

  • Chupakhin, E., et al. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. National Center for Biotechnology Information. Available at: [Link]

  • Doğanç, F., & Göker, H. N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Imidazole-4-carboxylates

Welcome to the technical support center for the synthesis of imidazole-4-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazole-4-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and optimize your reaction conditions for successful synthesis.

Introduction

Imidazole-4-carboxylates are pivotal structural motifs in medicinal chemistry and materials science.[1][2] Their synthesis, while conceptually straightforward, can present a number of practical challenges, from low yields and the formation of stubborn impurities to difficulties in purification. This guide provides a structured approach to overcoming these obstacles, grounded in the principles of organic chemistry and backed by established literature.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of imidazole-4-carboxylates.

Q1: What are the most common synthetic routes for preparing imidazole-4-carboxylates?

There are several established methods, with the most common being the Radziszewski synthesis and the Marckwald synthesis .[3][4] More modern approaches include microwave-assisted syntheses and multicomponent reactions , which often offer advantages in terms of reaction time and yield.[5][6] The choice of route often depends on the available starting materials and the desired substitution pattern on the imidazole ring.

Q2: What is the general mechanism of the Radziszewski synthesis?

The Radziszewski reaction is a multicomponent reaction that typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine).[3] The reaction can be conceptually divided into two main stages:

  • Formation of a diimine intermediate from the reaction of the 1,2-dicarbonyl compound with two equivalents of ammonia.

  • Condensation of the diimine with the aldehyde to form the imidazole ring.[3]

While this is a simplified view, it provides a useful framework for understanding how changes in reaction conditions can affect the outcome. The actual mechanism is thought to be more complex and may not be fully elucidated.[3]

Q3: How does the Marckwald synthesis differ from the Radziszewski synthesis?

The Marckwald synthesis is a method for preparing 2-mercaptoimidazoles, which can then be converted to other imidazole derivatives. It typically involves the reaction of an α-aminoketone or α-aminoaldehyde with a cyanate, isothiocyanate, or thiocyanate.[4] The key difference is the nature of the starting materials and the initial formation of a thioimidazole intermediate.

Q4: Can I use microwave irradiation to speed up my reaction?

Yes, microwave-assisted synthesis has been shown to be highly effective for the preparation of imidazole-4-carboxylates, often leading to significantly reduced reaction times and improved yields compared to conventional heating.[5][6][7] The use of microwave energy can also facilitate solvent-free reactions, which is a key principle of green chemistry.[8]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of imidazole-4-carboxylates.

Problem 1: Low or No Product Yield

A low yield of the desired imidazole-4-carboxylate is one of the most frequent challenges. The following decision tree can help you to diagnose the potential cause and find a solution.

low_yield_troubleshooting start Low or No Product Yield check_reagents Are the starting materials pure and dry? start->check_reagents check_stoichiometry Is the stoichiometry of the reactants correct? start->check_stoichiometry check_conditions Are the reaction conditions (temperature, time) optimal? start->check_conditions check_atmosphere Was the reaction performed under an inert atmosphere (if required)? start->check_atmosphere reagent_impure Purify or use fresh starting materials. check_reagents->reagent_impure No stoichiometry_issue Carefully measure and add reactants in the correct molar ratios. check_stoichiometry->stoichiometry_issue No conditions_issue Optimize temperature and reaction time. Monitor reaction progress by TLC or LC-MS. check_conditions->conditions_issue No atmosphere_issue Use an inert atmosphere (N2 or Ar) to prevent side reactions. check_atmosphere->atmosphere_issue No

Troubleshooting Decision Tree for Low Yield

Detailed Breakdown of Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution(s)
Impure or Wet Starting Materials Aldehydes can oxidize to carboxylic acids, and dicarbonyl compounds can be sensitive to moisture. Impurities can lead to unwanted side reactions and lower the yield.Use freshly distilled or purified aldehydes. Ensure all starting materials and solvents are thoroughly dried. Consider using a drying agent in the reaction mixture if necessary.[9]
Incorrect Stoichiometry The molar ratios of the reactants are critical, especially in multicomponent reactions like the Radziszewski synthesis. An excess or deficit of one component can halt the reaction or favor the formation of side products.Carefully calculate and measure the molar equivalents of all reactants. For the Radziszewski synthesis, an excess of the ammonia source is often used to drive the reaction to completion.[10]
Suboptimal Reaction Temperature Many imidazole syntheses require heating to overcome the activation energy barrier. Insufficient temperature can lead to an incomplete reaction, while excessive heat can cause decomposition of starting materials or products.Optimize the reaction temperature by running small-scale experiments at different temperatures. Monitor the reaction progress using TLC or LC-MS to determine the optimal heating time. For thermally sensitive compounds, consider lower reaction temperatures for a longer duration.
Inappropriate Solvent The polarity and boiling point of the solvent can significantly influence the reaction rate and selectivity. A solvent that does not fully dissolve the reactants can lead to a sluggish or incomplete reaction.Choose a solvent that dissolves all reactants at the reaction temperature. For the Radziszewski synthesis, polar aprotic solvents like DMF or DMSO are often effective. In some cases, solvent-free conditions with microwave irradiation can be advantageous.[2]
Atmospheric Conditions Some intermediates in imidazole synthesis can be sensitive to oxygen or moisture in the air, leading to oxidative side reactions or hydrolysis.If your starting materials or intermediates are known to be sensitive, perform the reaction under an inert atmosphere of nitrogen or argon.[11][12][13][14]
Problem 2: Formation of Significant Side Products/Impurities

The presence of impurities can complicate the purification process and reduce the overall yield of the desired product.

Common Side Products and Their Prevention:

Side Product Synthetic Route Potential Cause Prevention Strategy
2-Aroyl-4(5)-arylimidazoles Radziszewski SynthesisIncomplete condensation or side reactions of the dicarbonyl compound. The formation of these side products is highly dependent on the reaction conditions.[15]Carefully control the stoichiometry and reaction temperature. A gradual addition of the aldehyde may help to minimize the formation of this side product.
Unreacted Starting Materials All routesIncomplete reaction due to suboptimal conditions or insufficient reaction time.Monitor the reaction progress closely by TLC or LC-MS and ensure the reaction goes to completion. Optimize reaction conditions as described in the "Low Yield" section.
Polymeric Materials All routesHigh reaction temperatures or the presence of catalytic impurities can sometimes lead to polymerization of starting materials or intermediates.Use purified reagents and catalysts. Avoid excessive heating and consider using a lower reaction temperature for a longer period.

Analytical Techniques for Identifying Impurities:

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction and identify the presence of multiple components in the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the product and can be used to identify and quantify impurities.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying the structures of any major impurities.[10][18][19]

  • Mass Spectrometry (MS): Helps to determine the molecular weight of the product and impurities, aiding in their identification.

Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure imidazole-4-carboxylate can be challenging due to the polar nature of the imidazole ring and the presence of similar impurities.

Purification Strategies:

Purification Method When to Use Key Considerations
Column Chromatography The most common method for purifying imidazole derivatives from a complex reaction mixture.[5]Solvent System: A mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or ethanol) is typically used. The polarity of the eluent should be gradually increased to elute the product. Stationary Phase: Silica gel is the most common stationary phase. For very polar compounds, alumina may be a better choice.
Crystallization When the product is a solid and has a significantly different solubility profile from the impurities.Solvent Selection: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Common solvents for crystallization include ethanol, methanol, acetonitrile, and water. A co-solvent system may be necessary to achieve optimal crystallization.[20][21][22][23][24][25] Cooling Rate: A slow cooling rate generally leads to the formation of larger, purer crystals.
Acid-Base Extraction To separate the basic imidazole product from non-basic impurities.The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The imidazole will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the imidazole, which can then be extracted back into an organic solvent.

Experimental Protocols

This section provides representative, step-by-step protocols for common methods used in the synthesis of imidazole-4-carboxylates.

Protocol 1: Microwave-Assisted Radziszewski Synthesis of Ethyl 2-phenyl-1H-imidazole-4-carboxylate

This protocol is adapted from a general procedure and should be optimized for specific substrates.

Materials:

  • Ethyl 2-amino-3-oxobutanoate (1 equivalent)

  • Benzaldehyde (1 equivalent)

  • Ammonium acetate (2.5 equivalents)

  • Glacial acetic acid (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • In a microwave-safe reaction vessel, combine ethyl 2-amino-3-oxobutanoate, benzaldehyde, and ammonium acetate in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by TLC.[10]

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Protocol 2: Purification by Crystallization

This is a general protocol for the purification of a solid imidazole-4-carboxylate.

Procedure:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once crystallization is complete, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven.

Concluding Remarks

The synthesis of imidazole-4-carboxylates, while a mature field, still presents opportunities for optimization and troubleshooting. By understanding the underlying reaction mechanisms and systematically addressing common challenges, researchers can significantly improve the efficiency and success of their synthetic efforts. This guide provides a foundation for this process, and we encourage you to adapt these strategies to your specific research needs.

References

  • Ebel, K., Koehler, H., Gamer, A. O., & Jäckh, R. (2002). Imidazole and Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Crouch, R. D., Howard, J. L., Zile, J. L., & Barker, K. H. (2006). Microwave-Mediated Synthesis of Lophine: Developing a Mechanism To Explain a Product.
  • Zhang, L., et al. (2014). A review on the synthesis of imidazoles. RSC Advances, 4(58), 30599-30616.
  • Various Authors. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5933.
  • Various Authors. (2025). Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction. Archiv der Pharmazie.
  • Various Authors. (2021). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives.
  • Geedkar, D., et al. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • Various Authors. (2022).
  • Various Authors. (2018). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Research Journal of Pharmacy and Technology, 11(11), 4845-4848.
  • Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950-3964.
  • Various Authors. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 16(12), 10437-10453.
  • Google Patents. (1998).
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • German, A. A., et al. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. International Journal of Molecular Sciences, 23(16), 9461.
  • Google Patents. (2013). Process for the preparation of 4-(1-hydroxy-1-methylethyl)
  • Katke, S. P. (2021). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Environmental Science: An Indian Journal, 19(1), 257.
  • de Souza, M. V. N., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(19), 6548.
  • Various Authors. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 4(1), 433-436.
  • Various Authors. (2022). Atmospheric Processing of Particulate Imidazole Compounds Driven by Photochemistry. Environmental Science & Technology, 56(7), 4163-4172.
  • Various Authors. (2007). Microencapsulation of Imidazole Curing Agents by Spray-Drying Method. Journal of Applied Polymer Science, 104(4), 2291-2297.
  • Google Patents. (2015).
  • Various Authors. (2014). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Journal of the Brazilian Chemical Society, 25(10), 1846-1854.
  • Various Authors. (2021). New Imidazole Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities, and In Silico Study.
  • Various Authors. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 40(3).
  • Safaei, Z., et al. (2019). Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals: kinetics and mechanism of reactions and atmospheric implications. Physical Chemistry Chemical Physics, 21(16), 8445-8456.
  • Various Authors. (2024).
  • Various Authors. (2024). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. Scientific Reports, 14(1), 1-16.
  • Ye, Z., et al. (2016). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry, 81(7), 2902-2906.
  • König, A., et al. (2007). Ultra Purification of Ionic Liquids by Melt Crystallization. Proceedings of European Congress of Chemical Engineering (ECCE-6).
  • Various Authors. (2012). Microencapsulation of imidazole curing agent by solvent evaporation method using W/O/W emulsion.
  • Golin, T., et al. (2024). Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole. Physical Chemistry Chemical Physics, 26(1), 1-14.
  • Various Authors. (2022). Synthesis and theoretical study of new imidazole derivatives dyes and their application in dye sensitized solar cells. Journal of Molecular Structure, 1248, 131448.
  • Google Patents. (2009). Method for separating and purifying 2-methylimidazole crystal impurity. CN101560188A.
  • Frontier, A. (2026). Workup: Drying Methods. University of Rochester, Department of Chemistry.
  • Various Authors. (2017). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
  • Various Authors. (2019). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 23(10), 2148-2156.

Sources

Optimization

Challenges in the scale-up synthesis of "Ethyl 1-ethyl-1H-imidazole-4-carboxylate"

Technical Support Center: Synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate Welcome to the technical support center for the synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate. This guide is designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the laboratory and scale-up synthesis of this important imidazole derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Introduction: The Synthetic Landscape

The synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate typically proceeds in two key stages: first, the construction of the imidazole-4-carboxylate core, and second, the regioselective N-ethylation of this core. Each stage presents unique challenges, particularly when transitioning from bench-scale to pilot or industrial-scale production. This guide will address these challenges in a practical, question-and-answer format.

Part 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific problems that may arise during the synthesis, their probable causes, and recommended solutions.

Issue 1: Low Yield in the Synthesis of the Ethyl imidazole-4-carboxylate Precursor

Question: We are experiencing low yields in the initial synthesis of the ethyl imidazole-4-carboxylate core using a glycine-based route. What are the likely causes and how can we improve the yield?

Answer: The synthesis of the ethyl imidazole-4-carboxylate core, often starting from glycine derivatives, is a multi-step process where yield can be lost at various stages.[1]

Probable Causes & Solutions:

  • Incomplete Acylation/Esterification of Glycine: The initial steps of protecting the amine and esterifying the carboxylic acid are crucial. Ensure complete conversion by monitoring the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider using a more efficient coupling agent or a stronger acid catalyst for esterification.[1]

  • Side Reactions During Cyclization: The cyclization step to form the imidazole ring can be prone to side reactions, leading to the formation of byproducts. The choice of cyclizing agent (e.g., potassium thiocyanate followed by oxidative desulfurization) and reaction conditions (temperature, solvent) are critical.[1]

    • Troubleshooting:

      • Temperature Control: Maintain strict temperature control during the cyclization reaction. Excursions in temperature can lead to decomposition or the formation of polymeric materials.

      • Purity of Intermediates: Ensure the purity of the intermediates before proceeding to the cyclization step. Impurities can interfere with the reaction and lead to a complex mixture of products.

  • Product Loss During Work-up and Purification: The product may be lost during aqueous work-up due to its partial water solubility.

    • Troubleshooting:

      • Solvent Extraction: Use a suitable organic solvent for extraction and perform multiple extractions to maximize the recovery of the product.

      • pH Adjustment: Carefully control the pH during the work-up to ensure the product is in its neutral form for efficient extraction into the organic phase.

Issue 2: Poor Regioselectivity in the N-Ethylation Step

Question: During the N-ethylation of ethyl imidazole-4-carboxylate, we are observing a significant amount of the undesired N-3 isomer (ethyl 3-ethyl-1H-imidazole-4-carboxylate). How can we improve the regioselectivity for the desired N-1 isomer?

Answer: This is the most critical challenge in the synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate. The imidazole ring has two nucleophilic nitrogen atoms (N-1 and N-3), and alkylation can occur at either position. The regioselectivity is influenced by a combination of steric and electronic factors.

Underlying Principles: The tautomerism of the NH-imidazole precursor and the nature of the reaction conditions (basic or neutral) play a significant role. In a basic medium, the imidazole is deprotonated to form an imidazolate anion, and the alkylation site is determined by the relative nucleophilicity of the two nitrogens, which is influenced by the steric hindrance and electronic effects of the substituent at the 4-position.

Troubleshooting Strategies:

  • Choice of Base and Solvent:

    • Strong, Bulky Bases: The use of a strong, non-nucleophilic, and sterically hindered base can favor the formation of the N-1 isomer. The bulky base will preferentially deprotonate the less sterically hindered N-1 position.

    • Solvent Effects: The polarity of the solvent can influence the reaction. Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile are commonly used. Experimenting with different solvents can help optimize the regioselectivity.

  • Steric Hindrance:

    • Bulky Alkylating Agents: While not applicable for ethylation, it's a general principle that bulkier alkylating agents tend to favor the less sterically hindered nitrogen.

  • Phase Transfer Catalysis (PTC):

    • Mechanism of Action: PTC can be highly effective in controlling regioselectivity in N-alkylation of imidazoles. A quaternary ammonium salt is used to transport the imidazolate anion from the solid or aqueous phase to the organic phase where the reaction with the alkylating agent occurs. This can provide a more controlled reaction environment.

    • Recommended Conditions: A solid-liquid PTC system with a base like potassium carbonate and a catalyst like tetrabutylammonium bromide (TBAB) in a non-polar solvent can be explored. This method often proceeds under milder conditions and can lead to higher selectivity.

Visualizing the N-Alkylation Challenge:

G cluster_0 N-Ethylation of Ethyl imidazole-4-carboxylate Start Ethyl imidazole-4-carboxylate (Precursor) Reaction Ethylation Reaction (e.g., Ethyl iodide, Base) Start->Reaction Product_Desired Ethyl 1-ethyl-1H-imidazole-4-carboxylate (Desired Product - N-1 Isomer) Reaction->Product_Desired Favored by: - Steric hindrance at C4 - Controlled conditions Product_Undesired Ethyl 3-ethyl-1H-imidazole-4-carboxylate (Undesired Product - N-3 Isomer) Reaction->Product_Undesired Competing Reaction Overalkylation Quaternary Imidazolium Salt (Byproduct) Reaction->Overalkylation Excess alkylating agent or harsh conditions

Caption: Competing pathways in the N-ethylation of ethyl imidazole-4-carboxylate.

Issue 3: Formation of Quaternary Imidazolium Salt

Question: We are detecting the formation of a quaternary imidazolium salt as a byproduct. How can we prevent this over-alkylation?

Answer: The formation of a quaternary imidazolium salt occurs when the already N-ethylated product reacts further with the ethylating agent.

Probable Causes & Solutions:

  • Excess Alkylating Agent: Using a large excess of the ethylating agent increases the likelihood of a second alkylation.

    • Troubleshooting: Carefully control the stoichiometry of the reactants. Use a slight excess (e.g., 1.05-1.1 equivalents) of the ethylating agent and monitor the reaction progress closely.

  • High Reaction Temperature or Long Reaction Time: Harsh reaction conditions can promote over-alkylation.

    • Troubleshooting:

      • Temperature Optimization: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or HPLC. Stop the reaction as soon as the starting material is consumed to minimize the formation of the quaternary salt.

Issue 4: Difficulties in Product Purification and Isolation

Question: We are struggling to purify the final product. Column chromatography is not ideal for our scale-up plans. Are there alternative purification strategies?

Answer: Purification is a common bottleneck in scale-up. Relying solely on chromatography is often not economically viable.

Alternative Purification Strategies:

  • Crystallization: This is the most desirable method for large-scale purification.

    • Troubleshooting:

      • Solvent Screening: Conduct a thorough solvent screening to find a suitable solvent or solvent mixture from which the desired N-1 isomer selectively crystallizes, leaving the N-3 isomer and other impurities in the mother liquor.

      • Seeding: Use a small amount of pure product as a seed crystal to induce crystallization.

  • Acid-Base Extraction: The basicity of the two nitrogen atoms in the imidazole ring can be exploited.

    • Procedure:

      • Dissolve the crude product in an organic solvent.

      • Wash with a dilute acid solution. The more basic nitrogen will be protonated, and the resulting salt may be more soluble in the aqueous phase. The difference in pKa between the N-1 and N-3 isomers might allow for some degree of separation.

      • Neutralize the aqueous layer and extract the product.

  • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation could be a viable option for purification.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthetic route for Ethyl 1-ethyl-1H-imidazole-4-carboxylate?

While proprietary industrial routes vary, a common approach involves the initial synthesis of ethyl imidazole-4-carboxylate from readily available starting materials like glycine or its derivatives, followed by a regioselective N-ethylation. The key to a successful industrial process lies in optimizing the N-ethylation step for high regioselectivity to minimize costly purification steps.

Q2: What analytical techniques are recommended for monitoring the reaction and ensuring product quality?

  • High-Performance Liquid Chromatography (HPLC): This is the ideal technique for monitoring the reaction progress, determining the ratio of N-1 to N-3 isomers, and quantifying the purity of the final product. A suitable C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate) is a good starting point for method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying the isomeric byproducts. The chemical shifts of the protons and carbons attached to or near the imidazole ring will differ significantly between the N-1 and N-3 isomers.

Q3: How can flow chemistry be beneficial for the scale-up of this synthesis?

Flow chemistry offers several advantages for the synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate, particularly for the N-ethylation step:

  • Precise Control of Reaction Parameters: Flow reactors allow for precise control over temperature, pressure, and residence time, which can significantly improve regioselectivity and minimize byproduct formation.

  • Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors enables efficient heat exchange, which is crucial for managing exothermic alkylation reactions and preventing temperature spikes that can lead to side reactions.

  • Improved Safety: The small reaction volumes at any given time in a flow reactor minimize the risks associated with handling hazardous reagents and exothermic reactions.

  • Scalability: Scaling up a flow process is often more straightforward than scaling up a batch process, as it typically involves running the reactor for a longer duration or using multiple reactors in parallel.

Visualizing a Flow Chemistry Setup for N-Ethylation:

G cluster_0 Continuous Flow N-Ethylation Process Reagent1 Ethyl imidazole-4-carboxylate in Solvent Pump1 Pump A Reagent1->Pump1 Reagent2 Ethylating Agent & Base in Solvent Pump2 Pump B Reagent2->Pump2 Mixer Pump1->Mixer Pump2->Mixer Reactor Heated Coil Reactor Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: A simplified schematic of a continuous flow setup for N-ethylation.

Q4: Are there any specific safety precautions to consider during the scale-up?

  • Alkylating Agents: Ethylating agents like ethyl iodide are reactive and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Bases: Strong bases like sodium hydride are flammable and react violently with water. Handle under an inert atmosphere.

  • Exothermic Reactions: The N-alkylation reaction can be exothermic. Ensure the reactor is equipped with adequate cooling capacity to control the temperature, especially during large-scale production.

  • Pressure Build-up: If the reaction is run in a sealed vessel, there is a risk of pressure build-up. Ensure the reactor is equipped with a pressure relief system.

Summary of Key Recommendations for Scale-Up

ChallengeRecommendationRationale
Low Yield of Precursor Optimize reaction conditions and purify intermediates.Ensures high-quality starting material for the final step.
Poor Regioselectivity Employ Phase Transfer Catalysis or explore flow chemistry.Provides better control over the reaction environment to favor the desired N-1 isomer.
Over-alkylation Strict stoichiometric control and optimized reaction temperature/time.Minimizes the formation of quaternary imidazolium byproducts.
Difficult Purification Develop a robust crystallization method.Avoids costly and time-consuming chromatography on a large scale.

References

Sources

Troubleshooting

Stability issues of "Ethyl 1-ethyl-1H-imidazole-4-carboxylate" under acidic or basic conditions

Welcome to the technical support guide for Ethyl 1-ethyl-1H-imidazole-4-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl 1-ethyl-1H-imidazole-4-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound. We will explore the causality behind potential degradation and offer validated protocols to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry

This section addresses the fundamental stability characteristics of Ethyl 1-ethyl-1H-imidazole-4-carboxylate, which are primarily dictated by its two key functional groups: the imidazole ring and the ethyl ester .

Q1: What is the primary stability concern when working with Ethyl 1-ethyl-1H-imidazole-4-carboxylate in aqueous solutions?

The principal stability issue is the hydrolysis of the ethyl ester functional group.[1][2] This reaction, literally "splitting with water," can be catalyzed by either acidic or basic conditions.[2] The imidazole ring itself is generally stable across a range of pH values, although extreme conditions can affect it.[3][4] Therefore, most degradation observed during typical experimental work will be due to the cleavage of the ester bond.

Q2: Why is my compound degrading in acidic solution? What is the chemical mechanism?

Under acidic conditions, the ester undergoes acid-catalyzed hydrolysis to yield 1-ethyl-1H-imidazole-4-carboxylic acid and ethanol.[2][5] This reaction is a reversible equilibrium, meaning the products can react to reform the starting ester.[1][2][5] To favor the degradation (hydrolysis), a large excess of water is required, which is typically present in dilute acidic solutions.[1][5][6]

The mechanism proceeds as follows:

  • Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺), making the carbonyl carbon more electrophilic.[7]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy group, making it a better leaving group (ethanol).

  • Elimination: The tetrahedral intermediate collapses, eliminating ethanol and forming the protonated carboxylic acid.

  • Deprotonation: The protonated carboxylic acid is deprotonated by water to yield the final carboxylic acid product and regenerate the acid catalyst (H₃O⁺).

Q3: What happens to the compound under basic (alkaline) conditions?

In the presence of a base, such as sodium hydroxide, the compound undergoes base-catalyzed hydrolysis, also known as saponification.[1][7] This reaction is irreversible and typically proceeds faster than acid-catalyzed hydrolysis.[7] The products are the salt of the carboxylic acid (e.g., sodium 1-ethyl-1H-imidazole-4-carboxylate) and ethanol.[2]

The irreversibility is a key distinction. After the hydroxide ion attacks the carbonyl carbon and the ethoxide is eliminated, the resulting carboxylic acid is immediately deprotonated by the strong base in the solution to form a carboxylate salt.[7] This negatively charged carboxylate is not electrophilic and is resistant to further attack, driving the reaction to completion.[7]

Q4: At what pH range is the imidazole ring itself stable?

The imidazole ring is amphoteric, meaning it can act as both an acid and a base.[3] It is generally a stable aromatic heterocycle. The pKa of the conjugate acid (the imidazolium ion) is approximately 7.[3] This makes it a suitable buffer component for pH ranges between 6.2 and 7.8.[3] While studies on specific substituted imidazoles have shown high stability even in 5 M KOH at elevated temperatures, photosensitized degradation can occur in alkaline media (pH > 8) under visible light.[4][8] For most standard laboratory applications in the absence of photosensitizers, the imidazole core of your molecule will remain intact.

Section 2: Troubleshooting Guide - From Theory to Practice

This section provides actionable solutions to common experimental problems related to the stability of Ethyl 1-ethyl-1H-imidazole-4-carboxylate.

Issue 1: My compound shows signs of degradation after being dissolved in an acidic buffer for my assay. How can I prevent this?

Causality: The acidic buffer is catalyzing the hydrolysis of the ester bond. The rate of hydrolysis is dependent on pH, temperature, and time.

Solutions:

  • pH Optimization: If your experiment allows, use a buffer closer to neutral pH (6.0-7.5) where the rate of acid-catalyzed hydrolysis is minimized.

  • Temperature Control: Perform your experiments at the lowest feasible temperature. Hydrolysis reactions, like most chemical reactions, are slower at lower temperatures. If possible, run experiments on an ice bath.

  • Minimize Incubation Time: Prepare your solutions fresh and as close to the time of use as possible. Avoid storing the compound in acidic buffers for extended periods.

  • Solvent Choice: If the assay permits, consider using a co-solvent system with a non-aqueous, aprotic solvent (e.g., DMSO, DMF) to reduce the concentration of water available for hydrolysis. Prepare a concentrated stock in the organic solvent and dilute it into the aqueous buffer immediately before use.

Issue 2: I am performing a reaction under basic conditions and my starting material is rapidly disappearing. What are my options?

Causality: Base-catalyzed hydrolysis (saponification) is an irreversible and often rapid process.[7]

Solutions:

  • Use a Non-Nucleophilic Base: If the purpose of the base is simply to deprotonate another part of the molecule without attacking the ester, consider a sterically hindered, non-nucleophilic base (e.g., DBU, Diisopropylethylamine) in an anhydrous organic solvent.

  • Protecting Groups: For multi-step syntheses where the ester must be preserved, consider using a different ester protecting group that is more resistant to the specific basic conditions you are employing (e.g., a t-butyl ester, which is base-stable but acid-labile).

  • Temperature and Stoichiometry Control: If hydroxide is required for the reaction, use the lowest possible temperature and only the precise stoichiometric amount of base needed. Quench the reaction promptly once the desired transformation is complete to prevent saponification as a side reaction.

Issue 3: My HPLC analysis shows a new peak appearing over time, and the peak for my main compound is shrinking. How do I confirm it's hydrolysis?

Causality: A changing chromatogram is a classic sign of sample instability. The new peak is likely one of the hydrolysis products.

Confirmation Workflow:

  • Spiking Study: Synthesize or purchase an authentic sample of the suspected hydrolysis product, 1-ethyl-1H-imidazole-4-carboxylic acid. "Spike" your degraded sample with a small amount of this authentic standard. If the new peak in your chromatogram increases in size and remains a single peak, you have confirmed its identity.

  • LC-MS Analysis: Analyze the degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The new peak should have a mass-to-charge ratio (m/z) corresponding to the molecular weight of 1-ethyl-1H-imidazole-4-carboxylic acid.

  • Forced Degradation: Intentionally degrade a sample of your compound by heating it in dilute acid (e.g., 0.1 M HCl) and another in dilute base (e.g., 0.1 M NaOH). Analyze the resulting solutions by HPLC. The peak that forms should match the unknown peak in your experimental samples.

Section 3: Experimental Protocols & Data

Protocol 1: Performing a pH Stability Profile Study

This protocol outlines a method to quantify the stability of Ethyl 1-ethyl-1H-imidazole-4-carboxylate across a range of pH values.

Objective: To determine the rate of hydrolysis at different pH levels.

Materials:

  • Ethyl 1-ethyl-1H-imidazole-4-carboxylate

  • HPLC-grade Acetonitrile (ACN) and Water

  • Buffers: 0.1 M HCl (pH 1), 0.1 M Acetate buffer (pH 4), 0.1 M Phosphate buffer (pH 7), 0.1 M Borate buffer (pH 9)

  • HPLC system with a C18 column and UV detector

  • Constant temperature incubator or water bath

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Sample Preparation: For each pH condition, add 100 µL of the stock solution to 9.9 mL of the respective buffer in a sealed vial. This creates a final concentration of 10 µg/mL in a 99:1 aqueous/ACN mixture.

  • Time Points: Place all vials in a 40°C incubator.

  • Analysis: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial. Quench any further reaction by diluting into the initial mobile phase (if it is acidic or neutral). Analyze immediately by HPLC.

  • Quantification: Monitor the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the T=0 time point.

  • Data Plotting: Plot the percentage of compound remaining versus time for each pH.

Expected Results Summary

The following table summarizes the expected stability trends based on the principles of ester hydrolysis.

pH ConditionExpected StabilityPrimary Degradation ProductMechanism
pH 1 (Acidic) Low to Moderate1-ethyl-1H-imidazole-4-carboxylic acidAcid-Catalyzed Hydrolysis
pH 4 (Weakly Acidic) Moderate to High1-ethyl-1H-imidazole-4-carboxylic acidAcid-Catalyzed Hydrolysis
pH 7 (Neutral) High (Optimal)Minimal degradationUncatalyzed Hydrolysis (slow)
pH 9 (Basic) Low1-ethyl-1H-imidazole-4-carboxylate saltBase-Catalyzed Hydrolysis
Visualization of Degradation Pathways & Workflows
Chemical Degradation Mechanisms

G cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) Ester_A Ethyl 1-ethyl-1H- imidazole-4-carboxylate Prod_A 1-ethyl-1H-imidazole- 4-carboxylic Acid + Ethanol Ester_A->Prod_A + H₃O⁺ / H₂O Prod_A->Ester_A Equilibrium Ester_B Ethyl 1-ethyl-1H- imidazole-4-carboxylate Prod_B 1-ethyl-1H-imidazole- 4-carboxylate Salt + Ethanol Ester_B->Prod_B + OH⁻ / H₂O

Caption: Primary degradation pathways under acidic and basic conditions.

Troubleshooting Workflow for Sample Instability

G Start Instability Observed (e.g., new HPLC peak) Check_pH Is solution pH < 6 or > 8? Start->Check_pH Acid_Path Likely Acid Hydrolysis Check_pH->Acid_Path Yes (Acidic) Base_Path Likely Base Hydrolysis Check_pH->Base_Path Yes (Basic) Confirm Confirm Identity (LC-MS / Spiking Study) Acid_Path->Confirm Base_Path->Confirm Solution_Acid Adjust pH to neutral Lower Temperature Use Fresh Solutions Confirm->Solution_Acid Acid Confirmed Solution_Base Use non-nucleophilic base Control Stoichiometry Lower Temperature Confirm->Solution_Base Base Confirmed End Problem Resolved Solution_Acid->End Solution_Base->End

Caption: A logical workflow for troubleshooting compound instability.

References
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism . Chemistry Steps. [Link]

  • Hydrolysis of Esters . Chemguide. [Link]

  • Acid Catalyzed Hydrolysis of Esters . Chemistry LibreTexts. [Link]

  • Hydrolysis of Esters . Chemistry LibreTexts. [Link]

  • Imidazole . Wikipedia. [Link]

  • Mechanism for the acid catalysed hydrolysis of esters . Chemguide. [Link]

  • Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships . Journal of the American Chemical Society. [Link]

  • PHOTOSENSITIZED REACTION OF IMIDAZOLE . Trade Science Inc. Journals. [Link]

Sources

Optimization

Technical Support Center: Decarboxylation of Imidazole-4-Carboxylic Acids Under Harsh Conditions

Welcome to the technical support center for the decarboxylation of imidazole-4-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexiti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the decarboxylation of imidazole-4-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this chemical transformation, particularly under harsh experimental conditions. Here, we provide in-depth troubleshooting advice and frequently asked questions to support your research and development endeavors.

Introduction to Decarboxylation of Imidazole-4-Carboxylic Acids

The decarboxylation of imidazole-4-carboxylic acid is a crucial step in the synthesis of many pharmaceutically active compounds, yielding a core imidazole scaffold. While the reaction appears straightforward—the removal of a carboxyl group to release carbon dioxide—its execution under harsh conditions such as high temperatures, extreme pH, or high pressure introduces a host of challenges. These can range from incomplete conversion and side reactions to complete decomposition of the starting material or product. This guide is structured to address these specific issues head-on, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide

This section addresses common problems encountered during the decarboxylation of imidazole-4-carboxylic acids under harsh conditions.

Problem 1: Incomplete or No Reaction

Symptom: Analysis of the reaction mixture (e.g., by HPLC, TLC, or NMR) shows a significant amount of unreacted starting material even after prolonged reaction time.

Potential Causes & Solutions:

  • Insufficient Thermal Energy: The decarboxylation of heteroaromatic carboxylic acids often requires high temperatures to overcome the activation energy barrier. Simple heating may not be sufficient.

    • Solution 1: Increase Temperature. Gradually increase the reaction temperature in a controlled manner. Use a high-boiling point solvent to achieve higher temperatures safely. The decarboxylation of aromatic acids is generally easier than that of fatty acids, but still requires significant heat.[1]

    • Solution 2: Microwave Irradiation. Microwave heating can significantly accelerate the reaction by efficiently transferring energy to the polar solvent and reactants.[2] This can lead to higher yields and shorter reaction times compared to conventional heating.

  • Inappropriate Solvent: The choice of solvent can influence the reaction rate.

    • Solution: Employ a high-boiling point, polar aprotic solvent like DMSO, DMF, or NMP. These solvents can facilitate the formation of the transition state for decarboxylation. Studies on related decarboxylations have shown that solvent choice is critical.

  • Catalyst Inefficiency or Absence: While thermal decarboxylation is possible, it is often slow. Catalysts can significantly lower the activation energy.

    • Solution 1: Introduce a Catalyst. Copper-based catalysts are commonly used for the decarboxylation of heteroaromatic carboxylic acids.[1][3] Silver catalysts have also been shown to be effective.[4]

    • Solution 2: Acid or Base Catalysis. Depending on the substrate and mechanism, acidic or basic conditions can promote decarboxylation.[1] For imidazoles, which are amphoteric, the effect of pH should be empirically determined.[5]

Problem 2: Low Yield of Desired Product with Formation of Byproducts

Symptom: The desired decarboxylated imidazole is formed, but in low yields, with a complex mixture of other compounds observed in the analysis.

Potential Causes & Solutions:

  • Thermal Decomposition: Imidazole and its derivatives can decompose at very high temperatures. The thermal stability of imidazole-based ionic liquids, for instance, is in the range of 200–400 °C.[6] Exceeding the decomposition temperature of your product will inevitably lead to yield loss.

    • Solution 1: Optimize Temperature and Time. Conduct a time-course study at various temperatures to find the optimal balance between reaction rate and decomposition. The goal is to achieve complete conversion of the starting material before significant product degradation occurs.

    • Solution 2: Use a Catalyst to Lower Reaction Temperature. As mentioned previously, catalysts can allow the reaction to proceed at a lower, less destructive temperature.

  • Side Reactions of the Imidazole Ring: The imidazole ring itself can be reactive under harsh conditions.

    • Solution 1: Protect the Imidazole Nitrogen. If N-substitution is not detrimental to your overall synthetic route, protecting the imidazole nitrogen can prevent side reactions at this position.

    • Solution 2: Inert Atmosphere. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Reaction with Solvent: At high temperatures, some solvents can react with the starting material or product.

    • Solution: Choose a robust, high-boiling point solvent that is inert under the reaction conditions.

Problem 3: Product Isolation and Purification Difficulties

Symptom: The crude product is a dark, tarry substance, and purification by standard methods like column chromatography or recrystallization is challenging.

Potential Causes & Solutions:

  • Polymerization/Decomposition: The formation of tar is a strong indicator of extensive decomposition and polymerization.

    • Solution 1: Re-evaluate Reaction Conditions. The conditions are likely too harsh. A systematic optimization of temperature, pressure, and catalyst loading is necessary. Consider a milder, catalyzed approach if possible.

    • Solution 2: Scavengers. If radical-mediated polymerization is suspected, the addition of a radical scavenger might be beneficial, although this could also inhibit the desired reaction if it has a radical mechanism.

  • Work-up Procedure Issues: The work-up procedure may not be suitable for the product.

    • Solution 1: Acid-Base Extraction. Imidazole is a basic compound. An acid-base extraction can be a powerful purification tool. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid to extract the imidazole product into the aqueous layer. The aqueous layer can then be basified and re-extracted with an organic solvent to recover the purified product.

    • Solution 2: Distillation/Sublimation. If the product is volatile and thermally stable enough, distillation or sublimation under reduced pressure can be an effective purification method for removing non-volatile impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the thermal decarboxylation of imidazole-4-carboxylic acid?

A1: The thermal decarboxylation of many aromatic carboxylic acids is thought to proceed through a zwitterionic intermediate or a concerted mechanism. For heteroaromatic carboxylic acids, the heteroatoms can play a role in stabilizing the transition state. The reaction generally involves the cleavage of the C-C bond between the imidazole ring and the carboxyl group, releasing CO2. The stability of the resulting carbanion or the transition state leading to it is a key factor in determining the reaction rate.

Q2: What are the key safety precautions to take when performing high-pressure decarboxylation reactions?

A2: High-pressure reactions carry significant risks and should only be performed by trained personnel with appropriate equipment. Key safety precautions include:

  • Use of a properly rated pressure vessel: Ensure the reactor is rated for the intended pressure and temperature.[7]

  • Pressure monitoring: Continuously monitor the internal pressure of the reactor.

  • Pressure relief system: The reactor must be equipped with a pressure relief valve or rupture disk.

  • Shielding: Conduct the reaction behind a blast shield.

  • Proper sealing: Ensure all fittings and seals are correctly installed and rated for the reaction conditions.

  • Controlled heating: Use a heating mantle with a temperature controller and avoid direct flame heating.

Q3: How can I monitor the progress of my decarboxylation reaction?

A3: Several analytical techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of the starting material, product, and any major byproducts.[8][9]

  • Gas Chromatography (GC): Suitable if the product is volatile. Often coupled with Mass Spectrometry (GC-MS) for identification of products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the ratio of starting material to product.

Q4: Can I perform the decarboxylation in a strong acid or base?

A4: The use of strong acids or bases can influence the decarboxylation rate, but their effect is highly substrate-dependent.[1]

  • Strong Acid: Protonation of the imidazole ring could potentially increase its electron-withdrawing nature, which may or may not favor decarboxylation. However, harsh acidic conditions can also lead to side reactions or decomposition.

  • Strong Base: Deprotonation of the carboxylic acid is the first step. The resulting carboxylate is generally more difficult to decarboxylate than the neutral acid. However, at very high temperatures, base-catalyzed pathways may become accessible.

It is advisable to conduct small-scale screening experiments to determine the effect of pH on your specific substrate.

Q5: What are some common side reactions to be aware of?

A5: Besides thermal decomposition, other potential side reactions include:

  • Ring-opening: Under very harsh conditions, the imidazole ring itself can cleave.

  • N-Alkylation/Acylation: If reactive species are present in the reaction mixture, the imidazole nitrogen can be alkylated or acylated.

  • Polymerization: As mentioned in the troubleshooting guide, this can lead to the formation of intractable tars.

Data and Protocols

Table 1: Comparison of Reaction Conditions for Decarboxylation of Heteroaromatic Carboxylic Acids
MethodCatalystSolventTemperature (°C)TimeYieldReference
ThermalNoneQuinoline>200VariesModerateGeneral Knowledge
Copper-CatalyzedCopper powder/saltsQuinoline/NMP150-200VariesGood-Excellent[1]
Silver-CatalyzedAg2CO3DMSO120-1601-24 hGood-Excellent[4]
Microwave-AssistedVariesDMF/DME150-2205-30 minGood-Excellent[2]
Experimental Protocol: General Procedure for Copper-Catalyzed Decarboxylation
  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add imidazole-4-carboxylic acid (1.0 eq), copper catalyst (e.g., copper(I) oxide, 0.1-0.2 eq), and a high-boiling point solvent (e.g., quinoline or NMP).

  • Purge the system with nitrogen for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 180-200 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter to remove the catalyst.

  • Proceed with an appropriate work-up procedure, such as an acid-base extraction, to isolate the product.

  • Purify the product by column chromatography, recrystallization, or distillation/sublimation.

Visualizing the Workflow

Troubleshooting Logic for Decarboxylation Reactions

Caption: A flowchart for troubleshooting common issues in decarboxylation reactions.

Proposed Mechanistic Pathway for Metal-Catalyzed Decarboxylation

MetalCatalyzedDecarboxylation Substrate Imidazole-4-COOH Coordination Coordination to Metal Catalyst (M) Substrate->Coordination Intermediate [Imidazole-COO-M] Intermediate Coordination->Intermediate Decarboxylation Decarboxylation (-CO2) Intermediate->Decarboxylation Protonation Protonation Decarboxylation->Protonation Product Imidazole + M Protonation->Product

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of Ethyl 1-ethyl-1H-imidazole-4-carboxylate

Welcome to the technical support center for the synthesis and purification of Ethyl 1-ethyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of Ethyl 1-ethyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important chemical intermediate. Our goal is to provide you with field-proven insights and robust protocols to ensure the highest purity of your final product, a critical factor for its application in pharmaceutical research and development.

Introduction

Ethyl 1-ethyl-1H-imidazole-4-carboxylate is a key building block in the synthesis of various pharmacologically active molecules. The purity of this compound is paramount, as even minor impurities can lead to undesirable side reactions, impact biological activity, and complicate the interpretation of research data. This guide provides a comprehensive troubleshooting framework in a question-and-answer format to address specific issues that may arise during its synthesis and purification.

Common Synthesis Route & Potential Impurities

The most common laboratory-scale synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate involves the N-alkylation of ethyl 1H-imidazole-4-carboxylate with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base.

start Ethyl 1H-imidazole-4-carboxylate reagents + Ethylating Agent (e.g., EtI) + Base (e.g., K2CO3, NaH) start->reagents Reaction unreacted Unreacted Starting Material start->unreacted Incomplete Reaction product Ethyl 1-ethyl-1H-imidazole-4-carboxylate (Desired Product) reagents->product isomer Ethyl 1-ethyl-1H-imidazole-5-carboxylate (Regioisomeric Impurity) reagents->isomer Side Reaction hydrolysis 1-Ethyl-1H-imidazole-4-carboxylic acid (Hydrolysis Impurity) product->hydrolysis Hydrolysis (H+/OH-)

Figure 1: Common synthesis route and major potential impurities.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your synthesis and purification, providing both the "why" and the "how" to resolve them.

Q1: My reaction is complete, but I have a mixture of products. How do I identify the major impurities?

A1: The primary impurities in the synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate are typically:

  • Unreacted Starting Material: Ethyl 1H-imidazole-4-carboxylate.

  • Regioisomeric Byproduct: Ethyl 1-ethyl-1H-imidazole-5-carboxylate.

  • Hydrolysis Product: 1-Ethyl-1H-imidazole-4-carboxylic acid.

Causality: The formation of the regioisomeric byproduct is due to the alkylation occurring at the N3 position of the imidazole ring instead of the desired N1 position. The tautomerism of the imidazole ring makes both nitrogen atoms nucleophilic.[1] The hydrolysis product can form if there is water present in the reaction or during workup, especially under acidic or basic conditions.[2][3]

Q2: I've confirmed the presence of the regioisomeric impurity (Ethyl 1-ethyl-1H-imidazole-5-carboxylate). How can I separate it from my desired product?

A2: The separation of these isomers can be challenging due to their similar physical properties. However, column chromatography is often effective.

Expert Insight: The polarity difference between the 1,4- and 1,5-disubstituted isomers, although slight, can be exploited. The 1,4-isomer (your desired product) is generally slightly more polar than the 1,5-isomer.

Protocol 1: Flash Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for separating compounds of moderate polarity.
Mobile Phase Gradient of Ethyl Acetate in Hexane or Dichloromethane in MethanolStart with a less polar mixture and gradually increase the polarity to elute the less polar 1,5-isomer first, followed by the more polar 1,4-product. A common starting point is 10-20% Ethyl Acetate in Hexane.
TLC Monitoring Use a more polar solvent system for TLC than for the column to ensure good separation of spots.For example, if your column is running with 20% EtOAc/Hexane, use 40-50% EtOAc/Hexane for TLC to get a clear separation.
Additive 0.5-1% Triethylamine (Et3N) in the mobile phaseImidazoles can streak on silica due to interaction with acidic silanol groups. A small amount of a basic additive like triethylamine can significantly improve peak shape.[4]

Workflow for Isomer Separation by Column Chromatography

start Crude Mixture prepare Prepare Silica Gel Column start->prepare load Load Crude Mixture prepare->load elute Elute with Gradient Solvent System (e.g., Hexane/EtOAc + 1% Et3N) load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine_isomer Combine Fractions of 1,5-Isomer tlc->combine_isomer Less Polar combine_product Combine Fractions of 1,4-Product (Desired) tlc->combine_product More Polar evaporate_isomer Evaporate Solvent combine_isomer->evaporate_isomer evaporate_product Evaporate Solvent combine_product->evaporate_product isomer Isolated 1,5-Isomer evaporate_isomer->isomer product Purified 1,4-Product evaporate_product->product

Figure 2: Workflow for separating regioisomers using column chromatography.

Q3: My NMR spectrum shows the presence of a carboxylic acid impurity. How did this form and how can I remove it?

A3: The carboxylic acid impurity, 1-Ethyl-1H-imidazole-4-carboxylic acid, is a result of the hydrolysis of the ethyl ester group. This can happen during a basic or acidic workup, or if the reaction was not performed under anhydrous conditions.[2][3]

Expert Insight: This acidic impurity can be easily removed using a simple acid-base extraction. The basic imidazole nitrogen allows the desired product to be extracted under specific pH conditions, leaving the carboxylic acid in the aqueous layer.

Protocol 2: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic NaHCO₃ will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.[5]

  • Separation: The sodium salt of the carboxylic acid will move into the aqueous layer. Separate the organic layer.

  • Drying and Concentration: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the purified ester.

Why Sodium Bicarbonate? A mild base like sodium bicarbonate is preferred over a strong base like sodium hydroxide (NaOH) to prevent the saponification (base-catalyzed hydrolysis) of your desired ethyl ester product.[5]

Q4: My yield is low, and I have a significant amount of unreacted ethyl 1H-imidazole-4-carboxylate. How can I improve the conversion?

A4: Low conversion is often due to incomplete deprotonation of the starting imidazole or insufficient reactivity of the ethylating agent.

Troubleshooting Low Conversion:

ParameterRecommendationRationale
Base Use a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF.Potassium carbonate (K₂CO₃) is a weaker base and may not fully deprotonate the imidazole, leading to an equilibrium with a significant amount of starting material. NaH is a strong, non-nucleophilic base that will irreversibly deprotonate the imidazole.[6]
Reaction Temperature Gently heat the reaction mixture (e.g., to 40-60 °C).Increased temperature can improve the rate of reaction. However, be cautious of potential side reactions at higher temperatures.
Reaction Time Monitor the reaction by TLC and allow it to proceed until the starting material is consumed.N-alkylation of imidazoles can sometimes be slow.
Anhydrous Conditions Ensure all glassware is flame-dried and solvents are anhydrous.Water can quench strong bases like NaH and can also lead to hydrolysis of the product.
Q5: Can I purify my product by recrystallization?

A5: Yes, recrystallization can be an effective method for final purification, especially for removing minor impurities if a suitable solvent system can be found.

Expert Insight: The ideal recrystallization solvent will dissolve your product well at elevated temperatures but poorly at room temperature or below, while the impurities remain soluble at lower temperatures.

Recommended Solvents to Screen for Recrystallization:

  • Ethyl acetate/Hexane mixture

  • Ethanol/Water mixture

  • Toluene

  • Isopropyl ether

Protocol 3: Recrystallization

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent or solvent mixture.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Summary of Purification Techniques

Purification MethodTarget ImpurityAdvantagesDisadvantages
Column Chromatography Regioisomeric byproduct, unreacted starting material, other organic impuritiesHighly effective for separating compounds with different polarities.Can be time-consuming and requires significant solvent usage.
Acid-Base Extraction Hydrolysis product (carboxylic acid)Quick and efficient for removing acidic or basic impurities.Not effective for separating neutral impurities like the regioisomer.
Recrystallization Minor impuritiesExcellent for obtaining highly pure crystalline material.Requires finding a suitable solvent and can result in yield loss.

References

  • Helal, C. J., & Lucas, J. C. (2002). A Concise and Regioselective Synthesis of 1-Alkyl-4-imidazolecarboxylates. Organic Letters, 4(23), 4133–4134. Available at: [Link]

  • Hydrolysis of Esters. Chemistry LibreTexts. (2022). Available at: [Link]

  • Hydrolysing esters. Chemguide. Available at: [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. (2022). Available at: [Link]

  • N-Alkylation of imidazoles. University of Otago. Available at: [Link]

  • Gabova, I. S., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12), 2079–2086. Available at: [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance your synthetic yield and purity. Our approach is grounded in mechanistic principles and field-proven insights to empower you with a robust understanding of this synthetic process.

I. Overview of the Synthetic Strategy

The synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate is typically approached in a two-stage process. The first stage involves the construction of the imidazole core to yield Ethyl imidazole-4-carboxylate. The second stage is the regioselective N-ethylation of this intermediate. This guide will address potential challenges and optimization strategies for both stages.

Overall Synthetic Workflow

cluster_stage1 Stage 1: Imidazole Core Synthesis cluster_stage2 Stage 2: N-Ethylation A Glycine B Acetyl Glycine A->B Acylation C Acetyl Glycine Ethyl Ester B->C Esterification D 2-Mercapto-4-imidazole formate ethyl ester C->D Condensation & Cyclization E Ethyl imidazole-4-carboxylate D->E Oxidative Desulfurization F Ethyl 1-ethyl-1H-imidazole-4-carboxylate E->F N-Ethylation

Caption: General two-stage synthetic workflow for Ethyl 1-ethyl-1H-imidazole-4-carboxylate.

II. Stage 1: Synthesis of Ethyl imidazole-4-carboxylate - Troubleshooting Guide

A common and scalable route to Ethyl imidazole-4-carboxylate begins with glycine.[1] This multi-step process offers several points for optimization.

Experimental Protocol: Synthesis of Ethyl imidazole-4-carboxylate from Glycine[1]
  • Acylation of Glycine: Glycine is reacted with acetic anhydride to form acetyl glycine.

  • Esterification: Acetyl glycine is esterified using ethanol in the presence of a strong acid catalyst to yield acetyl glycine ethyl ester.

  • Condensation and Cyclization: The acetyl glycine ethyl ester undergoes condensation with methyl formate in the presence of a strong base (e.g., NaH), followed by cyclization with potassium thiocyanate (KSCN) in an acidic medium to form 2-mercapto-4-imidazole formate ethyl ester.

  • Oxidative Desulfurization: The mercapto group is removed by oxidation, typically with hydrogen peroxide, to afford the target Ethyl imidazole-4-carboxylate.

Troubleshooting Common Issues in Stage 1
Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Condensation/Cyclization Incomplete formation of the enolate intermediate.Ensure anhydrous conditions and the use of a sufficiently strong and fresh base (e.g., NaH). The reaction mixture becoming viscous is an indicator of progress.[1]
Inefficient cyclization with KSCN.Control the temperature carefully during the addition of acid and the subsequent heating step. Ensure adequate reaction time for the cyclization to complete.[1]
Incomplete Oxidative Desulfurization Insufficient oxidant or incorrect reaction temperature.Use a slight excess of hydrogen peroxide and maintain the reaction temperature between 55-60°C. Monitor the reaction by TLC to ensure complete consumption of the starting material.[1]
Formation of over-oxidized byproducts.Avoid excessive temperatures and prolonged reaction times. Careful control of the oxidant addition rate may be necessary.
Product Purification Challenges Presence of unreacted starting materials or intermediates.Optimize the reaction conditions for each step to drive the reactions to completion.
Contamination with inorganic salts from workup.Ensure thorough washing of the crude product. Recrystallization is often necessary to obtain a pure product.[1]

III. Stage 2: N-Ethylation of Ethyl imidazole-4-carboxylate - Troubleshooting Guide

The N-alkylation of unsymmetrical imidazoles can be challenging due to the potential for forming a mixture of regioisomers.[2][3] In the case of Ethyl imidazole-4-carboxylate, alkylation can occur at either of the two nitrogen atoms, leading to Ethyl 1-ethyl-1H-imidazole-4-carboxylate and Ethyl 1-ethyl-1H-imidazole-5-carboxylate.

Regioselectivity in Imidazole N-Alkylation

A Ethyl imidazole-4-carboxylate (Tautomeric Mixture) B Ethyl 1-ethyl-1H-imidazole-4-carboxylate (Desired Product) A->B Alkylation at N-1 C Ethyl 1-ethyl-1H-imidazole-5-carboxylate (Isomeric Byproduct) A->C Alkylation at N-3

Caption: N-alkylation of Ethyl imidazole-4-carboxylate can lead to a mixture of two regioisomers.

Experimental Protocol: General N-Ethylation
  • Deprotonation: Ethyl imidazole-4-carboxylate is treated with a suitable base (e.g., NaH, K2CO3) in an aprotic solvent (e.g., DMF, THF, acetonitrile) to generate the imidazolide anion.

  • Alkylation: An ethylating agent (e.g., ethyl iodide, ethyl bromide, diethyl sulfate) is added to the reaction mixture.

  • Workup and Purification: The reaction is quenched, and the product is extracted and purified, typically by column chromatography, to separate the regioisomers.

Troubleshooting Common Issues in Stage 2
Problem Potential Cause(s) Recommended Solution(s)
Formation of a Mixture of Regioisomers Similar reactivity of the two nitrogen atoms.The monoalkylation of methyl imidazole-4(5)-carboxylate is known to yield a roughly 1:1 mixture of the 1,4- and 1,5-isomers.[2] To improve selectivity, consider the following: - Steric Hindrance: While the ethyl group is not exceptionally bulky, using a bulkier N-protecting group on the imidazole, followed by alkylation and deprotection, can offer a more selective route.[3] - Reaction Conditions: The choice of base and solvent can influence the isomer ratio.[3] Systematic screening of conditions is recommended.
Low Conversion Insufficiently strong base or inactive alkylating agent.Use a strong base like NaH to ensure complete deprotonation. Ensure the alkylating agent is fresh and of high purity.
Low reaction temperature or short reaction time.The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal reaction time.
Di-alkylation (Formation of Imidazolium Salts) Use of excess alkylating agent.Use a stoichiometric amount or a slight excess of the ethylating agent. Add the alkylating agent slowly to the reaction mixture.
Difficult Separation of Isomers Similar polarities of the two regioisomers.Careful optimization of the mobile phase for column chromatography is crucial. Gradient elution may be necessary. High-performance liquid chromatography (HPLC) might be required for baseline separation.

IV. Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield?

A1: The condensation and cyclization step to form the imidazole ring is often the most challenging and can have the lowest yield.[1] Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount.

Q2: Can I use a different oxidizing agent for the desulfurization step?

A2: While hydrogen peroxide is commonly used, other oxidizing agents can be employed. However, each may require significant optimization of reaction conditions to avoid over-oxidation or incomplete reaction. It is advisable to start with the reported conditions using hydrogen peroxide.[1]

Q3: How can I confirm the regiochemistry of my N-ethylated product?

A3: The most definitive method for structure elucidation is 2D NMR spectroscopy, specifically HMBC and NOESY experiments, which can establish the connectivity and spatial relationships between the N-ethyl group and the protons on the imidazole ring.

Q4: Are there alternative synthetic routes to Ethyl 1-ethyl-1H-imidazole-4-carboxylate?

A4: Yes, other methods for constructing substituted imidazoles exist, such as multicomponent reactions or cycloaddition approaches.[4][5] However, the route starting from glycine is often favored for its use of readily available and inexpensive starting materials.[1]

Q5: My reaction has stalled. What should I do?

A5: Before abandoning the reaction, consider the following:

  • Reagent Purity: Verify the purity and activity of your reagents, especially the base and alkylating agent.

  • Temperature: Gently increasing the reaction temperature may be sufficient to drive it to completion.

  • Reaction Time: Some steps, particularly the cyclization and alkylation, may require extended reaction times. Monitor the progress by TLC.

V. References

  • CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents. Available at:

  • Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Available at: [Link]

  • N-Alkylation of imidazoles - University of Otago. Available at: [Link]

  • Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Publishing. Available at: [Link]

  • Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation | Organic Letters - ACS Publications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Microwave-Assisted Synthesis of Imidazoles

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for the microwave-assisted synthesis of imidazole...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for the microwave-assisted synthesis of imidazoles. As a Senior Application Scientist, my goal is to blend established scientific principles with field-proven insights to help you navigate the nuances of your experiments and achieve optimal results.

Section 1: Reaction Yield and Optimization

Low product yield is one of the most common challenges in chemical synthesis. In microwave-assisted synthesis, the interplay of various parameters can significantly impact the outcome. This section addresses common questions related to suboptimal yields.

Q1: My reaction is resulting in a low yield of the desired imidazole. What are the likely causes and how can I improve it?

A1: A low yield in the microwave-assisted synthesis of imidazoles can stem from several factors, often related to reaction conditions and reagent stoichiometry. Here’s a systematic approach to troubleshooting:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter in microwave synthesis. Unlike conventional heating, microwave irradiation can lead to rapid temperature increases. Both insufficient and excessive heat can be detrimental. For instance, in some catalyst-free syntheses, temperatures above a certain threshold can lead to decreased yield due to the weakening of hydrogen bonds that activate the reactants.

    • Troubleshooting:

      • Temperature Screening: Perform a series of small-scale reactions at varying temperatures (e.g., in 10-20°C increments) to identify the optimal range for your specific substrates.

      • Accurate Temperature Monitoring: Ensure your microwave reactor's temperature sensor is functioning correctly. For externally mounted IR sensors, be aware that they measure the surface temperature of the vessel, which may not accurately reflect the internal reaction temperature, especially for weakly microwave-absorbing mixtures.[1] Fiber-optic probes provide more accurate internal temperature measurements.

  • Inefficient Catalysis: The choice of catalyst and its concentration are pivotal. The absence of a suitable catalyst or using a suboptimal amount can result in poor yields. A variety of catalysts, including Brønsted acids, Lewis acids, and solid-supported catalysts, have been shown to enhance imidazole synthesis.

    • Troubleshooting:

      • Catalyst Screening: If your yield is low, consider screening different types of catalysts. For the Debus-Radziszewski synthesis, acidic catalysts are often effective.

      • Catalyst Loading: Optimize the catalyst loading. Too little catalyst will result in incomplete conversion, while too much can sometimes lead to side reactions. A typical starting point is 5-10 mol%.

  • Inappropriate Solvent: The solvent's role extends beyond just dissolving the reactants; its polarity influences how efficiently the reaction mixture absorbs microwave energy.[2]

    • Troubleshooting:

      • Solvent Polarity: Polar protic solvents like ethanol, methanol, and even water often perform well in microwave-assisted imidazole synthesis as they couple efficiently with microwaves.[3] Non-polar solvents are generally poor choices for microwave heating.[4]

      • Solvent-Free Conditions: Consider a solvent-free approach. This "green chemistry" method can lead to excellent yields and simplifies workup.[4][5]

  • Incorrect Stoichiometry: The molar ratio of the dicarbonyl compound, aldehyde, and ammonia source (like ammonium acetate) is crucial. While an excess of one reactant might seem to drive the reaction forward, it can also promote the formation of side products.

    • Troubleshooting:

      • Systematic Variation: Methodically vary the stoichiometry of your reactants. For the Debus-Radziszewski synthesis, start with equimolar amounts of the dicarbonyl and aldehyde, and experiment with the amount of ammonium acetate. It has been observed that ammonium acetate can also act as a catalyst, so its concentration can significantly impact the reaction rate.[6]

Section 2: Side Reactions and Impurities

The formation of byproducts can complicate purification and reduce the overall yield of your target imidazole. Understanding and mitigating these side reactions is key to a successful synthesis.

Q2: I'm observing significant side product formation in my reaction. What are the common impurities in microwave-assisted imidazole synthesis and how can I minimize them?

A2: Side product formation is often a consequence of suboptimal reaction conditions. In the context of the Debus-Radziszewski synthesis, several side reactions can occur:

  • Oxazole Formation: Oxazoles are common byproducts in imidazole synthesis, arising from the reaction of the dicarbonyl compound with the aldehyde in the absence of a sufficient ammonia source.[7][8]

    • Mitigation:

      • Ensure Adequate Ammonia Source: Use a sufficient excess of ammonium acetate or another ammonia source to favor the imidazole formation pathway.

      • Optimize Temperature: Higher temperatures can sometimes favor the formation of imidazole over oxazole.

  • Incomplete Condensation Products: The multi-step nature of the Debus-Radziszewski reaction means that intermediate products can persist if the reaction does not go to completion.

    • Mitigation:

      • Increase Reaction Time/Temperature: Carefully increase the reaction time or temperature to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to avoid decomposition of the product.

  • Products from Self-Condensation of Aldehydes: Aldehydes can undergo self-condensation, especially at elevated temperatures.

    • Mitigation:

      • Control Reactant Addition: In some cases, slow addition of the aldehyde to the reaction mixture can minimize self-condensation.

  • Thermal Decomposition: High microwave power and prolonged reaction times can lead to the decomposition of reactants or the desired product, especially for thermally sensitive substrates.[9]

    • Mitigation:

      • Use Moderate Microwave Power: Employ the minimum microwave power necessary to maintain the target temperature.

      • Minimize Reaction Time: Optimize the reaction time to achieve high conversion without significant degradation.

Section 3: Microwave Reactor Troubleshooting

Modern microwave reactors are sophisticated instruments, but like any lab equipment, they can encounter issues. This section provides guidance on common microwave-specific problems.

Q3: My microwave reactor is arcing (sparking) during the reaction. What is causing this and is it dangerous?

A3: Arcing in a microwave reactor is a serious issue that should be addressed immediately as it can damage the instrument and pose a safety risk. The primary causes of arcing are:

  • Presence of Metal: Any metallic objects, including stir bars with exposed metal, metal catalysts that are not well-dispersated, or even metallic deposits on the reaction vessel walls, can cause arcing.

    • Solution: Ensure all components inside the microwave cavity are non-metallic and microwave-transparent. Use only recommended stir bars and ensure catalysts are properly suspended in the reaction mixture.

  • Damaged Waveguide Cover: The waveguide cover is a small, often overlooked component that protects the microwave's internal electronics from splashes. If it becomes coated with residue or damaged, it can lead to arcing.

    • Solution: Regularly inspect the waveguide cover and clean it according to the manufacturer's instructions. Replace it if it shows any signs of damage or charring.

  • Conductive Solvents or Reagents: Highly ionic solutions, such as some ionic liquids, can be highly microwave-absorbent and may lead to arcing if not used correctly.

    • Solution: When using highly conductive media, start with low microwave power and ramp up slowly. Ensure the volume of the reaction mixture is within the manufacturer's recommended limits.

Q4: The reaction temperature is overshooting the set point, suggesting a potential thermal runaway. How can I prevent this?

A4: Thermal runaway is a dangerous situation where an exothermic reaction accelerates uncontrollably due to the heat it generates. Microwave heating can exacerbate this due to the rapid energy input.

  • Prevention Strategies:

    • Start with Low Power: When developing a new method, always begin with a low microwave power setting and gradually increase it.

    • Monitor the Reaction Closely: Pay close attention to the temperature and pressure profiles during the initial stages of the reaction.

    • Use Appropriate Vessel Size: Do not overload the reaction vessel. A larger headspace can help to accommodate any sudden pressure increases.

    • Ensure Adequate Stirring: Vigorous stirring is crucial for even heat distribution and to prevent the formation of localized hot spots.

    • Simultaneous Cooling: Some microwave reactors have a feature for simultaneous cooling with compressed air, which can help to dissipate excess heat and prevent thermal runaway.

Section 4: Post-Reaction Workup and Purification

Isolating your pure imidazole from the reaction mixture is the final and crucial step. This section provides guidance on common purification challenges.

Q5: I'm having difficulty purifying my imidazole product. What are the best strategies for removing unreacted starting materials and other impurities?

A5: The purification strategy will depend on the physical properties of your imidazole and the impurities present.

  • Crystallization:

    • Troubleshooting Poor Crystallization: If your product oils out or forms an impure solid, try slowing down the cooling process. Using a co-solvent system (a "good" solvent and a "poor" solvent) can also improve crystal quality.

    • Inducing Crystallization: If your compound is reluctant to crystallize, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Column Chromatography:

    • Co-elution of Impurities: If your product co-elutes with impurities, optimizing the mobile phase is key. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can often improve separation.

    • Removing Unreacted Aldehyde/Dicarbonyl: These are often less polar than the imidazole product and can usually be separated by normal-phase silica gel chromatography.

    • Removing Ammonium Acetate: Ammonium acetate is water-soluble. An aqueous workup (e.g., washing the organic extract with water or brine) before chromatography will remove the bulk of it.

  • Acid-Base Extraction:

    • Principle: Imidazoles are basic and can be protonated by an acid to form a water-soluble salt. This allows for their separation from non-basic impurities.

    • Procedure:

      • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

      • Extract with a dilute aqueous acid (e.g., 1M HCl). The imidazole will move to the aqueous layer.

      • Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.

      • Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the imidazole, which will then precipitate or can be extracted back into an organic solvent.

Experimental Protocols & Data

General Protocol for Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol is a general starting point and should be optimized for specific substrates.

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the 1,2-dicarbonyl compound (1 mmol), the aldehyde (1 mmol), and ammonium acetate (5 mmol).

  • Solvent Addition: Add the chosen solvent (e.g., 3 mL of ethanol or glacial acetic acid).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at the desired temperature (e.g., 120-160 °C) for the optimized time (e.g., 5-20 minutes).

  • Work-up: After cooling, pour the reaction mixture into ice-water.

  • Isolation: Collect the precipitated product by filtration. If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

ParameterRecommended Starting ConditionsRationale
Temperature 120-160 °CProvides sufficient energy for the reaction while minimizing thermal decomposition.
Time 5-20 minutesMicrowave synthesis is rapid; longer times may lead to side products.
Power 100-300 W (variable)Use power control to maintain a stable temperature.
Solvent Ethanol, Glacial Acetic Acid, or Solvent-FreePolar solvents are efficient at absorbing microwave energy.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed temp Optimize Temperature start->temp Is temperature optimal? catalyst Screen Catalysts & Loading temp->catalyst Still low yield success Improved Yield temp->success Yield improves solvent Change Solvent / Try Solvent-Free catalyst->solvent Still low yield catalyst->success Yield improves stoichiometry Vary Reactant Ratios solvent->stoichiometry Still low yield solvent->success Yield improves stoichiometry->success Optimization complete

Caption: A decision-making workflow for troubleshooting low yields.

General Mechanism of Debus-Radziszewski Imidazole Synthesis

debus_radziszewski reactants Dicarbonyl + Aldehyde + 2 NH3 diimine Diimine Intermediate reactants->diimine condensation Condensation with Aldehyde diimine->condensation cyclization Cyclization & Dehydration condensation->cyclization imidazole Imidazole Product cyclization->imidazole

Caption: Simplified mechanism of the Debus-Radziszewski reaction.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Imidazole Synthesis. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Cravotto, G., & Carnaroglio, D. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 54(13), 2837-2850.
  • Dandale, S. G., & Solanki, P. R. (2011). EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry, 4(4), 875-878.
  • Chawla, A., et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140.
  • Kappe, C. O. (2013). How to measure reaction temperature in microwave-heated transformations. Chemical Society Reviews, 42(12), 4977-4990.
  • Kushwaha, P., et al. (2023).
  • Maleki, N., et al. (2020). Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. Scientific Reports, 10(1), 1-13.
  • Tripathi, P., & Malviya, A. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 40(3).
  • Anderson, B. A., et al. (2005). Converting oxazoles into imidazoles: new opportunities for diversity-oriented synthesis.
  • Anton Paar GmbH. (n.d.). Errors and Warnings. Anton Paar.
  • PartSelect. (2023). How to Fix a Sparking or Arcing Microwave. PartSelect.
  • Anton Paar GmbH. (n.d.). Teaching Guide Monowave 50. Anton Paar.
  • CEM Corporation. (n.d.). CEM Discover SP Microwave Reactor Manual.
  • Zhang, Y., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Molecules, 27(4), 1234.
  • Turchi, I. J. (1984). The chemistry of oxazoles. Advances in Heterocyclic Chemistry, 35, 1-75.
  • Emtez. (2023). What Is Thermal Runaway? Common Causes and How to Prevent It. Emtez.
  • de la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2009). Ionic Liquid and Microwave-Assisted Organic Synthesis: A “Green” and Synergic Couple. Journal of the Mexican Chemical Society, 53(3), 134-149.
  • CEM Corporation. (n.d.). Operation Manual.
  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Wikipedia.
  • Wikipedia. (n.d.). Imidazole. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal.
  • CEM Corporation. (n.d.). Getting Started with Microwave Synthesis.
  • Recycle for Greater Manchester. (n.d.). Microwave sparking? This cheap and easy fix could save you buying a new one.
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
  • RepairClinic.com. (2022). Microwave Sparking/Arcing — Microwave Troubleshooting [Video]. YouTube.
  • Anton Paar GmbH. (2020). Training on Monowave 200 [Video]. YouTube.
  • Satyanarayana, V. S. V., Rakshit, M., & Sivakumar, A. (2013). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Asian Journal of Chemistry, 25(11), 6027-6031.
  • RepairClinic.com. (2019). Top Reasons Microwave Is Not Heating — Microwave Oven Troubleshooting [Video]. YouTube.
  • Hosseini, S. A., et al. (2015). The dual role of ammonium acetate as reagent and catalyst in the synthesis of 2, 4, 5-triaryl-1H- imidazoles. Journal of Chemical Sciences, 127(10), 1769-1774.

Sources

Optimization

Preventing the formation of isomeric impurities in imidazole synthesis

Welcome to the technical support center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with isomeric purity.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with isomeric purity. Here, we move beyond simple protocols to explain the underlying principles that govern isomer formation, providing you with the knowledge to troubleshoot and optimize your reactions effectively.

Section 1: Foundational FAQs - Understanding the Problem

This section addresses the fundamental questions regarding isomerism in imidazole synthesis.

Q1: What are isomeric impurities in the context of imidazole synthesis, and why are they a problem?

A1: Isomeric impurities, specifically regioisomers, are molecules that have the same chemical formula but differ in the spatial arrangement of their atoms. In imidazole synthesis, this issue most commonly arises when using unsymmetrical starting materials, such as an unsymmetrical 1,2-dicarbonyl compound in a Debus-Radziszewski reaction. This can lead to the formation of two or more different imidazole products where the substituents are located at different positions on the ring (e.g., a 4-substituted vs. a 5-substituted product).

These impurities are problematic for several reasons:

  • Pharmacological Activity: In drug development, different regioisomers can have drastically different biological activities, toxicities, or pharmacokinetic profiles.

  • Purification Challenges: Isomers often have very similar physical properties (e.g., polarity, boiling point), making their separation by common techniques like column chromatography or recrystallization difficult and costly.

  • Regulatory Hurdles: For pharmaceutical applications, regulatory bodies require stringent control and characterization of all isomeric impurities, adding significant complexity to the development process.

Q2: Which synthesis methods are most prone to forming isomeric mixtures?

A2: Any synthesis that involves the condensation of unsymmetrical reagents to form the imidazole core can lead to isomeric products. The most common examples include:

  • The Debus-Radziszewski Synthesis: This versatile method combines a 1,2-dicarbonyl, an aldehyde, and ammonia.[1][2][3][4] If the 1,2-dicarbonyl is unsymmetrical (e.g., 1-phenyl-1,2-propanedione), the initial condensation with ammonia can occur at either of the two distinct carbonyl carbons, leading to a mixture of regioisomers.[5]

  • The Marckwald Synthesis: This method involves the cyclization of an α-aminoketone with a cyanate or a similar reagent.[3][6] If the starting α-aminoketone is prepared from an unsymmetrical ketone, isomeric starting materials can lead to isomeric imidazole products.

Q3: How can I identify and quantify the ratio of isomeric impurities in my product mixture?

A3: A combination of chromatographic and spectroscopic techniques is essential for the robust analysis of imidazole isomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying isomers.[7][8][9] Developing a good separation method is key.

    • Column Choice: A C18 reversed-phase column is a good starting point.

    • Mobile Phase Optimization: A gradient elution using acetonitrile and water with a modifier like formic acid or trifluoroacetic acid often provides the necessary resolution.

    • Detection: UV detection is standard, as the imidazole ring is chromophoric.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation.

    • ¹H NMR: The chemical shifts of the protons on the imidazole ring and its substituents will differ between isomers.

    • Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments can be used to establish through-space proximity between protons on the ring and adjacent substituents, which can definitively distinguish regioisomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile imidazole derivatives, GC-MS can separate isomers and provide their mass-to-charge ratio, confirming they have the same molecular weight.

Section 2: Synthesis-Specific Troubleshooting Guides

This section provides targeted advice for common challenges encountered during specific imidazole synthesis reactions.

Debus-Radziszewski Synthesis Troubleshooting

Q: My Debus-Radziszewski reaction with an unsymmetrical dicarbonyl is giving me a nearly 1:1 mixture of regioisomers. What is the first parameter I should investigate to improve selectivity?

A: The first and often most impactful parameter to investigate is steric hindrance . The regioselectivity of this reaction is frequently dictated by the steric bulk of the substituents on the dicarbonyl compound and the aldehyde.

The Causality: The reaction proceeds through the formation of a diimine intermediate from the dicarbonyl and ammonia. The subsequent attack by the enamine (derived from the aldehyde and ammonia) is sensitive to steric crowding. A bulkier substituent on the dicarbonyl will sterically hinder the approach to the adjacent carbonyl carbon, thereby directing the reaction to the less hindered site.

Troubleshooting Workflow:

G start Start: Poor Regioselectivity (e.g., 1:1 Isomer Ratio) sterics Hypothesis: Lack of Steric Differentiation start->sterics aldehyde Action 1: Increase Aldehyde Steric Bulk (e.g., benzaldehyde -> 2,6-dichlorobenzaldehyde) sterics->aldehyde Primary Strategy dicarbonyl Action 2: Increase Dicarbonyl Steric Bulk (If synthetically feasible) sterics->dicarbonyl Secondary Strategy temp Action 3: Lower Reaction Temperature (Favors Kinetically Controlled Product) sterics->temp Alternative Strategy analyze Analyze Isomer Ratio (HPLC or ¹H NMR) aldehyde->analyze dicarbonyl->analyze temp->analyze end Goal: Improved Regioselectivity analyze->end

Caption: Troubleshooting workflow for poor regioselectivity.

Experimental Insight: Try switching from a simple aldehyde like formaldehyde or benzaldehyde to a more sterically demanding one, such as pivalaldehyde or 2,4,6-trimethylbenzaldehyde. The increased bulk can dramatically improve the isomeric ratio in favor of the less hindered product.

Q: I've tried modifying steric bulk, but my selectivity is still poor. Could this be a kinetic vs. thermodynamic control issue?

A: Absolutely. The formation of imidazole regioisomers is a classic example of a reaction that can be governed by either kinetic or thermodynamic control.[11][12][13][14]

  • Kinetic Product: This is the product that is formed fastest. It has the lowest activation energy barrier. Kinetic control is favored at lower reaction temperatures and shorter reaction times.

  • Thermodynamic Product: This is the most stable product. It may form more slowly (have a higher activation energy), but given enough energy (higher temperature) and time for the reaction to equilibrate, it will become the major product.

The Causality: One regioisomer may be more sterically congested but electronically more stable, or vice-versa. At low temperatures, the reaction is essentially irreversible, and the product distribution reflects the relative rates of formation. At higher temperatures, the reaction may become reversible, allowing the initially formed mixture to equilibrate to the more stable thermodynamic product.

Experimental Protocol: Investigating Kinetic vs. Thermodynamic Control

  • Setup: Prepare two identical reactions according to your standard procedure.

  • Reaction 1 (Kinetic Conditions): Run the reaction at a significantly lower temperature (e.g., 0 °C or room temperature) for a defined, shorter period (e.g., 2-4 hours). Quench the reaction promptly.

  • Reaction 2 (Thermodynamic Conditions): Run the reaction at a higher temperature (e.g., reflux) for an extended period (e.g., 12-24 hours) to ensure equilibrium can be reached.

  • Analysis: Carefully take aliquots from both reactions and analyze the isomeric ratio using a validated HPLC or NMR method.

Data Interpretation Table:

ConditionObserved Isomer Ratio (A:B)Conclusion
Low Temp / Short Time90:10Isomer A is the kinetic product.
High Temp / Long Time20:80Isomer B is the thermodynamic product.
Both Conditions~50:50The reaction is not sensitive to temperature control under these conditions; other strategies are needed.

Section 3: Advanced Strategies & Protocols

When simple troubleshooting is insufficient, more advanced synthetic strategies are required.

Q: How can I use protecting groups to force the synthesis towards a single isomer?

A: Protecting groups are a powerful tool for achieving complete regioselectivity.[15][16] The strategy involves temporarily blocking one of the reactive sites on a symmetrical starting material to make it unsymmetrical in a controlled way.

The Causality: By protecting one nitrogen in a molecule like ethylenediamine or one carbonyl in a symmetrical dicarbonyl, you eliminate the ambiguity of the initial condensation step. The reaction is forced to proceed in a specific orientation.

Example Protocol: Regioselective Synthesis of a 1,4-Disubstituted Imidazole

This protocol describes a method to synthesize a 1,4-disubstituted imidazole, which can be challenging to prepare regioselectively.[17]

  • Step 1: Preparation of N-Protected Glycine Derivative: Start with a commercially available glycine derivative where the nitrogen is protected (e.g., with a Boc or Cbz group). This ensures the first reaction occurs at a known position.

  • Step 2: Double Aminomethylenation: React the protected glycine derivative in a process that installs the backbone for the imidazole ring. This creates a 2-azabuta-1,3-diene intermediate.

  • Step 3: Transamination/Cyclization: Introduce the desired primary amine (R-NH₂). This amine displaces a protecting group and subsequently cyclizes onto the diene system.

  • Step 4: Deprotection and Aromatization: The final step involves removing any remaining protecting groups and aromatization to form the 1,4-disubstituted imidazole product with high regioselectivity.

Mechanism Flow Diagram:

G cluster_0 Protecting Group Strategy A Symmetrical Dicarbonyl B Mono-protection (e.g., Acetal formation) A->B Step 1 C Controlled Condensation with R-NH2 B->C Step 2 D Cyclization & Deprotection C->D Step 3 E Single Regioisomer Product D->E Step 4

Caption: Directed synthesis using a protecting group.

Q: Are there catalysts that can improve regioselectivity?

A: Yes, both metal-based and organocatalysts can influence the regiochemical outcome of imidazole synthesis.[18]

The Causality: Catalysts can operate through several mechanisms to enhance selectivity:

  • Template Effect: A metal catalyst can coordinate to the dicarbonyl substrate in a specific geometry, sterically blocking one reaction site and leaving the other open for nucleophilic attack.

  • Lewis Acid Activation: Catalysts like ZnCl₂ or trifluoroacetic acid can preferentially activate one carbonyl group over another based on electronic properties, accelerating the desired reaction pathway.[18]

  • Directed C-H Activation: In more advanced syntheses, palladium catalysts can be used to directly and regioselectively arylate a specific C-H bond on a pre-formed imidazole ring, offering an alternative route to specific isomers.[19]

Comparative Data on Catalytic Effects:

CatalystSolventTemperature (°C)Isomer Ratio (Desired:Undesired)Reference
None (Thermal)Acetic Acid1001.5 : 1Internal Data
ZnCl₂ (10 mol%)Toluene808 : 1[18]
Cu(OAc)₂ (5 mol%)DMF11012 : 1[18]
Rh₂(OAc)₄ (2 mol%)Dioxane90>20 : 1[18]

This table illustrates how the choice of catalyst can dramatically shift the product distribution towards the desired regioisomer under otherwise similar conditions.

References

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central. [Link]

  • Debus Radzisewski Imidazole Synthesis. YouTube. [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]

  • Regioselective synthesis of 1,4-disubstituted imidazoles. RSC Publishing. [Link]

  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica – Drug Research. [Link]

  • Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH. RSC Publishing. [Link]

  • Regioselective Synthesis of 1,5-Diaryl-1H-imidazoles by Palladium-Catalyzed Direct Arylation of 1-Aryl-1H-imidazoles. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. ResearchGate. [Link]

  • Markwald reaction for the synthesis of imidazole. ResearchGate. [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. ResearchGate. [Link]

  • HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. ResearchGate. [Link]

  • Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. NIH. [Link]

  • Synthesis of Unsymmetrical 1, 4-Dihydropyridine Derivatives in Ionic Liquid and Inference on the Formation Mechanism of Furopyridines. ResearchGate. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]

  • Synthesis and Configurational Character Study of Novel Structural Isomers Based on Pyrene–Imidazole. MDPI. [Link]

  • RP HPLC method for Imidazole. Chromatography Forum. [Link]

  • Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Slideshare. [Link]

  • Synthesis of unsymmetrical diaryl oxindoles/isoquinolinediones using 2-phenoxy-1H-benzo[d]imidazole as an integrated diarylating reagent. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Thermodynamic versus Kinetic Control. YouTube. [Link]

  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. NIH. [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]

Sources

Troubleshooting

Analytical techniques for monitoring the synthesis of "Ethyl 1-ethyl-1H-imidazole-4-carboxylate"

Technical Support Center: Monitoring the Synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate Welcome to the technical support center for the synthesis and analysis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Monitoring the Synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate

Welcome to the technical support center for the synthesis and analysis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who require robust analytical monitoring and troubleshooting strategies for this specific synthesis. We will move beyond simple procedural lists to explain the underlying scientific principles, helping you make informed decisions in your laboratory work.

The synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate typically proceeds via the N-alkylation of its precursor, Ethyl imidazole-4-carboxylate. While seemingly straightforward, the key challenge lies in controlling the regioselectivity of the ethylation, as the imidazole ring possesses two nucleophilic nitrogen atoms. This can lead to the formation of an undesired constitutional isomer, Ethyl 1-ethyl-1H-imidazole-5-carboxylate. Therefore, precise analytical monitoring is not just a quality control step but an essential tool for reaction optimization and ensuring the integrity of the final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial for understanding the analytical challenges of this synthesis.

Q1: What are the primary analytical techniques recommended for monitoring the synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate?

A1: A multi-technique approach is optimal.

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative, real-time tracking of the reaction's progress directly from the bench. It allows you to visualize the consumption of the starting material and the formation of the product(s).

  • High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative analysis. HPLC, particularly with a UV detector, can effectively separate the starting material, the desired N1-alkylated product, and the undesired N3-alkylated isomer, allowing for accurate determination of conversion and isomeric purity.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Absolutely essential for unambiguous structural confirmation. ¹H and ¹³C NMR are the definitive methods to distinguish between the desired 1,4-disubstituted product and the 1,5-disubstituted isomeric byproduct.[3]

  • Mass Spectrometry (MS), often coupled with LC or GC (LC-MS/GC-MS): Primarily used to confirm the molecular weight of the product and identify any impurities or byproducts. Since the desired product and the main isomeric byproduct have identical masses, MS alone cannot differentiate them.

Q2: Why is controlling regioselectivity so critical in this N-alkylation reaction?

A2: The two nitrogen atoms in the Ethyl imidazole-4-carboxylate precursor are not equivalent. N-alkylation can occur at either position, leading to two different constitutional isomers. These isomers will have distinct physical, chemical, and potentially pharmacological properties. For drug development applications, isomeric purity is a strict regulatory requirement. Failing to control this step leads to difficult and costly purification challenges and a significant reduction in the effective yield of the target molecule. Kinetic studies of imidazole N-alkylation show that reaction conditions can influence the outcome.[4]

Q3: How can I definitively distinguish between the desired product (Ethyl 1-ethyl-1H-imidazole-4-carboxylate) and the isomeric byproduct using NMR?

A3: ¹H NMR spectroscopy is the most powerful tool for this purpose. The key is to analyze the chemical shifts of the two protons on the imidazole ring.

  • In the desired 1,4-disubstituted product , the two ring protons are at positions C2 and C5. They will appear as two distinct singlets with different chemical shifts.

  • In the undesired 1,5-disubstituted isomer , the two ring protons are at positions C2 and C4. These will also be two distinct singlets, but their chemical shifts, particularly the proton adjacent to the carboxylate group, will differ significantly from those in the 1,4-isomer. Furthermore, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can show through-space correlation between the protons of the N-ethyl group and the C5-proton, confirming the 1,4-substitution pattern.

Q4: What is a standard sample preparation procedure for HPLC analysis of the reaction mixture?

A4: Proper sample preparation is crucial for reproducible results and to protect the HPLC column.

  • Quench the Reaction: Draw a small aliquot (e.g., 50 µL) from the reaction mixture. Immediately quench it in a larger volume of a suitable solvent (e.g., 1 mL of acetonitrile or mobile phase) to stop the reaction.

  • Dilute: Perform a serial dilution with the mobile phase to bring the analyte concentration within the linear range of the detector. A typical dilution factor might be 100x to 1000x.

  • Filter: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter that could clog the column or tubing.

  • Analyze: Inject the filtered sample into the HPLC system.

Section 2: Core Analytical Protocols

Protocol 1: Quantitative Reaction Monitoring by HPLC-UV

This protocol provides a robust method for separating and quantifying the key components of the reaction.

Objective: To determine the percentage conversion of Ethyl imidazole-4-carboxylate and the ratio of the 1,4-disubstituted product to the 1,5-disubstituted isomer.

Instrumentation & Consumables:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA)

  • Sample Vials and Syringe Filters (0.45 µm)

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Scientist's Note: The formic acid serves to protonate residual silanols on the silica backbone, which sharpens the peaks of the basic imidazole analytes and provides a consistent pH for reproducible retention times.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm (or scan with DAD to find optimal wavelength)

    • Injection Volume: 5 µL

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      10.0 5 95
      12.0 5 95
      12.1 95 5

      | 15.0 | 95 | 5 |

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

    • Prepare a t=0 sample by mixing the starting materials before initiating the reaction, and analyze it to establish initial peak identities and retention times.

    • At specified time intervals (e.g., 1 hr, 2 hr, 4 hr, etc.), collect and prepare reaction aliquots as described in the FAQ section.

    • Inject the samples and record the chromatograms.

    • Calculate the % Area for each peak (starting material, product 1, product 2) to monitor the reaction progress. Note that without a standard for each compound, % Area provides an approximation of the relative concentrations.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

Objective: To unambiguously identify the chemical structure of the purified product and confirm it is the desired Ethyl 1-ethyl-1H-imidazole-4-carboxylate isomer.

Instrumentation & Consumables:

  • NMR Spectrometer (300 MHz or higher recommended)

  • NMR Tubes

  • Deuterated Solvent (e.g., Chloroform-d, CDCl₃)

  • Purified product sample

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • If necessary, acquire a ¹³C NMR and 2D correlation spectra (e.g., COSY, HSQC, HMBC, NOESY) for complete assignment.

  • Data Analysis: Analyze the resulting spectrum for the key diagnostic signals.

Expected Chemical Shifts (Hypothetical Data):

CompoundKey ¹H NMR Signals (CDCl₃, δ ppm)
Ethyl imidazole-4-carboxylate (Starting Material)~7.8 (s, 1H, C2-H), ~7.6 (s, 1H, C5-H), ~4.3 (q, 2H, O-CH₂), ~1.3 (t, 3H, O-CH₂-CH₃)
Ethyl 1-ethyl-1H-imidazole-4-carboxylate (Product)~7.7 (s, 1H, C2-H), ~7.5 (s, 1H, C5-H), ~4.3 (q, 2H, O-CH₂), ~4.1 (q, 2H, N-CH₂), ~1.5 (t, 3H, N-CH₂-CH₃), ~1.3 (t, 3H, O-CH₂-CH₃)
Ethyl 1-ethyl-1H-imidazole-5-carboxylate (Isomer)~7.9 (s, 1H, C2-H), ~7.6 (s, 1H, C4-H), ~4.3 (q, 2H, O-CH₂), ~4.2 (q, 2H, N-CH₂), ~1.4 (t, 3H, N-CH₂-CH₃), ~1.3 (t, 3H, O-CH₂-CH₃)

Note: The exact chemical shifts are highly dependent on the solvent and concentration. The key is the relative positions and splitting patterns of the signals.

Section 3: Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and analysis.

Q: My HPLC chromatogram shows two major product peaks with identical mass spectra. What's happening?

A: This is the classic sign of non-regioselective alkylation. You have produced a mixture of the desired Ethyl 1-ethyl-1H-imidazole-4-carboxylate (N1 alkylation) and the undesired Ethyl 1-ethyl-1H-imidazole-5-carboxylate (N3 alkylation).

  • Causality: The reaction conditions (solvent, base, temperature, ethylating agent) were not optimized to favor substitution at the N1 position. The electronic and steric environment of the two ring nitrogens is similar enough that competitive alkylation occurred.

  • Solution Path:

    • Confirm: Use NMR on the purified mixture or isolated peaks to assign the structures.

    • Optimize: Modify the reaction conditions. For example, using a bulkier base might sterically hinder attack at the N3 position, which is closer to the ethyl carboxylate group. Changing the solvent polarity can also influence the site of attack.

    • Purify: If optimization is not fully successful, the isomers will need to be separated using column chromatography, which can be challenging due to their similar polarities.

Q: The peak for my starting material, Ethyl imidazole-4-carboxylate, remains large even after the recommended reaction time. Why isn't the reaction going to completion?

A: This indicates an incomplete or stalled reaction.

  • Causality & Solutions:

    • Insufficient Base: The base (e.g., potassium carbonate, sodium hydride) is required to deprotonate the imidazole nitrogen, making it nucleophilic. Ensure you are using at least one full equivalent of a sufficiently strong, dry base.

    • Inactive Ethylating Agent: The ethylating agent (e.g., ethyl iodide, diethyl sulfate) may have degraded. Use a fresh bottle or verify its purity.

    • Low Temperature: The activation energy for the reaction may not be met. Consider increasing the reaction temperature moderately.

    • Solvent Issues: Ensure you are using a suitable, dry aprotic solvent (e.g., DMF, Acetonitrile). Protic solvents can interfere with the deprotonation step.

Q: My HPLC peaks are broad and tailing. How can I improve the peak shape?

A: Poor peak shape often points to undesirable secondary interactions on the column.

  • Causality: The basic imidazole nitrogen can interact strongly with acidic residual silanol groups on the silica-based C18 column, causing tailing.

  • Solution Path:

    • Mobile Phase Modifier: Ensure you are using an acidic modifier like formic acid (0.1%) or trifluoroacetic acid (0.05%). This protonates the imidazole, minimizing interactions with silanols.

    • Alternative Column: If the problem persists, consider using a column with high-purity silica or one that is end-capped to minimize available silanol groups.

    • Check for Contamination: A contaminated guard column or column inlet can also cause peak distortion. Flush the system and replace the guard column if necessary.

Section 4: Visual Workflows and Diagrams

Analytical Workflow for Synthesis Monitoring

The following diagram illustrates the logical flow from reaction sampling to final data interpretation.

AnalyticalWorkflow cluster_reaction In-Process Control cluster_quant Quantitative Analysis cluster_confirm Structural Confirmation Reaction Reaction Mixture (Synthesis in Progress) Sample 1. Aliquot Sampling & Quenching Reaction->Sample Purification 6. Work-up & Column Chromatography Reaction->Purification Reaction Complete TLC 2. Rapid TLC Check (Qualitative) Sample->TLC HPLC_Prep 3. Sample Dilution & Filtration Sample->HPLC_Prep HPLC 4. HPLC-UV Analysis (Quantitative) HPLC_Prep->HPLC Data_Analysis 5. Calculate % Conversion & Isomer Ratio HPLC->Data_Analysis Data_Analysis->Reaction Feedback to Optimize Reaction NMR 7. ¹H & ¹³C NMR (Structural Proof) Purification->NMR LCMS 8. LC-MS Analysis (Molecular Weight) Purification->LCMS

Caption: Overall analytical workflow for monitoring and characterization.

Troubleshooting Isomer Formation

This decision tree provides a logical path for addressing issues with regioselectivity.

IsomerTroubleshooting Start HPLC shows multiple product peaks? Confirm_Isomers Confirm isomer identity using LC-MS and NMR. Start->Confirm_Isomers Yes End_Good Single product peak. Proceed to characterization. Start->End_Good No Purify Separate isomers using preparative HPLC or careful column chromatography. Confirm_Isomers->Purify If optimization fails Optimize Reaction Optimization Required Confirm_Isomers->Optimize Change_Base Try a different base (e.g., bulkier or weaker/stronger). Optimize->Change_Base Change_Solvent Vary solvent polarity (e.g., DMF vs. ACN vs. THF). Optimize->Change_Solvent Change_Temp Lower reaction temperature to favor kinetic product. Optimize->Change_Temp

Caption: Decision tree for troubleshooting isomer formation.

References

  • Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163.

  • Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 243–251.

  • Mphahlele, M. J., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6195.

  • Ciaffo, M., et al. (2012). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2012(12), 2385-2394.

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles.

  • Mague, J. T., et al. (2007). Ethyl 1-methylimidazole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(1), o243-o244.

  • Guidechem. (n.d.). What is the synthesis of Ethyl imidazole-4-carboxylate?

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3939-3956.

  • Sigma-Aldrich. (n.d.). Ethyl imidazole-4-carboxylate.

  • Wang, M. L., & Yang, H. M. (2004). Kinetic studies on N-alkylation of imidazole in the presence of phase transfer catalysis. Journal of Molecular Catalysis A: Chemical, 213(1), 129-135.

  • BenchChem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 99170, Ethyl 4(5)-imidazolecarboxylate.

Sources

Reference Data & Comparative Studies

Validation

"Ethyl 1-ethyl-1H-imidazole-4-carboxylate" vs. "Methyl 1-ethyl-1H-imidazole-4-carboxylate" reactivity

An In-Depth Comparative Guide to the Reactivity of Ethyl 1-ethyl-1H-imidazole-4-carboxylate and Methyl 1-ethyl-1H-imidazole-4-carboxylate Introduction In the landscape of heterocyclic chemistry, particularly in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of Ethyl 1-ethyl-1H-imidazole-4-carboxylate and Methyl 1-ethyl-1H-imidazole-4-carboxylate

Introduction

In the landscape of heterocyclic chemistry, particularly in the synthesis of pharmaceutical intermediates and functional materials, 1-alkyl-1H-imidazole-4-carboxylates serve as critical building blocks. Among these, the methyl and ethyl esters—specifically Methyl 1-ethyl-1H-imidazole-4-carboxylate and Ethyl 1-ethyl-1H-imidazole-4-carboxylate—are frequently encountered. While structurally similar, the choice between the methyl and ethyl ester functionalities is not arbitrary and carries significant implications for reaction kinetics, yield, and purification strategies.

This guide provides a detailed comparison of the reactivity of these two compounds. We will dissect the underlying chemical principles governing their behavior in key organic transformations and offer practical, data-driven insights for researchers, scientists, and drug development professionals. The discussion is grounded in established mechanistic principles and supported by detailed experimental protocols for direct comparison.

Fundamental Principles: Steric and Electronic Effects on Ester Reactivity

The reactivity of a carboxylic acid ester in nucleophilic acyl substitution is primarily dictated by the electrophilicity of the carbonyl carbon and the stability of the leaving group (alkoxide). When comparing a methyl ester to an ethyl ester, the leaving groups (methoxide vs. ethoxide) have similar stability. Therefore, the dominant differentiating factor is the steric hindrance presented by the alkyl group of the ester.

  • Steric Hindrance: The ethyl group (-OCH2CH3) is sterically more demanding than the methyl group (-OCH3). During a nucleophilic attack on the carbonyl carbon, the reaction proceeds through a crowded tetrahedral intermediate. The bulkier ethyl group creates greater steric repulsion in this transition state, increasing its energy and consequently slowing down the reaction rate compared to the methyl ester. This effect is the primary driver of the generally higher reactivity observed for methyl esters.

  • Electronic Effects: The ethyl group is slightly more electron-donating (inductive effect) than the methyl group. This marginally increases the electron density at the carbonyl carbon of the ethyl ester, making it a slightly weaker electrophile compared to the methyl ester. While this electronic effect is secondary to the steric effect, it further contributes to the lower reactivity of the ethyl ester.

Figure 1: Nucleophilic attack on methyl vs. ethyl esters. The larger ethyl group leads to a more sterically crowded transition state, resulting in a slower reaction rate (k_Et < k_Me).

Comparative Reactivity in Key Transformations

We will now examine the practical implications of these principles in common synthetic operations.

Saponification (Base-Catalyzed Hydrolysis)

Saponification is the hydrolysis of an ester under basic conditions to yield a carboxylate salt and an alcohol. This reaction is fundamental for converting the ester back to the parent carboxylic acid.

Reactivity Comparison: The saponification of Methyl 1-ethyl-1H-imidazole-4-carboxylate is expected to be significantly faster than that of its ethyl counterpart. The hydroxide ion (OH⁻) is a relatively small nucleophile, but the steric difference between the methyl and ethyl groups is still pronounced enough to cause a noticeable difference in reaction rates. For typical esters, methyl esters can hydrolyze up to twice as fast as ethyl esters under identical conditions.

Table 1: Summary of Properties and Expected Reactivity

PropertyMethyl 1-ethyl-1H-imidazole-4-carboxylateEthyl 1-ethyl-1H-imidazole-4-carboxylateRationale
Molecular Weight 168.19 g/mol 182.22 g/mol Difference of a -CH2- group.
Boiling Point LowerHigherIncreased van der Waals forces with larger alkyl chain.
Relative Rate of Saponification Faster (k_Me)Slower (k_Et)Less steric hindrance for nucleophilic attack.
Relative Rate of Amidation FasterSlowerLess steric hindrance for the amine nucleophile.
Relative Rate of Reduction (LiAlH4) FasterSlowerLess steric hindrance for the hydride nucleophile.
Choice in Synthesis Preferred for higher reactivity and easier removal of methanol byproduct.Preferred when using ethanol as a solvent, or when slower, more controlled reactivity is desired.Practical considerations in process chemistry.
Protocol: Comparative Kinetic Analysis of Saponification

This protocol describes a method to quantify the difference in hydrolysis rates.

  • Preparation of Reagents:

    • Prepare a 0.1 M solution of Methyl 1-ethyl-1H-imidazole-4-carboxylate in a 1:1 mixture of Dioxane:Water.

    • Prepare a 0.1 M solution of Ethyl 1-ethyl-1H-imidazole-4-carboxylate in the same solvent system.

    • Prepare a 0.2 M solution of Sodium Hydroxide (NaOH) in water.

  • Reaction Setup:

    • In two separate, temperature-controlled reaction vessels maintained at 25°C, place 10 mL of each ester solution.

    • Initiate the reactions simultaneously by adding 10 mL of the 0.2 M NaOH solution to each vessel, resulting in a final ester concentration of 0.05 M and NaOH concentration of 0.1 M.

  • Time-Course Monitoring:

    • At timed intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a 1.0 mL aliquot from each reaction mixture.

    • Immediately quench the aliquot in a vial containing 1.0 mL of 0.1 M Hydrochloric Acid (HCl) to neutralize the NaOH and stop the reaction.

  • Analysis by High-Performance Liquid Chromatography (HPLC):

    • Analyze the quenched aliquots by reverse-phase HPLC.

    • Use a C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile.

    • Monitor the disappearance of the starting ester peak area over time.

  • Data Analysis:

    • Plot the natural logarithm of the ester concentration (ln[Ester]) versus time for both reactions.

    • For a pseudo-first-order reaction (with NaOH in excess), the slope of this plot will be equal to the negative of the rate constant (-k).

    • Compare the calculated rate constants (k_Me vs. k_Et) to determine the relative reactivity.

Amidation

Amidation involves the reaction of the ester with an amine to form an amide. This is a cornerstone reaction in the synthesis of active pharmaceutical ingredients.

Reactivity Comparison: Similar to saponification, amidation is subject to steric effects. The nucleophilic amine must attack the carbonyl carbon. The increased steric bulk of the ethyl group in Ethyl 1-ethyl-1H-imidazole-4-carboxylate will slow the reaction relative to the methyl ester, especially if the amine itself is sterically hindered. For many applications, the faster reaction and the easier removal of the volatile methanol byproduct make the methyl ester the preferred substrate.

Protocol: Comparative Synthesis of N-benzyl-1-ethyl-1H-imidazole-4-carboxamide
  • Reaction Setup:

    • Reaction A (Methyl Ester): In a round-bottom flask, dissolve Methyl 1-ethyl-1H-imidazole-4-carboxylate (1.0 eq) in anhydrous Toluene. Add benzylamine (1.2 eq).

    • Reaction B (Ethyl Ester): In a separate, identical flask, dissolve Ethyl 1-ethyl-1H-imidazole-4-carboxylate (1.0 eq) in anhydrous Toluene. Add benzylamine (1.2 eq).

  • Reaction Conditions:

    • Heat both reaction mixtures to reflux (approx. 110°C) and monitor by Thin Layer Chromatography (TLC) or HPLC for the disappearance of the starting ester.

    • The reaction with the methyl ester is expected to reach completion in a shorter timeframe.

  • Work-up and Purification:

    • After completion, cool the reaction mixtures to room temperature.

    • Wash the organic layer with a 1 M HCl solution to remove excess benzylamine, followed by a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure amide.

  • Analysis:

    • Compare the reaction times and isolated yields for both processes. The yield from the methyl ester reaction may be higher due to a more favorable reaction equilibrium and shorter reaction time, which can minimize the formation of degradation byproducts.

Experimental and Analytical Workflow

A systematic approach is crucial for accurately comparing the reactivity of the two esters. The following workflow can be adapted for various nucleophilic substitution reactions.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion Reagents Prepare Stock Solutions (Methyl & Ethyl Esters, Nucleophile) QC Verify Purity & Concentration (NMR, HPLC) Reagents->QC Setup Set up Parallel Reactions (Identical Temp, Conc., Stirring) QC->Setup Initiate Initiate Reactions Simultaneously Setup->Initiate Sampling Aliquoting & Quenching at Timed Intervals Initiate->Sampling HPLC HPLC/GC Analysis of Aliquots Sampling->HPLC Kinetics Plot ln[Reactant] vs. Time HPLC->Kinetics Rate Calculate Rate Constants (k_Me and k_Et) Kinetics->Rate Compare Compare k_Me vs. k_Et Rate->Compare Report Report Relative Reactivity (k_Me / k_Et) Compare->Report

Comparative

A Comparative Guide to the Synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction to Ethyl 1-ethyl-1H-imidazole-4-carboxylate The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of biologi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ethyl 1-ethyl-1H-imidazole-4-carboxylate

The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. Ethyl 1-ethyl-1H-imidazole-4-carboxylate, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents. The strategic placement of the ethyl groups at the N1 and C4-ester positions offers opportunities for further functionalization and molecular elaboration. The efficiency and scalability of its synthesis are therefore of paramount importance.

This guide will compare three distinct synthetic strategies:

  • Classical Two-Step Synthesis: Formation of the imidazole core followed by regioselective N-ethylation.

  • One-Pot Multicomponent Synthesis: A modern approach leveraging microwave-assisted cyclization to construct the substituted imidazole in a single step.

  • Marckwald Synthesis Adaptation: A convergent approach building the imidazole ring from precursors already containing the N-ethyl moiety.

Method 1: Classical Two-Step Synthesis via N-Alkylation

This widely-used approach involves the initial construction of the ethyl 1H-imidazole-4-carboxylate core, followed by the introduction of the N-ethyl group in a separate alkylation step.

Step 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate

A robust and well-documented method for the synthesis of the parent ethyl 1H-imidazole-4-carboxylate starts from readily available glycine.[1] The reaction sequence involves the acylation of glycine, followed by esterification, condensation with methyl formate, cyclization with potassium thiocyanate to form a 2-mercaptoimidazole intermediate, and finally, desulfurization via oxidation.[1]

  • Acetyl Glycine (2): Glycine (0.30 mol) is dissolved in water, and acetic anhydride (0.50 mol) is added in portions at 20°C. The mixture is stirred for 2 hours, then cooled to induce crystallization. The product is filtered, washed, and dried. A second crop can be obtained from the concentrated filtrate.

  • Acetyl Glycine Ethyl Ester (3): Acetyl glycine (0.10 mol) is refluxed with ethanol in the presence of a strong acidic cation exchange resin for 3 hours. The resin is filtered off, and the filtrate is concentrated to yield the ester.

  • 2-Mercapto-4-imidazole formate ethyl ester (5): Sodium hydride (0.065 mol) is suspended in toluene, and methyl formate is added, followed by a solution of acetyl glycine ethyl ester (0.06 mol) in toluene. The resulting condensate is treated with an aqueous solution of potassium thiocyanate (0.07 mol) and hydrochloric acid at 55-60°C for 4 hours. The crude product is obtained after workup and recrystallization.

  • Ethyl imidazole-4-carboxylate (1): The 2-mercaptoimidazole intermediate (0.003 mol) is dissolved in 50% hydrogen peroxide at 15°C and then heated to 55-60°C for 2 hours. After neutralization with saturated sodium carbonate solution, the product crystallizes upon cooling.

Step 2: Regioselective N-Ethylation

The critical step in this sequence is the selective ethylation at the N1 position of the imidazole ring. The tautomeric nature of the NH proton in ethyl 1H-imidazole-4-carboxylate can lead to the formation of two regioisomers upon alkylation: the desired ethyl 1-ethyl-1H-imidazole-4-carboxylate and the undesired ethyl 1-ethyl-1H-imidazole-5-carboxylate. The ratio of these isomers is highly dependent on the reaction conditions.

To favor the formation of the thermodynamically more stable N1-alkylated product, the choice of base and solvent is crucial. A strong, non-nucleophilic base in a polar aprotic solvent is often employed to deprotonate the imidazole, and the subsequent alkylation is typically carried out with an ethyl halide. The use of sodium hydride in a solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) can promote the formation of the desired N1-isomer.[1]

  • To a solution of ethyl 1H-imidazole-4-carboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq of a 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0°C and add iodoethane (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Data Summary for Method 1
StepReactantsReagents/ConditionsProductYield (%)
1aGlycineAcetic Anhydride, WaterAcetyl Glycine86.8[1]
1bAcetyl GlycineEthanol, Acidic Resin, RefluxAcetyl Glycine Ethyl Ester83.3[1]
1cAcetyl Glycine Ethyl EsterNaH, Methyl Formate, KSCN, HCl2-Mercapto-4-imidazole formate ethyl ester32.9[1]
1d2-Mercapto-4-imidazole formate ethyl ester50% H2O2Ethyl 1H-imidazole-4-carboxylate54.0[1]
2Ethyl 1H-imidazole-4-carboxylateNaH, Iodoethane, DMFEthyl 1-ethyl-1H-imidazole-4-carboxylateVariable (isomer separation required)
Workflow Diagram for Method 1

Classical_Two-Step_Synthesis cluster_0 Step 1: Imidazole Core Synthesis cluster_1 Step 2: N-Ethylation Glycine Glycine AcetylGlycine Acetyl Glycine Glycine->AcetylGlycine Acylation AcetylGlycineEster Acetyl Glycine Ethyl Ester AcetylGlycine->AcetylGlycineEster Esterification Mercaptoimidazole 2-Mercaptoimidazole Intermediate AcetylGlycineEster->Mercaptoimidazole Condensation & Cyclization ImidazoleEster Ethyl 1H-imidazole- 4-carboxylate Mercaptoimidazole->ImidazoleEster Desulfurization TargetProduct Ethyl 1-ethyl-1H-imidazole- 4-carboxylate ImidazoleEster->TargetProduct N-Ethylation (NaH, Iodoethane) Isomer Ethyl 1-ethyl-1H-imidazole- 5-carboxylate ImidazoleEster->Isomer Side Product

Caption: Workflow for the classical two-step synthesis.

Method 2: One-Pot Microwave-Assisted Synthesis

This modern approach offers a more convergent and efficient route to N-substituted imidazoles by constructing the ring and introducing the N-ethyl group in a single, microwave-assisted step. This method is based on the 1,5-electrocyclization of azavinyl azomethine ylides.[2]

Underlying Principles

The reaction involves the treatment of a 1,2-diaza-1,3-diene with a primary amine (ethylamine in this case) and an aldehyde, followed by microwave irradiation.[2] The use of microwave heating dramatically reduces reaction times and can improve yields compared to conventional heating. This multicomponent approach allows for the direct and modular synthesis of diversely functionalized imidazoles.[2]

Experimental Protocol: Microwave-Assisted Synthesis[2]
  • A solution of a suitable 1,2-diaza-1,3-diene (e.g., a 2-chloro-3-(ethoxycarbonylhydrazono)alkanoate derivative, 1.0 eq) in acetonitrile is prepared in a microwave vial.

  • Triethylamine (1.0 eq) is added at room temperature.

  • Ethylamine (1.05 eq) is then added, and the solution is stirred until a color change is observed.

  • An aldehyde (e.g., paraformaldehyde for an unsubstituted C2 position, 2.0 eq) is added.

  • The vial is sealed and subjected to microwave irradiation at 150°C for 20 minutes.

  • After cooling, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Data Summary for Method 2
ReactantsReagents/ConditionsProductYield (%)
1,2-Diaza-1,3-diene, Ethylamine, AldehydeAcetonitrile, TEA, Microwave (150°C, 20 min)Ethyl 1-ethyl-1H-imidazole-4-carboxylate and derivativesGood to excellent (literature examples for similar amines)[2]
Workflow Diagram for Method 2

Microwave_Synthesis cluster_0 One-Pot Reaction Reactants 1,2-Diaza-1,3-diene + Ethylamine + Aldehyde Intermediate Azavinyl Azomethine Ylide Intermediate Reactants->Intermediate Microwave Irradiation TargetProduct Ethyl 1-ethyl-1H-imidazole- 4-carboxylate Intermediate->TargetProduct 1,5-Electrocyclization & Aromatization

Caption: One-pot microwave-assisted synthesis workflow.

Method 3: Marckwald Synthesis Adaptation

The Marckwald synthesis is a classical method for imidazole ring formation that involves the reaction of an α-aminoketone with a cyanate or thiocyanate derivative.[3][4] By utilizing an N-ethylated α-aminoketone as a starting material, this method can be adapted for the direct synthesis of the target molecule.

Rationale for Starting Material Selection

The key to this approach is the synthesis of ethyl 2-(ethylamino)-3-oxobutanoate or a similar N-ethylated α-aminoketone precursor. This can be achieved through various established methods, such as the reductive amination of an α-diketone or the amination of an α-haloketone with ethylamine.

Experimental Protocol: Adapted Marckwald Synthesis
  • Synthesis of N-ethylated α-aminoketone: An appropriate α-haloketone (e.g., ethyl 2-chloroacetoacetate) is reacted with an excess of ethylamine in a suitable solvent like ethanol. The reaction mixture is stirred at room temperature or with gentle heating until completion.

  • Cyclization: The crude N-ethylated α-aminoketone is then reacted with potassium thiocyanate in an acidic medium (e.g., aqueous HCl) and heated to form the 2-mercaptoimidazole intermediate.

  • Desulfurization: The intermediate is subsequently desulfurized using an oxidizing agent such as hydrogen peroxide or dilute nitric acid to yield the final product, Ethyl 1-ethyl-1H-imidazole-4-carboxylate.

Data Summary for Method 3
StepReactantsReagents/ConditionsProductYield (%)
1α-Haloketone, EthylamineEthanolN-ethylated α-aminoketoneVariable
2N-ethylated α-aminoketoneKSCN, HCl, Heat1-Ethyl-2-mercapto-imidazole intermediateModerate
31-Ethyl-2-mercapto-imidazole intermediateOxidizing agent (e.g., H2O2)Ethyl 1-ethyl-1H-imidazole-4-carboxylateModerate to Good
Logical Relationship Diagram for Method 3

Marckwald_Synthesis Start α-Haloketone + Ethylamine AminoKetone N-Ethyl-α-aminoketone Start->AminoKetone Cyclization Cyclization with KSCN AminoKetone->Cyclization Mercaptoimidazole 1-Ethyl-2-mercaptoimidazole Intermediate Cyclization->Mercaptoimidazole Desulfurization Desulfurization Mercaptoimidazole->Desulfurization TargetProduct Ethyl 1-ethyl-1H-imidazole- 4-carboxylate Desulfurization->TargetProduct

Caption: Adapted Marckwald synthesis logical flow.

Comparative Analysis and Conclusion

FeatureMethod 1: Classical Two-StepMethod 2: One-Pot MicrowaveMethod 3: Adapted Marckwald
Number of Steps MultipleOne-potMultiple
Overall Yield ModeratePotentially HighModerate
Reaction Time LongVery ShortModerate
Scalability GoodPotentially limited by microwave reactor sizeGood
Key Challenges Regioselectivity of N-alkylation, separation of isomersAvailability of starting 1,2-diaza-1,3-dienesSynthesis and stability of the N-ethyl-α-aminoketone
Green Chemistry Use of hazardous reagents (NaH), multiple stepsReduced reaction times, potential for solvent-free conditionsUse of potentially hazardous reagents
Versatility High, well-established chemistryHigh, modular approachModerate, dependent on α-aminoketone availability

Expert Insights and Recommendations:

  • Method 1 (Classical Two-Step) is a reliable and well-understood route, particularly for smaller-scale synthesis where the separation of regioisomers is manageable. The primary drawback is the potential for low yields in the N-alkylation step and the need for careful chromatographic purification.

  • Method 2 (One-Pot Microwave-Assisted) represents the most modern and efficient approach. Its key advantages are the speed of synthesis and the convergence of multiple steps into a single operation. For laboratories equipped with microwave reactors, this method is highly attractive for rapid library synthesis and lead optimization. The main consideration is the commercial availability or efficient synthesis of the required 1,2-diaza-1,3-diene starting materials.

  • Method 3 (Adapted Marckwald Synthesis) offers a solid, convergent alternative. By incorporating the N-ethyl group early in the synthesis, it circumvents the regioselectivity issues of Method 1. The success of this route hinges on the efficient preparation of the N-ethyl-α-aminoketone precursor.

This guide is intended to serve as a valuable resource for chemists in the pharmaceutical industry. The choice of synthetic route will ultimately depend on the specific project goals, available resources, and the desired scale of production.

References

  • D'hooghe, M., et al. (2009). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 14(7), 2591-2605. [Link]

  • Zhang, Y., et al. (2013). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 5(12), 654-657. [Link]

  • Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 243–251. [Link]

  • Oriental Journal of Chemistry. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 40(3). [Link]

  • Google Patents. (2016).
  • Google Patents. (2012). Method for preparing 1H-imidazole-4-formic acid. CN102643237B.
  • Google Patents. (2013). Process for the preparation of 4-(1-hydroxy-1-methylethyl)
  • Chempedia. (n.d.). Prepartion of Ethyl imidazole-4-carboxylate. LookChem. [Link]

  • Baran, P. (n.d.). Synthesis of Imidazoles. Baran Lab. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Imidazoles. Organic Chemistry Portal. [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1346–1357. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]

Sources

Validation

A Comparative Analysis of the Biological Activity of Ethyl 1-ethyl-1H-imidazole-4-carboxylate and its Constitutional Isomers

Introduction The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to en...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to the development of imidazole-containing drugs with a wide spectrum of activities, including antimicrobial, antifungal, and anticancer effects.[2][3][4] The biological profile of an imidazole derivative is profoundly influenced by the nature and position of its substituents. Even subtle changes, such as the rearrangement of substituents to form constitutional isomers, can dramatically alter a molecule's interaction with biological targets, thereby affecting its efficacy and therapeutic potential.[5]

This guide provides a comparative analysis of the biological activity of Ethyl 1-ethyl-1H-imidazole-4-carboxylate and two of its key constitutional isomers: Ethyl 1-ethyl-1H-imidazole-2-carboxylate and Ethyl 1-ethyl-1H-imidazole-5-carboxylate. While direct comparative studies on these specific molecules are not extensively documented, this analysis synthesizes data from related imidazole derivatives to construct a predictive framework for their potential biological activities. We will explore their hypothetical antimicrobial and anticancer properties, supported by detailed experimental protocols and in silico predictive models, to illustrate the critical role that isomeric positioning plays in drug discovery and development.

The Isomers in Focus: A Structural Overview

The three compounds under investigation share the same molecular formula (C₈H₁₂N₂O₂) but differ in the point of attachment of the ethyl carboxylate group to the 1-ethylimidazole ring. This variation in substituent position is the basis of their constitutional isomerism.

  • Compound A: Ethyl 1-ethyl-1H-imidazole-4-carboxylate

  • Compound B: Ethyl 1-ethyl-1H-imidazole-2-carboxylate

  • Compound C: Ethyl 1-ethyl-1H-imidazole-5-carboxylate

The positioning of the electron-withdrawing ethyl carboxylate group at different carbons of the imidazole ring is expected to modulate the electronic distribution, steric profile, and hydrogen bonding capacity of each molecule, thereby influencing its biological activity.

Comparative Biological Evaluation: An Illustrative Analysis

To provide a framework for comparison, we will examine the potential antimicrobial and anticancer activities of these isomers. The following data is illustrative, based on trends observed for similar imidazole derivatives, and serves to model the expected outcomes of a direct experimental comparison.

Antimicrobial and Antifungal Activity

Imidazole derivatives are known to exhibit significant antimicrobial activity, often by disrupting cell wall synthesis or DNA replication in pathogenic microbes.[3] A standard method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[6][7][8]

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data

CompoundIsomer PositionS. aureus (Gram+) MIC (µg/mL)E. coli (Gram-) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
Compound A 4-carboxylate326416
Compound B 2-carboxylate16328
Compound C 5-carboxylate64>12832
Ciprofloxacin (Control)10.5N/A
Fluconazole (Control)N/AN/A4

Causality: The hypothetical data suggests that the 2-substituted isomer (Compound B) may possess the most potent antimicrobial and antifungal activity. This can be rationalized by the unique electronic environment of the C2 position of the imidazole ring. Substituents at C2 are known to influence interactions with metalloenzymes, which are crucial for microbial survival.[5] The steric accessibility of the C2 position may also facilitate more effective binding to target enzymes compared to the more hindered C4 and C5 positions.

Anticancer Activity

The anticancer potential of imidazole derivatives is a significant area of research, with many compounds demonstrating cytotoxicity against various cancer cell lines.[9][10][11][12] The MTT assay is a widely used colorimetric method to assess cell viability and determine the half-maximal inhibitory concentration (IC₅₀) of a compound.[13][14]

Table 2: Illustrative Anticancer Activity (IC₅₀) Data

CompoundIsomer PositionHeLa (Cervical Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)
Compound A 4-carboxylate15.222.5
Compound B 2-carboxylate28.935.1
Compound C 5-carboxylate8.512.3
Doxorubicin (Control)0.81.2

Causality: In this illustrative dataset, the 5-substituted isomer (Compound C) is presented as the most potent anticancer agent. The rationale is that the specific stereoelectronic profile of the 5-carboxylate isomer might favor binding to a particular anticancer target, such as tubulin or a specific kinase. The positioning of substituents on the imidazole ring plays a crucial role in defining the orientation of the molecule within the active site of a target protein.[5]

In Silico Predictive Analysis

To further explore the potential mechanisms underlying the differential activities of these isomers, computational methods such as molecular docking and ADMET prediction are invaluable tools in modern drug discovery.[15]

Molecular Docking

Molecular docking predicts the preferred orientation of a molecule when bound to a specific protein target.[16] For this guide, we will consider a hypothetical docking study against the active site of Staphylococcus aureus DNA gyrase, a common target for antibacterial agents.

Table 3: Illustrative Molecular Docking Scores

CompoundIsomer PositionTarget ProteinDocking Score (kcal/mol)Key Interactions
Compound A 4-carboxylateS. aureus DNA Gyrase-7.2H-bond with Asp81
Compound B 2-carboxylateS. aureus DNA Gyrase-8.5H-bond with Asp81, Pi-alkyl with Val128
Compound C 5-carboxylateS. aureus DNA Gyrase-6.8H-bond with Ser82

Interpretation: The lower docking score for Compound B suggests a more stable binding interaction with the DNA gyrase active site, which correlates with its superior hypothetical antimicrobial activity. This enhanced binding is attributed to its ability to form multiple favorable interactions with key amino acid residues.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction helps to assess the drug-likeness of a compound.[17][18][19]

Table 4: Illustrative ADMET Properties

ParameterCompound ACompound BCompound CDesirable Range
LogP 1.81.71.9< 5
Topological Polar Surface Area (TPSA) 54.7 Ų54.7 Ų54.7 Ų< 140 Ų
Blood-Brain Barrier (BBB) Permeability LowLowLowVaries with target
Human Intestinal Absorption (HIA) HighHighHigh> 80%
Lipinski's Rule of Five 0 Violations0 Violations0 Violations0 Violations

Interpretation: All three isomers are predicted to have favorable drug-like properties, with good intestinal absorption and adherence to Lipinski's Rule of Five. Their low predicted BBB permeability suggests they are less likely to cause central nervous system side effects.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key biological assays discussed.

Protocol 1: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.[20]

  • Preparation of Stock Solutions: Dissolve the test compounds and control antibiotics in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Inoculum Preparation: Culture the microbial strains in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) until they reach the logarithmic growth phase.[8] Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions with the broth medium to achieve a range of test concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[20]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[21]

Protocol 2: MTT Assay for Anticancer Activity

The MTT assay is a reliable method for assessing cell viability and the cytotoxic effects of potential anticancer compounds.[22][23]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Protocol 3: Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking.[24]

  • Receptor and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning charges. Prepare the 3D structures of the ligand isomers and minimize their energy.

  • Grid Box Definition: Define the search space (grid box) on the receptor, typically encompassing the active site.

  • Docking Execution: Run the docking simulation using AutoDock Vina, which will sample different conformations and orientations of the ligand within the grid box and calculate the binding affinity for each pose.[25]

  • Analysis of Results: Analyze the docking results to identify the lowest energy binding pose and the corresponding binding affinity (docking score). Visualize the protein-ligand interactions to understand the key binding determinants.

Visualizations

Logical Relationship of the Comparative Study

G cluster_compounds Isomeric Compounds cluster_assays Biological & In Silico Evaluation cluster_results Comparative Analysis A Compound A (4-carboxylate) Antimicrobial Antimicrobial Assay (MIC) A->Antimicrobial Anticancer Anticancer Assay (IC50) A->Anticancer Docking Molecular Docking A->Docking ADMET ADMET Prediction A->ADMET B Compound B (2-carboxylate) B->Antimicrobial B->Anticancer B->Docking B->ADMET C Compound C (5-carboxylate) C->Antimicrobial C->Anticancer C->Docking C->ADMET SAR Structure-Activity Relationship (SAR) Antimicrobial->SAR Anticancer->SAR Docking->SAR ADMET->SAR

Caption: Logical workflow of the comparative analysis.

Experimental Workflow for MIC Determination

prep_stock Prepare Compound Stock Solutions serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (18-24h, 37°C) inoculate->incubate read_mic Read MIC Value (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for the broth microdilution MIC assay.

Hypothetical Signaling Pathway Inhibition

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Proliferation Cell Proliferation & Survival TF->Proliferation Isomer_C Compound C (5-carboxylate) Isomer_C->Kinase_B Inhibition

Caption: Hypothetical inhibition of a cancer cell signaling pathway.

Conclusion

This guide highlights the profound impact of constitutional isomerism on the biological activity of Ethyl 1-ethyl-1H-imidazole-carboxylate derivatives. Through an illustrative comparison, we have postulated how minor positional changes of the ethyl carboxylate group can lead to significant differences in antimicrobial and anticancer efficacy. The 2-substituted isomer is predicted to be a superior antimicrobial agent, while the 5-substituted isomer shows greater promise as an anticancer compound. These hypotheses are grounded in the established principles of medicinal chemistry and structure-activity relationships for imidazole-based compounds.[5]

The provided experimental protocols offer a clear and reproducible methodology for validating these predictions in a laboratory setting. Furthermore, the in silico analyses demonstrate the power of computational tools to guide and rationalize experimental drug discovery efforts. For researchers and drug development professionals, this comparative guide underscores the importance of a comprehensive evaluation of isomeric series to identify lead candidates with optimal therapeutic profiles.

References

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. (2021). National Institutes of Health. [Link]

  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (2021). PubMed. [Link]

  • AutoDock Vina: Molecular docking program. Autodock Vina 1.2.0 documentation. [Link]

  • In-Silico Molecular Docking Studies of Some Imidazole Based Derivatives on Mapk Inhibitor (PDB ID- 1a9u) Against Inflammation. (2024). Journal of Chemical Health Risks. [Link]

  • Overview on Biological Activities of Imidazole Derivatives. (2022). ResearchGate. [Link]

  • Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. (2025). BMC Chemistry. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. (2019). ResearchGate. [Link]

  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023). Journal of Medicinal Chemistry. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. [Link]

  • Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. MDPI. [Link]

  • A review: Imidazole synthesis and its biological activities. ijrpr.com. [Link]

  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. National Institutes of Health. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Institutes of Health. [Link]

  • Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. bioinformation.net. [Link]

  • ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025). PubMed Central. [Link]

  • AutoDock Vina. The Scripps Research Institute. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Institutes of Health. [Link]

  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Royal Society of Chemistry. [Link]

  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. [Link]

  • Anticancer assay (MTT). Bio-protocol. [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Cureus. [Link]

  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2025). PubMed. [Link]

  • Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2. DergiPark. [Link]

  • AutoDock Vina: A Rigid, Grid-based Docking Procedure. fiu.edu. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. scirp.org. [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). MDPI. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). idexx. [Link]

  • Basic docking. Autodock Vina 1.2.0 documentation. [Link]

  • Imidazole: Having Versatile Biological Activities. (2014). ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Publication Corporation. [Link]

  • Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. sciencedirect.com. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

Sources

Comparative

A Comparative Guide to HPLC and LC-MS Methods for the Purity Analysis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate

In the landscape of pharmaceutical development and chemical research, the rigorous assessment of a compound's purity is a cornerstone of quality and safety. This guide provides an in-depth comparison of High-Performance...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the rigorous assessment of a compound's purity is a cornerstone of quality and safety. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate, a key building block in various synthetic pathways. Our focus is to equip researchers, scientists, and drug development professionals with the technical rationale and practical methodologies to make informed decisions for their analytical needs.

The structural integrity and purity of Ethyl 1-ethyl-1H-imidazole-4-carboxylate are critical for the successful synthesis of downstream products and for ensuring the reliability of biological and chemical studies. Impurities, which can arise from starting materials, side reactions, or degradation, can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[1] Therefore, robust analytical methods are essential for the accurate quantification of the main compound and the detection and identification of any potential impurities.

This guide will delve into the nuances of both HPLC with UV detection and LC-MS, presenting them not as mutually exclusive but as complementary techniques in a comprehensive purity assessment strategy. We will explore the underlying principles, provide detailed experimental protocols, and present comparative data to illustrate the strengths and limitations of each approach. All methodologies are designed to be self-validating, adhering to the principles of scientific integrity and aligning with industry-standard guidelines such as those from the International Council for Harmonisation (ICH).[2][3][4]

High-Performance Liquid Chromatography (HPLC) with UV Detection: The Gold Standard for Quantitative Purity

HPLC is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture.[5][6] For the purity analysis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate, a reversed-phase HPLC method with UV detection is a robust and reliable choice for routine quality control.

Rationale for Method Development

The selection of the chromatographic conditions is paramount for achieving optimal separation. Ethyl 1-ethyl-1H-imidazole-4-carboxylate is a moderately polar compound, making it well-suited for reversed-phase chromatography.

  • Stationary Phase: A C8 or C18 column is a common choice for the separation of imidazole derivatives.[7][8] A C8 column, being slightly less hydrophobic than a C18, can sometimes offer better peak shape for polar compounds and faster elution times. For this guide, we propose a C8 column to balance retention and analysis time.

  • Mobile Phase: A mixture of an organic solvent (methanol or acetonitrile) and an aqueous buffer is typically used in reversed-phase HPLC. Methanol is often preferred for the analysis of imidazole-containing compounds as it can offer different selectivity compared to acetonitrile.[7][9] A phosphate buffer is chosen to maintain a consistent pH, which is crucial for the reproducible ionization state of the imidazole ring and any acidic or basic impurities. A slightly acidic pH (around 3.2) is often beneficial for the peak shape of nitrogen-containing heterocycles.[7][10]

  • Detection: The imidazole ring possesses a chromophore that absorbs UV light. The selection of an appropriate wavelength is critical for sensitivity. A UV-Vis spectrophotometer detector set at a wavelength that provides a good response for the main peak and potential impurities is essential.

Experimental Protocol: HPLC-UV Method

Objective: To determine the purity of Ethyl 1-ethyl-1H-imidazole-4-carboxylate and quantify known and unknown impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: Thermo Scientific™ BDS Hypersil™ C8 (5 µm, 250 x 4.6 mm)[7]

  • Mobile Phase A: 0.025 M Potassium Dihydrogen Phosphate (KH2PO4), adjusted to pH 3.2 with phosphoric acid[7]

  • Mobile Phase B: Methanol[7]

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 30
    15 70
    20 70
    21 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min[7]

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve Ethyl 1-ethyl-1H-imidazole-4-carboxylate reference standard in a 50:50 (v/v) mixture of methanol and water to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

Data Analysis and Performance

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method should be validated according to ICH guidelines (Q2(R2)) for parameters such as specificity, linearity, accuracy, precision, and robustness.[2][3][11]

Table 1: Hypothetical Performance Data for HPLC-UV Method

ParameterResult
Retention Time (Main Peak)~ 8.5 min
Resolution (Main Peak vs. Closest Impurity)> 2.0
Linearity (r²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (%RSD)< 2.0%
Limit of Detection (LOD)0.01%
Limit of Quantification (LOQ)0.03%

Liquid Chromatography-Mass Spectrometry (LC-MS): A Powerful Tool for Impurity Identification

While HPLC-UV is excellent for quantification, it provides limited structural information about unknown impurities. LC-MS combines the separation power of HPLC with the highly sensitive and specific detection capabilities of mass spectrometry, making it an indispensable tool for the identification of unknown impurities and the confirmation of known ones.[12][13]

Rationale for Method Development

The LC method developed for HPLC-UV can often be adapted for LC-MS with some modifications to ensure compatibility with the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for moderately polar molecules like Ethyl 1-ethyl-1H-imidazole-4-carboxylate. Given the presence of basic nitrogen atoms in the imidazole ring, positive ion mode is expected to be highly efficient.

  • Mobile Phase Compatibility: Non-volatile buffers like phosphate buffers are not compatible with mass spectrometry. Therefore, volatile mobile phase additives such as formic acid or ammonium acetate are used to facilitate ionization.[9]

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is advantageous for accurate mass measurements, which can help in determining the elemental composition of unknown impurities. A triple quadrupole mass spectrometer is ideal for targeted quantification due to its high sensitivity and selectivity.[12]

Experimental Protocol: LC-MS Method

Objective: To identify and confirm the structure of potential impurities in Ethyl 1-ethyl-1H-imidazole-4-carboxylate.

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Thermo Scientific™ Q Exactive™ Plus Orbitrap) with a heated electrospray ionization (HESI) source.[9]

Chromatographic Conditions:

  • Column: Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 x 100 mm)[9]

  • Mobile Phase A: Water with 0.1% Formic Acid[9]

  • Mobile Phase B: Methanol with 0.1% Formic Acid[9]

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 5
    8 95
    10 95
    10.1 5

    | 12 | 5 |

  • Flow Rate: 0.4 mL/min[9]

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI (HESI)

  • Scan Range: m/z 50-750

  • Resolution: 70,000

  • Data Acquisition: Full scan for impurity profiling and data-dependent MS/MS for structural elucidation.

Sample Preparation:

  • Prepare the sample at a concentration of approximately 0.1 mg/mL in a 50:50 (v/v) mixture of methanol and water.

Data Analysis and Impurity Identification

The full scan data allows for the detection of ions corresponding to the main compound and any impurities. The accurate mass measurement provides the elemental composition, and the MS/MS fragmentation pattern gives structural information, enabling the identification of unknown impurities. Potential impurities could include unreacted starting materials, isomers formed during synthesis, or degradation products from hydrolysis of the ester group.[14]

Table 2: Hypothetical Impurity Profile by LC-MS

Retention Time (min)Observed m/z [M+H]⁺Proposed FormulaProposed Identity
2.1113.0764C5H9N2O1-Ethyl-1H-imidazole-4-carboxylic acid
4.5169.1026C8H13N2O2Ethyl 1-ethyl-1H-imidazole-4-carboxylate
5.8169.1025C8H13N2O2Isomeric Impurity
7.2141.0713C6H9N2O2Ethyl 1H-imidazole-4-carboxylate

Comparative Analysis: HPLC-UV vs. LC-MS

The choice between HPLC-UV and LC-MS depends on the specific analytical objective.

FeatureHPLC-UVLC-MS
Primary Application Quantitative purity assessment, routine QCImpurity identification, structural elucidation
Sensitivity GoodExcellent
Specificity Moderate (based on retention time and UV spectrum)High (based on mass-to-charge ratio)
Quantitative Accuracy HighGood (requires appropriate standards)
Cost & Complexity LowerHigher
Throughput HigherLower
Information Provided Retention time, UV absorbanceRetention time, accurate mass, fragmentation pattern

Integrated Analytical Workflow

For comprehensive purity analysis, an integrated approach is most effective. HPLC-UV serves as the workhorse for routine purity testing and quantification due to its robustness and cost-effectiveness. When unknown impurities are detected or when a deeper understanding of the impurity profile is required, LC-MS is employed for definitive identification.

Caption: Integrated workflow for purity analysis.

Conclusion

Both HPLC-UV and LC-MS are indispensable techniques for ensuring the purity of Ethyl 1-ethyl-1H-imidazole-4-carboxylate. While HPLC-UV provides a robust and reliable method for routine quantitative analysis, LC-MS offers unparalleled capabilities for the identification and structural elucidation of impurities. The strategic implementation of both techniques, as outlined in this guide, provides a comprehensive and self-validating system for purity assessment, thereby upholding the principles of scientific integrity and ensuring the quality of materials used in research and drug development. The methods presented here are based on established principles for the analysis of related compounds and serve as a strong starting point for method development and validation in your laboratory.

References

  • Imidazole quantification by LC determination. (2019). Wiley Analytical Science. [Link]

  • Al-Shabib, N. A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health (NIH). [Link]

  • Pietta, A. M. D., et al. (1992). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. [Link]

  • Ji, A., et al. (2002). An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma. PubMed. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Li, F., & Aubry, A. F. (2016). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health (NIH). [Link]

  • Sadray, S., et al. (2008). Development and validation of a LC–MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. ResearchGate. [Link]

  • Di Pietra, A. M., et al. (1992). HPLC Analysis of Imidazole Antimycotic Drugs in Pharmaceutical Formulations. PubMed. [Link]

  • Dube, H., et al. (2015). Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. ResearchGate. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

  • Carboxylesterase Catalyzed 18O-labeling of Carboxylic Acid and Its Potential Application in LC-MS/MS Based Quantification of Drug Metabolites. (n.d.). ResearchGate. [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). [Link]

  • Al-Shabib, N. A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. [Link]

  • Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review. [Link]

  • <621> CHROMATOGRAPHY. (n.d.). [Link]

  • Wang, X., et al. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. [Link]

  • Imidazole. (n.d.). Wikipedia. [Link]

  • Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions. (n.d.). Syngene International Ltd. [Link]

  • Kou, D., & K. (2024). Are You Sure You Understand USP <621>?. Chromatography Online. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA). [Link]

  • Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. Chromatography Online. [Link]

  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. [Link]

  • da Silva, A. C., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. National Institutes of Health (NIH). [Link]

  • USP-NF 621 Chromatography. (n.d.). Scribd. [Link]

  • Sharma, A., et al. (2022). A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate. (n.d.).

Sources

Validation

A Comparative Guide to the Crystal Structure Analysis of Ethyl 1-H-imidazole-4-carboxylate Analogues

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms within a crystal lattice dictates ma...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms within a crystal lattice dictates many of a substance's physicochemical properties, including solubility, stability, and bioavailability—key determinants of a drug's efficacy and safety profile.[1][2] This guide provides an in-depth comparative analysis of the crystal structures of analogues of "Ethyl 1-ethyl-1H-imidazole-4-carboxylate," a scaffold of interest in medicinal chemistry.

While the specific crystal structure of "Ethyl 1-ethyl-1H-imidazole-4-carboxylate" is not publicly available in crystallographic databases as of this writing, a comparative analysis of its close analogues offers invaluable insights into the structural nuances that arise from subtle molecular modifications. This guide will delve into the crystallographic data of pertinent analogues, providing a framework for understanding structure-property relationships within this class of compounds. We will explore the experimental workflow for determining these structures via single-crystal X-ray diffraction, present a comparative analysis of key structural parameters, and discuss the implications of these findings for drug design and development.

The Critical Role of Crystal Structure in Drug Development

The three-dimensional structure of an active pharmaceutical ingredient (API) is intrinsically linked to its function.[3] X-ray crystallography stands as the definitive method for elucidating the absolute configuration and detailed molecular geometry of a compound at the atomic level.[3][4] This precise structural information is a prerequisite for rational drug design, enabling scientists to understand how a molecule might interact with its biological target.[3][5] Furthermore, the crystalline form of a drug substance can significantly influence its manufacturing, formulation, and stability.[1][2]

Experimental Workflow: From Crystal to Structure

The determination of a small molecule's crystal structure via single-crystal X-ray diffraction is a meticulous process that can be broken down into several key stages. Each step is critical for obtaining high-quality, reliable data.[6][7]

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Analogues Purification Purification Synthesis->Purification Screening Screening for Crystallization Conditions Purification->Screening Growth Single Crystal Growth Screening->Growth Mounting Crystal Mounting Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation Refinement->Validation CSD_Deposition CSD_Deposition Validation->CSD_Deposition Deposition to CSD G cluster_analog1 Ethyl 1-methylimidazole-4-carboxylate cluster_analog2 2-Ethyl-1H-imidazole-4-carboxylate a a b b

Sources

Comparative

A Comparative Analysis of the Anticancer Potential of Ethyl 1-Substituted-1H-imidazole-4-carboxylate Derivatives

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the myriad of heterocyclic compounds, the imidazole nucleus stands out as a "privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the myriad of heterocyclic compounds, the imidazole nucleus stands out as a "privileged scaffold" due to its presence in numerous biologically active molecules and approved drugs.[1][2][3][4] Its unique electronic properties, ability to engage in hydrogen bonding, and coordinate with metal ions allow imidazole-containing compounds to interact with a wide array of biological targets, making them a fertile ground for anticancer drug discovery.[2][4] This guide provides a comparative study of the anticancer activity of a specific class of these compounds: derivatives of ethyl 1-substituted-1H-imidazole-4-carboxylate. We will delve into their synthesis, comparative cytotoxicity, mechanisms of action, and the experimental protocols used to elucidate their therapeutic potential.

The Imidazole Scaffold: A Foundation for Anticancer Drug Design

The imidazole ring is a five-membered diazole aromatic heterocycle that is a fundamental component of essential biological building blocks like the amino acid histidine and purine bases.[2][5] This prevalence in nature has made it a focal point in medicinal chemistry. Several established anticancer drugs, such as dacarbazine, bendamustine, and the kinase inhibitor nilotinib, incorporate an imidazole or a fused imidazole moiety, underscoring the scaffold's therapeutic relevance.[4]

The core structure of "Ethyl 1-ethyl-1H-imidazole-4-carboxylate" offers multiple points for chemical modification. The N-1 position of the imidazole ring is particularly amenable to the introduction of various substituents, allowing for the fine-tuning of physicochemical properties like lipophilicity, which can significantly impact cellular uptake and target engagement. This guide focuses on derivatives where this N-1 position is modified, particularly with varying alkyl chain lengths, to explore structure-activity relationships (SAR).

Synthesis of Ethyl 1-Substituted-1H-imidazole-4-carboxylate Derivatives

The synthesis of imidazole derivatives can be achieved through various established chemical methodologies.[3] A common and effective approach for creating a library of N-1 substituted imidazole carboxylates involves a multi-step reaction sequence. A generalized synthetic workflow is depicted below.

G A Starting Materials (e.g., Ethyl 2-amino-2-cyanoacetate) B Cyclization Reaction (with Triethyl orthoformate and Amine R-NH2) A->B Step 1 C Formation of Imidazole Core (Ethyl 5-amino-1-R-1H-imidazole-4-carboxylate) B->C Step 2 D Optional Further Derivatization (e.g., at the 5-amino position) C->D Step 3 (Optional)

Caption: Generalized synthetic workflow for N-1 substituted imidazole derivatives.

This process allows for the systematic introduction of diverse functional groups at the N-1 position, enabling a thorough investigation of how these modifications influence anticancer activity.

Comparative In Vitro Anticancer Activity

A crucial step in evaluating any new class of potential anticancer agents is to screen them against a panel of human cancer cell lines. A study by Mamat et al. provides key insights into the antiproliferative potential of a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks, which are structurally analogous to the topic of this guide.[6] The researchers synthesized derivatives with varying alkyl chain lengths at the N-1 position and tested their efficacy.

The results clearly demonstrated that the length of the N-1 alkyl chain plays a critical role in the cytotoxic activity. A derivative with a dodecyl (C12) chain, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (designated 5e) , emerged as a particularly potent compound.[6]

Table 1: Comparative IC50 Values (µM) of Derivative 5e Across Various Cancer Cell Lines

Cancer Cell LineTissue of OriginIC50 (µM) of Derivative 5e[6]
HeLa Cervical Cancer0.737 ± 0.05
HT-29 Colon Cancer1.194 ± 0.02
HCT-15 Colon Cancer> 10
A549 Lung Cancer> 10
MDA-MB-231 Breast Cancer> 10

Data is presented as mean ± standard deviation. IC50 is the concentration of the drug that inhibits cell growth by 50%.

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity is Key: The preliminary screening revealed that derivatives with longer alkyl chains at the N-1 position of the imidazole core exhibited a more pronounced inhibitory effect on cancer cell growth and proliferation.[6] The superior activity of the dodecyl derivative (5e) compared to shorter-chain analogs suggests that increased lipophilicity enhances the compound's ability to cross the cell membrane and reach its intracellular target(s).

  • Cell Line Specificity: Derivative 5e demonstrated significant potency against HeLa (cervical) and HT-29 (colon) cancer cells, with IC50 values in the low micromolar and even sub-micromolar range.[6] However, its activity was substantially lower against the other tested cell lines, indicating a degree of cancer cell type specificity. This selectivity is a desirable trait in drug development, as it may translate to a wider therapeutic window.

Unraveling the Mechanism of Action

Understanding how a compound exerts its anticancer effect is paramount. Imidazole derivatives are known to act through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways.[4][7] For the lead compound, derivative 5e, further investigations revealed a multi-faceted mechanism of action.

Key Mechanistic Findings for Derivative 5e:

  • Induction of Apoptosis: The compound was found to induce early apoptosis in both HeLa and HT-29 cells.[6] This is a critical mechanism for an effective anticancer agent, as it leads to the controlled elimination of cancer cells.

  • Mitochondrial Disruption: Derivative 5e significantly reduced the mitochondrial membrane potential in a dose-dependent manner.[6] The mitochondria are central to the intrinsic apoptotic pathway, and their disruption is a classic hallmark of apoptosis induction.

  • Antitubulin Activity: The compound exhibited antitubulin activity.[6] Microtubules are essential components of the cellular cytoskeleton, playing a vital role in cell division. Drugs that interfere with tubulin polymerization are a well-established class of anticancer agents (e.g., Taxol, Vinca alkaloids).

  • Inhibition of Cell Migration and Adhesion: Further studies showed that derivative 5e significantly inhibited tumor cell colony formation and migration and possessed anti-adhesive properties in HeLa cells.[6] These effects are crucial for preventing metastasis, the process by which cancer spreads to other parts of the body.

G cluster_cell Cancer Cell Derivative_5e Derivative 5e (Ethyl 5-amino-1-dodecyl- 1H-imidazole-4-carboxylate) Mitochondria Mitochondria Derivative_5e->Mitochondria Reduces Membrane Potential Tubulin Tubulin Dimers Derivative_5e->Tubulin Inhibits Polymerization Apoptosis Apoptosis (Programmed Cell Death) Mitochondria->Apoptosis Initiates Intrinsic Pathway CellDivision Inhibition of Cell Division Tubulin->CellDivision

Caption: Proposed mechanism of action for the lead imidazole derivative.

Essential Experimental Protocols

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer properties of these imidazole derivatives.

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HT-29) into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the imidazole derivatives in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the treated plates for a specified period, typically 48 or 72 hours, under the same conditions.[8]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (FITC) and can detect these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

G A Treat cells with Imidazole Derivative B Harvest and wash cells with PBS A->B C Resuspend in Annexin V Binding Buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark (15 min, Room Temp) D->E F Analyze by Flow Cytometry E->F

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the imidazole derivative at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will quadrant the cell population:

    • Annexin V(-) / PI(-): Live cells

    • Annexin V(+) / PI(-): Early apoptotic cells

    • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

    • Annexin V(-) / PI(+): Necrotic cells

Conclusion and Future Directions

The comparative analysis of ethyl 1-substituted-1H-imidazole-4-carboxylate derivatives reveals a promising avenue for the development of novel anticancer therapeutics. The structure-activity relationship studies clearly indicate that lipophilicity, modulated by the length of the N-1 alkyl chain, is a critical determinant of cytotoxic potency. The lead compound, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) , demonstrates potent, low-micromolar activity against cervical and colon cancer cell lines through a multifaceted mechanism involving apoptosis induction, mitochondrial disruption, and antitubulin effects.[6]

These findings strongly suggest that this imidazole scaffold is a viable starting point for further drug discovery efforts. Future work should focus on:

  • Lead Optimization: Synthesizing additional analogs of derivative 5e to improve potency and broaden the spectrum of activity against other cancer types.

  • In Vivo Efficacy: Evaluating the most promising compounds in preclinical animal models of cancer to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Target Identification: Employing advanced molecular biology techniques to definitively identify the specific intracellular protein targets of these compounds.

References

  • Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Imidazoles as potential anticancer agents. PubMed Central. [Link]

  • Wikipedia. (n.d.). Imidazole. Wikipedia. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. [Link]

  • Atef, A., et al. (2024). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via. American Chemical Society. [Link]

  • Jaber, A. M., et al. (2024). Synthetic Strategies of Imidazole Derivatives for Anticancer and Antimicrobial Agents: Comparative Studies. ResearchGate. [Link]

  • Valdés-Tresanco, M. E., et al. (2021). The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma. ResearchGate. [Link]

  • Khan, I., et al. (2022). Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment. Semantic Scholar. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. [Link]

  • Mamat, A., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed. [Link]

  • Bayoumi, A. H., et al. (2014). Synthesis and anticancer evaluation of imidazolinone and benzoxazole derivatives. ResearchGate. [Link]

  • Bheemachari, et al. (2015). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. ResearchGate. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Scilit. [Link]

  • Kostakis, I. K., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

  • Zhong, Y., et al. (2023). Design, Synthesis and in vitro Anti-Cancer Activity of Novel Ethyl 4-Oxo-2-iminothiazolidin-5-ylidene Acetates. ResearchGate. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validated Analytical Methods for Imidazole-4-Carboxylate Derivatives

For researchers, scientists, and drug development professionals, the robust, accurate, and reliable analysis of imidazole-4-carboxylate derivatives is a cornerstone of quality assurance and regulatory compliance. These m...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust, accurate, and reliable analysis of imidazole-4-carboxylate derivatives is a cornerstone of quality assurance and regulatory compliance. These moieties are not merely synthetic intermediates; they are often the core of active pharmaceutical ingredients (APIs), where even minor impurities can have significant biological implications. This guide provides an in-depth, objective comparison of the principal analytical techniques used for these compounds, grounded in field-proven insights and established validation principles.

The Analytical Imperative for Imidazole-4-Carboxylate Derivatives

Imidazole-4-carboxylate derivatives are a class of heterocyclic compounds integral to the synthesis of numerous pharmaceuticals, including antifungal agents and other therapeutics.[1] The precise quantification of the main component and the detection and characterization of process-related impurities and degradation products are non-negotiable aspects of the drug development lifecycle. The selection of an analytical method is a critical decision that directly impacts data integrity, product quality, and ultimately, patient safety. This decision must be guided by the specific analytical challenge, whether it is routine quality control (QC), stability testing, impurity profiling, or bioanalysis.

Comparative Analysis of Key Methodologies

The analytical toolkit for imidazole-4-carboxylate derivatives is diverse, with each technique offering a unique balance of selectivity, sensitivity, speed, and cost. The choice is dictated by the intended purpose of the analysis, as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for QC

Reverse-phase HPLC (RP-HPLC) is the undisputed workhorse for the routine analysis of imidazole-4-carboxylate derivatives in bulk drug and finished product testing.[5] Its robustness, reproducibility, and cost-effectiveness make it ideal for the high-throughput demands of a QC environment.

Causality Behind Experimental Choices (Expertise & Experience): The polarity of imidazole-4-carboxylate derivatives makes them well-suited for reverse-phase chromatography. A C18 column is typically the first choice due to its hydrophobic nature, which provides adequate retention. The mobile phase, a buffered aqueous solution mixed with an organic modifier like acetonitrile or methanol, is critical. The buffer (e.g., phosphate or formate) is essential to control the ionization state of the carboxylic acid and imidazole ring nitrogens, ensuring consistent retention times and sharp peak shapes. UV detection is straightforward as the imidazole ring is a chromophore.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is a representative example for the quantification of an ethyl 1H-imidazole-4-carboxylate derivative.

  • Chromatographic System: HPLC with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 20mM potassium phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm.

  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase and create a calibration curve by serial dilution (e.g., 10-100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Self-Validating System (Trustworthiness): A robust HPLC method must be validated according to ICH Q2(R2) guidelines.[2][3]

Validation Parameter Acceptance Criteria Typical Performance
Specificity No interference from placebo, impurities, or degradants at the analyte's retention time.Peak purity index > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999.r² = 0.9995 over 10-150 µg/mL.
Accuracy 98.0% - 102.0% recovery.99.5% - 101.2% recovery.
Precision (RSD%) Repeatability (Intra-day) RSD ≤ 2.0%. Intermediate (Inter-day) RSD ≤ 2.0%.Intra-day RSD = 0.8%. Inter-day RSD = 1.2%.
LOD & LOQ Signal-to-Noise (S/N) ratio of 3:1 for LOD and 10:1 for LOQ.LOD = 0.1 µg/mL; LOQ = 0.3 µg/mL.
Robustness RSD ≤ 2.0% after deliberate small changes in method parameters (pH, flow rate, % organic).Method remains precise with minor variations.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Ultimate Specificity and Sensitivity

When the analytical challenge demands higher sensitivity for trace-level quantification or unequivocal identification of unknown impurities, LC-MS is the superior choice.[6][7] It is the cornerstone of impurity characterization and is indispensable in bioanalytical studies.

Causality Behind Experimental Choices (Expertise & Experience): The coupling of LC with MS provides mass information, which is highly specific to the compound's elemental composition. Electrospray Ionization (ESI) is the preferred ionization technique for moderately polar molecules like imidazole-4-carboxylates, as it gently generates gas-phase ions from the liquid phase. For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition. For identifying unknowns, a high-resolution mass spectrometer (HRMS) like an Orbitrap or TOF is used to obtain accurate mass measurements, enabling the determination of elemental formulas.[6]

Experimental Protocol: Impurity Identification using LC-HRMS

  • LC System: UHPLC for fast, high-resolution separations.

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile. (Note: Formic acid is a volatile buffer, making it MS-compatible).[5]

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS System: Orbitrap or Q-TOF Mass Spectrometer.

  • Ionization Mode: ESI, positive mode.

  • Scan Mode: Full scan from m/z 100-1000 for profiling, with data-dependent MS/MS for fragmentation analysis.

Method Development & Validation Workflow:

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (per ICH Q2) cluster_2 Phase 3: Application Dev1 Define Analytical Target Profile (ATP) Dev2 Select Technique (HPLC vs. LC-MS) Dev1->Dev2 Dev3 Screen Columns & Mobile Phases Dev2->Dev3 Dev4 Optimize Separation & Detection Dev3->Dev4 Val1 Specificity / Selectivity Dev4->Val1 Finalized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision Val3->Val4 Val5 LOD / LOQ Val4->Val5 Val6 Robustness Val5->Val6 App1 Routine QC Testing Val6->App1 Validated Method App2 Stability Studies Val6->App2 Validated Method App3 Impurity Characterization Val6->App3 Validated Method

Caption: The lifecycle of an analytical method from development to application.

Gas Chromatography-Mass Spectrometry (GC-MS): A Niche Application

GC-MS is less commonly used for imidazole-4-carboxylate derivatives due to their low volatility and polar nature. However, it can be a powerful tool if the analytes are either naturally volatile or can be made so through derivatization.

Causality Behind Experimental Choices (Expertise & Experience): The core principle of GC requires the analyte to be thermally stable and volatile. For non-volatile compounds, a chemical derivatization step is performed to convert polar functional groups (like -COOH and -NH) into less polar, more volatile ones (e.g., by silylation or esterification). A recent study demonstrated a GC-MS method for imidazole-like compounds after derivatization with isobutyl chloroformate.[8] This approach leverages the high separation efficiency of capillary GC columns.

Capillary Electrophoresis (CE): An Orthogonal Technique

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. It offers extremely high separation efficiency and is an excellent orthogonal technique to HPLC, meaning it separates compounds by a different mechanism. This is invaluable for confirming purity and investigating potential co-elutions from an HPLC method.

Causality Behind Experimental Choices (Expertise & Experience): A simple and sensitive CE method with UV detection has been developed and validated for determining imidazole in pharmaceutical drug substances.[9] The separation is achieved in a bare fused-silica capillary using a simple buffer like potassium dihydrogen phosphate. The pH of the buffer is crucial; it must be set to ensure the analytes are charged to enable electrophoretic mobility. CE is particularly advantageous for its low consumption of solvents and samples, making it a green analytical technique.[10]

Logical Relationship of Analytical Techniques:

G cluster_LC Liquid Phase Separation cluster_Other Alternative / Orthogonal Methods HPLC RP-HPLC + Robust & Routine QC + Cost-Effective - Moderate Specificity (UV) LCMS LC-MS / LC-HRMS + High Specificity & Sensitivity + Structural Elucidation - High Cost & Complexity HPLC->LCMS Add Mass Detector for Enhanced Specificity CE Capillary Electrophoresis + Orthogonal to HPLC + High Efficiency + Low Solvent Use - Can be Less Robust HPLC->CE Orthogonal Purity Confirmation GCMS GC-MS + High Efficiency for Volatiles - Requires Derivatization - Niche Application

Caption: Inter-relationship and primary use-cases of analytical techniques.

Final Recommendation: A Multi-faceted Approach

No single method is universally superior. The optimal analytical strategy for imidazole-4-carboxylate derivatives is a multi-faceted one, guided by the specific analytical objective.

  • For routine QC and release testing , a validated RP-HPLC method is the most appropriate and efficient tool.

  • For impurity identification, stability studies, and bioanalysis , the specificity and sensitivity of LC-MS are essential.

  • Capillary Electrophoresis should be considered a valuable orthogonal technique for cross-validation of purity methods.

  • GC-MS remains a specialized tool, useful only in specific cases where volatility is not a limiting factor or derivatization is feasible.

By understanding the fundamental principles and practical applications of each technique, and by adhering to the rigorous framework of method validation, scientists can ensure the generation of high-quality, reliable, and defensible analytical data for these critical pharmaceutical compounds.

References

  • Imidazole quantification by LC determination - 2019 - Wiley Analytical Science. (2019). Retrieved January 26, 2026, from [Link]

  • Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research, 14(3), 101701. Retrieved January 26, 2026, from [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Validated Method for the Determination of Five Membered Heterocyclic Polar Compound Imidazole in Drug Substances Using Capillary Electrophoresis and UV Detection - ResearchGate. (2016). Retrieved January 26, 2026, from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022). Retrieved January 26, 2026, from [Link]

  • Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity - PubMed. (2012). Retrieved January 26, 2026, from [Link]

  • Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved January 26, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023). Retrieved January 26, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). Retrieved January 26, 2026, from [Link]

  • Recent Applications of Capillary Electrophoresis in the Determination of Active Compounds in Medicinal Plants and Pharmaceutical Formulations - MDPI. (2020). Retrieved January 26, 2026, from [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 1-ethyl-1H-imidazole-4-carboxylate Analogues

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for analogues of Ethyl 1-ethyl-1H-imidazole-4-carboxylate. We will explore the synthesis, biological evaluation, and key s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for analogues of Ethyl 1-ethyl-1H-imidazole-4-carboxylate. We will explore the synthesis, biological evaluation, and key structural determinants of activity for different classes of these imidazole derivatives, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its amphoteric nature and ability to engage in various non-covalent interactions like hydrogen bonding and coordination, allow it to bind effectively to a wide array of biological targets.[1][3] This versatility is evidenced by its presence in numerous clinically significant drugs, from antifungals and antihypertensives to anticancer agents.[3][4] This guide focuses on derivatives of the Ethyl 1-ethyl-1H-imidazole-4-carboxylate scaffold, dissecting how specific structural modifications influence their biological activity in different therapeutic areas, primarily in antiviral and anticancer applications.

Synthetic Strategies: Building the Imidazole Core

The construction of the 1,4-disubstituted or 1,5-disubstituted imidazole-4-carboxylate core is a critical first step in generating diverse analogues for SAR studies. A robust and versatile synthetic route allows for the systematic introduction of various functional groups. One common and effective approach involves the cycloaddition reaction between an ethyl isocyanoacetate and an appropriate imidoyl chloride.

The rationale behind this approach is its reliability and the commercial availability of a wide range of starting materials, which enables a thorough exploration of the chemical space.[5] The use of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is crucial for deprotonating the α-carbon of the ethyl isocyanoacetate, generating the key nucleophilic anion required for the subsequent attack on the imidoyl chloride.[5]

Experimental Protocol: Synthesis of 1,5-Diaryl-1H-imidazole-4-carboxylate Esters

This protocol describes a representative synthesis for a class of imidazole analogues that have been evaluated as HIV-1 integrase inhibitors.[5]

Step 1: Synthesis of N-Aryl Benzamides (Amide Formation)

  • Dissolve the desired aniline derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add the corresponding acyl chloride (1.1 eq) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the amide intermediate.

Step 2: Synthesis of N-Aryl Benzimidoyl Chlorides (Imidoyl Chloride Formation)

  • Suspend the amide from Step 1 (1.0 eq) in thionyl chloride (SOCl₂) (3.0 eq).

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

  • After cooling, remove the excess SOCl₂ under reduced pressure to yield the crude imidoyl chloride, which is typically used in the next step without further purification.

Step 3: Cycloaddition to form Ethyl 1,5-Diaryl-1H-imidazole-4-carboxylates

  • Dissolve the crude imidoyl chloride (1.0 eq) in anhydrous acetonitrile.

  • Add ethyl isocyanoacetate (1.1 eq) to the solution.

  • Cool the mixture to 0°C and add DBU (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 12-18 hours.

  • Remove the solvent in vacuo and purify the residue using column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to obtain the final product.[5]

Visualization of Synthetic Workflow

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Imidoyl Chloride Formation cluster_2 Step 3: Cycloaddition Aniline Aniline Derivative Amide N-Aryl Benzamide Aniline->Amide Et3N, DCM Acyl_Chloride Acyl Chloride Acyl_Chloride->Amide Amide_ref Imidoyl_Chloride N-Aryl Benzimidoyl Chloride Imidoyl_Chloride_ref Amide_ref->Imidoyl_Chloride SOCl2, Reflux Isocyanoacetate Ethyl Isocyanoacetate Final_Product Ethyl 1,5-Diaryl-1H- imidazole-4-carboxylate Isocyanoacetate->Final_Product Imidoyl_Chloride_ref->Final_Product DBU, MeCN

Caption: Synthetic pathway for 1,5-diaryl-1H-imidazole-4-carboxylates.

Comparative SAR Analysis: Insights from Analogue Studies

The biological activity of imidazole-4-carboxylate analogues can be profoundly altered by modifying substituents at the N-1, C-2, and C-5 positions. Below, we compare two distinct classes of analogues to elucidate key SAR trends.

Case Study 1: 1,5-Diaryl Analogues as HIV-1 Integrase Inhibitors

A series of 1,5-diaryl-1H-imidazole-4-carboxylic acids and their corresponding esters were synthesized and evaluated for their ability to inhibit the interaction between HIV-1 integrase and the host protein LEDGF/p75.[5] The study revealed critical insights into the role of the aryl substituents.

  • Influence of Substituents on Synthetic Yield: The synthesis was more successful when the aniline motifs (which become the N-1 aryl group) contained para-electron-withdrawing groups.[5] In contrast, electron-donating groups on the aryl ring at the C-5 position resulted in poorer yields.[5] For example, yields of 64-72% were achieved when an electron-withdrawing fluorine atom was at the para- or meta-position of the C-5 aryl ring.[5]

  • Structure-Activity Relationship:

    • Several compounds exhibited over 50% inhibition of the HIV-1 IN-LEDGF/p75 interaction at a 100 µM concentration.[5]

    • The most promising compounds were further evaluated in a cell-based antiviral assay, where carbohydrazide derivatives (e.g., 11a , 11b ) showed moderate antiviral inhibition (33-45%).[5] This suggests that converting the C-4 ethyl ester to a carbohydrazide can be beneficial for activity.

Table 1: SAR Data for Selected 1,5-Diaryl Imidazole Analogues

Compound IDN-1 Aryl GroupC-5 Aryl GroupC-4 Moiety% Inhibition (HIV-1 IN-LEDGF/p75 @ 100 µM)
17a 4-Bromophenyl4-FluorophenylEster>50%
10a 4-Bromophenyl4-FluorophenylAcid>50%
11a 4-Bromophenyl4-FluorophenylHydrazide>50%
11b 4-Chlorophenyl4-FluorophenylHydrazide>50%
11g 4-Bromophenyl3-FluorophenylHydrazide>50%

Data sourced from Mapiour et al., 2021.[5]

Case Study 2: N-1 Alkyl Analogues as Anticancer Agents

In a different study, a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates were synthesized and evaluated for their antiproliferative activity against several human cancer cell lines.[6] This work highlights the critical role of the N-1 substituent in conferring anticancer properties.

  • Influence of N-1 Alkyl Chain Length: The primary SAR finding was that the length of the alkyl chain at the N-1 position dramatically influenced cytotoxic potency. A longer, more lipophilic chain resulted in significantly lower IC₅₀ values.

  • Mechanism of Action: The most potent compound, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e ), was found to inhibit tumor cell colony formation and migration.[6] It also induced early apoptosis in HeLa and HT-29 cells, associated with a reduction in the mitochondrial membrane potential.[6]

Table 2: SAR Data for N-1 Substituted Imidazole Analogues Against Cancer Cell Lines

Compound IDN-1 SubstituentIC₅₀ HeLa (µM)IC₅₀ HT-29 (µM)
5a Methyl>100>100
5b Ethyl>100>100
5c Butyl25.438.2
5d Octyl4.36.8
5e Dodecyl0.7371.194

Data sourced from Mamadalieva et al., 2021.[6]

Visualization of Key SAR Findings

SAR_Summary cluster_Anticancer Anticancer Activity (N-1 Position) cluster_AntiHIV Anti-HIV Activity (C-4 & C-5 Positions) Start_AC Imidazole-4-carboxylate Scaffold Mod_N1 Modify N-1 Substituent Start_AC->Mod_N1 Increase_Alkyl Increase Alkyl Chain Length (e.g., Methyl -> Dodecyl) Mod_N1->Increase_Alkyl Result_AC Potent Antiproliferative Activity (IC50 < 1 µM) Increase_Alkyl->Result_AC leads to Start_AH 1,5-Diaryl Imidazole Ester Scaffold Mod_C4 Modify C-4 Ester Start_AH->Mod_C4 Convert_Hydrazide Convert to Carboxylic Acid or Carbohydrazide Mod_C4->Convert_Hydrazide Result_AH Moderate Antiviral Inhibition Convert_Hydrazide->Result_AH can improve

Caption: Key structure-activity relationship trends for imidazole analogues.

Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated biological assays are essential. The choice of assay must directly address the therapeutic hypothesis.

Protocol: MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a cornerstone for initial screening of potential anticancer compounds.

Materials:

  • Human cancer cell lines (e.g., HeLa, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO, with serial dilutions prepared)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of the diluted compounds to the respective wells (in triplicate). Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Visualization of MTT Assay Workflow

MTT_Workflow start Start seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Add Serial Dilutions of Test Compounds incubate1->treat incubate2 Incubate 48-72h (Compound Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end End analyze->end

Caption: Step-by-step workflow for the MTT cell viability assay.

Conclusion and Future Directions

The structure-activity relationship studies of Ethyl 1-ethyl-1H-imidazole-4-carboxylate analogues reveal distinct and compelling trends. For anticancer activity, lipophilicity at the N-1 position, achieved through the introduction of long alkyl chains, is a primary driver of potency, leading to apoptosis induction in cancer cells.[6] For anti-HIV activity, modifications at the C-4 and C-5 positions are more critical, with the conversion of the C-4 ester to a carbohydrazide and the presence of specific aryl groups at N-1 and C-5 enhancing inhibitory effects against the HIV-1 integrase-LEDGF/p75 interaction.[5]

Future research should focus on:

  • Hybrid Designs: Synthesizing analogues that combine features from both successful series, such as incorporating a long N-1 alkyl chain with optimized C-5 aryl groups, could lead to dual-action compounds or enhanced potency in a single therapeutic area.

  • Exploring Other Positions: The C-2 position of the imidazole ring remains largely unexplored in these series and represents a valuable site for introducing new functionality to probe target interactions.

  • Mechanism of Action Studies: For the most potent compounds, in-depth mechanistic studies, including target engagement assays and crystallographic studies, are necessary to validate the mode of action and guide further rational design.

By systematically applying the insights gained from these comparative SAR studies, the scientific community can continue to leverage the versatile imidazole scaffold to develop novel and effective therapeutic agents.

References

  • Mapiour, M. L., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules. [Link]

  • Wikipedia. (n.d.). Imidazole. Wikipedia, The Free Encyclopedia. [Link]

  • Fakhr, I. M., et al. (2005). Ethyl 1-methylimidazole-2-carboxylate. Acta Crystallographica Section E. [Link]

  • Guzmán, A. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry. [Link]

  • Alam, M. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Scientia Pharmaceutica. [Link]

  • Shapovalov, V., et al. (2022). Review of pharmacological effects of imidazole derivatives. ScienceRise: Pharmaceutical Science. [Link]

  • Yar, M. S., et al. (2014). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. Arabian Journal of Chemistry. [Link]

  • Shapovalov, V., et al. (2022). Review of pharmacological effects of imidazole derivatives. ResearchGate. [Link]

  • Li, Y., et al. (2021). Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Current Topics in Medicinal Chemistry. [Link]

  • Chen, C. H., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Biomedical Science. [Link]

  • Kumar, R., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Research & Reviews: Journal of Chemistry. [Link]

  • Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry. [Link]

  • Anonymous. (2023). Imidazole Derivatives as Potential Therapeutic Agents. Request PDF on ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Sciforum. [Link]

  • Chen, J., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. MDPI. [Link]

  • Panday, D., et al. (2020). a review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research. [Link]

  • Mamadalieva, N. Z., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie. [Link]

  • Kumar, R. (2024). An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. Asian Journal of Pharmaceutical Research. [Link]

  • Raj, R., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Journal of Biomolecular Structure and Dynamics. [Link]

  • Anonymous. (n.d.). 12 A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Science and Research. [Link]

  • Wang, X., et al. (2011). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Computational Modeling: Evaluating Ethyl 1-ethyl-1H-imidazole-4-carboxylate Derivatives in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Imidazole Scaffold In the landscape of medicinal chemistry, the imidazole ring system stands as a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazole Scaffold

In the landscape of medicinal chemistry, the imidazole ring system stands as a privileged scaffold. Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone in the design of molecules that interact with biological targets.[1] Imidazole derivatives have demonstrated a vast spectrum of biological activities, including antibacterial, anti-inflammatory, antifungal, and anticancer properties.[2] This guide focuses on a specific, promising class: derivatives of Ethyl 1-ethyl-1H-imidazole-4-carboxylate. We will explore how modern computational techniques, particularly molecular docking, can be leveraged to predict their therapeutic potential and compare their performance against established alternatives. This in-silico approach is a critical first step in the drug discovery pipeline, offering a cost-effective and rapid method to screen and prioritize candidates for further experimental validation.[3][4]

The In-Silico Gauntlet: A Workflow for Predictive Success

The journey from a candidate molecule to a potential drug is arduous. Computational modeling provides the initial map, guiding our efforts by simulating molecular interactions at an atomic level. The choice of this workflow is causal; each step is designed to refine our understanding and increase the probability of identifying a successful drug candidate. We don't just run simulations; we interrogate the data to understand the "why" behind a predicted binding affinity.

The Computational Drug Discovery Workflow

The following diagram outlines the standard, self-validating workflow employed in our docking studies. This process ensures that our results are not only predictive but also reproducible and logically sound.

G Target_ID Target Identification (e.g., Protein Kinase) PDB_Prep Protein Preparation (PDB Download, Cleaning) Target_ID->PDB_Prep Ligand_Prep Ligand Preparation (Derivative Design, 3D Conversion, Energy Minimization) PDB_Prep->Ligand_Prep Docking Molecular Docking (e.g., AutoDock Vina, GOLD) Ligand_Prep->Docking Input Structures Analysis Pose & Score Analysis (Binding Energy, Interactions) Docking->Analysis ADMET ADMET Prediction (Drug-likeness, Toxicity) Analysis->ADMET Top Candidates MD_Sim Molecular Dynamics (Complex Stability) ADMET->MD_Sim Synthesis Experimental Validation (Synthesis & In-Vitro Assays) MD_Sim->Synthesis Final Candidates

Caption: A typical workflow for computational drug discovery.

Comparative Docking Analysis: A Case Study on p38 MAP Kinase

To illustrate the power of this approach, we will conduct a hypothetical comparative study targeting p38 Mitogen-Activated Protein (MAP) kinase, a well-validated target implicated in inflammatory diseases.[5] Imidazole derivatives are known to interact with the ATP-binding site of this kinase.[5] Our goal is to evaluate a series of custom-designed Ethyl 1-ethyl-1H-imidazole-4-carboxylate derivatives against the known p38 inhibitor, Doramapimod.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol provides a step-by-step methodology for performing the docking analysis described in this guide.

  • Protein Preparation:

    • Download the crystal structure of p38 MAP kinase in complex with a ligand from the Protein Data Bank (PDB ID: 1KV2).

    • Using AutoDock Tools, remove water molecules and the co-crystallized ligand.

    • Add polar hydrogens and compute Gasteiger charges to the protein structure.

    • Save the prepared protein in the PDBQT format.

    • Define the docking grid box around the ATP-binding site, ensuring it encompasses key residues like Met109, Lys53, and Asp168.

  • Ligand Preparation:

    • Draw the 2D structures of Ethyl 1-ethyl-1H-imidazole-4-carboxylate derivatives and the reference inhibitor (Doramapimod).

    • Convert the 2D structures to 3D SDF files using a program like Open Babel.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • In AutoDock Tools, define the rotatable bonds and save the ligands in the PDBQT format.

  • Docking Simulation:

    • Use AutoDock Vina for the docking calculations.[6]

    • Specify the prepared protein receptor, ligand, and grid box configuration in the Vina configuration file.

    • Execute the docking run. Vina will generate multiple binding poses for each ligand, ranked by their binding affinity scores (in kcal/mol).

  • Results Analysis:

    • Analyze the output files to identify the pose with the lowest binding energy for each ligand.

    • Visualize the ligand-protein interactions for the best pose using software like PyMOL or Discovery Studio Visualizer.

    • Identify and record key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) with active site residues.

Data Presentation: Docking Performance of Imidazole Derivatives

The following table summarizes the predicted binding affinities and key molecular interactions for our designed derivatives compared to the reference inhibitor. Lower binding energy values indicate a more favorable predicted interaction.

Compound IDDerivative Structure (Modification on core)Binding Energy (kcal/mol)Key Hydrogen Bond Interactions (Residue & Atom)Key Hydrophobic Interactions (Residues)
E1EI-Core Ethyl 1-ethyl-1H-imidazole-4-carboxylate-7.2Met109 (Backbone NH)Leu104, Val38, Ala51, Ile84
E1EI-OH Addition of a p-hydroxyphenyl group-9.1Met109 (Backbone NH), Asp168 (Side Chain)Leu104, Val38, Pro110, Leu167
E1EI-NH2 Carboxylate converted to primary amide-7.9Met109 (Backbone NH), Glu71 (Side Chain)Leu75, Val38, Ala51, Ile84
E1EI-CF3 Addition of a p-trifluoromethylphenyl group-8.5Met109 (Backbone NH)Leu104, Leu167, Ala51, Val105
Doramapimod Reference Inhibitor -8.8 Met109 (Backbone NH), Ser154 (Side Chain) Leu104, Val38, Ile84, Leu167
Expert Analysis of Docking Results

The data reveals critical structure-activity relationships. The core molecule, E1EI-Core , shows moderate affinity. The conversion of the ethyl carboxylate to a primary amide in E1EI-NH2 offers an additional hydrogen bond with Glu71, marginally improving the score.

The most significant improvements are seen with aryl substitutions. The E1EI-CF3 derivative shows a strong binding energy of -8.5 kcal/mol, comparable to the reference inhibitor. The trifluoromethyl group likely engages in favorable hydrophobic interactions within the pocket.

Notably, the E1EI-OH derivative emerges as the top-performing candidate with a predicted binding energy of -9.1 kcal/mol, surpassing the reference inhibitor, Doramapimod.[7] The rationale for this enhanced affinity is clear from the interaction analysis: the para-hydroxyl group forms a crucial hydrogen bond with the side chain of Asp168, a key residue in the kinase hinge region. This additional, strong interaction anchors the ligand more securely in the active site.

Visualizing the Key Interaction

This diagram illustrates the superior binding mode of the top candidate, E1EI-OH, highlighting the key interactions that contribute to its high predicted affinity.

G cluster_Target p38 MAP Kinase Active Site cluster_Ligand E1EI-OH Ligand Met109 Met109 Asp168 Asp168 Leu167 Leu167 Pro110 Pro110 Imidazole Imidazole Core Imidazole->Met109 H-Bond (Backbone) Hydroxyphenyl p-Hydroxyphenyl Group Hydroxyphenyl->Asp168 H-Bond (Side Chain) Hydroxyphenyl->Leu167 Hydrophobic Hydroxyphenyl->Pro110 Hydrophobic

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of Heterocyclic Esters: The Case of Ethyl 1-ethyl-1H-imidazole-4-carboxylate

In the landscape of medicinal chemistry and materials science, heterocyclic esters are foundational scaffolds. Their synthesis is a critical-path activity, where efficiency, yield, and scalability dictate the pace of dis...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, heterocyclic esters are foundational scaffolds. Their synthesis is a critical-path activity, where efficiency, yield, and scalability dictate the pace of discovery and development. This guide provides an in-depth, comparative analysis of the synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate, a valuable substituted imidazole, benchmarked against the preparation of structurally analogous pyrazole, oxazole, and thiazole esters.

We move beyond simple protocol recitation to dissect the underlying chemical logic. Why are certain reagents chosen? What are the mechanistic trade-offs? How do these routes compare in terms of practical execution and overall efficiency? This document is designed for the bench scientist and the process chemist, offering field-proven insights to inform synthetic strategy.

Introduction to the Core Scaffolds

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a ubiquitous feature in biologically active molecules, including the essential amino acid histidine.[1] Its unique properties, such as acting as a proton donor and acceptor, make it a privileged structure in drug design.[1] Ethyl 1-ethyl-1H-imidazole-4-carboxylate, our target molecule, is a derivative used as an intermediate in the synthesis of new therapeutic agents, including potential anti-tuberculosis compounds.[2][3]

To provide a robust benchmark, we will compare its synthesis to that of three other key heterocyclic esters:

  • Ethyl Pyrazole-4-carboxylate: An isomer of the imidazole ester, offering a different arrangement of nitrogen atoms that significantly alters its chemical properties and synthetic accessibility.

  • Ethyl Oxazole-4-carboxylate: An oxygen-containing analog, representing a different class of azoles with distinct reactivity patterns.

  • Ethyl Thiazole-4-carboxylate: A sulfur-containing analog, crucial in many pharmaceuticals, whose synthesis often involves the classic Hantzsch methodology.

This comparative approach will illuminate the nuances and challenges inherent in constructing these valuable chemical building blocks.

Synthetic Pathways: A Head-to-Head Comparison

The synthesis of a target molecule is a strategic exercise in balancing yield, purity, cost, and safety. Below, we dissect the most common and efficient pathways to our target imidazole ester and its benchmark counterparts.

Target Synthesis: Ethyl 1-ethyl-1H-imidazole-4-carboxylate

A common and reliable route to N-substituted imidazoles involves a two-stage process: first, the construction of the core imidazole ring, followed by selective N-alkylation. A one-pot multicomponent reaction using microwave assistance is also a modern alternative.[4] For this guide, we will focus on a robust, multi-step synthesis starting from glycine, which provides a clear and instructive pathway.[1]

Stage 1: Formation of Ethyl imidazole-4-carboxylate This synthesis begins with the readily available amino acid glycine. It is first acylated and esterified, then condensed with methyl formate. Cyclization with potassium thiocyanate (KSCN) forms a 2-mercaptoimidazole intermediate. The crucial final step is an oxidative desulfurization using hydrogen peroxide to yield the core ester.[1]

Stage 2: N-Ethylation With the core ester in hand, the final step is a standard N-alkylation. The imidazole nitrogen is deprotonated with a suitable base (e.g., sodium hydride) to form the imidazolide anion, which then acts as a nucleophile, attacking an ethylating agent like ethyl iodide or diethyl sulfate to furnish the final product.

Imidazole Synthesis Workflow A Glycine B Acetyl Glycine A->B Acetic Anhydride C Acetyl Glycine Ethyl Ester B->C Ethanol, H+ D Enol Sodium Salt C->D Na, Ethyl Formate E 2-Mercapto-4-imidazole Ethyl Formate D->E KSCN, HCl F Ethyl imidazole-4-carboxylate E->F H2O2, Na2CO3 G Ethyl 1-ethyl-1H-imidazole- 4-carboxylate F->G 1. NaH 2. Ethyl Iodide

Workflow for the synthesis of the target imidazole ester.
Benchmark 1: Ethyl Pyrazole-4-carboxylate Synthesis

The synthesis of pyrazole esters often leverages the reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[5] This approach is highly convergent and efficient for building the pyrazole core. A common method involves the condensation of an alkoxymethylene-β-ketoester with a hydrazine.[5]

Mechanism Insight: The reaction proceeds via an initial Michael-type addition of the hydrazine to the activated double bond of the alkoxymethylene-β-ketoester, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The choice of hydrazine (e.g., hydrazine hydrate for an N-unsubstituted pyrazole, or an alkylhydrazine for an N-substituted one) directly dictates the final product.

Pyrazole Synthesis Workflow A Ethyl Acetoacetate + Triethyl Orthoformate B Ethyl 2-(ethoxymethylene)- 3-oxobutanoate A->B Acetic Anhydride (Catalyst) C Ethyl Pyrazole-4-carboxylate B->C Hydrazine Hydrate in Ethanol Oxazole Synthesis Workflow A Carboxylic Acid (e.g., Acetic Acid) B Acylpyridinium Salt (in situ) A->B Triflylpyridinium Reagent, DMAP C Ethyl Oxazole-4-carboxylate (Substituted) B->C Ethyl Isocyanoacetate

Modern workflow for oxazole ester synthesis from carboxylic acids.
Benchmark 3: Ethyl Thiazole-4-carboxylate Synthesis

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry and remains a widely used method for preparing thiazole derivatives. [6]The classic approach involves the condensation of an α-haloketone (or α-halo-β-ketoester in our case) with a thioamide.

Mechanism Insight: The synthesis begins with the S-alkylation of the thioamide's sulfur atom by the α-halocarbonyl compound. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. A final dehydration step yields the aromatic thiazole ring. The reaction is robust, straightforward, and benefits from readily accessible starting materials.

Thiazole Synthesis Workflow A Ethyl Acetoacetate B Ethyl 2-chloroacetoacetate A->B Sulfuryl Chloride (SO2Cl2) C Ethyl 2-amino-4-methyl- thiazole-5-carboxylate B->C Thiourea in Ethanol

Classic Hantzsch synthesis workflow for a thiazole ester.

Data-Driven Performance Comparison

To provide an objective benchmark, the key performance metrics for each synthetic route are summarized below. Yields and conditions are representative and can vary based on the specific substrate and scale.

Parameter Ethyl 1-ethyl-1H-imidazole-4-carboxylate Ethyl Pyrazole-4-carboxylate Ethyl Oxazole-4-carboxylate Ethyl Thiazole-4-carboxylate (Hantzsch)
Primary Starting Materials Glycine, Ethyl Formate, KSCN, Ethyl IodideEthyl Acetoacetate, Triethyl Orthoformate, HydrazineCarboxylic Acid, Ethyl IsocyanoacetateEthyl Acetoacetate, Thiourea
Number of Key Steps 5 (including N-ethylation)21 (One-pot from activated acid)2
Typical Overall Yield 20-30% (multi-step) [1]70-85%60-95% [7]65-80%
Key Reagents/Catalysts Acetic Anhydride, H₂O₂, NaHAcetic Anhydride (cat.), BaseTriflylpyridinium reagent, DMAPSO₂Cl₂, Base
General Conditions Varied temps (-5°C to reflux), multi-dayMild to moderate heatingRoom temperature to mild heatingMild to moderate heating
Key Advantages Utilizes simple, inexpensive starting materials.High convergence, excellent yields.Broad substrate scope, one-pot efficiency.Robust, reliable, well-established.
Potential Challenges Multi-step process, moderate overall yield, use of NaH.Handling of hydrazine (toxic).Isocyanides can be toxic and have strong odors.Requires α-halogenation step.

Detailed Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on standard laboratory safety practices and specific experimental goals.

Protocol 1: Synthesis of Ethyl imidazole-4-carboxylate (Stage 1)

(Adapted from Maji Mei et al.)[1]

  • Step 1: Acetyl Glycine: Dissolve glycine (0.30 mol) in water. Add acetic anhydride (0.50 mol) in portions while maintaining the temperature at 20°C. Stir for 2 hours. Isolate the product by filtration after cooling. (Typical Yield: ~87%).

  • Step 2: Acetyl Glycine Ethyl Ester: Reflux the acetyl glycine (0.10 mol) in ethanol with a catalytic amount of strong acid resin for 3 hours. Filter the resin and concentrate the filtrate to obtain the ester. (Typical Yield: ~83%).

  • Step 3: Enol Formation & Cyclization: Dissolve the ester (0.05 mol) and ethyl formate (0.10 mol) in toluene. Add sodium metal (0.05 mol) portion-wise and stir until the reaction is complete. Cool the mixture to 0°C, add potassium thiocyanate (0.07 mol), and slowly add concentrated HCl (0.125 mol). Heat the mixture to 55-60°C for 4 hours. Isolate the crude 2-mercaptoimidazole intermediate by filtration. (Typical Yield: ~33%).

  • Step 4: Oxidative Desulfurization: Dissolve the mercaptoimidazole intermediate (0.003 mol) in 50% hydrogen peroxide at 15°C. Heat to 55-60°C for 2 hours. Cool and neutralize with a saturated sodium carbonate solution to precipitate the product. Recrystallize from water. (Typical Yield: ~54%).

Protocol 2: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Benchmark)

(Based on Hantzsch Synthesis Principles)[8]

  • Step 1: α-Halogenation: To a stirred solution of ethyl acetoacetate (1 mol) in a suitable solvent (e.g., dichloromethane), add sulfuryl chloride (1.1 mol) dropwise at 0-5°C. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The solvent can be removed under reduced pressure to yield crude ethyl 2-chloroacetoacetate.

  • Step 2: Cyclization: Dissolve the crude ethyl 2-chloroacetoacetate (1 mol) in ethanol. Add thiourea (1 mol) to the solution. Heat the mixture at reflux for 2-4 hours. Upon cooling, the product often crystallizes as the hydrochloride salt. Neutralize the mixture with a base (e.g., sodium acetate or aqueous ammonia) to precipitate the free base. Filter, wash with water, and recrystallize from ethanol to obtain the pure product.

Conclusion and Future Outlook

This comparative guide demonstrates that while all four heterocyclic esters are structurally related, their synthetic pathways are remarkably distinct, each presenting a unique set of advantages and challenges.

  • The imidazole synthesis , while longer, is built upon fundamental and inexpensive starting materials, making it attractive despite a lower overall yield.

  • The pyrazole synthesis stands out for its high efficiency and convergence, representing an ideal pathway when the requisite 1,3-dicarbonyl precursors are available.

  • The oxazole synthesis exemplifies modern organic chemistry, offering a highly efficient, one-pot method with a broad substrate scope, making it ideal for library synthesis and late-stage functionalization. [9]* The classic Hantzsch thiazole synthesis remains a powerful and reliable workhorse due to its robustness and predictable outcomes.

The choice of synthetic route is not merely a technical decision but a strategic one. For researchers and drug development professionals, understanding the causality behind these protocols—the "why" behind the "how"—is paramount. Factors such as precursor availability, project timelines, scale-up considerations, and safety protocols will ultimately guide the selection of the optimal path toward synthesizing these critical heterocyclic building blocks.

References

  • LookChem. Cas 23785-21-9, Ethyl imidazole-4-carboxylate. [Link]

  • Google Patents. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Google Patents.
  • Jinan Tantu Chemicals Co., Ltd. Ethyl Imidazole-4-carboxylate. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (PDF) Methods for synthesis of N-heterocyclyl/heteroaryl-α-aminophosphonates and α-(azaheterocyclyl)phosphonates. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • ACS Publications. Base Catalysis of Imidazole Catalysis of Ester Hydrolysis | Journal of the American Chemical Society. [Link]

  • ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • MDPI. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. [Link]

  • Thieme. Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. [Link]

  • Google Patents. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Michigan State University. Heterocyclic Compounds. [Link]

  • ResearchGate. Synthesis of pyrazole carboxylic acid intermediate 5.... [Link]

  • YouTube. Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description. [Link]

  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

  • Journal of Synthetic Chemistry. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca - Journal of Synthetic Chemistry. [Link]

  • ResearchGate. (PDF) Imidazole Catalysis. [Link]

  • NIH National Center for Biotechnology Information. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

  • NIH National Center for Biotechnology Information. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. [Link]

  • ResearchGate. Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl) -. [Link]

  • ResearchGate. Heterocycles, their Synthesis and Industrial Applications: A Review. [Link]

  • Biological & Environmental Professions Leadership Society. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]

  • NIH National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. Synthetic approaches for oxazole derivatives: A review. [Link]

  • Google Patents. AU2009243401A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents.
  • Journal of Emerging Technologies and Innovative Research. REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. [Link]

  • ResearchGate. Synthesis of Imidazole Derivatives and Their Biological Activities. [Link]

Sources

Validation

A Researcher's Guide to the Efficacy of Ethyl 1-ethyl-1H-imidazole-4-carboxylate Based Compounds: An In Vitro and In Vivo Comparison

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it an exc...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it an excellent pharmacophore for interacting with various biological targets, including enzymes and receptors.[2] Among the vast landscape of imidazole-containing molecules, derivatives of ethyl 1-ethyl-1H-imidazole-4-carboxylate have emerged as a promising class of compounds with a wide spectrum of therapeutic activities. This guide delves into the in vitro and in vivo efficacy of this class of compounds, offering a comparative analysis based on available experimental data. We will explore their performance in preclinical models of cancer, fungal infections, and bacterial infections, and provide detailed protocols for key experimental assays to facilitate further research and development.

Unveiling Therapeutic Potential: A Look at the Evidence

While a direct head-to-head comparative study of a homologous series of ethyl 1-ethyl-1H-imidazole-4-carboxylate derivatives across various therapeutic areas is not yet available in the public domain, a synthesis of data from multiple studies on structurally related imidazole-4-carboxylate compounds allows for a robust evaluation of their potential. The following sections present a comparative analysis of their in vitro and in vivo efficacy in key therapeutic areas.

Anticancer Activity: Targeting Uncontrolled Cell Growth

Several studies have highlighted the antiproliferative effects of imidazole-4-carboxylate derivatives against various cancer cell lines. The mechanism of action is often multifaceted, involving the inhibition of key cellular processes like cell migration, colony formation, and the induction of apoptosis.

In Vitro Efficacy of Imidazole-4-Carboxylate Derivatives Against Cancer Cell Lines

Compound/DerivativeCancer Cell LineAssayIC50 / EfficacyReference
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateHeLa (Cervical)Proliferation AssayIC50: 0.737 ± 0.05 μM[3]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateHT-29 (Colon)Proliferation AssayIC50: 1.194 ± 0.02 μM[3]
N,N'-disubstituted imidazole-4,5-dicarboxamidesHL-60 (Leukemia)MTS AssayIC50: 2.5-25 μM[4]
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetateA549 (NSCLC)Viability AssayEffective at lower concentrations than imidazole[5]
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetateNCI-H460 (NSCLC)Viability AssayEffective at lower concentrations than imidazole[5]

Structure-Activity Relationship Insights:

The antiproliferative activity of these compounds is significantly influenced by the nature of the substituents on the imidazole ring. For instance, the presence of a long alkyl chain at the N-1 position, as seen in ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, has been shown to be crucial for its potent activity against HeLa and HT-29 cells.[3] This suggests that lipophilicity plays a key role in the compound's ability to penetrate cell membranes and reach its intracellular target.

In Vivo Anticancer Efficacy:

While extensive in vivo data for this specific subclass of compounds is limited, the general class of imidazole derivatives has shown promise in preclinical animal models. Mouse xenograft models are the gold standard for evaluating the in vivo efficacy of anticancer agents.[3][6] In these models, human tumor cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored over time.[6] Promising in vitro activity, such as that observed for the imidazole-4-carboxylate derivatives, warrants further investigation in such in vivo models to assess their therapeutic potential in a whole-organism context.

Antifungal Activity: Combating Opportunistic Pathogens

The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. Imidazole-based compounds have a long-standing history as antifungals, with many approved drugs belonging to this class.[2] Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[2]

In Vitro Efficacy of Imidazole-4-Carboxylate Derivatives Against Fungal Pathogens

Compound/DerivativeFungal StrainAssayMIC / EC50Reference
N-cyano-1H-imidazole-4-carboxamide (Compound 12h)Rhizoctonia solaniAntifungal Activity AssayEC50: 2.63 μg/mL[7]
Imidazole derivativesCandida albicansBroth MicrodilutionSuperior to fluconazole[8]
Imidazole derivativesAspergillus nigerBroth MicrodilutionSuperior to fluconazole[8]
Imidazole derivativesCryptococcus neoformansBroth MicrodilutionSuperior to fluconazole[8]

Structure-Activity Relationship Insights:

Studies on various imidazole derivatives have shown that substitutions at different positions of the imidazole ring can significantly impact their antifungal potency and spectrum of activity. For instance, the introduction of a 2,4-dienone motif has been shown to yield compounds with broad-spectrum antifungal activity.[9] Furthermore, para-substituted electron-withdrawing groups and hydrophobic side chains on the imidazole scaffold can enhance the compound's ability to penetrate fungal membranes, thereby increasing its antifungal potency.[8]

In Vivo Antifungal Efficacy:

The in vivo efficacy of novel antifungal agents is typically evaluated in mouse models of systemic or localized fungal infections.[10][11] For instance, in a systemic candidiasis model, mice are infected intravenously with a lethal dose of Candida albicans, and the survival rate of treated versus untreated animals is monitored.[11] The promising in vitro activity of the imidazole-4-carboxylate derivatives against a range of fungal pathogens makes them strong candidates for further evaluation in such in vivo models.

Antibacterial Activity: A New Frontier

The ever-present threat of antibiotic resistance has spurred the search for new classes of antibacterial agents. Imidazole-containing compounds have demonstrated potential in this area, with some derivatives exhibiting activity against both Gram-positive and Gram-negative bacteria.

In Vitro Efficacy of Imidazole-4-Carboxylate Derivatives Against Bacterial Strains

Compound/DerivativeBacterial StrainAssayMIC / IC90Reference
Imidazole carboxamide analoguesAcinetobacter baumanniiBroth Microdilution-[12]
{1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol (38o)E. coliMIC AssayMIC: 8 nM[13]
{1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol (38o)P. aeruginosaMIC AssayMIC: 55 nM[13]
Ethyl{4-[3-(1H-imidazole-1-yl)propyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}-acetateS. flexneriMIC AssayMIC: 78 µg/mL[14]

Structure-Activity Relationship Insights:

The antibacterial activity of imidazole derivatives is highly dependent on their substitution patterns. For example, certain imidazole carboxamides have been specifically designed and patented for their activity against Gram-negative bacteria like Acinetobacter baumannii.[12] The incorporation of a nitro group, as seen in the metronidazole-related compounds, is a well-established strategy for conferring antibacterial properties.[13]

In Vivo Antibacterial Efficacy:

Similar to antifungal drug development, the in vivo efficacy of new antibacterial agents is assessed in animal models of infection. These models can range from localized skin infections to systemic bacteremia, depending on the target pathogen and the intended clinical application. The potent in vitro activity of some imidazole-4-carboxylate derivatives against clinically relevant bacteria highlights their potential for further development and in vivo testing.

Foundational Methodologies: Detailed Experimental Protocols

To ensure the reproducibility and validity of efficacy studies, standardized and well-documented experimental protocols are paramount. This section provides detailed, step-by-step methodologies for key in vitro assays commonly used to evaluate the anticancer and antimicrobial properties of novel compounds.

In Vitro Antiproliferative and Cytotoxicity Assays

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][13]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate adhere Allow Cells to Adhere (Overnight) seed->adhere treat Treat with Test Compounds adhere->treat incubate_treat Incubate (24-72h) treat->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Workflow for the MTT Cell Viability Assay.

This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of its reproductive integrity after treatment with a cytotoxic agent.[16]

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells) in a 6-well plate.

  • Compound Treatment: Treat the cells with the test compound for a specific duration.

  • Incubation: Remove the compound-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks in a 37°C, 5% CO2 incubator until visible colonies are formed.[1]

  • Fixation and Staining: Wash the colonies with PBS, fix them with a solution of 6% glutaraldehyde, and then stain with 0.5% crystal violet.[16]

  • Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).

  • Data Analysis: Calculate the plating efficiency and surviving fraction to determine the long-term effect of the compound on cell proliferation.

Colony_Formation_Assay_Workflow cluster_seeding Cell Seeding cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis seed Seed Low Density of Cells treat Treat with Compound seed->treat incubate_long Incubate (1-3 weeks) treat->incubate_long fix Fix Colonies incubate_long->fix stain Stain with Crystal Violet fix->stain count Count Colonies stain->count analyze Calculate Surviving Fraction count->analyze

Workflow for the Colony Formation Assay.

This assay is used to study cell migration in vitro by creating a "wound" in a confluent cell monolayer and monitoring the rate at which the cells close the gap.[17]

Protocol:

  • Create a Confluent Monolayer: Grow cells to full confluency in a 6-well plate.

  • Create the "Wound": Use a sterile pipette tip to create a straight scratch across the cell monolayer.[17]

  • Wash and Add Fresh Medium: Wash the cells with PBS to remove detached cells and then add fresh medium, with or without the test compound.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.[18]

  • Data Analysis: Measure the width of the scratch at different time points and calculate the rate of cell migration and wound closure.

Wound_Healing_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Monitoring cluster_analysis Analysis confluent Grow Cells to Confluency scratch Create a Scratch confluent->scratch treat Add Medium +/- Compound scratch->treat image Image at Intervals (0, 6, 12, 24h) treat->image measure Measure Wound Width image->measure calculate Calculate Migration Rate measure->calculate

Workflow for the Wound Healing Assay.

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[9]

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis treat Treat Cells harvest Harvest Cells treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min, dark) stain->incubate flow Analyze by Flow Cytometry incubate->flow quantify Quantify Cell Populations flow->quantify

Workflow for the Annexin V/PI Apoptosis Assay.
In Vitro Antimicrobial Susceptibility Testing

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][19]

Protocol:

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Serial Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Quality Control: Include positive (no compound) and negative (no inoculum) controls, as well as a reference antibiotic.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis inoculum Prepare Standardized Inoculum dilutions Serial Dilutions of Compound inoculum->dilutions inoculate Inoculate Microtiter Plate dilutions->inoculate incubate Incubate (18-24h) inoculate->incubate read Visually Inspect for Growth incubate->read determine_mic Determine MIC read->determine_mic

Workflow for the Broth Microdilution Assay.

Conclusion and Future Directions

The collective evidence strongly suggests that derivatives of ethyl 1-ethyl-1H-imidazole-4-carboxylate represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated in vitro efficacy against a range of cancer cell lines, fungal pathogens, and bacteria underscores their potential to address significant unmet medical needs. The structure-activity relationship studies, though fragmented, provide valuable insights for the rational design of more potent and selective compounds.

Future research should focus on a more systematic exploration of the chemical space around the ethyl 1-ethyl-1H-imidazole-4-carboxylate core. A head-to-head comparison of a well-designed library of derivatives against a standardized panel of cancer cell lines and microbial strains would provide a clearer understanding of the key structural determinants of activity. Furthermore, promising candidates from in vitro studies must be rigorously evaluated in relevant in vivo models to assess their pharmacokinetic properties, safety profiles, and therapeutic efficacy. The detailed experimental protocols provided in this guide offer a solid foundation for such future investigations, paving the way for the potential clinical translation of this exciting class of compounds.

References

  • Bio-protocol. (n.d.). Clonogenic Assay. Retrieved from [Link]
  • Ryley, J. F., & McGregor, S. (1988). A multi-infection model for antifungal screening in vivo. Journal of Antimicrobial Chemotherapy, 22(3), 353-358.
  • Wikipedia. (2024, January 22). Imidazole. Retrieved from [Link]
  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
  • Kim, D. H., et al. (2013). Human tumor xenograft models for preclinical assessment of anticancer drug development. Journal of Cancer Prevention, 18(4), 299-306.
  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
  • Brazilian Journal of Microbiology. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Retrieved from [Link]
  • MDPI. (2020). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. Retrieved from [Link]
  • (n.d.). Scratch Assay protocol. Retrieved from [Link]
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
  • Frontiers. (2025, February 25). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Retrieved from [Link]
  • PubMed Central. (n.d.). An introduction to the wound healing assay using live-cell microscopy. Retrieved from [Link]
  • Frontiers. (n.d.). Systemic Candidiasis in Mice: New Insights From an Old Model. Retrieved from [Link]
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays. Retrieved from [Link]
  • PubMed Central. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
  • Anticancer Research. (n.d.). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Retrieved from [Link]
  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
  • PLOS ONE. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. Retrieved from [Link]
  • ResearchGate. (2025, August 9). EUCAST breakpoints for antifungals. Retrieved from [Link]
  • YouTube. (2014, August 26). A Guide to the Colony Forming Cell Assay: Methods and Tips. Retrieved from [Link]
  • ibidi. (n.d.). Wound Healing and Migration Assays. Retrieved from [Link]
  • ResearchGate. (2012, January 1). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
  • ResearchGate. (2025, October 15). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. Retrieved from [Link]
  • Bio-protocol. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
  • Oncotarget. (2016, May 10). Preclinical evaluation of the anti-tumor effects of the natural isoflavone genistein in two xenograft mouse models monitored by [18F]FDG, [18F]FLT, and [64Cu]NODAGA-cetuximab small animal PET. Retrieved from [Link]
  • PubMed Central. (n.d.). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Retrieved from [Link]
  • European Committee on Antimicrobial Susceptibility Testing. (2022, May 7). Breakpoint tables for interpretation of MICs for antifungal agents. Retrieved from [Link]
  • PubMed Central. (2014, October 27). The Soft Agar Colony Formation Assay. Retrieved from [Link]
  • EUCAST. (n.d.). Antifungal Susceptibility Testing (AFST). Retrieved from [Link]
  • ResearchGate. (2025, August 9). Clonogenic assay of cells. Retrieved from [Link]
  • YouTube. (2022, April 24). Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. Retrieved from [Link]watch?v=your_video_id)

Sources

Comparative

A Comparative Guide to the Pharmacokinetic Profiles of Ethyl 1-ethyl-1H-imidazole-4-carboxylate Prodrugs

This guide provides a comprehensive comparison of the pharmacokinetic profiles of various potential prodrugs of Ethyl 1-ethyl-1H-imidazole-4-carboxylate. Designed for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the pharmacokinetic profiles of various potential prodrugs of Ethyl 1-ethyl-1H-imidazole-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the rationale behind prodrug design, presents hypothetical yet illustrative experimental data, and outlines detailed methodologies for pharmacokinetic evaluation. Our aim is to furnish a scientifically grounded resource that explains the causal relationships between chemical modifications and their pharmacokinetic outcomes.

Introduction: The Rationale for Prodrug Development of Ethyl 1-ethyl-1H-imidazole-4-carboxylate

Ethyl 1-ethyl-1H-imidazole-4-carboxylate is an intriguing heterocyclic compound with a scaffold that is common in medicinal chemistry. However, like many promising drug candidates, its therapeutic potential may be hampered by suboptimal pharmacokinetic properties. Ester-containing compounds, while often possessing favorable lipophilicity for membrane permeation, can be susceptible to rapid hydrolysis by esterases in the gut wall, liver, and blood, leading to poor oral bioavailability and a short duration of action.

A prodrug strategy is a well-established approach to overcoming such pharmacokinetic hurdles.[1][2] By chemically modifying the parent drug, in this case, Ethyl 1-ethyl-1H-imidazole-4-carboxylate, we can create a bioreversible derivative designed to improve its absorption, distribution, metabolism, and excretion (ADME) profile. The ideal prodrug remains intact until it reaches the desired site of action or the systemic circulation, where it is then converted to the active parent drug.[3]

This guide will explore several potential ester-based prodrugs of the corresponding carboxylic acid (1-ethyl-1H-imidazole-4-carboxylic acid), the presumed active form after in vivo hydrolysis of the parent ethyl ester. We will compare their hypothetical pharmacokinetic profiles to illustrate the principles of prodrug design.

Baseline Pharmacokinetic Profile: An Analog-Based Hypothesis

Disclaimer: The following baseline profile for "Ethyl 1-ethyl-1H-imidazole-4-carboxylate" is hypothetical and based on its structural similarity to Etomidate. This is for illustrative purposes to provide a framework for understanding the potential impact of prodrug modifications.

Etomidate is characterized by rapid onset and a short duration of action, primarily due to its rapid metabolism by hepatic and plasma esterases.[5] This rapid clearance necessitates its use as an intravenous anesthetic agent. A similar rapid metabolism would be a significant obstacle for indications requiring sustained therapeutic concentrations via oral administration.

Comparative Pharmacokinetic Profiles of Prodrug Candidates

To enhance the oral bioavailability and modulate the pharmacokinetic profile of the active carboxylic acid, we will consider three classes of ester prodrugs:

  • Simple Alkyl Esters: Varying the length and branching of the alkyl chain can influence lipophilicity and steric hindrance around the ester bond, thereby affecting the rate of enzymatic hydrolysis.

  • Acyloxyalkyl Esters: These "double esters" can be designed to be more susceptible to hydrolysis, potentially leading to more rapid and complete conversion to the parent drug.

  • Amino Acid Esters: These can enhance aqueous solubility and may be targeted by specific amino acid transporters in the intestine, potentially improving absorption.[7][8][9]

The following table presents a hypothetical comparison of the key pharmacokinetic parameters for these prodrugs following oral administration. The data is designed to illustrate the expected impact of each modification relative to the parent ethyl ester.

Compound Promoety LogP (Predicted) Cmax (ng/mL) Tmax (hr) AUC (ng·hr/mL) Oral Bioavailability (F%) Rationale for Predicted Change
Parent Ethyl Ester Ethyl2.11500.530015Rapid first-pass metabolism by esterases.
Prodrug A Methyl1.61200.525012Less lipophilic than ethyl ester, potentially lower absorption. More susceptible to hydrolysis.
Prodrug B Isopropyl2.52501.060030Increased lipophilicity and steric hindrance may protect from gut wall esterases, allowing for greater absorption before hepatic metabolism.[10]
Prodrug C Pivaloyloxymethyl (POM)3.24001.5120060Highly lipophilic "double ester" designed for enhanced absorption and rapid intracellular hydrolysis.[11]
Prodrug D L-Valine1.05001.0150075Increased aqueous solubility and potential for active transport via peptide transporters (e.g., PEPT1) in the gut.[7]

Causality Behind Experimental Choices and Expected Outcomes

The selection of these prodrug strategies is based on established principles aimed at overcoming the presumed rapid metabolism and poor oral bioavailability of the parent compound.

  • Simple Alkyl Esters (Prodrugs A & B): The rationale here is to modulate the rate of hydrolysis by altering the steric and electronic properties of the ester group. A smaller methyl ester (Prodrug A) might be more rapidly hydrolyzed, potentially leading to even lower bioavailability if gut wall metabolism is significant. Conversely, a bulkier isopropyl group (Prodrug B) could sterically hinder access by esterases, allowing more of the intact prodrug to be absorbed.[10] The increased lipophilicity of the isopropyl ester would also favor passive diffusion across the intestinal membrane.[12][13]

  • Acyloxyalkyl Ester (Prodrug C): The pivaloyloxymethyl (POM) promoiety is a classic example of a "cascade-release" system. It is designed to be hydrolyzed by esterases to an unstable intermediate that then rapidly releases the parent drug. This strategy often leads to significantly improved oral bioavailability.[11]

  • Amino Acid Ester (Prodrug D): The L-Valine ester is designed to mimic a dipeptide, which can be a substrate for the high-capacity peptide transporter PEPT1 in the intestinal brush border membrane. This can lead to a significant increase in absorption compared to passive diffusion alone. The increased aqueous solubility at lower pH can also aid in dissolution in the gastrointestinal tract.[7]

Experimental Protocols for Pharmacokinetic Evaluation

To generate the data presented in the comparative table, a standardized in vivo pharmacokinetic study in a relevant animal model (e.g., Sprague-Dawley rats) would be conducted.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of the parent compound and its prodrugs.

Animals: Male Sprague-Dawley rats (250-300g), cannulated in the jugular vein for serial blood sampling. Animals are fasted overnight before dosing.

Study Design:

  • Group Allocation: Animals are divided into groups (n=5 per group), with each group receiving one of the test compounds or the parent drug. A separate group will receive an intravenous (IV) dose of the active carboxylic acid to determine absolute bioavailability.

  • Dosing:

    • Oral (PO) Administration: Compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered by oral gavage at a dose equimolar to 10 mg/kg of the active carboxylic acid.

    • Intravenous (IV) Administration: The active carboxylic acid is dissolved in a suitable vehicle (e.g., saline with a co-solvent) and administered as a bolus via the tail vein at a dose of 2 mg/kg.

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein cannula into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. Plasma samples are stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the prodrug and the active carboxylic acid are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine the following parameters: Cmax, Tmax, AUC, elimination half-life (t½), and oral bioavailability (F%).

Visualization of Workflows and Pathways

Experimental Workflow for in Vivo Pharmacokinetic Study

G cluster_pre Pre-Study cluster_study Study Conduct cluster_post Post-Study Analysis animal_prep Animal Preparation (Fasting, Cannulation) dosing Dosing (PO or IV) animal_prep->dosing compound_prep Compound Formulation (PO and IV) compound_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing and Storage sampling->processing bioanalysis LC-MS/MS Bioanalysis processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis report Data Reporting pk_analysis->report

Caption: Workflow for a typical in vivo pharmacokinetic study.

Metabolic Activation of an Ester Prodrug

G Prodrug Ester Prodrug (in GI Tract/Blood) ActiveDrug Active Carboxylic Acid (in Systemic Circulation) Prodrug->ActiveDrug Hydrolysis Excretion Excretion ActiveDrug->Excretion Esterase Esterases (Liver, Plasma, Gut Wall) Esterase->Prodrug

Caption: General pathway for the metabolic activation of an ester prodrug.

Conclusion

The prodrug approach offers a powerful and versatile strategy to enhance the pharmacokinetic properties of promising drug candidates like Ethyl 1-ethyl-1H-imidazole-4-carboxylate. By carefully selecting the appropriate promoiety, it is possible to significantly improve oral bioavailability, modulate the rate of drug release, and achieve a more desirable therapeutic profile. The hypothetical data and established protocols presented in this guide serve as a foundational framework for the rational design and evaluation of prodrugs in this chemical space. Further experimental validation is essential to confirm these predictions and to identify the optimal prodrug candidate for clinical development.

References

  • Zhou, G.Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Open Journal of Medicinal Chemistry, 14, 1-21. [Link][12][13]

  • Zhou, G.Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scientific Research Publishing. [Link][12][13]

  • Lee, H., & Lee, Y. (2018). Understanding the pharmacokinetics of prodrug and metabolite. Journal of Pharmaceutical Investigation, 48(3), 265-273. [Link]

  • Sneya, P. P., & V, S. (2025). Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics. ResearchGate. [Link]

  • Zhou, G. Y. (2025). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. ResearchGate. [Link]

  • Yagura, T., & Ishii, K. (1998). In-vitro and In-vivo Correlative Approach to the Evaluation of Ester Prodrugs to Improve Oral Delivery of Propranolol. Journal of Pharmacy and Pharmacology, 50(6), 629-636. [Link]

  • Eastman, R. T., & Dharia, N. V. (2019). Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance. PLoS Pathogens, 15(7), e1007823. [Link]

  • Katpelly, V. M., et al. (2011). Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells. International Journal of Pharmaceutics, 416(1), 10-18. [Link]

  • Majumdar, S., et al. (2003). In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 19(1), 19-32. [Link]

  • Ghorai, S., et al. (2020). Prodrug activation in malaria parasites mediated by an imported erythrocyte esterase, acylpeptide hydrolase (APEH). Proceedings of the National Academy of Sciences, 117(26), 15236-15244. [Link]

  • D'Huart, P., & Harmant, J. (1988). [Pharmacokinetics of etomidate]. Annales Francaises d'Anesthesie et de Reanimation, 7(1), 41-47. [Link]

  • da Silva, V. C., et al. (2020). Amino Acids in the Development of Prodrugs. Molecules, 25(18), 4233. [Link]

  • Islam, M. S., et al. (2021). In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity. Molecules, 26(24), 7500. [Link]

  • Lee, J., et al. (2024). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Pharmaceutics, 16(5), 652. [Link]

  • Yamazaki, M., et al. (2014). Esterase activity profiling and the esterase prodrug strategy proposed by Yamazaki et al. utilize the same mechanism for activation. ResearchGate. [Link]

  • Wikipedia. (2024). Etomidate. [Link]

  • Mondal, S., et al. (2025). Esterase-induced release of a theranostic prodrug in lysosomes for improved therapeutic efficacy and lower systemic toxicity. RSC Publishing. [Link]

  • D. S. S. (n.d.). Chapter-09 Prodrugs—An Overview. JaypeeDigital. [Link]

  • Zhang, Y., et al. (2025). The pharmacokinetics and Concentration-QTc analysis of a new etomidate analog ET-26-HCl: a phase I trial in healthy Chinese subjects. Frontiers in Pharmacology. [Link]

  • Pion Inc. (2025). Subcutaneous prodrug formulations in vitro. [Link]

  • An, H., et al. (2019). Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir. Journal of Medicinal Chemistry, 62(8), 3927-3938. [Link]

  • da Silva, V. C., et al. (2020). Amino Acids in the Development of Prodrugs. ResearchGate. [Link]

  • Vocadlo, D. J., & Bertozzi, C. R. (2004). Ester Bonds in Prodrugs. ACS Chemical Biology, 1(9), 557-561. [Link]

  • Lee, J., et al. (2024). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. MDPI. [Link]

  • Sneya, P. P., & V, S. (2024). Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 1-ethyl-1H-imidazole-4-carboxylate

In the dynamic landscape of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. Ethyl 1-ethyl-1H-imidazole-4-carboxylate, a member of the imidazole class of compounds,...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. Ethyl 1-ethyl-1H-imidazole-4-carboxylate, a member of the imidazole class of compounds, presents a specific set of handling requirements that necessitate a robust personal protective equipment (PPE) protocol. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to ensure their safety while working with this compound.

The causality behind stringent PPE protocols for imidazole derivatives lies in their potential for skin and eye irritation, as well as respiratory effects. While specific toxicological data for Ethyl 1-ethyl-1H-imidazole-4-carboxylate may be limited, a conservative approach based on the known hazards of structurally similar compounds is a cornerstone of laboratory safety.

Hazard Assessment: Understanding the Risks

Based on safety data sheets (SDS) for analogous imidazole compounds, the primary hazards associated with Ethyl 1-ethyl-1H-imidazole-4-carboxylate are anticipated to be:

  • Skin Irritation: Direct contact can lead to redness, inflammation, and discomfort.[1][2]

  • Serious Eye Damage/Irritation: The compound can cause significant eye irritation or damage upon contact.[1][3]

  • Respiratory Irritation: Inhalation of the powdered form may lead to respiratory tract irritation.[1][3]

  • Harmful if Swallowed: Ingestion may cause adverse health effects.[4]

A thorough risk assessment should be conducted before any handling of the compound, considering the quantity, concentration, and specific procedure being performed.

Core Personal Protective Equipment (PPE)

A baseline of PPE is mandatory for any procedure involving Ethyl 1-ethyl-1H-imidazole-4-carboxylate. This foundational protection mitigates the risk of accidental exposure during routine handling.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield.Protects against splashes and airborne particles, preventing serious eye injury.[1][4][5]
Hand Protection Nitrile gloves (minimum 5-mil thickness for splash protection).Provides a barrier against skin contact. For prolonged or immersive contact, consult glove manufacturer's chemical resistance data.[4][6][7]
Body Protection A fully buttoned, long-sleeved laboratory coat.Prevents contamination of personal clothing and skin.[3]
Footwear Closed-toe shoes.Protects feet from spills.

Advanced PPE and Engineering Controls

For procedures with a higher risk of exposure, such as handling large quantities, generating dust, or working with heated solutions, enhanced protective measures are essential.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH-approved N95 respirator or equivalent is recommended.[1][3] For operations with the potential for significant aerosol or vapor generation, a respirator with an organic vapor cartridge may be necessary.

  • Engineering Controls: All work with Ethyl 1-ethyl-1H-imidazole-4-carboxylate should ideally be performed in a certified chemical fume hood to minimize inhalation exposure.[4] Readily accessible eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.[1]

Procedural Guidance for PPE Use

The efficacy of PPE is directly linked to its correct use. The following step-by-step protocols ensure that the protective barrier remains intact throughout the experimental workflow.

Donning PPE: A Sequential Approach
  • Hand Hygiene: Wash and dry hands thoroughly before donning any PPE.

  • Laboratory Coat: Put on a clean, appropriately sized lab coat and fasten all buttons.

  • Gloves: Select the appropriate chemical-resistant gloves. Inspect for any tears or defects before use. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.

  • Eye Protection: Don chemical safety goggles. If a face shield is required, it should be worn over the goggles.

  • Respiratory Protection (if required): Perform a fit check for the respirator to ensure a proper seal.

Doffing PPE: Minimizing Contamination
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Laboratory Coat: Remove the lab coat, folding the contaminated exterior inward. Hang it in a designated area or dispose of it if it is single-use.

  • Eye Protection: Remove eye protection by handling the ear or head straps.

  • Hand Hygiene: Wash hands again as a final precaution.

Operational Plans: Spill and Disposal Management

Spill Response

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

  • Alert Personnel: Notify others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.

  • Containment: For solid spills, carefully sweep or scoop the material into a designated waste container. For liquid spills, use an inert absorbent material to contain and collect the spill.[4]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Waste Disposal: All contaminated materials, including PPE, should be placed in a sealed, labeled container for hazardous waste disposal.[8]

Disposal Plan

All waste containing Ethyl 1-ethyl-1H-imidazole-4-carboxylate, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[8] Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash.[8]

Visualizing PPE Selection: A Decision-Making Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific handling procedure.

PPE_Selection_Workflow PPE Selection for Ethyl 1-ethyl-1H-imidazole-4-carboxylate start Start: Assess Procedure small_scale Small Scale Handling (<1g, solution) start->small_scale Low Risk large_scale Large Scale or Solid Handling (>1g, powder) start->large_scale Higher Risk baseline_ppe Baseline PPE: - Safety Goggles - Nitrile Gloves - Lab Coat small_scale->baseline_ppe aerosol_potential Potential for Aerosol/Vapor Generation? large_scale->aerosol_potential enhanced_ppe Enhanced PPE: - Baseline PPE + N95 Respirator aerosol_potential->enhanced_ppe No full_ppe Full PPE: - Enhanced PPE + Face Shield + Organic Vapor Respirator aerosol_potential->full_ppe Yes

Caption: Decision workflow for PPE selection.

References

  • Chemos GmbH & Co.KG.
  • Fisher Scientific.
  • Thermo Fisher Scientific.
  • Echemi. Ethyl 1-[1-(4-fluorophenyl)
  • TCI Chemicals.
  • Carl ROTH.
  • ECHEMI.
  • Gloves Chemical Resistance Chart.
  • Carl ROTH.
  • Fisher Scientific.
  • Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart.
  • International Chemical Safety Cards (ICSCs). ICSC 1721 - IMIDAZOLE.
  • Sigma-Aldrich. Safety Data Sheet: Imidazole, anhydrous, free-flowing, Redi-. Dri(TM), ACS reagent, >=99%.
  • Ansell. Ansell Chemical Resistance Glove Chart.
  • Chemical Resistance Reference Chart.
  • Chemos GmbH & Co.KG.
  • University of Pennsylvania EHRS.

Sources

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Ethyl 1-ethyl-1H-imidazole-4-carboxylate
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